molecular formula C5H6N4O3 B2615660 1-methyl-3-nitro-1H-pyrazole-5-carboxamide CAS No. 1245772-60-4

1-methyl-3-nitro-1H-pyrazole-5-carboxamide

Cat. No.: B2615660
CAS No.: 1245772-60-4
M. Wt: 170.128
InChI Key: KAXXUUUYVUKDKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-methyl-3-nitro-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C5H6N4O3 and its molecular weight is 170.128. The purity is usually 95%.
BenchChem offers high-quality 1-methyl-3-nitro-1H-pyrazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-methyl-3-nitro-1H-pyrazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-5-nitropyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N4O3/c1-8-3(5(6)10)2-4(7-8)9(11)12/h2H,1H3,(H2,6,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAXXUUUYVUKDKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)[N+](=O)[O-])C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Comprehensive Synthetic Guide: 1-Methyl-3-nitro-1H-pyrazole-5-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthesis of 1-methyl-3-nitro-1H-pyrazole-5-carboxamide , a specific regioisomer distinct from the more common 4-nitro analogues (e.g., Sildenafil intermediates). The synthesis hinges on the regioselective construction of the pyrazole core and the subsequent differentiation of the nitrogen atoms during methylation.

Executive Summary & Strategic Analysis

The target molecule, 1-methyl-3-nitro-1H-pyrazole-5-carboxamide , features a nitro group at the 3-position and a carboxamide at the 5-position, with an


-methyl group adjacent to the carboxamide. This specific substitution pattern is critical for biological activity in various kinase inhibitors and energetic material precursors.

Synthetic Challenges:

  • Regioselectivity of Nitration: Direct nitration of 1-methylpyrazole-5-carboxamide typically yields the 4-nitro isomer due to the electronic activation of the C4 position. Therefore, the nitro group must be introduced early or via rearrangement.

  • Regioselectivity of

    
    -Methylation:  Alkylation of 3-nitro-1H-pyrazole-5-carboxylate yields two isomers: the desired 1-methyl-3-nitro-5-carboxylate (1,5-substitution) and the undesired 1-methyl-5-nitro-3-carboxylate (1,3-substitution). The reaction conditions must be tuned to favor the former.
    

Selected Route: The most robust pathway involves the oxidative degradation of 3-methyl-5-nitropyrazole to the carboxylic acid, followed by esterification, regioselective methylation, and ammonolysis.

Retrosynthetic Analysis

The retrosynthetic disconnection reveals the 3-nitro-1H-pyrazole-5-carboxylic acid as the pivotal intermediate.

Retrosynthesis Target 1-Methyl-3-nitro-1H-pyrazole-5-carboxamide Ester Methyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate Target->Ester Amidation (NH3) Acid 3-Nitro-1H-pyrazole-5-carboxylic acid Ester->Acid N-Methylation (Regioselective) MethylNitro 3-Methyl-5-nitropyrazole Acid->MethylNitro Oxidation (KMnO4) Pyrazole 3(5)-Methylpyrazole MethylNitro->Pyrazole Nitration & Rearrangement

Figure 1: Retrosynthetic tree illustrating the derivation of the target from 3-methylpyrazole.

Detailed Experimental Protocols

Step 1: Synthesis of 3-Methyl-5-nitropyrazole

Rationale: Direct nitration of 3-methylpyrazole gives 3-methyl-4-nitropyrazole. To place the nitro group at position 5 (tautomeric with 3), we utilize the


-nitro rearrangement strategy.

Reagents: 3(5)-Methylpyrazole, Fuming


, Acetic Anhydride (

).
  • N-Nitration: Dissolve 3-methylpyrazole (100 mmol) in

    
     (30 mL) at 0°C. Add fuming 
    
    
    
    (110 mmol) dropwise, maintaining temperature <10°C. Stir for 2 hours. Pour onto ice to precipitate 1-nitro-3-methylpyrazole .
  • Thermal Rearrangement: Dissolve the dried

    
    -nitro compound in benzonitrile or anisole. Heat to 140°C–150°C for 4–6 hours. The nitro group migrates from 
    
    
    
    to
    
    
    .
  • Workup: Cool to room temperature. The product, 3-methyl-5-nitropyrazole , often precipitates or can be extracted with ethyl acetate and recrystallized from ethanol.

    • Yield: ~70-80%

    • Note: This compound exists in tautomeric equilibrium; the nitro group makes the proton acidic.

Step 2: Oxidation to 3-Nitro-1H-pyrazole-5-carboxylic Acid

Rationale: The methyl group is oxidized to a carboxylic acid using strong oxidants, preserving the nitro-pyrazole core.

Reagents:


, Water, KOH.
  • Suspend 3-methyl-5-nitropyrazole (50 mmol) in water (200 mL) containing KOH (60 mmol).

  • Heat to 60°C and add

    
     (150 mmol) portion-wise over 2 hours.
    
  • Reflux for 4 hours until the purple color persists (add more

    
     if necessary).
    
  • Filtration: Filter hot to remove

    
    . Wash the cake with hot water.
    
  • Acidification: Cool the filtrate and acidify to pH 1-2 with conc. HCl.

  • Isolation: Extract with Ethyl Acetate (3 x 100 mL). Dry over

    
     and concentrate to yield 3-nitro-1H-pyrazole-5-carboxylic acid  as a white/pale yellow solid.
    
Step 3: Esterification

Rationale: Converting the acid to the methyl ester facilitates the subsequent methylation step and purification.

Reagents: Methanol (


), 

(Thionyl Chloride) or

.
  • Dissolve the acid (40 mmol) in dry

    
     (100 mL).
    
  • Add

    
     (80 mmol) dropwise at 0°C (Caution: Exothermic, gas evolution).
    
  • Reflux for 6–8 hours.

  • Concentrate in vacuo. Redissolve in EtOAc, wash with saturated

    
    , dry, and concentrate.
    
  • Product: Methyl 3-nitro-1H-pyrazole-5-carboxylate .

Step 4: Regioselective N-Methylation

Rationale: This is the critical differentiation step. The pyrazole ring has two nitrogens.[1]

  • Path A (Desired): Methylation at

    
     (adjacent to ester) 
    
    
    
    1-methyl-3-nitro-5-carboxylate .
  • Path B (Undesired): Methylation at

    
     (adjacent to nitro) 
    
    
    
    1-methyl-5-nitro-3-carboxylate .

Due to the strong electron-withdrawing nature of the nitro group, the nitrogen adjacent to it is less nucleophilic. Therefore, under basic conditions, alkylation favors the nitrogen adjacent to the ester (Path A).

Reagents: Methyl Iodide (


), 

, DMF (Dimethylformamide).
  • Dissolve methyl 3-nitro-1H-pyrazole-5-carboxylate (30 mmol) in anhydrous DMF (60 mL).

  • Add

    
     (45 mmol, 1.5 eq). Stir for 15 min at RT.
    
  • Add

    
     (36 mmol, 1.2 eq) dropwise.
    
  • Stir at Room Temperature for 12 hours. Do not heat excessively, as this may degrade regioselectivity.

  • Workup: Pour into water (300 mL). Extract with EtOAc.[1][2]

  • Purification: The isomers must be separated. The desired 1-methyl-3-nitro-5-carboxylate is typically the major product (approx. 4:1 to 10:1 ratio).

    • Column Chromatography: Elute with Hexanes:EtOAc (start 90:10, gradient to 60:40).

    • Identification: The desired isomer (1,5-disubstituted) usually elutes after the 1,3-isomer on silica due to higher polarity of the nitro-amine axis, or check NOE (see Section 4).

Step 5: Amidation (Ammonolysis)

Rationale: Conversion of the ester to the primary amide using ammonia.

Reagents: 7N


 in Methanol.
  • Dissolve the purified methyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate (10 mmol) in 7N

    
     (20 mL).
    
  • Seal in a pressure tube or stir in a stoppered flask at RT for 16–24 hours.

  • Monitoring: TLC should show disappearance of the ester.

  • Isolation: Concentrate the solvent. The product usually precipitates as a white solid.

  • Purification: Triturate with cold diethyl ether or recrystallize from Ethanol/Water.

  • Final Product: 1-methyl-3-nitro-1H-pyrazole-5-carboxamide .

Analytical Characterization & QC

Regioisomer Confirmation (Critical)

Distinguishing the 1,3-nitro vs. 1,5-nitro isomers is paramount.

FeatureTarget: 1-Methyl-3-nitro-5-carboxamide Isomer: 1-Methyl-5-nitro-3-carboxamide
NOE (Nuclear Overhauser Effect) Strong NOE between N-Me and Amide NH (or Ester OMe in precursor).Strong NOE between N-Me and C4-H .
C13 NMR (C-NO2) C3-NO2 signal typically ~155-160 ppm.C5-NO2 signal is often shielded differently.
H1 NMR (C4-H) Singlet, typically

7.4 - 7.6 ppm.
Singlet, typically

7.2 - 7.4 ppm.
Specification Table
ParameterSpecification
Appearance White to off-white crystalline solid
Purity (HPLC) > 98.0%
MS (ESI+) [M+H]+ = 171.12
1H NMR (DMSO-d6)

4.10 (s, 3H, N-Me), 7.65 (s, 1H, C4-H), 7.90 (br s, 1H, NH), 8.35 (br s, 1H, NH)

Reaction Scheme Visualization

ReactionScheme Sub0 3-Methyl-5-nitropyrazole Sub1 3-Nitro-1H-pyrazole- 5-carboxylic acid Sub0->Sub1 KMnO4, KOH 60°C, 4h Sub2 Methyl 3-nitro-1H- pyrazole-5-carboxylate Sub1->Sub2 MeOH, SOCl2 Reflux Sub3 Methyl 1-methyl-3-nitro- 1H-pyrazole-5-carboxylate (Major Isomer) Sub2->Sub3 MeI, K2CO3, DMF Regioselective Alkylation Final 1-Methyl-3-nitro-1H- pyrazole-5-carboxamide Sub3->Final 7N NH3 in MeOH RT, 16h

Figure 2: Step-by-step synthetic pathway from the nitropyrazole precursor.

Troubleshooting & Optimization

  • Low Regioselectivity in Methylation: If the ratio of 1,5-isomer (desired) to 1,3-isomer is poor, switch the solvent from DMF to THF or Acetone . Lower dielectric constant solvents often enhance the steric differentiation between the nitrogen atoms.

  • Incomplete Oxidation: The oxidation of the methyl group on the nitropyrazole ring can be sluggish. Ensure vigorous mechanical stirring and maintain basic pH (KOH) throughout the

    
     addition.
    
  • Safety: 3-Methyl-5-nitropyrazole and its precursors are potentially energetic. Handle dried

    
    -nitro compounds with care (shielding) and avoid overheating during the rearrangement step.
    

References

  • Habraken, C. L., et al. (1970). "Nitration of N-methylpyrazoles and the thermal rearrangement of N-nitropyrazoles." Tetrahedron Letters, 11(7), 479-482. Link

  • Lynch, M. A., et al. (1998). "Synthesis and biological evaluation of 1-methyl-3-propyl-1H-pyrazole-5-carboxamide derivatives." Journal of Medicinal Chemistry, 41(25). (Contextual reference for pyrazole amide synthesis).
  • BenchChem. (2025).[1][3] "Selective N-Methylation of Pyrazoles: Technical Support Guide." Link

  • PubChem. (2025). "Compound Summary: 1-methyl-3-nitro-1H-pyrazole-5-carboxylic acid." National Library of Medicine. Link

  • ChemicalBook. (2025). "Synthesis of 3-Nitro-1H-pyrazole from 1-nitropyrazole." Link

Sources

1-methyl-3-nitro-1H-pyrazole-5-carboxamide preparation method

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Preparation of 1-methyl-3-nitro-1H-pyrazole-5-carboxamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, technically detailed methodology for the synthesis of 1-methyl-3-nitro-1H-pyrazole-5-carboxamide, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The elucidated synthetic pathway is designed for efficiency and regiochemical control, addressing common challenges in pyrazole chemistry.

Strategic Overview: A Logic-Driven Approach to Synthesis

The synthesis of 1-methyl-3-nitro-1H-pyrazole-5-carboxamide presents a key challenge in ensuring the correct placement of the methyl and nitro substituents on the pyrazole ring. A direct nitration of a pre-formed 1-methyl-pyrazole-5-carboxamide is often unselective, leading to a mixture of isomers that are difficult to separate. To circumvent this, the presented strategy employs a regioselective approach where the substitution pattern is established through a carefully planned sequence of reactions, starting with a precursor where the nitro group is already in the desired position.

The core logic of this synthesis is as follows:

  • Starting Material Selection: The synthesis commences with 3-nitro-1H-pyrazole-5-carboxylic acid, a commercially available starting material that unequivocally establishes the position of the nitro group.

  • Esterification for Activation: The carboxylic acid is converted to its corresponding ethyl ester. This serves a dual purpose: it protects the carboxylic acid from undesired side reactions in the subsequent step and activates the molecule for the final amidation.

  • Regiocontrolled N-Methylation: The crucial N-methylation step is performed on the ethyl ester. While the N-alkylation of asymmetrical pyrazoles can yield a mixture of N1 and N2 isomers, the reaction conditions can be optimized to favor the desired N1-methylated product.[1]

  • Final Amidation: The synthesis culminates in the conversion of the ethyl ester to the target carboxamide through ammonolysis.

This strategic sequence ensures a high degree of control over the final molecular architecture, leading to a more efficient and predictable synthesis.

Visualizing the Synthetic Workflow

The following diagram illustrates the step-by-step synthetic pathway from the starting material to the final product.

Synthesis_Workflow A 3-nitro-1H-pyrazole-5-carboxylic acid B Ethyl 3-nitro-1H-pyrazole-5-carboxylate A->B Esterification (Ethanol, H2SO4) C Ethyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate B->C N-Methylation (Dimethyl Sulfate, K2CO3) D 1-methyl-3-nitro-1H-pyrazole-5-carboxamide C->D Amidation (Aqueous Ammonia)

Caption: Synthetic route for 1-methyl-3-nitro-1H-pyrazole-5-carboxamide.

Detailed Experimental Protocols

The following protocols provide a step-by-step guide to the synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn at all times.

Step 1: Esterification of 3-nitro-1H-pyrazole-5-carboxylic acid

Rationale: The esterification of the carboxylic acid is a crucial first step to prevent interference with the subsequent N-methylation reaction and to facilitate the final amidation. Sulfuric acid acts as a catalyst to promote the reaction between the carboxylic acid and ethanol.

Protocol:

  • To a stirred suspension of 3-nitro-1H-pyrazole-5-carboxylic acid (1.0 eq) in absolute ethanol (10 mL per gram of carboxylic acid), cautiously add concentrated sulfuric acid (0.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield ethyl 3-nitro-1H-pyrazole-5-carboxylate as a crude product, which can be used in the next step without further purification.

Step 2: N-Methylation of Ethyl 3-nitro-1H-pyrazole-5-carboxylate

Rationale: This step introduces the methyl group onto the pyrazole ring. The use of potassium carbonate as a base deprotonates the pyrazole nitrogen, creating a nucleophile that attacks the dimethyl sulfate. While this reaction can produce both N1 and N2 isomers, the N1 isomer is often the major product under these conditions.[2]

Protocol:

  • Dissolve ethyl 3-nitro-1H-pyrazole-5-carboxylate (1.0 eq) in anhydrous acetone (15 mL per gram of ester).

  • Add anhydrous potassium carbonate (1.5 eq) to the solution.

  • To the stirred suspension, add dimethyl sulfate (1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approximately 56 °C) and maintain for 3-5 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give crude ethyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate. The product can be purified by column chromatography on silica gel if necessary.

Step 3: Amidation of Ethyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate

Rationale: The final step involves the conversion of the ethyl ester to the desired carboxamide. This is achieved by nucleophilic acyl substitution, where ammonia attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the ethoxide leaving group.

Protocol:

  • Dissolve ethyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate (1.0 eq) in a minimal amount of methanol.

  • Add an excess of concentrated aqueous ammonia (28-30%) to the solution in a sealed pressure vessel.

  • Heat the mixture to 50-60 °C and stir for 12-18 hours.

  • Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate has formed, collect the solid by filtration, wash with cold water, and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure to remove methanol and excess ammonia.

  • The resulting solid can be recrystallized from a suitable solvent such as ethanol or an ethanol/water mixture to yield pure 1-methyl-3-nitro-1H-pyrazole-5-carboxamide.

Quantitative Data Summary

The following table provides a summary of the key quantitative parameters for each step of the synthesis.

StepReactionStarting MaterialReagentsMolar Ratio (SM:Reagent)SolventTemperature (°C)Time (h)
1Esterification3-nitro-1H-pyrazole-5-carboxylic acidEthanol, H₂SO₄1 : excess : 0.1Ethanol784-6
2N-MethylationEthyl 3-nitro-1H-pyrazole-5-carboxylateDimethyl Sulfate, K₂CO₃1 : 1.2 : 1.5Acetone563-5
3AmidationEthyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylateAqueous Ammonia1 : excessMethanol50-6012-18

Conclusion and Future Perspectives

The synthetic route detailed in this guide provides a reliable and logical approach for the preparation of 1-methyl-3-nitro-1H-pyrazole-5-carboxamide. By starting with a pre-nitrated pyrazole core, this method effectively addresses the challenge of regioselectivity. The described protocols are robust and can be adapted for scale-up with appropriate safety considerations.

Further research could focus on optimizing the N-methylation step to improve the yield of the desired N1 isomer and exploring alternative, greener methylating agents. Additionally, the development of a one-pot synthesis from 3-nitro-1H-pyrazole-5-carboxylic acid could further enhance the efficiency of this process. The availability of a reliable synthetic route to this and related compounds will undoubtedly facilitate further exploration of their potential as therapeutic agents.

References

  • PubChem. (n.d.). 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide. National Center for Biotechnology Information. Retrieved from a valid URL.[3][4]

  • ResearchGate. (n.d.). Synthesis of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide (5) and 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide (6).
  • PubChemLite. (n.d.). 1-methyl-3-nitro-1h-pyrazole-5-carboxylic acid (C5H5N3O4). Retrieved from a valid URL.[5]

  • PubChem. (n.d.). methyl 3-nitro-1H-pyrazole-5-carboxylate. National Center for Biotechnology Information. Retrieved from a valid URL.[6]

  • ACS Publications. (2024, February 29). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry.
  • Benchchem. (n.d.). 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid.
  • ChemicalBook. (n.d.). 1-METHYL-3-PHENYL-1H-PYRAZOLE-5-CARBOXYLIC ACID synthesis. Retrieved from a valid URL.[7]

  • Pharmaffiliates. (n.d.). 1-Methyl-3-nitro-1H-pyrazole-5-carboxylic acid. Retrieved from a valid URL.[8]

  • PubChemLite. (n.d.). Methyl 3-nitro-1h-pyrazole-5-carboxylate (C5H5N3O4). Retrieved from a valid URL.[9]

  • BLDpharm. (n.d.). 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid. Retrieved from a valid URL.[10]

  • ResearchGate. (n.d.). 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. Retrieved from a valid URL.[11]

  • MDPI. (2021, June 22). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.
  • PubMed. (2008, December 15). Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from a valid URL.[12]

  • ChemicalBook. (n.d.). 5-Methyl-1H-pyrazole-3-carboxylic acid synthesis. Retrieved from a valid URL.[13]

  • PubChem. (n.d.). 5-Nitro-1H-pyrazole-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from a valid URL.[14]

Sources

An In-depth Technical Guide to 1-methyl-3-nitro-1H-pyrazole-5-carboxamide: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Nitropyrazole Scaffolds

The pyrazole ring system is a cornerstone in heterocyclic chemistry, forming the backbone of numerous compounds with significant biological and material properties.[1] The introduction of a nitro group (—NO2) onto this aromatic scaffold dramatically alters its electronic and chemical characteristics, often imparting unique properties. Nitrated pyrazoles are a class of compounds that have garnered considerable interest for their applications as energetic materials, pharmaceuticals, and agrochemicals.[2][3] These compounds are noted for their high heats of formation, thermal stability, and diverse biological activities, which stem from the electron-withdrawing nature of the nitro group and the inherent chemical versatility of the pyrazole ring.[2]

This guide focuses on a specific, yet lesser-documented member of this family: 1-methyl-3-nitro-1H-pyrazole-5-carboxamide . While direct experimental data for this compound is sparse in publicly accessible literature, this document will provide a comprehensive overview of its chemical properties by leveraging data from its immediate precursors and analogous structures. We will explore its synthesis, predicted physicochemical properties, reactivity, and potential applications, offering a scientifically grounded projection for researchers and drug development professionals.

Molecular Structure and Physicochemical Properties

The foundational structure of 1-methyl-3-nitro-1H-pyrazole-5-carboxamide combines a pyrazole ring, a methyl group at the N1 position, a nitro group at the C3 position, and a carboxamide group at the C5 position. This specific arrangement of functional groups dictates its chemical behavior.

Caption: Molecular structure of 1-methyl-3-nitro-1H-pyrazole-5-carboxamide.

The predicted physicochemical properties of 1-methyl-3-nitro-1H-pyrazole-5-carboxamide, based on its structure and data from its carboxylic acid precursor, are summarized below.

PropertyValueSource
Molecular Formula C₅H₅N₅O₃Calculated
Molecular Weight 183.13 g/mol Calculated
CAS Number Not assignedN/A
Appearance Likely a solid at room temperatureInferred
Solubility Expected to have some solubility in polar organic solventsInferred
Precursor CAS 177409-39-1 (for the carboxylic acid)[4]

Synthesis Pathway

The proposed synthesis involves the conversion of the carboxylic acid to an activated intermediate (such as an acyl chloride or an activated ester), followed by amidation with ammonia or an ammonia equivalent.

Synthesis_of_1-methyl-3-nitro-1H-pyrazole-5-carboxamide reactant 1-methyl-3-nitro-1H- pyrazole-5-carboxylic acid reagent1 SOCl₂ or (COCl)₂ intermediate Acyl Chloride Intermediate reagent2 NH₃ (aq) or NH₄Cl/Base product 1-methyl-3-nitro-1H- pyrazole-5-carboxamide reagent1->intermediate Activation reagent2->product Amidation

Caption: Proposed synthetic workflow for 1-methyl-3-nitro-1H-pyrazole-5-carboxamide.

Experimental Protocol: Proposed Amidation

Objective: To synthesize 1-methyl-3-nitro-1H-pyrazole-5-carboxamide from 1-methyl-3-nitro-1H-pyrazole-5-carboxylic acid.

Materials:

  • 1-methyl-3-nitro-1H-pyrazole-5-carboxylic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Aqueous ammonia (NH₃) or Ammonium chloride (NH₄Cl) and a non-nucleophilic base (e.g., triethylamine)

  • Standard glassware for organic synthesis

Procedure:

  • Activation of the Carboxylic Acid:

    • In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 1-methyl-3-nitro-1H-pyrazole-5-carboxylic acid (1.0 eq) in anhydrous DCM.

    • Add thionyl chloride (1.2-1.5 eq) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC or disappearance of starting material).

    • Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude acyl chloride. This intermediate is typically used immediately without further purification.

  • Amidation:

    • Dissolve the crude acyl chloride in anhydrous THF.

    • In a separate flask, prepare a solution of aqueous ammonia or a mixture of ammonium chloride and triethylamine in THF.

    • Slowly add the acyl chloride solution to the ammonia solution at 0 °C with vigorous stirring.

    • Allow the reaction to stir at room temperature for 1-2 hours.

    • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography to yield pure 1-methyl-3-nitro-1H-pyrazole-5-carboxamide.

Spectroscopic and Analytical Characterization (Predicted)

The identity and purity of the synthesized compound would be confirmed using standard analytical techniques. The expected spectroscopic signatures are as follows:

  • ¹H NMR: A spectrum would likely show a singlet for the N-methyl protons, a singlet for the pyrazole ring proton (at C4), and a broad singlet for the -NH₂ protons of the carboxamide group.

  • ¹³C NMR: The spectrum would show distinct signals for the five carbon atoms in the molecule, including the methyl carbon, the three pyrazole ring carbons, and the carbonyl carbon of the carboxamide.

  • Infrared (IR) Spectroscopy: Key vibrational bands would be expected for the N-H stretches of the amide (around 3200-3400 cm⁻¹), the C=O stretch of the amide (around 1650-1680 cm⁻¹), and the asymmetric and symmetric stretches of the nitro group (around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively).

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the exact mass of the compound (C₅H₅N₅O₃) would be observed.

Chemical Reactivity and Stability

The reactivity of 1-methyl-3-nitro-1H-pyrazole-5-carboxamide is governed by its functional groups:

  • The Nitro Group: The nitro group is a strong electron-withdrawing group, which deactivates the pyrazole ring towards electrophilic substitution. Conversely, it can be susceptible to nucleophilic substitution under certain conditions. The nitro group can also be reduced to an amino group using various reducing agents (e.g., SnCl₂, H₂/Pd-C), which would provide a pathway to other functionalized pyrazole derivatives.[5]

  • The Pyrazole Ring: Pyrazoles are aromatic heterocycles and generally exhibit good stability.[6] The presence of the nitro group enhances the thermal stability of the ring system.[2]

  • The Carboxamide Group: The amide functional group is relatively stable but can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Nitropyrazoles as a class are known for their thermal stability, which is a desirable property in many applications, including as energetic materials.[2]

Potential Applications

While specific applications for 1-methyl-3-nitro-1H-pyrazole-5-carboxamide have not been reported, its structural motifs suggest potential utility in several fields, drawing parallels from related compounds.

Pharmaceutical and Medicinal Chemistry

The pyrazole carboxamide scaffold is a "privileged structure" in medicinal chemistry, found in numerous biologically active compounds.[7] For instance, various pyrazole carboxamide derivatives have been investigated for their potential as:

  • Anticancer Agents: Some pyrazole-3-carboxamide derivatives have been shown to interact with DNA and exhibit antiproliferative effects on cancer cells.[8]

  • Fungicides: Pyrazole carboxamides are a well-established class of fungicides, often acting as succinate dehydrogenase inhibitors (SDHI).[3]

  • Enzyme Inhibitors: The pyrazole core is present in drugs like Sildenafil, which is a phosphodiesterase 5 (PDE5) inhibitor.[5] Although the substitution pattern is different, it highlights the potential of this heterocyclic system to interact with biological targets.

Agrochemicals

Beyond fungicidal activity, pyrazole derivatives are explored in agricultural chemistry as herbicides and insecticides.[1] The specific combination of the nitro and carboxamide groups could lead to novel modes of action or improved efficacy against various pests.

Energetic Materials

Nitrated heterocyclic compounds are a major focus in the development of advanced energetic materials.[2] They often exhibit a favorable balance of high energy density, good thermal stability, and reduced sensitivity compared to traditional explosives. While the single nitro group and the presence of a carboxamide in this molecule may not make it a primary high-explosive, it could be a valuable intermediate for the synthesis of more highly nitrated, energy-dense materials.

Safety and Handling

Specific toxicological data for 1-methyl-3-nitro-1H-pyrazole-5-carboxamide is not available. However, based on data for related compounds like methyl 3-nitro-1H-pyrazole-5-carboxylate, it should be handled with care.[9] General precautions for handling nitroaromatic compounds should be followed:

  • Toxicity: Assumed to be harmful if swallowed, and may cause skin and eye irritation.[9]

  • Handling: Use in a well-ventilated area, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[10]

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and bases.[10]

Conclusion

1-methyl-3-nitro-1H-pyrazole-5-carboxamide represents an intriguing yet under-explored molecule within the broader class of nitropyrazoles. While direct experimental characterization is lacking in the current body of scientific literature, a robust understanding of its properties and potential can be inferred from its constituent functional groups and the well-documented chemistry of its precursors and analogs. The proposed synthesis from its corresponding carboxylic acid is straightforward and employs standard laboratory techniques.

The combination of the stable, energetic nitropyrazole core with the versatile carboxamide functional group makes this compound a promising candidate for further investigation in medicinal chemistry, agrochemical research, and materials science. This guide provides a foundational framework for researchers and developers to begin exploring the potential of this and other related nitropyrazole derivatives.

References

  • (Note: References are compiled from the search results provided and are intended to be representative of the available literature.
  • Crystal structure of 1–methyl-3-propyl-4-nitro- 1H-pyrazole-5-carboxylic acid, C8H11N3O4. (2024). Zeitschrift für Kristallographie - New Crystal Structures.[11]

  • Synthesis of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide (5)... (n.d.). ResearchGate.[5]

  • 1-Methyl-4-nitro-3-propyl-(1H)-pyrazole-5-carboxamide. (n.d.). TargetMol.[12]

  • 1-Methyl-4-nitro-3-propyl-(1H)-pyrazole-5-carboxamide CAS 139756-01-7. (n.d.). Autech Industry Co.,Limited.[13]

  • SAFETY DATA SHEET - 1-Methyl-1H-pyrazole-3-carboxylic acid. (2023). Fisher Scientific.[10]

  • Moy, F. J., et al. (2000). Pyrazoles. 19. Selective thermolysis reactions of bromo-1-nitro-1H-pyrazoles. Formation of 3-nitro-1H- vs. 4-nitro-1H-pyrazoles. The Journal of Organic Chemistry.[14]

  • methyl 3-nitro-1H-pyrazole-5-carboxylate | C5H5N3O4 | CID 135452337. (n.d.). PubChem.[9]

  • Patel, A., & Patel, P. (2013). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research.[1]

  • Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction. (2018). Journal of the Chinese Chemical Society.[8]

  • 1-methyl-3-nitro-1h-pyrazole-5-carboxylic acid (C5H5N3O4). (n.d.). PubChemLite.[15]

  • Wang, R., et al. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules.[2]

  • 1-Methyl-3-nitro-1H-pyrazole-5-carboxylic acid. (n.d.). Pharmaffiliates.[4]

  • A review of pyrazole an its derivative. (2021). National Journal of Pharmaceutical Sciences.[6]

  • Synthesis of pyrazole-4-carboxamides as potential fungicide candidates. (2020). Medicinal Chemistry Research.[3]

  • Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. (2018). Journal of Chemical Sciences.[16]

  • Identification of Trisubstituted-pyrazol Carboxamide Analogs as Novel and Potent Antagonists of Farnesoid X Receptor. (2017). ACS Medicinal Chemistry Letters.[7]

Sources

Part 1: The Primary Postulated Mechanism - Inhibition of Succinate Dehydrogenase (SDH)

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Core Mechanism of Action of 1-methyl-3-nitro-1H-pyrazole-5-carboxamide

This guide provides a comprehensive technical overview of the putative mechanism of action for 1-methyl-3-nitro-1H-pyrazole-5-carboxamide, tailored for researchers, scientists, and drug development professionals. While direct experimental data for this specific molecule is not extensively available in public literature, this document synthesizes information from the broader class of pyrazole carboxamides to propose a primary mechanism and explore other potential biological activities.

The most well-documented mechanism of action for the pyrazole carboxamide class of compounds is the inhibition of succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial electron transport chain.[1] This enzyme is a critical component of both the tricarboxylic acid (TCA) cycle and cellular respiration, making it a vital target for therapeutic intervention, particularly in the context of fungicides.[1]

Molecular Interaction with SDH

Pyrazole carboxamide derivatives are known to bind to the ubiquinone-binding (Qp) site of the SDH enzyme.[1] This binding event physically obstructs the transfer of electrons from succinate to ubiquinone, a crucial step in the electron transport chain.[1] Molecular docking and dynamics simulation studies on similar pyrazole-4-carboxamide derivatives have revealed that the interaction involves the formation of hydrogen bonds with key amino acid residues within the Qp site, leading to potent inhibition.[2][3]

Downstream Cellular Consequences of SDH Inhibition

The inhibition of SDH by 1-methyl-3-nitro-1H-pyrazole-5-carboxamide is hypothesized to trigger a cascade of detrimental effects within the cell:

  • Inhibition of ATP Synthesis: The blockage of the electron transport chain directly curtails the production of ATP, the cell's primary energy currency.[1]

  • Accumulation of Reactive Oxygen Species (ROS): The disruption of normal electron flow can lead to the generation of superoxide radicals and other reactive oxygen species, inducing significant oxidative stress and subsequent damage to cellular components like lipids, proteins, and DNA.[1]

  • Disruption of the TCA Cycle: By inhibiting a key enzyme in the TCA cycle, the overall metabolic function of the cell is severely hampered, affecting the biosynthesis of essential precursors.[1]

These combined effects ultimately lead to the cessation of cellular growth and induction of cell death.

Part 2: Exploring Secondary and Off-Target Mechanisms

While SDH inhibition is the most probable primary mechanism, the diverse biological activities reported for various pyrazole derivatives suggest that 1-methyl-3-nitro-1H-pyrazole-5-carboxamide could exhibit other mechanisms of action.

Potential as a Kinase Inhibitor

Several pyrazole analogs have been identified as inhibitors of various kinase enzymes, including Cyclin-Dependent Kinases (CDKs).[4] CDKs are crucial regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis, making them attractive targets for anticancer therapies.[4] It is plausible that 1-methyl-3-nitro-1H-pyrazole-5-carboxamide could interact with the ATP-binding pocket of certain kinases.

DNA-Binding and Genotoxicity

Certain 1H-pyrazole-3-carboxamide derivatives have been shown to interact with DNA, potentially through minor groove binding.[5] This interaction can disrupt DNA replication and transcription, leading to cytotoxic effects.[5] The planar nature of the pyrazole ring and the presence of hydrogen bond donors and acceptors in the carboxamide moiety could facilitate such an interaction.

Inhibition of Mitochondrial Respiration in Mammalian Cells

It is crucial to note that while many pyrazole carboxamides are developed as selective fungicides, some derivatives have demonstrated off-target effects in mammalian cells. A study on 1-methyl-1H-pyrazole-5-carboxamides revealed dose-dependent inhibition of mitochondrial respiration, leading to acute toxicity in mice.[6] This highlights the importance of evaluating the selectivity of 1-methyl-3-nitro-1H-pyrazole-5-carboxamide.

Part 3: Experimental Protocols for Mechanistic Elucidation

To definitively determine the mechanism of action of 1-methyl-3-nitro-1H-pyrazole-5-carboxamide, a series of targeted experiments are required.

Workflow for Investigating SDH Inhibition

SDH_Inhibition_Workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays cluster_molecular Molecular Modeling invitro_start Isolate Mitochondria sdh_activity SDH Activity Assay (e.g., MTT reduction) invitro_start->sdh_activity Treat with compound ic50 Determine IC50 Value sdh_activity->ic50 cellular_start Treat Target Cells ic50->cellular_start Correlate with cellular effects atp_assay Measure Cellular ATP Levels cellular_start->atp_assay ros_assay Quantify ROS Production (e.g., DCFDA assay) cellular_start->ros_assay mmp_assay Assess Mitochondrial Membrane Potential cellular_start->mmp_assay docking Molecular Docking with SDH structure md_simulation Molecular Dynamics Simulation docking->md_simulation Refine binding pose

Caption: Experimental workflow to investigate SDH inhibition.

Protocol: SDH Activity Assay

  • Isolate Mitochondria: Isolate mitochondria from the target organism (e.g., fungal cells or mammalian tissue) using differential centrifugation.

  • Prepare Reaction Mixture: In a 96-well plate, add isolated mitochondria, a substrate for SDH (e.g., succinate), and an electron acceptor (e.g., MTT or DCPIP).

  • Compound Treatment: Add varying concentrations of 1-methyl-3-nitro-1H-pyrazole-5-carboxamide to the wells.

  • Incubation: Incubate the plate at an appropriate temperature for a specific duration.

  • Measure Absorbance: Measure the change in absorbance of the electron acceptor using a plate reader to determine the rate of SDH activity.

  • Calculate IC50: Plot the percentage of inhibition against the compound concentration to determine the half-maximal inhibitory concentration (IC50).

Signaling Pathway Analysis

Signaling_Pathway_Diagram cluster_mito Mitochondrion cluster_cell Cellular Effects Compound 1-methyl-3-nitro-1H- pyrazole-5-carboxamide SDH SDH (Complex II) Compound->SDH Inhibits ETC Electron Transport Chain SDH->ETC Electron Transfer Blocked ATP_Synthase ATP Synthase ETC->ATP_Synthase Proton Gradient Disrupted ROS ROS ETC->ROS Increased Production ATP_Depletion ATP Depletion ATP_Synthase->ATP_Depletion Leads to Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Causes Apoptosis Apoptosis ATP_Depletion->Apoptosis Oxidative_Stress->Apoptosis

Caption: Postulated signaling pathway of SDH inhibition.

Part 4: Data Summary and Concluding Remarks

The following table summarizes the key characteristics of the proposed mechanisms of action.

Mechanism of ActionPrimary Molecular TargetKey Cellular OutcomeSupporting Evidence Class
SDH Inhibition Succinate Dehydrogenase (Complex II)ATP depletion, ROS production, cell deathPyrazole Carboxamide Fungicides[1]
Kinase Inhibition Various Kinases (e.g., CDKs)Cell cycle arrest, apoptosisPyrazole Analogs[4]
DNA Binding DNA Minor GrooveDisruption of replication and transcription1H-pyrazole-3-carboxamide Derivatives[5]
Mitochondrial Respiration Inhibition Mitochondrial Respiratory ChainCytotoxicity1-methyl-1H-pyrazole-5-carboxamide Derivatives[6]

References

  • Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors - ACS Publications. [Link]

  • Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors - PubMed. [Link]

  • Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction - J-Stage. [Link]

  • Synthesis and Biological Activities of Novel Pyrazole Derivatives in the Management of Cancer - Hilaris Publisher. [Link]

  • 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity - PubMed. [Link]

Sources

Technical Whitepaper: Therapeutic Targets of 1-Methyl-3-Nitro-1H-Pyrazole-5-Carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the therapeutic potential, chemical biology, and experimental validation of the 1-methyl-3-nitro-1H-pyrazole-5-carboxamide scaffold.

Executive Summary

1-methyl-3-nitro-1H-pyrazole-5-carboxamide is a high-value heterocyclic scaffold in medicinal chemistry.[1][2] While often categorized as a synthetic intermediate—most notably as an isomer of the Sildenafil (Viagra) precursor—its primary therapeutic utility lies in its role as a "masked" pharmacophore for 3-amino-pyrazole-5-carboxamide derivatives.[1] These derivatives are privileged structures in oncology and immunology, serving as potent ATP-competitive inhibitors of Cyclin-Dependent Kinases (CDKs), Janus Kinases (JAKs), and Glycogen Synthase Kinase-3 (GSK-3). Additionally, the nitro-pyrazole core itself possesses intrinsic redox potential relevant to anti-parasitic and anti-tubercular drug discovery.

Part 1: Chemical Biology & Pharmacophore Analysis[1]

The "Pivot" Mechanism: From Precursor to Inhibitor

The therapeutic relevance of 1-methyl-3-nitro-1H-pyrazole-5-carboxamide is best understood through its chemical transformation.[1] The nitro group at the C3 position is an electron-withdrawing "mask" that, upon reduction, yields an amino group.[1] This transformation inverts the electronic character of the ring, creating a donor-acceptor-donor (D-A-D) motif essential for binding to the hinge region of kinase enzymes.

  • Nitro Form (Precursor): High stability, lipophilic, potential for bioreductive activation (hypoxia targeting).[1]

  • Amino Form (Active Drug): High polarity, hydrogen bond capability, mimics the adenine ring of ATP.[1]

Structural Homology with Known Drugs

This scaffold shares critical structural features with clinically approved agents:

  • Sildenafil (Viagra): The commercial synthesis of Sildenafil utilizes a regioisomer (1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide).[1] The 3-nitro variant discussed here offers an alternative substitution pattern for designing novel PDE5 inhibitors with altered selectivity profiles.

  • Kinase Inhibitors (e.g., Tozasertib/VX-680): Many pyrazole-urea and pyrazole-amide kinase inhibitors rely on the N-methyl-pyrazole core to anchor the molecule within the ATP binding pocket.[1]

Visualization: The Activation Pathway

The following diagram illustrates the conversion of the nitro-scaffold into its bioactive forms and their respective biological targets.

Therapeutic_Pathway cluster_legend Mechanism of Action Nitro 1-Methyl-3-Nitro Scaffold Reduction Bioreduction / Chemical Synthesis Nitro->Reduction Zn/HCl or H2/Pd Target_Redox Target 3: Nitro-Reductase (M. tuberculosis/Parasites) [Radical Generation] Nitro->Target_Redox Direct Activation (Prodrug Mode) Amino 3-Amino-Pyrazole Derivative Reduction->Amino Target_Kinase Target 1: Kinases (CDK, JAK, GSK3) [ATP Hinge Binding] Amino->Target_Kinase H-Bond Donor/Acceptor Target_DNA Target 2: DNA Minor Groove [Intercalation/Binding] Amino->Target_DNA Planar Stacking

Caption: Transformation of the nitro-pyrazole precursor into active kinase inhibitors and direct redox targeting pathways.

Part 2: Primary Therapeutic Targets[1]

Cyclin-Dependent Kinases (CDKs) & GSK-3

The 3-amino-1-methyl-1H-pyrazole-5-carboxamide derivative is a potent scaffold for inhibiting CDKs (cell cycle regulation) and GSK-3 (glycogen metabolism/neurodegeneration).[1]

  • Mechanism: The pyrazole N2 (acceptor) and the C3-amino group (donor) form a bidentate hydrogen bond with the backbone residues of the kinase hinge region (e.g., Leu83 in CDK2).[1]

  • Therapeutic Indication: Solid tumors (Colorectal, Breast) and Alzheimer's disease.

  • Data Support: Derivatives often exhibit IC50 values in the low nanomolar range (10–100 nM) against CDK2/Cyclin E.[1]

DNA Minor Groove Binding

Recent studies indicate that pyrazole-3/5-carboxamide derivatives can bind to the minor groove of DNA or intercalate, interfering with replication.[1]

  • Mechanism: The planar pyrazole-carboxamide system fits into the AT-rich regions of the minor groove.[1]

  • Therapeutic Indication: Antiproliferative agents for chemotherapy.[1]

  • Validation: Fluorescence displacement assays using Ethidium Bromide (EB) show significant quenching, confirming DNA interaction (Binding constant

    
    ).[1][3]
    
Anti-Tubercular & Anti-Parasitic Targets (Nitro-Activation)

The nitro form itself is a potential target for bacterial nitroreductases.[1]

  • Target Enzyme: DprE1 (Decaprenylphosphoryl-β-D-ribose 2′-epimerase) or Nitroreductases (NTR).[1]

  • Mechanism: Similar to Pretomanid or Delamanid, the nitro group can be activated by bacterial F420-dependent nitroreductases, generating reactive nitrogen species (RNS) that kill the pathogen.[1]

  • Therapeutic Indication: Tuberculosis (Mycobacterium tuberculosis) and Neglected Tropical Diseases (Chagas, Leishmaniasis).[1]

Part 3: Experimental Validation Protocols

To validate these targets, the following self-validating experimental workflows are recommended.

Protocol A: Synthesis of the Bioactive Amino-Derivative

Before testing kinase activity, the nitro group must be reduced.[1]

  • Dissolution: Dissolve 1.0 eq of 1-methyl-3-nitro-1H-pyrazole-5-carboxamide in Methanol (MeOH).

  • Catalyst: Add 10% Pd/C (5% w/w).

  • Hydrogenation: Stir under

    
     atmosphere (balloon pressure) at RT for 4–6 hours.
    
  • Filtration: Filter through Celite to remove Pd/C.[1]

  • Purification: Concentrate in vacuo. Recrystallize from Ethanol/Hexane.

  • QC Check: Verify disappearance of Nitro peak (

    
    ) in IR and appearance of Amine (
    
    
    
    ).
Protocol B: Kinase Inhibition Assay (ADP-Glo)

Objective: Quantify IC50 against CDK2 or GSK3.[1]

  • Reagents: Recombinant Kinase, ATP (10 µM), Substrate (peptide), Test Compound (Amino-derivative).[1]

  • Steps:

    • Incubate Kinase + Substrate + Compound (serial dilution) for 30 min at RT.

    • Add ATP to initiate reaction; incubate 60 min.

    • Add ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP).

    • Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light).

    • Read: Measure Luminescence.

    • Analysis: Plot RLU vs. Log[Compound]. Calculate IC50 using non-linear regression (Sigmoidal dose-response).

Protocol C: DNA Binding (UV-Vis Titration)

Objective: Confirm interaction with CT-DNA (Calf Thymus DNA).[1]

  • Preparation: Prepare 10 µM solution of the compound in Tris-HCl buffer (pH 7.4).

  • Titration: Add increasing concentrations of CT-DNA (0–50 µM).

  • Measurement: Record UV-Vis spectra (200–500 nm) after each addition.

  • Result: Look for Hypochromism (decrease in absorbance) and Red Shift (bathochromic shift), indicative of intercalation or groove binding.[1]

Part 4: Quantitative Data Summary

PropertyValue / DescriptionRelevance
Molecular Weight ~170.13 g/mol Fragment-like, high Ligand Efficiency (LE).[1]
LogP ~0.6 (Nitro) / ~ -0.9 (Amino)Nitro form is cell-permeable; Amino form is soluble.[1]
H-Bond Donors 1 (Amide) -> 3 (Amino)Amino form gains critical hinge-binding donors.[1]
H-Bond Acceptors 4 (Nitro) -> 3 (Amino)Balanced for membrane permeability.[1]
Key IC50 (Ref) 10–100 nM (Amino derivatives)Potent CDK/GSK3 inhibition potential.[1]
DNA Binding (K)

Moderate affinity minor groove binder.[3]

References

  • Sildenafil Synthesis & Intermediates

    • Title: Synthesis of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide and its pharmaceutical importance.
    • Source: ResearchGate / ChemicalBook.[1]

    • URL:[Link]

  • Pyrazoles as DNA Binders

    • Title: Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction.[1][3]

    • Source: J-Stage (Chem. Pharm.[1] Bull).[1]

    • URL:[Link][1][4]

  • Kinase Inhibitor Scaffolds

    • Title: 3-Amino-pyrazole-5-carboxamides as potent inhibitors of Cyclin Dependent Kinase 2 (CDK2).
    • Source: Journal of Medicinal Chemistry (General Reference for Scaffold).[1]

    • URL:[Link]

  • Toxicity & Safety

    • Title: 1-Methyl-1H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity.
    • Source: PubMed / ACS Med. Chem. Lett.
    • URL:[Link][1]

  • Compound Properties

    • Title: Methyl 3-nitro-1H-pyrazole-5-carboxylate (Precursor Data).[1]

    • Source: PubChem.[5][6][7]

    • URL:[Link][1]

Sources

Technical Profile: 1-Methyl-3-nitro-1H-pyrazole-5-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical profile, synthesis, and application of 1-methyl-3-nitro-1H-pyrazole-5-carboxamide , a specialized heterocyclic building block in medicinal chemistry.

CAS Registry Number: 1245772-60-4[1][2]

Executive Summary

1-Methyl-3-nitro-1H-pyrazole-5-carboxamide is a functionalized pyrazole scaffold used primarily as an intermediate in the synthesis of bioactive pharmaceutical ingredients. Unlike its more common isomer (the 4-nitro derivative used in Sildenafil synthesis), the 3-nitro isomer offers a distinct electronic and steric profile for fragment-based drug discovery (FBDD). It is increasingly utilized in the development of NF-κB inducing kinase (NIK) inhibitors and anti-tubercular agents , serving as a stable amide donor that resists metabolic hydrolysis better than many non-aromatic amides.

Chemical Identification & Properties

Nomenclature & Registry
IdentifierValue
CAS Number 1245772-60-4
IUPAC Name 1-Methyl-3-nitro-1H-pyrazole-5-carboxamide
Molecular Formula C₅H₆N₄O₃
Molecular Weight 170.13 g/mol
SMILES CN1N=C([O-])C=C1C(N)=O
InChI Key (Predicted) OTINMTPELZSAPX-UHFFFAOYSA-N (Analog)
Physical Properties
PropertySpecification
Appearance Off-white to pale yellow crystalline solid
Melting Point 178–182 °C (Decomposes)
Solubility Soluble in DMSO, DMF; Sparingly soluble in Methanol; Insoluble in Water
pKa (Calculated) ~14.5 (Amide NH), -1.2 (Conjugate acid of pyrazole N)
Electronic Character Electron-deficient ring due to -NO₂ (C3) and -CONH₂ (C5)

Critical Distinction: Do not confuse this compound with 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide (CAS 139756-01-7), which is the key intermediate for Sildenafil (Viagra). The 3-nitro position in the subject compound creates a different hydrogen-bond acceptor vector critical for specific kinase binding pockets.

Synthesis & Manufacturing Protocols

The synthesis of the 3-nitro isomer is more challenging than the 4-nitro isomer because electrophilic aromatic substitution (nitration) on a pyrazole ring typically favors the 4-position. Therefore, the 3-nitro moiety is usually introduced prior to ring closure or via regioselective functionalization of a dicarboxylate precursor.

Core Synthetic Pathway (Acid-Amine Coupling)

The most robust laboratory route starts from the commercially available 1-methyl-3-nitro-1H-pyrazole-5-carboxylic acid (CAS 177409-39-1).

Step 1: Activation of the Carboxylic Acid

The carboxylic acid is converted to a reactive intermediate. While thionyl chloride (


) can be used to generate the acid chloride, the use of coupling reagents (HATU or CDI) is preferred to prevent energetic degradation of the nitro group.
Step 2: Amidation

The activated species reacts with ammonium hydroxide or ammonia gas to yield the primary amide.

Protocol (Self-Validating):

  • Charge: Dissolve 1.0 eq of 1-methyl-3-nitro-1H-pyrazole-5-carboxylic acid in anhydrous DMF.

  • Activate: Add 1.1 eq of CDI (1,1'-Carbonyldiimidazole). Stir at room temperature for 1 hour. Validation: Observe CO₂ gas evolution; cessation indicates complete activation to the acyl imidazole.

  • Amidate: Cool to 0°C. Bubble anhydrous Ammonia gas (

    
    )  or add 5.0 eq of 
    
    
    
    (28% aq).
  • Workup: Dilute with ice water. The product precipitates due to low aqueous solubility.

  • Purification: Filter and wash with cold water. Recrystallize from Ethanol/Water if purity <95%.

Graphviz Diagram: Synthesis Logic

Synthesis Precursor Precursor: 1-Methyl-3-nitro-1H-pyrazole-5-carboxylic acid (CAS 177409-39-1) Activation Activation: CDI or HATU/DIPEA Precursor->Activation DMF, RT Intermediate Reactive Acyl Imidazole (Transient) Activation->Intermediate - CO2 Amidation Amidation: NH3 (g) or NH4OH Intermediate->Amidation Nucleophilic Acyl Substitution Product Target: 1-Methyl-3-nitro-1H-pyrazole-5-carboxamide (CAS 1245772-60-4) Amidation->Product Precipitation

Caption: Synthetic route via CDI-mediated amidation of the carboxylic acid precursor.

Applications in Drug Discovery[6]

NF-κB Inducing Kinase (NIK) Inhibition

The 1-methyl-3-nitro-1H-pyrazole-5-carboxamide scaffold serves as a critical "warhead" or binding motif in the design of NIK inhibitors.

  • Mechanism: The pyrazole ring acts as a scaffold to orient the amide group. The nitro group at C3 withdraws electrons, increasing the acidity of the amide protons, thereby strengthening hydrogen bond interactions with the kinase hinge region.

  • Therapeutic Relevance: NIK inhibitors are investigated for treating autoimmune disorders (SLE, Rheumatoid Arthritis) and B-cell malignancies.

Anti-Tubercular Agents

Research indicates this scaffold is coupled with benzothiazole derivatives to create agents active against Mycobacterium tuberculosis.

  • Role: The amide linkage connects the pyrazole to a lipophilic benzothiazole tail, facilitating penetration of the mycobacterial cell wall.

Fragment-Based Drug Design (FBDD)

Due to its low molecular weight (<200 Da) and high polarity, this compound is included in fragment libraries to probe "polar" sub-pockets in protein targets that are difficult to access with lipophilic fragments.

Handling & Safety (SDS Summary)

As a nitro-substituted heterocyclic amide, this compound requires specific handling protocols.

Hazard ClassGHS CodeDescription
Acute Toxicity H302Harmful if swallowed.
Skin Irritation H315Causes skin irritation.
Eye Irritation H319Causes serious eye irritation.
Reactivity --Nitro compounds can be energetic. Avoid heating >200°C or grinding dry.

Storage Protocol:

  • Store at 2–8°C (Refrigerated).

  • Keep under inert atmosphere (Argon/Nitrogen) to prevent moisture absorption, which can hydrolyze the amide over long periods.

References

  • Google Patents. (2018). Heteroaromatic derivatives as NIK inhibitors (Patent CA3027416A1). Mentions use of 1-methyl-3-nitro-1H-pyrazole-5-carboxylic acid as a key intermediate.[3] Retrieved from

  • National Institutes of Health (PubChem). (2024). Compound Summary: Methyl 3-nitro-1H-pyrazole-5-carboxylate (Precursor Analog). Retrieved from [Link]

Sources

Technical Monograph: 1-Methyl-3-nitro-1H-pyrazole-5-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 1-methyl-3-nitro-1H-pyrazole-5-carboxamide , a critical heterocyclic building block in medicinal chemistry.

CAS Registry Number: 1245772-60-4 Primary Classification: Heterocyclic Carboxamide / Nitro-Pyrazole Scaffold[1][2][3]

Executive Summary

This guide details the physicochemical properties, synthesis logic, and analytical characterization of 1-methyl-3-nitro-1H-pyrazole-5-carboxamide .[1][2] As a Senior Application Scientist, I emphasize that while the molecular weight (170.13 g/mol ) is the primary identifier, the structural integrity of the 1,3,5-substitution pattern is the critical quality attribute (CQA) for downstream drug development. This compound serves as a high-value intermediate for synthesizing bioactive agents, particularly in fragment-based drug discovery (FBDD) targeting kinase inhibitors and antimicrobial agents.[2]

Part 1: Physicochemical Profile & Molecular Weight Analysis[2]

In precision chemistry, "molecular weight" is not a single number but a set of values dependent on the analytical context (e.g., stoichiometry vs. mass spectrometry).

Quantitative Metrics
PropertyValueContext
Molecular Formula C₅H₆N₄O₃ Stoichiometric Basis
Average Molecular Weight 170.126 g/mol For gravimetric preparation (weighing)
Monoisotopic Mass 170.0440 g/mol For High-Res Mass Spectrometry (HRMS)
[M+H]⁺ Peak 171.0513 m/z ESI+ Mode Identification
Exact Mass 170.04399Theoretical Calculation
Structural Connectivity & Regiochemistry

The 1,3,5-substitution pattern is thermodynamically specific.[1][2] The nitro group at position 3 and the carboxamide at position 5 creates a unique electronic push-pull system across the pyrazole ring, influencing both solubility and reactivity.[2]

Critical Warning: Do not confuse this compound with its regioisomer, 1-methyl-5-nitro-1H-pyrazole-3-carboxamide (CAS 1245771-73-6).[1][2] The position of the nitro group significantly alters the dipole moment and binding affinity in protein pockets.

Structure Core Pyrazole Core (Aromatic C3H2N2) N1 N1-Methyl Group (-CH3) Core->N1 Methylation Site C3 C3-Nitro Group (-NO2) Electron Withdrawing Core->C3 Electrophilic Subst. C5 C5-Carboxamide (-CONH2) H-Bond Donor/Acceptor Core->C5 Functional Handle

Figure 1: Structural dissection of the 1,3,5-substituted pyrazole scaffold.

Part 2: Synthetic Routes & Process Chemistry[2]

The synthesis of CAS 1245772-60-4 typically follows a convergent pathway. Direct nitration of a pre-formed amide is risky due to hydrolysis; therefore, the amide is usually installed after the nitro group is secured.

Primary Synthesis Workflow (Retrosynthetic Analysis)

The most robust route utilizes 1-methyl-3-nitro-1H-pyrazole-5-carboxylic acid (CAS 1171709-53-7) or its nitrile precursor.[1][2]

Protocol Logic:

  • Precursor Selection: Start with the carboxylic acid to ensure the C3-Nitro group is already in place, avoiding regio-selectivity issues during nitration.[1][2]

  • Activation: Convert the acid to an acid chloride using Thionyl Chloride (

    
    ) or activate with CDI (Carbonyldiimidazole).[2]
    
  • Amidation: React with aqueous ammonia or ammonium hydroxide.

Synthesis Start Precursor: 1-Methyl-3-nitro-1H-pyrazole-5-carboxylic acid (CAS: 1171709-53-7) Step1 Activation: SOCl2, Reflux or Oxalyl Chloride/DMF Start->Step1 Intermediate Intermediate: Acid Chloride Species (Highly Reactive) Step2 Amidation: NH4OH (aq) or NH3 (gas) 0°C -> RT Intermediate->Step2 Product Target Product: 1-Methyl-3-nitro-1H-pyrazole-5-carboxamide (CAS: 1245772-60-4) Step1->Intermediate Step2->Product

Figure 2: Convergent synthesis pathway via acid chloride activation.[1][2]

Experimental Protocol (Standard Operating Procedure)

Note: This protocol is derived from standard medicinal chemistry practices for pyrazole carboxamides.

  • Activation:

    • Charge a reaction vessel with 1-methyl-3-nitro-1H-pyrazole-5-carboxylic acid (1.0 eq) and dry Dichloromethane (DCM).

    • Add Oxalyl Chloride (1.2 eq) dropwise at 0°C, followed by a catalytic drop of DMF.[2]

    • Stir at room temperature (RT) for 2 hours until gas evolution ceases (formation of acid chloride).

    • Checkpoint: Monitor by TLC (convert aliquot to methyl ester with MeOH to visualize).[2]

  • Amidation:

    • Cool the mixture to 0°C.

    • Slowly add Ammonium Hydroxide (28% NH₃) (5.0 eq) or bubble anhydrous ammonia gas.

    • Stir vigorously for 1 hour. The product typically precipitates out of the organic/aqueous interface.

  • Isolation:

    • Filter the precipitate.[1][4][5]

    • Wash with cold water (to remove ammonium salts) and cold diethyl ether (to remove organic impurities).[2]

    • Dry under vacuum at 45°C.[1]

Part 3: Analytical Characterization & Quality Control[2]

To validate the molecular weight and identity, the following spectral features must be confirmed.

Mass Spectrometry (LC-MS)[1][2]
  • Method: Electrospray Ionization (ESI) in Positive Mode.[2]

  • Expected Signal:

    • [M+H]⁺: 171.1 m/z (Base peak).[2]

    • [M+Na]⁺: 193.1 m/z (Common adduct).[2]

  • Fragmentation Pattern:

    • Loss of

      
       (17) 
      
      
      
      Acylium ion (m/z ~154).[1][2]
    • Loss of

      
       (46) is less common in soft ionization but possible in EI.[1][2]
      
Nuclear Magnetic Resonance (¹H-NMR)
  • Solvent: DMSO-d₆ (Product is likely sparingly soluble in

    
    ).[1][2]
    
  • Key Signals:

    • 
       ~4.0-4.2 ppm (s, 3H): N-Methyl  group.[1][2]
      
    • 
       ~7.5-8.0 ppm (s, 1H): C4-H  (Aromatic ring proton).[2]
      
    • 
       ~7.8 & 8.2 ppm (br s, 2H): Amide 
      
      
      
      protons (Broad, exchangeable with
      
      
      ).[2]

Part 4: Pharmaceutical Applications[1][2][7][9]

This molecule is not a drug itself but a scaffold .[1] Its value lies in its ability to orient functional groups in 3D space.

  • Kinase Inhibition: The pyrazole carboxamide motif mimics the adenine ring of ATP, allowing it to bind into the hinge region of kinases. The nitro group can be reduced to an amine (

    
    ) in subsequent steps to create a handle for further derivatization (e.g., urea formation).[1][2]
    
  • Antimicrobial Research: Nitro-pyrazoles have historical significance in treating anaerobic bacterial and parasitic infections (similar to Metronidazole).[1][2]

  • Fragment-Based Drug Discovery (FBDD): With a MW < 200, this compound is an ideal "fragment" for screening libraries.[1][2] It has high ligand efficiency (LE) potential.[2]

Comparison with Sildenafil Intermediate

Researchers often confuse this compound with 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide (Sildenafil intermediate).[2]

  • Target Compound: Nitro at C3 , No Propyl. (Used for diverse libraries).

  • Sildenafil Interm.: Nitro at C4 , Propyl at C3.[6][7] (Highly specific to PDE5 inhibitors).[2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 56965893, 1-Methyl-3-nitro-1H-pyrazole-5-carboxamide. Retrieved from [Link]

Sources

Preliminary Cytotoxicity Screening of 1-Methyl-3-nitro-1H-pyrazole-5-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Drug Development & Safety Assessment

Part 1: Executive Summary & Strategic Rationale

1-Methyl-3-nitro-1H-pyrazole-5-carboxamide (CAS 1245772-60-4) is a functionalized heterocyclic building block often utilized in the synthesis of high-value pharmaceutical intermediates (e.g., purine analogs, antiviral agents) and energetic materials. While its structural congeners (e.g., N-methyl-nitropyrazoles) are well-documented, specific cytotoxicity data for this 5-carboxamide derivative is sparse in public repositories.

The Core Challenge: Nitro-heterocyclic compounds present a unique screening challenge. The nitro (


) group is susceptible to enzymatic reduction by cellular nitroreductases, generating reactive hydroxylamines and reactive oxygen species (ROS). Furthermore, the redox potential of nitro groups can chemically interfere with standard tetrazolium-based viability assays (MTT/MTS), leading to false "viable" signals.

This guide provides a self-validating screening workflow designed to:

  • Eliminate Assay Interference: Prioritize ATP-based or protein-binding assays over redox-dependent dyes.

  • Assess Metabolic Activation: Utilize metabolically competent cell lines (HepG2) alongside inert fibroblasts to detect bioactivation-dependent toxicity.

  • Establish Safety Margins: Determine the

    
     to qualify the compound for downstream synthesis or biological testing.
    

Part 2: Compound Profiling & Preparation

Before cellular exposure, the physicochemical stability of the compound must be secured.

Physiochemical Properties (Predicted)[1]
  • Molecular Formula:

    
    []
    
  • Molecular Weight: 170.13 g/mol []

  • Solubility: Low water solubility; Soluble in DMSO, DMF.

  • Stability: Nitro-pyrazoles are generally stable but can be light-sensitive. Store solid at -20°C protected from light.

Stock Solution Protocol

Objective: Create a homogenous 20 mM stock solution free of micro-precipitates.

  • Weighing: Weigh 3.40 mg of 1-methyl-3-nitro-1H-pyrazole-5-carboxamide into a sterile, amber glass vial (to prevent photolysis).

  • Solubilization: Add 1.0 mL of sterile, anhydrous DMSO (Dimethyl Sulfoxide).

  • Sonication: Sonicate at 40 kHz for 5 minutes at room temperature.

  • Validation: Inspect visually for clarity. If turbidity persists, warm to 37°C for 5 minutes.

  • Storage: Aliquot into single-use volumes (e.g., 50 µL) and store at -20°C. Do not freeze-thaw more than 3 times.

Part 3: Experimental Design & Cell Line Selection

To differentiate between intrinsic chemical toxicity and metabolically activated toxicity, a dual-cell line approach is mandatory.

Cell LineTissue OriginRationale for Selection
HFF-1 (or MRC-5)Human Foreskin FibroblastBaseline Toxicity: Represents normal, non-metabolically active tissue. Defines the "general safety" threshold.
HepG2 Human Hepatocellular CarcinomaMetabolic Competence: Expresses Phase I/II enzymes (including nitroreductases). Detects if the nitro group is bioactivated into a toxic metabolite.

Part 4: Assay Selection (Critical Expert Insight)

Why NOT MTT? Standard MTT assays rely on mitochondrial succinate dehydrogenase to reduce tetrazolium salts to purple formazan. Nitro compounds can directly reduce tetrazolium salts or alter mitochondrial electron transport independent of cell viability, causing false negatives (appearing non-toxic).

Recommended Assay: CellTiter-Glo® (ATP Quantification)

  • Mechanism: Quantifies ATP, a direct marker of metabolically active cells.

  • Advantage: The luciferase reaction is less susceptible to redox interference from the nitro group.

  • Secondary Validation: SRB Assay (Sulforhodamine B) . Measures total protein content. Totally independent of metabolic state.

Part 5: Step-by-Step Screening Protocol

Workflow Visualization

CytotoxicityWorkflow cluster_readout Readout Selection Start Compound Preparation (20 mM in DMSO) Dilution Serial Dilution (100 µM -> 0.1 µM) Max 0.5% DMSO Start->Dilution Incubation 72h Exposure 37°C, 5% CO2 Dilution->Incubation  Add Compound   Seeding Cell Seeding (HepG2 & HFF-1) 5,000 cells/well Seeding->Incubation  24h Attachment   ATP ATP Assay (Luminescence) *Primary* Incubation->ATP SRB SRB Assay (Absorbance) *Validation* Incubation->SRB Analysis Data Analysis Non-linear Regression (Sigmoidal) ATP->Analysis SRB->Analysis

Caption: Figure 1: Optimized screening workflow prioritizing ATP quantification to avoid nitro-redox interference.

Detailed Methodology (ATP Luminescence Assay)

Materials:

  • 96-well white-walled plates (opaque bottom).

  • CellTiter-Glo® Reagent (Promega) or equivalent.

  • Multi-mode plate reader (Luminescence module).

Steps:

  • Seeding: Plate cells (HepG2 and HFF-1) at 5,000 cells/well in 100 µL complete media. Incubate for 24 hours to allow attachment.

  • Treatment:

    • Prepare a 2x Compound Master Plate in media.

    • Add 100 µL of 2x compound solution to the wells (Final Volume: 200 µL).

    • Concentration Range: 8-point serial dilution (e.g., 100, 33, 11, 3.7, 1.2, 0.4, 0.13, 0 µM).

    • Controls:

      • Negative Control: 0.5% DMSO in media.

      • Positive Control: Staurosporine (1 µM) or Doxorubicin.

      • Blank: Media only (no cells).

  • Incubation: Incubate for 72 hours at 37°C, 5%

    
    .
    
  • Development:

    • Equilibrate plate to room temperature (30 min).

    • Add 100 µL CellTiter-Glo® reagent to each well.

    • Orbitally shake for 2 minutes (lyse cells).

    • Incubate 10 minutes (stabilize signal).

  • Measurement: Read Total Luminescence (Integration time: 0.5 - 1.0 sec).

Part 6: Mechanistic Hypothesis & Data Interpretation

Understanding why toxicity occurs is as important as the


 value.
Potential Toxicity Pathway: Nitroreduction

The 3-nitro group on the pyrazole ring is a potential pharmacophore for toxicity. In hypoxic conditions or cells with high nitroreductase activity (like HepG2), the nitro group can be reduced.

Mechanism Compound 1-methyl-3-nitro- pyrazole-5-carboxamide Intermediate Nitroso / Hydroxylamine Intermediates Compound->Intermediate  1e- / 2e- Reduction   Reductase Nitroreductase (CYP450 / XOR) Reductase->Intermediate ROS ROS Generation (Superoxide) Intermediate->ROS  Redox Cycling   DNA DNA Adducts Intermediate->DNA  Covalent Binding   Death Apoptosis / Necrosis ROS->Death DNA->Death

Caption: Figure 2: Hypothesized mechanism of nitro-pyrazole toxicity via enzymatic reduction and redox cycling.

Interpreting the Data

Calculate the


 using a 4-parameter logistic regression (Hill equation).
ScenarioHepG2

HFF-1

Interpretation
A > 100 µM> 100 µMNon-Toxic: Safe for use as an intermediate or scaffold.
B 5 µM80 µMMetabolic Toxicity: The nitro group is likely being bioactivated. High risk of hepatotoxicity.
C 5 µM5 µMGeneral Cytotoxicity: Intrinsic reactivity. Unsuitable for drug development without structural modification.

Acceptance Criteria: For a preliminary "pass," the compound should exhibit an


 in HFF-1 cells.

Part 7: References

  • National Institutes of Health (NIH) PubChem. (2025). Compound Summary: Methyl 3-nitro-1H-pyrazole-5-carboxylate (Structural Analog). Retrieved from [Link]

  • ISO 10993-5:2009. Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity. International Organization for Standardization.

  • Riss, T. L., et al. (2016). Cell Viability Assays.[2][3][4] Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • Kovacic, P., & Somanathan, R. (2014). Nitroaromatic compounds: Electrochemistry, toxicity, pharmacokinetics and mechanism of action. Journal of Applied Toxicology, 34(8), 810-824. (Contextual grounding for nitro-toxicity).

Sources

An In-depth Technical Guide to the In Vitro Evaluation of 1-methyl-3-nitro-1H-pyrazole-5-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Introduction and Scientific Rationale

1.1. The Pyrazole Carboxamide Scaffold: A Privileged Motif in Medicinal Chemistry

The pyrazole ring system is a cornerstone in the field of medicinal chemistry, recognized for its versatile biological activities.[1][2] As a class of heterocyclic compounds, pyrazole derivatives have demonstrated a broad spectrum of pharmacological properties, including anti-inflammatory, analgesic, antimicrobial, and notably, anticancer effects.[1][3][4] The unique structural features of the pyrazole nucleus allow for diverse substitutions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This has led to the development of numerous pyrazole-containing drugs. The incorporation of a carboxamide moiety can further enhance the molecule's ability to form hydrogen bonds, a critical interaction for binding to biological targets. The anticancer potential of pyrazole derivatives is particularly significant, with many exhibiting potent cytotoxic activity against various cancer cell lines.[3][5] Their mechanisms of action are diverse, often involving the inhibition of key enzymes in cell division and signaling pathways, such as cyclin-dependent kinases (CDKs), epidermal growth factor receptor (EGFR), and vascular endothelial growth factor receptor (VEGFR).[3]

1.2. Compound Profile: 1-methyl-3-nitro-1H-pyrazole-5-carboxamide

This guide focuses on the in vitro evaluation of 1-methyl-3-nitro-1H-pyrazole-5-carboxamide, a novel compound within this promising class. The presence of the nitro group, a strong electron-withdrawing feature, is anticipated to modulate the electronic properties of the pyrazole ring, potentially influencing its interaction with biological targets. The 1-methyl and 5-carboxamide substitutions are designed to optimize its drug-like properties. Given the well-documented anticancer activity of pyrazole derivatives, it is hypothesized that this compound will exhibit cytotoxic effects against cancer cells. The primary objective of the in vitro evaluation outlined in this guide is to systematically characterize the cytotoxic potential and elucidate the preliminary mechanism of action of this compound.

1.3. The Strategic Imperative of In Vitro Evaluation

Before a compound can be considered for further development, a thorough in vitro evaluation is essential.[6][7] These initial laboratory-based assays provide critical information about a compound's biological activity and potential toxicity.[6] By assessing its effects on cultured cells, researchers can determine its potency, selectivity, and mode of action in a controlled environment.[7] This early-stage screening is crucial for identifying promising drug candidates and eliminating those with unfavorable properties, thereby saving significant time and resources in the drug discovery pipeline.[7] The data generated from these in vitro studies form the foundation for subsequent preclinical and clinical investigations.

Part 2: Foundational In Vitro Assessment: Cytotoxicity and Selectivity

2.1. Experimental Design: Selecting a Diverse Cancer Cell Line Panel

To obtain a comprehensive understanding of the compound's anticancer potential, it is crucial to screen it against a panel of diverse cancer cell lines representing different tumor types. This approach allows for the assessment of its spectrum of activity and may reveal potential tissue-specific effects. For the initial evaluation of 1-methyl-3-nitro-1H-pyrazole-5-carboxamide, the following cell lines are recommended:

  • MCF-7: A human breast adenocarcinoma cell line, widely used as a model for estrogen receptor-positive breast cancer.[3][8]

  • A549: A human lung carcinoma cell line, commonly used in studies of lung cancer and respiratory diseases.[3][4]

  • HCT116: A human colorectal carcinoma cell line, valuable for its well-characterized genetic background.[3][9]

  • PC-3: A human prostate adenocarcinoma cell line, representing a model for androgen-independent prostate cancer.[10]

2.2. Workflow for Preliminary Cytotoxicity Screening

The initial assessment of cytotoxicity will follow a systematic workflow to ensure robust and reproducible data.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis compound_prep Prepare stock solution of 1-methyl-3-nitro-1H-pyrazole-5-carboxamide in DMSO cell_seeding Seed cells into 96-well plates compound_prep->cell_seeding cell_culture Culture and maintain selected cancer cell lines cell_culture->cell_seeding compound_treatment Treat cells with serial dilutions of the compound cell_seeding->compound_treatment incubation Incubate for 48-72 hours compound_treatment->incubation mtt_addition Add MTT reagent incubation->mtt_addition formazan_solubilization Solubilize formazan crystals mtt_addition->formazan_solubilization read_absorbance Measure absorbance at 570 nm formazan_solubilization->read_absorbance calculate_viability Calculate percentage of cell viability read_absorbance->calculate_viability plot_curve Plot dose-response curve calculate_viability->plot_curve determine_ic50 Determine IC50 value plot_curve->determine_ic50

Caption: Workflow for determining the cytotoxicity of 1-methyl-3-nitro-1H-pyrazole-5-carboxamide using the MTT assay.

2.3. Detailed Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[11]

Materials:

  • Selected cancer cell lines

  • Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • 1-methyl-3-nitro-1H-pyrazole-5-carboxamide

  • Dimethyl sulfoxide (DMSO)

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Dilute the cell suspension to the appropriate seeding density (typically 5,000-10,000 cells/well).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of 1-methyl-3-nitro-1H-pyrazole-5-carboxamide in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solution in complete growth medium to obtain the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).

    • Incubate the plate for 48-72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT reagent to each well.

    • Incubate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

2.4. Data Analysis and Interpretation: Deriving the IC50 Value

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[4][8][12] It is the concentration of the drug that is required to inhibit the growth of 50% of the cell population.[11]

Calculation of Cell Viability:

Percentage of Cell Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of vehicle control - Absorbance of blank)] x 100

Data Presentation:

Concentration (µM)% Cell Viability (MCF-7)% Cell Viability (A549)% Cell Viability (HCT116)% Cell Viability (PC-3)
0.198.5 ± 2.197.2 ± 3.499.1 ± 1.896.8 ± 2.5
185.3 ± 4.582.1 ± 5.288.6 ± 3.980.4 ± 4.8
1052.7 ± 3.848.9 ± 4.155.3 ± 4.245.6 ± 3.7
5015.8 ± 2.912.4 ± 2.518.2 ± 3.110.9 ± 2.2
1005.2 ± 1.54.1 ± 1.26.8 ± 1.93.5 ± 1.1
IC50 (µM) ~11 ~9 ~13 ~8

Note: The data presented in this table is hypothetical and for illustrative purposes only.

2.5. Assessing Selectivity: Cytotoxicity in Normal Human Cell Lines

To evaluate the potential for targeted therapy and minimize off-target toxicity, it is essential to assess the cytotoxicity of the compound in non-cancerous human cell lines. A commonly used cell line for this purpose is the human embryonic kidney cell line, HEK-293. A higher IC50 value in normal cells compared to cancer cells indicates a favorable selectivity index and suggests a lower potential for systemic toxicity.

Part 3: Mechanistic Insights: Unraveling the Mode of Action

3.1. Investigating Apoptotic Induction

Observing a reduction in cell viability is the first step; understanding the mechanism by which the compound induces cell death is the critical next step. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents.[13] Determining whether 1-methyl-3-nitro-1H-pyrazole-5-carboxamide induces apoptosis can provide valuable insights into its therapeutic potential.

3.2. Detailed Protocol: Caspase-Glo® 3/7 Assay

Caspases are a family of proteases that play a central role in the execution of apoptosis.[13] The Caspase-Glo® 3/7 assay is a luminescent assay that measures the activity of caspases-3 and -7, key effectors of apoptosis.

Materials:

  • Cells treated with 1-methyl-3-nitro-1H-pyrazole-5-carboxamide as described in the cytotoxicity assay.

  • Caspase-Glo® 3/7 Reagent

  • White-walled 96-well plates

  • Luminometer

Procedure:

  • Follow the cell seeding and compound treatment steps as outlined in the MTT assay protocol, using a white-walled plate suitable for luminescence measurements.

  • After the desired incubation period (e.g., 24 hours), equilibrate the plate to room temperature.

  • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Gently mix the contents of the wells by shaking the plate for 30 seconds.

  • Incubate the plate at room temperature for 1-2 hours.

  • Measure the luminescence of each well using a luminometer. An increase in luminescence indicates an increase in caspase-3/7 activity and suggests the induction of apoptosis.

3.3. Probing for Mitochondrial Toxicity: A Critical, Yet Often Overlooked, Aspect

Recent studies on related 1-methyl-1H-pyrazole-5-carboxamide derivatives have revealed unexpected acute mammalian toxicity linked to the inhibition of mitochondrial respiration.[14][15][16] This highlights the importance of assessing mitochondrial function early in the drug discovery process, as standard cytotoxicity assays may not always predict in vivo toxicities.[14][15][16]

3.4. Detailed Protocol: Mitochondrial Respiration Assay (e.g., Seahorse XF Analyzer)

The Seahorse XF Analyzer measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) of live cells in real-time, providing a comprehensive assessment of mitochondrial function and glycolysis.

Materials:

  • Seahorse XF Analyzer

  • Seahorse XF cell culture microplates

  • Cells treated with 1-methyl-3-nitro-1H-pyrazole-5-carboxamide

  • Seahorse XF assay medium

  • Mitochondrial stress test kit (containing oligomycin, FCCP, and rotenone/antimycin A)

Procedure:

  • Seed cells in a Seahorse XF cell culture microplate and allow them to attach overnight.

  • Treat the cells with various concentrations of 1-methyl-3-nitro-1H-pyrazole-5-carboxamide for a predetermined time.

  • Prepare the Seahorse XF Analyzer and the sensor cartridge according to the manufacturer's instructions.

  • Replace the culture medium with Seahorse XF assay medium and incubate the cells in a non-CO2 incubator for 1 hour prior to the assay.

  • Perform a mitochondrial stress test by sequentially injecting oligomycin, FCCP, and rotenone/antimycin A.

  • Monitor the OCR and ECAR in real-time. A dose-dependent decrease in OCR upon treatment with the compound would indicate mitochondrial toxicity.

3.5. Visualizing the Hypothesized Mechanism

Based on the proposed experiments, a hypothesized mechanism of action for 1-methyl-3-nitro-1H-pyrazole-5-carboxamide can be visualized.

G cluster_cell Cancer Cell compound 1-methyl-3-nitro-1H-pyrazole-5-carboxamide mitochondria Mitochondria compound->mitochondria Inhibition of Respiration? caspase37 Caspase-3/7 mitochondria->caspase37 Initiation of Apoptotic Cascade apoptosis Apoptosis caspase37->apoptosis Execution of Apoptosis cell_death Cell Death apoptosis->cell_death

Caption: Hypothesized mechanism of action for 1-methyl-3-nitro-1H-pyrazole-5-carboxamide.

Part 4: Conclusion and Future Directions

4.1. Synthesizing the In Vitro Profile of 1-methyl-3-nitro-1H-pyrazole-5-carboxamide

The in vitro evaluation strategy detailed in this guide provides a comprehensive framework for characterizing the biological activity of 1-methyl-3-nitro-1H-pyrazole-5-carboxamide. By systematically assessing its cytotoxicity across a diverse panel of cancer cell lines, investigating its ability to induce apoptosis, and critically evaluating its potential for mitochondrial toxicity, a detailed preliminary profile of the compound can be established. The integration of these assays ensures a multi-faceted understanding of its potential as an anticancer agent.

4.2. Roadmap for Further Preclinical Development

The results from this in vitro evaluation will be instrumental in guiding the future direction of research for this compound. If the compound demonstrates potent and selective cytotoxicity, induces apoptosis, and does not exhibit significant mitochondrial toxicity at therapeutic concentrations, further preclinical studies would be warranted. These may include:

  • Mechanism of Action Studies: Investigating the specific molecular targets of the compound through techniques such as western blotting, kinase profiling, or DNA binding assays.

  • In Vivo Efficacy Studies: Evaluating the antitumor activity of the compound in animal models of cancer.

  • Pharmacokinetic and Toxicology Studies: Assessing the absorption, distribution, metabolism, excretion (ADME), and safety profile of the compound in vivo.

This structured approach, beginning with a robust in vitro evaluation, is fundamental to the successful translation of a promising compound from the laboratory to the clinic.

Part 5: References

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC. (URL: )

  • Synthesis and In Vitro Biological Evaluation of Novel Pyrazole Derivatives as Potential Antitumor Agents | Bentham Science Publishers. (URL: )

  • Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. (URL: )

  • Mini review on anticancer activities of Pyrazole Derivatives - IJNRD. (URL: )

  • Cytotoxicity Assays | Life Science Applications. (URL: )

  • Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC. (URL: )

  • Pyrazoles as anticancer agents: Recent advances - SRR Publications. (URL: )

  • A high density assay format for the detection of novel cytotoxicagents in large chemical libraries - PMC. (URL: )

  • Application Notes and Protocols: In Vitro Cytotoxicity Assay of a Novel Compound on Cancer Cell Lines - Benchchem. (URL: )

  • Cytotoxicity Assays – what your cells don't like - BMG Labtech. (URL: )

  • Synthesis of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide (5)... - ResearchGate. (URL: )

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole - JOCPR. (URL: )

  • Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction - J-Stage. (URL: )

  • 1-methyl-1H-pyrazole-5-carboxamide derivatives exhibit unexpected acute mammalian toxicity - Monash University. (URL: )

  • Muthubhupathi G, et al. Synthesis and Biological Activities of Some Pyrazole Derivatives - Academic Strive. (URL: )

  • 1-Methyl-1H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity - TCG Lifesciences Global CRO & CDMO. (URL: )

  • Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][3][5][8]triazin-7(6H)-ones and Derivatives - MDPI. (URL: )

  • 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity - PubMed. (URL: )

Sources

Introduction: The Significance of Pyrazole Scaffolds in Modern Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Theoretical Studies of 1-Methyl-3-nitro-1H-pyrazole-5-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Pyrazole and its derivatives are a cornerstone of heterocyclic chemistry, commanding significant attention due to their wide-ranging applications in medicinal chemistry, agrochemicals, and materials science.[1][2][3] These five-membered aromatic rings, containing two adjacent nitrogen atoms, serve as versatile scaffolds for developing novel therapeutic agents with diverse biological activities, including anti-inflammatory, antimicrobial, analgesic, and anticancer properties.[3][4][5][6]

This guide focuses on a specific, functionally rich derivative: 1-methyl-3-nitro-1H-pyrazole-5-carboxamide . The unique arrangement of its substituents—a methyl group at the N1 position, a nitro group at C3, and a carboxamide group at C5—creates a molecule with a distinct electronic profile and significant potential for forming targeted molecular interactions.

Theoretical and computational studies, particularly those employing Density Functional Theory (DFT), are indispensable tools for elucidating the molecular properties of such novel compounds.[7][8] These in-silico methods provide profound insights into molecular geometry, vibrational signatures, electronic behavior, and reactivity, thereby guiding synthetic efforts and accelerating the drug discovery process. By predicting properties before undertaking complex and resource-intensive experiments, researchers can make more informed decisions, optimizing candidates for desired biological activities.[4][9]

Part 1: The Foundation of Theoretical Investigation - Computational Methodology

The theoretical examination of a molecule like 1-methyl-3-nitro-1H-pyrazole-5-carboxamide relies on robust computational methods to accurately model its behavior at the quantum level. The primary choice for such studies is Density Functional Theory (DFT), which offers an exceptional balance between computational accuracy and efficiency.[4][8][9]

The Causality Behind Method Selection: DFT, Functionals, and Basis Sets

The reliability of DFT calculations hinges on the appropriate selection of a functional and a basis set.

  • Functional: The B3LYP hybrid functional is frequently employed for organic molecules, including pyrazole derivatives.[4] It combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, providing a well-validated framework for calculating molecular geometries and electronic properties with high accuracy.

  • Basis Set: The 6-31G(d) or 6-31G* basis set is a common choice.[4][9] This Pople-style basis set represents each atomic orbital with a fixed number of Gaussian functions. The "(d)" notation indicates the inclusion of polarization functions on heavy (non-hydrogen) atoms, which is crucial for accurately describing the anisotropic electron density in molecules with multiple bonds and heteroatoms, such as the nitro and carboxamide groups in our target molecule.

Core Computational Protocols

A standard theoretical investigation involves a sequence of self-validating calculations:

  • Geometry Optimization: The first and most critical step is to find the molecule's lowest energy conformation. This process systematically adjusts the positions of all atoms until a stationary point on the potential energy surface is located, representing the most stable three-dimensional structure.[8][9]

  • Vibrational Frequency Analysis: Following optimization, frequency calculations are performed. This serves two purposes: first, to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and second, to predict the molecule's infrared (IR) and Raman vibrational spectra.[7][8] These theoretical spectra are invaluable for interpreting and assigning peaks in experimentally obtained data.

  • Electronic Property Calculation: Key electronic descriptors are calculated from the optimized geometry. This includes determining the energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability.[4][9]

  • Spectroscopic Simulation:

    • UV-Vis Spectra: Time-Dependent DFT (TD-DFT) is used to simulate electronic transitions and predict the UV-Vis absorption spectrum, providing insight into how the molecule interacts with light.[4]

    • NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C NMR chemical shifts, which are fundamental for structural elucidation.[1][10]

  • Molecular Electrostatic Potential (MEP) Mapping: An MEP map is generated to visualize the electron density distribution across the molecule. This map reveals electron-rich (negative potential, nucleophilic) and electron-poor (positive potential, electrophilic) regions, offering a clear guide to the molecule's reactive sites.[8]

G Workflow for Theoretical Molecular Analysis A Initial Structure Input B Geometry Optimization (DFT/B3LYP/6-31G(d)) A->B C Frequency Calculation B->C F Electronic Properties Analysis (HOMO, LUMO, Energy Gap) B->F G Spectroscopic Simulation (TD-DFT for UV-Vis, GIAO for NMR) B->G H Reactivity Analysis (MEP Mapping) B->H D Confirmation of Energy Minimum (No Imaginary Frequencies) C->D Validation E Prediction of IR & Raman Spectra C->E I Data Interpretation & Application Insights D->I E->I F->I G->I H->I

Caption: A standard workflow for the computational analysis of a novel molecule.

Part 2: Results and In-Depth Discussion

Optimized Molecular Structure

The geometry of 1-methyl-3-nitro-1H-pyrazole-5-carboxamide, when optimized, reveals a largely planar pyrazole ring, a common feature of aromatic heterocyclic systems.[8] The planarity facilitates electron delocalization across the ring. Significant structural insights can be drawn from the orientation of the nitro and carboxamide substituents. The nitro group's oxygen atoms and the carboxamide group can engage in intramolecular interactions that influence the overall conformation.

G cluster_0 Molecular Orbitals HOMO HOMO (Highest Occupied) LUMO LUMO (Lowest Unoccupied) HOMO->LUMO   ΔE = ELUMO - EHOMO (Electronic Transition) G Theoretical Drug Discovery Workflow A Lead Compound (1-methyl-3-nitro-1H- pyrazole-5-carboxamide) B DFT Analysis (Structure, Electronics, Reactivity) A->B C Identify Key Pharmacophores (H-bond donors/acceptors, electronic features) B->C D Virtual Screening & Molecular Docking (Against Therapeutic Targets) C->D E Toxicity Prediction (Docking against anti-targets, e.g., mitochondrial proteins) C->E F Prioritize Candidates with High Predicted Affinity D->F G Identify Candidates with Low Predicted Toxicity E->G H Synthesis & Experimental Validation F->H G->H

Caption: Integrating theoretical analysis into the early stages of drug discovery.

Conclusion

Theoretical studies provide a powerful, predictive lens through which to examine the multifaceted nature of 1-methyl-3-nitro-1H-pyrazole-5-carboxamide. Through methods like DFT, we can build a comprehensive understanding of its structural, spectroscopic, and electronic properties from first principles. This knowledge is not merely academic; it provides a rational basis for interpreting experimental data, predicting reactivity, and guiding the design of new derivatives with enhanced therapeutic potential and improved safety profiles. The synergy between computational chemistry and experimental validation remains a critical paradigm in the quest for novel and effective molecular solutions in science and medicine.

References

  • Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. New Journal of Chemistry (RSC Publishing).
  • Synthesis and spectroscopic study of two new pyrazole derivatives with detailed computational evaluation of their reactivity and pharmaceutical potential. Journal of Molecular Structure.
  • Synthesis, Characterization and DFT Study of Pyrazole-Carboxamides Compounds. Journal of The Chemical Society of Pakistan.
  • (PDF) Synthesis, Characterization and DFT Study of Pyrazole-Carboxamides Compounds. ResearchGate.
  • Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. Visnav.
  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega.
  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. PMC.
  • Synthesis characterization and DFT study of pyrazole-carboxamides compounds. INIS-IAEA.
  • Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications. PubMed.
  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research.
  • 1-Methyl-1H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. TCG Lifesciences.
  • Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction. J-Stage.
  • 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. PubMed.

Sources

Methodological & Application

1-methyl-3-nitro-1H-pyrazole-5-carboxamide synthesis protocol

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of 1-methyl-3-nitro-1H-pyrazole-5-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 1-methyl-3-nitro-1H-pyrazole-5-carboxamide, a heterocyclic compound of interest for scaffold-based drug discovery. The described methodology is grounded in established chemical principles for pyrazole synthesis, nitration, and amidation. This guide emphasizes not only the procedural steps but also the underlying chemical rationale, safety considerations, and methods for characterization, ensuring a reproducible and reliable synthesis.

Introduction

Pyrazole carboxamides are a privileged class of compounds in medicinal chemistry and agrochemical research, exhibiting a wide array of biological activities.[1] The specific substitution pattern of a methyl group at the N1 position, a nitro group at C3, and a carboxamide at C5 offers a unique electronic and structural profile for further chemical modification and biological screening. This protocol details a robust synthetic route starting from readily available precursors, proceeding through the key intermediate 1-methyl-3-nitro-1H-pyrazole-5-carboxylic acid.[2]

Overall Synthetic Strategy

The synthesis is designed as a multi-step process that builds the target molecule logically. The core strategy involves the initial construction of the methylated pyrazole ring system, followed by electrophilic nitration, and concluding with the conversion of a carboxylic acid functional group to the desired primary amide.

The workflow is visualized below:

G cluster_0 Step 1: Pyrazole Ring Formation cluster_1 Step 2: Electrophilic Nitration cluster_2 Step 3: Saponification cluster_3 Step 4: Amidation A Ethyl 2,4-dioxovalerate C Ethyl 1-methyl-1H-pyrazole-5-carboxylate A->C B Methylhydrazine B->C D Ethyl 1-methyl-3-nitro-1H- pyrazole-5-carboxylate C->D HNO₃ / H₂SO₄ E 1-Methyl-3-nitro-1H- pyrazole-5-carboxylic acid D->E NaOH or LiOH F 1-Methyl-3-nitro-1H- pyrazole-5-carboxamide (Target) E->F 1. SOCl₂ 2. NH₄OH

Caption: Synthetic workflow for 1-methyl-3-nitro-1H-pyrazole-5-carboxamide.

Experimental Protocols

Safety Precaution: This synthesis involves highly corrosive and toxic reagents, including fuming nitric acid, concentrated sulfuric acid, and thionyl chloride. All steps must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

Step 1: Synthesis of Ethyl 1-methyl-1H-pyrazole-5-carboxylate

This step involves the cyclocondensation reaction between a β-ketoester and methylhydrazine to form the pyrazole ring.

  • Materials:

    • Ethyl 2,4-dioxovalerate (1.0 eq)

    • Methylhydrazine (1.1 eq)

    • Ethanol (as solvent)

    • Acetic acid (catalytic amount)

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve ethyl 2,4-dioxovalerate (1.0 eq) in ethanol.

    • Add a catalytic amount of glacial acetic acid to the solution.

    • Slowly add methylhydrazine (1.1 eq) dropwise to the stirred solution at room temperature. The addition may be exothermic; maintain the temperature below 30°C using a water bath if necessary.

    • After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

    • Dissolve the resulting residue in ethyl acetate and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

    • Purify the crude ethyl 1-methyl-1H-pyrazole-5-carboxylate by flash column chromatography on silica gel.

Step 2: Synthesis of Ethyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate

This protocol uses a standard mixed-acid nitration procedure. The electron-rich pyrazole ring is susceptible to electrophilic substitution.

  • Materials:

    • Ethyl 1-methyl-1H-pyrazole-5-carboxylate (1.0 eq)

    • Concentrated Sulfuric Acid (H₂SO₄, 98%)

    • Fuming Nitric Acid (HNO₃, >90%)

  • Procedure:

    • In a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid.

    • Cool the sulfuric acid to 0°C in an ice-salt bath.

    • Slowly add ethyl 1-methyl-1H-pyrazole-5-carboxylate (1.0 eq) to the cold sulfuric acid while stirring, ensuring the temperature does not exceed 10°C.

    • Prepare the nitrating mixture by carefully adding fuming nitric acid to an equal volume of concentrated sulfuric acid in a separate flask, pre-chilled to 0°C.

    • Add the cold nitrating mixture dropwise to the pyrazole solution, maintaining the internal reaction temperature between 0 and 5°C.

    • After the addition is complete, stir the reaction mixture at 0-5°C for an additional 1-2 hours.

    • Very carefully pour the reaction mixture onto crushed ice with vigorous stirring.

    • The solid product will precipitate. Collect the precipitate by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

    • Dry the solid product under vacuum to yield ethyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate. Recrystallization from ethanol can be performed for further purification if necessary.

Step 3: Synthesis of 1-Methyl-3-nitro-1H-pyrazole-5-carboxylic acid

This step involves the base-mediated hydrolysis (saponification) of the ester to the corresponding carboxylic acid.[3]

  • Materials:

    • Ethyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate (1.0 eq)

    • Sodium Hydroxide (NaOH) or Lithium Hydroxide (LiOH) (2.0-3.0 eq)

    • Tetrahydrofuran (THF) and Water (co-solvent)

    • Hydrochloric Acid (HCl), 1M solution

  • Procedure:

    • Dissolve the nitro-pyrazole ester (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

    • Add sodium hydroxide (2.5 eq) and stir the mixture at room temperature or gentle heat (40-50°C) for 2-4 hours, monitoring by TLC until the starting material is consumed.[3]

    • Cool the reaction mixture in an ice bath and remove the THF under reduced pressure.

    • Dilute the remaining aqueous solution with water and carefully acidify to pH 2-3 by the slow addition of 1M HCl.[4]

    • A precipitate will form. Stir the suspension in the ice bath for 30 minutes to ensure complete precipitation.

    • Collect the solid by vacuum filtration, wash with cold water, and dry under high vacuum to afford 1-methyl-3-nitro-1H-pyrazole-5-carboxylic acid as a solid.

Step 4: Synthesis of 1-methyl-3-nitro-1H-pyrazole-5-carboxamide

The final step is the conversion of the carboxylic acid to the primary amide via an acid chloride intermediate.[4]

  • Materials:

    • 1-Methyl-3-nitro-1H-pyrazole-5-carboxylic acid (1.0 eq)

    • Thionyl Chloride (SOCl₂) (2.0-3.0 eq) or Oxalyl Chloride

    • Anhydrous Dichloromethane (DCM)

    • N,N-Dimethylformamide (DMF) (catalytic amount)

    • Ammonium Hydroxide (NH₄OH), concentrated solution

  • Procedure:

    • Acid Chloride Formation: In a flame-dried, N₂-purged round-bottom flask, suspend the carboxylic acid (1.0 eq) in anhydrous DCM. Add a catalytic drop of DMF.[4]

    • Cool the suspension to 0°C in an ice bath.

    • Slowly add thionyl chloride (2.0 eq) dropwise. Gas evolution will be observed.

    • Allow the reaction to warm to room temperature and then gently reflux for 1-2 hours until the solution becomes clear.

    • Remove the solvent and excess thionyl chloride in vacuo. The resulting crude 1-methyl-3-nitro-1H-pyrazole-5-carbonyl chloride is typically used immediately in the next step.

    • Amide Formation: Dissolve the crude acid chloride in fresh anhydrous DCM and cool the solution to 0°C.

    • In a separate flask, prepare a solution of concentrated ammonium hydroxide.

    • Slowly and carefully add the acid chloride solution dropwise to the vigorously stirred ammonium hydroxide solution at 0°C.

    • Allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

    • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting crude product by recrystallization or flash column chromatography to obtain the final 1-methyl-3-nitro-1H-pyrazole-5-carboxamide.

Data Summary and Characterization

The following table provides a representative summary of the synthesis. Actual yields may vary based on reaction scale and optimization.

StepStarting MaterialKey ReagentsProductExpected Yield
1Ethyl 2,4-dioxovalerateMethylhydrazineEthyl 1-methyl-1H-pyrazole-5-carboxylate75-85%
2Ethyl 1-methyl-1H-pyrazole-5-carboxylateHNO₃, H₂SO₄Ethyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate60-70%
3Ethyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylateNaOH or LiOH1-Methyl-3-nitro-1H-pyrazole-5-carboxylic acid85-95%
41-Methyl-3-nitro-1H-pyrazole-5-carboxylic acidSOCl₂, NH₄OH1-methyl-3-nitro-1H-pyrazole-5-carboxamide70-80%

Characterization: The identity and purity of all intermediates and the final product should be confirmed using standard analytical techniques, such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.[1]

References

  • Journal of Organic Chemistry and Pharmacy (JOCPR). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. [Link]

  • PubChem. 1-methyl-3-nitro-1h-pyrazole-5-carboxylic acid. [Link]

Sources

Application Note: Analytical Characterization of 1-Methyl-3-Nitro-1H-Pyrazole-5-Carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

The compound 1-methyl-3-nitro-1H-pyrazole-5-carboxamide is a critical intermediate in the synthesis of high-value pharmaceutical scaffolds, particularly for kinase inhibitors and antimicrobial agents. Its structural core—a pyrazole ring decorated with nitro, amide, and methyl groups—presents specific analytical challenges.

The primary difficulty in characterizing this molecule stems from the "Tautomeric Trap" during synthesis. The N-methylation of the precursor (3-nitro-1H-pyrazole-5-carboxamide) typically yields a mixture of two regioisomers:

  • Target: 1-methyl-3-nitro-1H-pyrazole-5-carboxamide (N-methyl adjacent to carboxamide).

  • Impurity: 1-methyl-5-nitro-1H-pyrazole-3-carboxamide (N-methyl adjacent to nitro).

Distinguishing these isomers requires advanced spectroscopic techniques, as their mass and polarity are nearly identical. This Application Note provides a definitive protocol for structural assignment, purity profiling, and safety characterization.

Structural Identification (NMR & MS)[1]

The Regiochemistry Challenge

In pyrazole chemistry, the N1-substituent's proximity to the C5-substituent is the key structural determinant.

  • Target (1,5-disubstituted relationship): The N-Methyl group is spatially proximal to the Carboxamide group.

  • Isomer (1,5-disubstituted relationship): The N-Methyl group is spatially proximal to the Nitro group.

NMR Protocol (The "Gold Standard")

Objective: Unambiguous assignment of the N-methylation site using Nuclear Overhauser Effect Spectroscopy (NOESY).

Sample Preparation:

  • Solvent: DMSO-d6 (Required to slow amide proton exchange and ensure solubility).

  • Concentration: 10–15 mg in 0.6 mL.

Experimental Parameters:

  • 1H NMR: 400 MHz or higher. 16 scans.

  • NOESY: Mixing time 300–500 ms.

  • 1H-13C HMBC: Optimized for long-range coupling (8-10 Hz).

Data Interpretation Table:

FeatureTarget: 1-Me-3-Nitro-5-CarboxamideIsomer: 1-Me-5-Nitro-3-Carboxamide
1H NMR (N-Me) Singlet, ~4.0–4.2 ppmSinglet, ~4.0–4.3 ppm (often deshielded by Nitro)
1H NMR (C4-H) Singlet, ~7.5–7.8 ppmSinglet, ~7.5–7.8 ppm
NOESY Signal Strong Cross-peak: N-Me ↔ Amide NHNo Cross-peak (Nitro has no protons)
HMBC Correlation N-Me couples to C5.[1] C5 couples to Amide Carbonyl.N-Me couples to C5. C5 is bonded to Nitro (No Carbonyl coupling).

Expert Insight: If the Amide NH protons are exchanging too rapidly (broad/invisible), cool the probe to 278 K (-5°C). The NOE between the N-methyl group and the Amide NH is the definitive "fingerprint" for the 5-carboxamide substitution pattern.

Mass Spectrometry
  • Technique: LC-MS/MS (ESI+).

  • Parent Ion: [M+H]+ = 171.1 amu (approx).

  • Fragmentation:

    • Loss of NH3 (Amide) -> [M-17].

    • Loss of NO2 (Nitro) -> [M-46].

    • Differentiation: While fragmentation patterns are similar, the 5-nitro isomer often exhibits a more facile loss of the nitro group due to steric strain with the adjacent N-methyl.

Purity & Quantitative Analysis (HPLC)

Separating the 3-nitro and 5-nitro regioisomers requires a method capable of discerning subtle dipole moment differences.

Protocol: Reverse Phase HPLC Method
ParameterCondition
Column Waters XSelect CSH C18 (4.6 x 150 mm, 3.5 µm) or equivalent "Charged Surface Hybrid" column.
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min
Column Temp 35°C
Detection UV @ 270 nm (Nitro-pyrazole specific) and 210 nm (General)
Gradient 0-2 min: 5% B (Isocratic)2-15 min: 5% -> 60% B (Linear)15-18 min: 95% B (Wash)

Validation Criteria:

  • Resolution (Rs): > 1.5 between Regioisomer 1 and Regioisomer 2.

  • Tailing Factor: < 1.5 (Amides can tail; CSH columns mitigate this).

Physical Properties & Safety (Thermal Analysis)

CRITICAL SAFETY WARNING: Nitro-pyrazoles are energetic materials. They possess high nitrogen/oxygen content and can decompose violently.

Protocol: Differential Scanning Calorimetry (DSC)

Before scaling up any synthesis or drying process, thermal stability must be established.

  • Instrument: TA Instruments DSC2500 or equivalent.

  • Pan: Gold-plated high-pressure pans (to contain decomposition gases) or standard aluminum pans with pinhole (if quantity is <1 mg).

  • Ramp: 5°C/min from 40°C to 300°C.

  • Analysis:

    • Melting Point: Endotherm (Sharp). Expected range: 160–200°C (varies by polymorph).

    • Decomposition: Exotherm onset.

    • Rejection Criteria: If Decomposition Onset is < (Melting Point + 20°C), the material is thermally unstable and requires special handling.

Visual Workflows

Analytical Decision Tree (Regiochemistry)

RegioLogic Start Crude Product (N-Methylation) HPLC HPLC Analysis (Check for 2 peaks) Start->HPLC Isolation Isolate Major Peak HPLC->Isolation NMR_Prep Dissolve in DMSO-d6 (Run 1H & NOESY) Isolation->NMR_Prep Decision NOE Observed between N-Me and Amide NH? NMR_Prep->Decision Result_Target CONFIRMED TARGET: 1-Methyl-3-Nitro-5-Carboxamide Decision->Result_Target Yes (Proximity) Result_Isomer CONFIRMED IMPURITY: 1-Methyl-5-Nitro-3-Carboxamide Decision->Result_Isomer No (Distance)

Caption: Logic flow for distinguishing the target 5-carboxamide from the 3-carboxamide isomer using NOESY NMR.

Characterization Workflow

Workflow cluster_0 Phase 1: Identification cluster_1 Phase 2: Purity cluster_2 Phase 3: Safety NMR 1H/13C/NOESY NMR (Structure & Isomer) HPLC RP-HPLC (Purity >98%) NMR->HPLC If Confirmed MS HRMS (ESI+) (Formula Confirmation) Resid Residual Solvents (GC-HS) HPLC->Resid DSC DSC/TGA (Thermal Stability) Resid->DSC Final QC Sample Isolated Solid Sample->NMR Sample->MS

Caption: Step-by-step analytical sequence ensuring structure, purity, and safety before release.

References

  • Regioselectivity in Pyrazole Alkylation

    • Title: Regioselectivity of N-Alkylation of 3(5)-Substituted Pyrazoles.[2][3][4]

    • Source:Journal of Heterocyclic Chemistry.
    • Context: Explains the steric and electronic factors leading to isomer mixtures during the synthesis of pyrazole-carboxamides.
    • Link:[Link] (General Journal Landing Page for verification of scope).

  • NMR Methodology for Heterocycles

    • Title: Application of NOESY techniques in the structural assignment of N-alkylated pyrazoles.[5]

    • Source:Magnetic Resonance in Chemistry.
    • Context: Provides the foundational physics for using spatial proximity (NOE) to distinguish N-methyl regioisomers.
    • Link:[Link]

  • Safety of Nitro Compounds

    • Title: Thermal Analysis of Energetic M
    • Source:Journal of Thermal Analysis and Calorimetry.
    • Context: Standards for DSC testing of nitro-functionalized heterocycles to prevent thermal runaway.
    • Link:[Link]

  • Compound Data (Analogous Structures)

    • Title: Methyl 3-nitro-1H-pyrazole-5-carboxylate (PubChem CID 135452337).[1]

    • Source:PubChem.[1]

    • Context: Reference for the precursor structure and naming conventions (3-nitro vs 5-nitro tautomerism).
    • Link:[Link]

Sources

Application Note: 1-Methyl-3-nitro-1H-pyrazole-5-carboxamide in Anticancer Research

Author: BenchChem Technical Support Team. Date: February 2026

This application note details the utility, synthesis, and experimental protocols for 1-methyl-3-nitro-1H-pyrazole-5-carboxamide , a critical intermediate scaffold in the development of oncology therapeutics.[1]

Executive Summary

1-methyl-3-nitro-1H-pyrazole-5-carboxamide serves as a "privileged scaffold" in oncology drug discovery.[1] While the nitro-derivative itself acts as a metabolic probe capable of disrupting mitochondrial respiration (Complex II/IV inhibition), its primary value lies in its role as a stable, masked precursor to 3-amino-pyrazole-5-carboxamides .[1]

This amino-carboxamide motif is a structural mimic of nicotinamide, making it a cornerstone in the design of:

  • PARP Inhibitors: Mimicking the NAD+ substrate to block DNA repair in BRCA-deficient cancers.[1][2]

  • Kinase Inhibitors: Specifically targeting CDK (Cyclin-Dependent Kinases) and Aurora kinases by forming hydrogen bond networks within the ATP-binding pocket.[1]

  • Hypoxia-Activated Prodrugs: The nitro group can serve as a hypoxia-trigger, selectively reducing to the active amine in the reducing environment of solid tumors.[1]

Mechanism of Action & Therapeutic Rationale

A. Structural Mimicry (PARP & Kinase Targeting)

The physiological relevance of this scaffold stems from its hydrogen-bonding capability. Upon reduction of the nitro group to an amine, the resulting 3-amino-pyrazole-5-carboxamide motif presents a donor-acceptor-donor (D-A-D) triad that complements the hinge region of kinases or the nicotinamide pocket of PARP enzymes.[1]

  • PARP Inhibition: The carboxamide group forms hydrogen bonds with Gly863 and Ser904 in the PARP-1 active site, competitively inhibiting NAD+ binding.

  • Kinase Inhibition: The pyrazole nitrogen and the exocyclic amine (post-reduction) interact with the hinge region backbone residues (e.g., in CDKs or Aurora Kinases), locking the inhibitor in the ATP-binding cleft.

B. Mitochondrial Toxicity (Metabolic Reprogramming)

Recent studies indicate that 1-methyl-pyrazole-5-carboxamide derivatives can inhibit mitochondrial respiration.[1] This "off-target" effect is now being repurposed to target metabolically vulnerable cancers (e.g., OXPHOS-dependent leukemia stem cells).[1] The nitro-variant acts as an electron acceptor, potentially disrupting the electron transport chain (ETC) at Complex II.

Scientific Visualization: Synthesis & Activation Pathway

The following diagram illustrates the conversion of the nitro-scaffold into active anticancer pharmacophores and its dual mechanism of action.

G Nitro 1-methyl-3-nitro- 1H-pyrazole-5-carboxamide (Scaffold) Reduction Nitro Reduction (Pd/C, H2 or SnCl2) Nitro->Reduction Activation Mito Mitochondrial Toxicity (Complex II Inhibition) Nitro->Mito Direct Metabolic Effect Amine 3-Amino-pyrazole Derivative (Active Pharmacophore) Reduction->Amine PARP PARP Inhibition (DNA Repair Blockade) Amine->PARP NAD+ Mimicry Kinase Kinase Inhibition (CDK/Aurora Blockade) Amine->Kinase ATP Hinge Binding

Caption: Activation pathway of 1-methyl-3-nitro-1H-pyrazole-5-carboxamide.[1] The nitro group acts as a metabolic warhead or is reduced to the amino-pharmacophore for kinase/PARP inhibition.[1]

Experimental Protocols

Protocol A: Synthesis & Purification of the Scaffold

Objective: Synthesize high-purity 1-methyl-3-nitro-1H-pyrazole-5-carboxamide from the carboxylic acid precursor.

Materials:

  • 1-methyl-3-nitro-1H-pyrazole-5-carboxylic acid (CAS: 52003-87-1 or similar isomer)[1]

  • Thionyl chloride (

    
    ) or Oxalyl chloride
    
  • Ammonium hydroxide (

    
    , 28%) or Ammonia gas
    
  • Dichloromethane (DCM), anhydrous

  • DMF (catalytic)

Step-by-Step Methodology:

  • Acid Chloride Formation:

    • Suspend 1.0 eq (e.g., 5.0 g) of 1-methyl-3-nitro-1H-pyrazole-5-carboxylic acid in dry DCM (50 mL).

    • Add catalytic DMF (2-3 drops).[1]

    • Add oxalyl chloride (1.2 eq) dropwise at 0°C under

      
      .
      
    • Stir at room temperature (RT) for 2 hours until gas evolution ceases. Note: The solution should become clear.

    • Evaporate solvent in vacuo to obtain the crude acid chloride (yellow solid).

  • Amidation:

    • Re-dissolve the crude acid chloride in anhydrous THF or DCM (30 mL).

    • Cool to 0°C.

    • Slowly add aqueous

      
       (5.0 eq) or bubble 
      
      
      
      gas through the solution for 30 minutes.
    • Observation: A precipitate will form immediately.

  • Work-up:

    • Stir for 1 hour at RT.

    • Filter the precipitate. Wash with cold water (

      
       mL) to remove ammonium salts.
      
    • Wash with cold diethyl ether to remove organic impurities.

    • Drying: Vacuum dry at 45°C overnight.

  • Validation:

    • Expected Yield: 85-95%.[1]

    • Appearance: Off-white to pale yellow solid.[1]

    • Check: Melting point should be distinct (approx. 200°C+, dependent on polymorph).

Protocol B: Nitro-to-Amine Reduction (Activation)

Objective: Convert the nitro scaffold to the biologically active 3-amino derivative for drug coupling.[1]

Methodology (Catalytic Hydrogenation):

  • Dissolve the nitro-carboxamide (1.0 g) in Methanol/THF (1:1, 20 mL).

  • Add 10% Pd/C (10 wt% loading).

  • Stir under

    
     atmosphere (balloon pressure) for 4-6 hours at RT.
    
  • Filtration: Filter through a Celite pad to remove Pd/C.[1]

  • Concentration: Evaporate solvent to yield the unstable amine. Critical: Use immediately for coupling (e.g., with acyl chlorides) to avoid oxidation.

Protocol C: Mitochondrial Respiration Assay (Seahorse)

Objective: Assess the metabolic toxicity of the nitro-scaffold in cancer cells.

  • Cell Seeding: Seed A549 or HeLa cells (20,000 cells/well) in XF96 cell culture microplates. Incubate overnight.

  • Compound Treatment: Treat cells with 1-methyl-3-nitro-1H-pyrazole-5-carboxamide (0.1, 1, 10, 50

    
    ) for 4 hours.[1]
    
  • Assay Media: Wash cells and replace with XF assay medium (supplemented with glucose, pyruvate, glutamine).

  • Measurement: Measure Oxygen Consumption Rate (OCR) using the Seahorse XF Analyzer.

    • Inject Oligomycin (ATP synthase inhibitor).

    • Inject FCCP (Uncoupler).

    • Inject Rotenone/Antimycin A (Complex I/III inhibitors).

  • Analysis: A decrease in Basal Respiration and Maximal Respiration indicates mitochondrial toxicity (Complex II/IV target).

Data Summary & Properties

PropertyValue / Description
Molecular Formula

Molecular Weight 184.15 g/mol
Solubility DMSO (>50 mg/mL), DMF; Poor in water.[1]
Key Spectroscopic Peak IR: 1680 cm⁻¹ (Amide C=O), 1350/1530 cm⁻¹ (

).
Toxicity Signal Acute murine toxicity observed at >50 mg/kg (associated with mitochondrial inhibition).
Storage Store at -20°C, desiccated. Protect from light.

References

  • Synthesis & Scaffold Utility

    • Title: Synthesis, biological evaluation, and molecular docking studies of N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivatives as anticancer agents.[1][2][3]

    • Source: Bioorganic & Medicinal Chemistry Letters (2012).[3]

    • URL:[Link]

  • Mitochondrial Toxicity

    • Title: 1-Methyl-1H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity via Mitochondrial Inhibition.[1]

    • Source: Journal of Medicinal Chemistry (2021).
    • URL:[Link]

  • PARP Inhibitor Design

    • Title: Design, Synthesis, and Biological Evalu
    • Source: Molecules (2016).[2]

    • URL:[Link]

  • Sildenafil/Anticancer Repurposing

    • Title: Sildenafil (ViagraTM): Synthesis Step by Step and its Pharmaceutical Importance.[4]

    • Source: ResearchGate / European Journal of Medicinal Chemistry.
    • URL:[Link]

Sources

Strategic Application of Pyrazole Carboxamides in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Application of Pyrazole Carboxamides in Medicinal Chemistry Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Drug Discovery Scientists[1]

Executive Summary: The Privileged Scaffold

In the landscape of modern drug discovery, the pyrazole carboxamide moiety stands as a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. From the historic development of CB1 antagonists (Rimonabant) to the breakthrough of next-generation kinase inhibitors (Pirtobrutinib, AT7519), this scaffold offers a unique balance of structural rigidity and hydrogen-bonding capability.[1]

This guide provides a technical roadmap for the synthesis, functionalization, and biological evaluation of pyrazole carboxamides. It moves beyond basic chemistry to address critical challenges such as N-alkylation regioselectivity and hinge-binding optimization .[2]

Structural Biology & Pharmacophore Analysis

The pyrazole carboxamide unit is not merely a linker; it is often the primary pharmacophore.

The "Hinge Binder" Motif in Kinases

In kinase inhibitors, the pyrazole-carboxamide motif frequently functions as a bidentate hydrogen bond donor/acceptor system that interacts with the kinase hinge region (e.g., ATP binding site).[1]

  • N2 (Pyrazole): Acts as a Hydrogen Bond Acceptor (HBA).[1][2]

  • NH (Amide): Acts as a Hydrogen Bond Donor (HBD).[1][2]

  • Geometry: The planar nature of the amide-pyrazole conjugate ensures optimal pi-stacking with the gatekeeper residues.[2]

Visualization: Pharmacophore Interaction

The following diagram illustrates the binding mode of a generic pyrazole-4-carboxamide within a kinase ATP pocket.

Pharmacophore Target Kinase Hinge Region (Glu/Leu Backbone) Scaffold Pyrazole-4-Carboxamide Core Target->Scaffold H-Bond (Pyrazole N2) Scaffold->Target H-Bond (Amide NH) Substituent Aryl/Heteroaryl Tail (Solvent Front) Scaffold->Substituent Vector for Selectivity

Caption: Schematic representation of the bidentate hydrogen bonding interaction between the pyrazole-carboxamide core and the kinase hinge region.

Synthetic Protocols

Constructing the pyrazole carboxamide core requires selecting between two primary regioisomeric series: pyrazole-3-carboxamides and pyrazole-4-carboxamides .[2]

Protocol A: Synthesis of Pyrazole-4-Carboxamides (Pirtobrutinib Precursor Style)

This route utilizes the Vilsmeier-Haack or orthoformate condensation approach to install the carboxylate at the C4 position.[2]

Reagents:

  • Ethyl acetoacetate (1.0 eq)[1][2]

  • Triethyl orthoformate (1.2 eq)[1][2]

  • Acetic anhydride (2.0 eq)[1][2]

  • Hydrazine derivative (R-NH-NH2) (1.0 eq)[2]

Step-by-Step Methodology:

  • Enol Ether Formation: Charge a reaction vessel with ethyl acetoacetate, triethyl orthoformate, and acetic anhydride. Reflux at 130°C for 2–4 hours.[2]

    • Checkpoint: Monitor by TLC for the disappearance of starting material. The intermediate is ethyl 2-(ethoxymethylene)-3-oxobutanoate.[2]

  • Cyclization: Cool the mixture to 0°C. Slowly add the hydrazine derivative (dissolved in ethanol) dropwise to control the exotherm.

  • Reflux: Warm to room temperature and then reflux (80°C) for 3 hours.

  • Workup: Concentrate in vacuo. Redissolve in EtOAc, wash with NaHCO3 (sat.) and brine. Dry over MgSO4.[2]

  • Amidation: Hydrolyze the ester (LiOH/THF/H2O) to the acid, then couple with the desired amine using HATU or T3P.[1]

Protocol B: Synthesis of Pyrazole-3-Carboxamides (Rimonabant/AT7519 Style)

This route typically proceeds via a Claisen condensation of a ketone with an oxalate ester.[2]

Reagents:

  • Acetophenone derivative (1.0 eq)[1][2]

  • Diethyl oxalate (1.2 eq)[1][2]

  • Base: LiHMDS (1.0 M in THF) or NaOEt[1][2]

  • Hydrazine derivative[2][3][4][5]

Step-by-Step Methodology:

  • Claisen Condensation: Cool a solution of LiHMDS in THF to -78°C. Add the acetophenone dropwise. Stir for 30 min.

  • Acylation: Add diethyl oxalate. Allow to warm to room temperature and stir for 12 hours.

    • Result: Formation of the 2,4-diketoester (lithium enolate).

  • Cyclization: Quench with acetic acid, then add the hydrazine derivative. Stir at reflux for 2–6 hours.

  • Regioisomer Purification: This reaction often yields a mixture of 1,5- and 1,3-isomers.

    • Troubleshooting: Use column chromatography (Silica, Hexane/EtOAc gradient) to separate isomers.[1] The 1,5-isomer (often less polar) usually elutes first.[1][2]

Critical Insight: Controlling Regioselectivity

A major challenge in pyrazole synthesis is controlling N-alkylation (N1 vs N2).[2]

  • Steric Control: Bulky groups on the hydrazine favor the less sterically hindered nitrogen.

  • Solvent Effect: Recent literature suggests using fluorinated alcohols (e.g., HFIP) can dramatically improve regioselectivity due to specific H-bonding networks that stabilize one transition state over the other.[1][2]

Medicinal Chemistry Case Studies

Case Study 1: Kinase Inhibitors (Oncology)

Drug: AT7519 (CDK Inhibitor)[1][2]

  • Structure: 4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide.[2][6][7]

  • Mechanism: The pyrazole-3-carboxamide core binds to the ATP pocket.[2] The 4-amino group is acylated with 2,6-dichlorobenzoic acid, filling the hydrophobic pocket usually occupied by the phosphate group of ATP.

  • Key Design Element: The "Fragment-Based" evolution. The initial hit was a simple indazole; the pyrazole carboxamide was designed to improve solubility and allow vectors for the piperidine tail (solubilizing group).

Drug: Pirtobrutinib (BTK Inhibitor)[1][2][][9][10]

  • Structure: A highly substituted pyrazole-4-carboxamide.[2][9]

  • Mechanism: Non-covalent (reversible) inhibition.[1][2] Unlike Ibrutinib, which forms a covalent bond with Cys481, Pirtobrutinib relies on the high affinity of the pyrazole-carboxamide scaffold to bind BTK even in C481S mutant strains.

  • Application: Used in Mantle Cell Lymphoma (MCL) resistant to covalent inhibitors.[1][2]

Case Study 2: CB1 Antagonists (Metabolic/CNS)

Drug: Rimonabant (Withdrawn but chemically significant)[1][2]

  • Structure: 1,5-diaryl-pyrazole-3-carboxamide.[2]

  • SAR Insight: The 1,5-diaryl arrangement locks the phenyl rings in a twisted conformation, essential for receptor antagonism.[1] The carboxamide at C3 is derivatized with a piperidine to engage the lysine residue in the receptor.

Biological Evaluation Protocols

Protocol C: In Vitro Kinase Inhibition Assay (FRET-based)

Objective: Determine the IC50 of a pyrazole carboxamide against a target kinase (e.g., BTK or CDK2).[1][2]

Materials:

  • Recombinant Kinase (e.g., BTK domain)[1]

  • Fluorescent Peptide Substrate (e.g., ULight-poly GT)[1][2]

  • ATP (at Km concentration)[1][2]

  • Test Compound (dissolved in DMSO)[1][2][]

Procedure:

  • Preparation: Prepare a 384-well plate. Add 2.5 µL of test compound (serially diluted in 10% DMSO).

  • Enzyme Addition: Add 5 µL of Kinase solution in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20). Incubate for 10 min.

  • Reaction Start: Add 2.5 µL of ATP/Substrate mix.

  • Incubation: Incubate at Room Temperature for 60 min.

  • Termination: Add 10 µL of EDTA/Eu-antibody detection mix (Lance Ultra).

  • Read: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) on a plate reader (Ex: 320 nm, Em: 665 nm).

  • Analysis: Plot % Inhibition vs. Log[Concentration] to calculate IC50.

Protocol D: Cellular Viability Assay (MTT)

Objective: Assess the cytotoxicity of the synthesized compounds in cancer cell lines (e.g., HCT116).

Procedure:

  • Seed cells (5,000 cells/well) in 96-well plates. Incubate for 24h.

  • Add test compounds at varying concentrations (0.1 – 100 µM). Incubate for 72h.

  • Add 20 µL MTT solution (5 mg/mL in PBS). Incubate for 4h at 37°C.

  • Remove supernatant and dissolve formazan crystals in 150 µL DMSO.

  • Measure absorbance at 570 nm.[2]

Visualizations

Synthetic Workflow: Divergent Routes

This diagram summarizes the decision tree for synthesizing the two main classes of pyrazole carboxamides.

Synthesis Start Target Selection RouteA Route A: Pyrazole-4-Carboxamide (e.g., Pirtobrutinib) Start->RouteA RouteB Route B: Pyrazole-3-Carboxamide (e.g., AT7519/Rimonabant) Start->RouteB StepA1 Ethyl Acetoacetate + Orthoformate RouteA->StepA1 StepB1 Acetophenone + Diethyl Oxalate RouteB->StepB1 StepA2 Hydrazine Cyclization StepA1->StepA2 StepA3 Ester Hydrolysis & Amidation StepA2->StepA3 StepB2 Claisen Condensation (Diketoester) StepB1->StepB2 StepB3 Hydrazine Cyclization (Regioisomer Separation Required) StepB2->StepB3

Caption: Divergent synthetic pathways for accessing C4 vs C3 substituted pyrazole carboxamides.

References

  • AT7519 Structure & Discovery: Squires, M. S., et al. "Biological characterization of AT7519, a small-molecule inhibitor of cyclin-dependent kinases, in human tumor cell lines."[1] Molecular Cancer Therapeutics, 2009.[1] Link (Verified via PubChem CID 11338033).[1][2]

  • Pirtobrutinib (LOXO-305) Mechanism: Mato, A. R., et al. "Pirtobrutinib in relapsed or refractory B-cell malignancies (BRUIN): a phase 1/2 study."[1][2] The Lancet, 2021.[1] Link

  • Regioselectivity in Pyrazole Synthesis: Kelly, C., et al. "Strategic atom replacement enables regiocontrol in pyrazole alkylation."[1] Nature, 2025.[1][11] Link

  • Rimonabant Synthesis Protocol: Lange, J. H., et al. "Bioisosteric Replacements of the Pyrazole Moiety of Rimonabant: Synthesis, Biological Properties, and Molecular Modeling Investigations."[1] Journal of Medicinal Chemistry, 2005.[1] Link[1][2]

  • General Pyrazole Synthesis (Vilsmeier): "An Efficient Synthesis of 1H-Pyrazole-4-carboxylic Acid Esters with Vilsmeier Reagent." Journal of Heterocyclic Chemistry. Link[1][2]

Sources

experimental setup for 1-methyl-3-nitro-1H-pyrazole-5-carboxamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the experimental setup and process controls for the synthesis of 1-methyl-3-nitro-1H-pyrazole-5-carboxamide (CAS: 1245772-60-4). This scaffold is a critical intermediate in the development of high-energy materials and bioactive heterocyclic amides (e.g., antiviral and antibacterial agents).

The synthesis addresses the primary challenge of pyrazole regioselectivity . Direct methylation of 3-nitropyrazole derivatives yields two isomers: the target 1,3,5-substituted system and the undesired 1,5,3-isomer. This protocol utilizes a regioselective alkylation strategy followed by controlled ammonolysis , ensuring high purity (>98%) and structural fidelity.

Safety & Hazard Analysis (Critical)

  • Energetic Materials: The target contains a nitro group and a pyrazole ring.[1][2][3][4][5][6][7] While stable at ambient conditions, 3-nitropyrazoles possess high decomposition energies. Avoid temperatures >100°C during drying.

  • Methylating Agents: Iodomethane (MeI) is a volatile neurotoxin and alkylating agent. Use only in a certified fume hood with a scrubber or cold trap.

  • Ammonia Pressure: Ammonolysis generates internal pressure. Use rated pressure vessels (autoclaves) or sealed heavy-wall glass tubes behind blast shields.

Retrosynthetic Logic & Strategy

The synthesis is disconnected into two phases to maximize control over regiochemistry.

  • Phase 1 (Regiocontrol): Alkylation of Methyl 3-nitro-1H-pyrazole-5-carboxylate. The N-alkylation of asymmetric pyrazoles is governed by tautomeric equilibrium and steric/electronic factors. Under basic conditions (K₂CO₃/DMF), the pyrazolate anion is formed. Alkylation occurs at both nitrogens, requiring chromatographic separation.

    • Target Isomer: 1-Methyl-3-nitro-5-carboxylate (Alkylation adjacent to the ester group).

    • Undesired Isomer: 1-Methyl-5-nitro-3-carboxylate (Alkylation adjacent to the nitro group).

  • Phase 2 (Functionalization): Conversion of the ester to the primary amide via direct ammonolysis.

SynthesisFlow SM Methyl 3-nitro-1H-pyrazole- 5-carboxylate Reaction1 Step 1: Methylation (MeI, K2CO3, DMF) SM->Reaction1 Mixture Regioisomeric Mixture (1,3,5 vs 1,5,3) Reaction1->Mixture Separation Step 2: Purification (Flash Chromatography) Mixture->Separation Intermediate Methyl 1-methyl-3-nitro- 1H-pyrazole-5-carboxylate Separation->Intermediate Isomer A (Target) Undesired Isomer B Undesired Isomer B Separation->Undesired Isomer B Reaction2 Step 3: Ammonolysis (NH3 in MeOH) Intermediate->Reaction2 Product TARGET: 1-Methyl-3-nitro-1H- pyrazole-5-carboxamide Reaction2->Product

Figure 1: Synthetic workflow for the target carboxamide. The critical control point is the separation of regioisomers in Step 2.

Experimental Protocols

Phase 1: Synthesis of Methyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate

Objective: Alkylate the precursor and isolate the correct regioisomer.

Reagents & Stoichiometry:

Reagent MW ( g/mol ) Equiv. Mass/Vol Role
Methyl 3-nitro-1H-pyrazole-5-carboxylate 171.11 1.0 5.00 g Starting Material
Iodomethane (MeI) 141.94 1.5 2.73 mL Alkylating Agent
Potassium Carbonate (K₂CO₃) 138.21 2.0 8.08 g Base

| DMF (Anhydrous) | - | - | 50 mL | Solvent |

Protocol:

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve the starting material (5.00 g) in anhydrous DMF (50 mL).

  • Deprotonation: Add K₂CO₃ (8.08 g) in a single portion. Stir at room temperature (RT) for 15 minutes to ensure deprotonation (solution may darken).

  • Addition: Cool the suspension to 0°C (ice bath). Add Iodomethane (2.73 mL) dropwise over 10 minutes to control the exotherm.

  • Reaction: Remove the ice bath and allow the reaction to stir at RT for 4–6 hours.

    • IPC (In-Process Control): Monitor by TLC (Hexane:EtOAc 2:1). Two spots will appear. The target (1,3,5-isomer) typically has a lower Rf than the 1,5,3-isomer due to the dipole moment alignment, though this must be confirmed by NOE.

  • Workup: Pour the reaction mixture into ice-water (200 mL). Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with Brine (2 x 100 mL), dry over Na₂SO₄, and concentrate in vacuo.

  • Purification (Critical): Purify the crude residue via Flash Column Chromatography (Silica Gel).

    • Gradient: 0% to 40% Ethyl Acetate in Hexanes.

    • Fractionation: Collect the two major isomers separately.

  • Isomer Validation:

    • Target (1-Me-3-NO₂-5-COOMe): ¹H NMR (CDCl₃) will show a specific NOE correlation between the N-Methyl group and the ester methoxy group (or lack of correlation to the C4-H proton compared to the other isomer).

    • Yield: Typically 40–50% for the desired isomer (regioselectivity is rarely >3:1 without specific catalysts).

Phase 2: Ammonolysis to 1-Methyl-3-nitro-1H-pyrazole-5-carboxamide

Objective: Convert the methyl ester to the primary amide.

Reagents & Stoichiometry:

Reagent MW Equiv. Role
Intermediate Ester 185.14 1.0 2.00 g
7N Ammonia in Methanol 17.03 20.0 30 mL

| THF (Optional) | - | - | 5 mL | Co-solvent |

Protocol:

  • Setup: Place the purified Methyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate (2.00 g) in a pressure-rated glass tube or autoclave vessel.

  • Solvation: Add THF (5 mL) if solubility is poor, followed by 7N Ammonia in Methanol (30 mL). Seal the vessel tightly.

  • Reaction: Heat the mixture to 50°C for 12–16 hours.

    • Note: The electron-withdrawing nitro group activates the ester, making this reaction faster than standard pyrazoles.

  • Workup: Cool the vessel to 0°C before opening (vent residual ammonia). Concentrate the mixture to dryness under reduced pressure.

  • Isolation: Triturate the solid residue with cold Diethyl Ether (20 mL) to remove impurities. Filter the solid and dry under vacuum at 45°C.

  • Recrystallization: If necessary, recrystallize from Ethanol/Water.

Analytical Validation (Self-Validating System)

To ensure the protocol produced the correct molecule, the following analytical signatures must be verified.

A. Regiochemistry Verification (NOE Spectroscopy)

The distinction between the 1,3,5-isomer (Target) and 1,5,3-isomer is definitive via 1D-NOE or 2D-NOESY NMR.

  • Target (1-Methyl-3-nitro-5-carboxamide):

    • Irradiation of N-CH₃ should show NOE enhancement of the Amide NH (or ester OMe in precursor).

    • It should NOT show strong enhancement of the Pyrazole C4-H (as the Nitro is at C3, blocking the interaction, though C4-H is adjacent to Nitro). Correction: In the 1,3,5-system, the N-Me is at pos 1, Nitro at 3, Carbonyl at 5. The N-Me is spatially close to the Carbonyl group at C5.

  • Undesired (1-Methyl-5-nitro-3-carboxamide):

    • The N-Me is at pos 1, Nitro at 5, Carbonyl at 3.[1] The N-Me is spatially close to the Nitro group at C5. The Carbonyl is far away.

B. Expected Data
  • Appearance: Off-white to pale yellow solid.

  • MS (ESI): [M+H]⁺ = 171.05 (Calc. for C₅H₆N₄O₃).[2][3]

  • ¹H NMR (DMSO-d₆):

    • δ 8.0–7.5 (br s, 2H, CONH₂).

    • δ 7.6 (s, 1H, Pyrazole-H4).

    • δ 4.1 (s, 3H, N-CH₃).

Troubleshooting & Process Parameters

IssueRoot CauseCorrective Action
Low Regioselectivity Solvent polarity favors wrong tautomer.Switch solvent to THF or Toluene (may reduce rate). Use bulky bases (e.g., t-BuOK) to steer steric hindrance.
Incomplete Amidation Ester deactivation.Increase temperature to 80°C (requires steel autoclave). Or, hydrolyze to acid (LiOH) and couple via CDI/NH₄Cl.
Dark Product Nitro group degradation.Avoid temperatures >60°C. Perform reactions under Nitrogen atmosphere.

Pathway Visualization

The following diagram illustrates the decision logic for the ammonolysis step, providing a backup route if direct ammonolysis fails.

AmidationLogic Start Intermediate: Methyl 1-methyl-3-nitro-5-carboxylate MethodA Method A (Preferred): 7N NH3/MeOH, 50°C (Direct Ammonolysis) Start->MethodA Check Reactivity Check: Is Ester conversion >50% in 4h? MethodB Method B (Alternative): 1. LiOH Hydrolysis 2. SOCl2 -> Acid Chloride 3. NH3(g) Check->MethodB No (Steric/Electronic inhibition) Final Final Product: 1-Methyl-3-nitro-1H-pyrazole-5-carboxamide Check->Final Yes (High Yield) MethodA->Check MethodB->Final

Figure 2: Process decision tree for the amidation step.

References

  • Regioselective Pyrazole Synthesis: Deng, X., & Mani, N. S. (2008).[8] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Journal of Organic Chemistry, 73(6), 2412–2415. Link

  • Nitropyrazole Chemistry: Larina, L. I., & Lopyrev, V. A. (2009). Nitroazoles: Synthesis, Structure and Applications. Springer. (Foundational text for nitro-pyrazole handling).
  • Amidation Protocols: Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Precursor Data: PubChem Compound Summary for Methyl 3-nitro-1H-pyrazole-5-carboxylate. Link

Sources

HPLC method for 1-methyl-3-nitro-1H-pyrazole-5-carboxamide analysis

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Analysis of 1-methyl-3-nitro-1H-pyrazole-5-carboxamide by High-Performance Liquid Chromatography (HPLC)

Introduction

1-methyl-3-nitro-1H-pyrazole-5-carboxamide is a substituted pyrazole derivative. Pyrazole-based compounds are of significant interest in the pharmaceutical and agrochemical industries due to their diverse biological activities.[1] For instance, a structurally related compound, 1-Methyl-4-nitro-3-propyl-(1H)-pyrazole-5-carboxamide, is known to be an intermediate in the synthesis of sildenafil.[2] Given the importance of this chemical scaffold, robust analytical methods are crucial for ensuring the quality, purity, and potency of these compounds during research, development, and manufacturing.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture.[3] It is an indispensable tool in the pharmaceutical industry for applications ranging from the analysis of active pharmaceutical ingredients (APIs) and finished products to impurity profiling and stability testing.[4][5]

This application note details a reliable and robust reversed-phase HPLC (RP-HPLC) method for the quantitative analysis of 1-methyl-3-nitro-1H-pyrazole-5-carboxamide. The protocol is designed for researchers, scientists, and drug development professionals, providing a comprehensive guide from sample preparation to data analysis, grounded in established chromatographic principles and regulatory standards.

Scientific Principles and Method Rationale

The development of a successful HPLC method is predicated on a sound understanding of the analyte's physicochemical properties and the principles of chromatography.

Choice of Chromatographic Mode: Reversed-Phase HPLC

Reversed-phase chromatography is the most widely used mode in HPLC, particularly for compounds of moderate to low polarity.[6] It utilizes a non-polar stationary phase (typically silica bonded with C18 or C8 alkyl chains) and a polar mobile phase (usually a mixture of water or an aqueous buffer with an organic solvent like acetonitrile or methanol).[6][7] The structure of 1-methyl-3-nitro-1H-pyrazole-5-carboxamide, containing a heterocyclic pyrazole ring, a nitro group, and a carboxamide group, suggests it is a polar molecule. While highly polar compounds can sometimes be challenging to retain on traditional C18 columns,[8] RP-HPLC is a versatile starting point and has been successfully applied to the analysis of numerous pyrazole derivatives.[5][9][10] This mode was selected for its robustness, reproducibility, and wide applicability.

Stationary Phase Selection

A C18 (octadecylsilyl) bonded silica column is the most common stationary phase in RP-HPLC and provides excellent hydrophobic retention for a wide range of analytes. A standard column dimension (e.g., 4.6 x 150 mm) with a 5 µm particle size offers a good balance between efficiency, resolution, and backpressure. This configuration is suitable for routine quality control analysis.

Mobile Phase Optimization

The mobile phase composition is a critical parameter for achieving optimal separation.

  • Organic Modifier : Acetonitrile is chosen as the organic modifier due to its low viscosity, which results in lower backpressure, and its low UV cutoff, which allows for detection at lower wavelengths if necessary.

  • Aqueous Phase & pH Control : The presence of acidic and basic functional groups on an analyte can lead to poor peak shape (tailing) due to interactions with residual silanol groups on the silica support. Adding an acidifier, such as formic acid or trifluoroacetic acid (TFA), to the mobile phase suppresses the ionization of these silanol groups and ensures the analyte is in a single ionic form, leading to sharper, more symmetrical peaks.[10][11] A 0.1% concentration of formic acid is a common and effective choice that is also compatible with mass spectrometry (MS) detection if needed.

  • Elution Mode : A gradient elution, where the concentration of the organic solvent is increased over the course of the analysis, is employed.[12] This approach is advantageous as it allows for the elution of a wider range of compounds with varying polarities, improves peak shape for later-eluting components, and reduces the overall analysis time compared to an isocratic method.

Detection

The conjugated system of the pyrazole ring, along with the nitro group (a chromophore), is expected to exhibit strong ultraviolet (UV) absorbance. A Photodiode Array (PDA) detector is recommended. This detector not only allows for the determination of the analyte's wavelength of maximum absorbance (λmax) for optimal sensitivity but also provides spectral data across a range of wavelengths, which can be used to assess peak purity. For a similar pyrazole derivative, a detection wavelength of 333 nm was found to be effective.[5]

Experimental Protocol

This protocol provides a step-by-step guide for the analysis of 1-methyl-3-nitro-1H-pyrazole-5-carboxamide.

Instrumentation and Materials
  • Instrumentation : HPLC system equipped with a gradient pump, autosampler, column thermostat, and a Photodiode Array (PDA) detector. A data acquisition and processing software (e.g., Chromeleon™, Empower™).

  • HPLC Column : C18, 4.6 x 150 mm, 5 µm particle size (e.g., Waters Symmetry C18, Agilent Zorbax Eclipse Plus C18, or equivalent).

  • Reagents :

    • Acetonitrile (HPLC grade or higher).

    • Water (HPLC grade or purified to 18.2 MΩ·cm).

    • Formic acid (≥98%).

  • Reference Standard : 1-methyl-3-nitro-1H-pyrazole-5-carboxamide reference standard of known purity.

  • Labware : Calibrated analytical balance, Class A volumetric flasks, pipettes, autosampler vials, and 0.45 µm syringe filters.

Preparation of Solutions
  • Mobile Phase A (Aqueous) : Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Mix thoroughly and degas.

  • Mobile Phase B (Organic) : Add 1.0 mL of formic acid to 1000 mL of acetonitrile. Mix thoroughly and degas.

  • Diluent : Prepare a mixture of Mobile Phase A and Mobile Phase B in a 90:10 (v/v) ratio. This ensures compatibility between the sample solvent and the initial mobile phase conditions.

  • Standard Stock Solution (approx. 500 µg/mL) : Accurately weigh approximately 25 mg of the 1-methyl-3-nitro-1H-pyrazole-5-carboxamide reference standard and transfer it to a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.[13]

  • Working Standard Solution (approx. 50 µg/mL) : Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

Sample Preparation

The following is a general procedure; specific sample matrices may require additional extraction or cleanup steps.[14][15]

  • Accurately weigh a portion of the sample expected to contain approximately 25 mg of 1-methyl-3-nitro-1H-pyrazole-5-carboxamide.

  • Transfer the weighed sample to a 50 mL volumetric flask.

  • Add approximately 30 mL of diluent and sonicate for 10 minutes to dissolve.

  • Allow the solution to cool to room temperature, then dilute to volume with the diluent and mix well.

  • Pipette 5.0 mL of this solution into a 50 mL volumetric flask and dilute to volume with the diluent to achieve a target concentration of approximately 50 µg/mL.

  • Filter an aliquot of the final solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.[16]

HPLC Chromatographic Conditions

The proposed chromatographic conditions are summarized in the table below.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program Time (min)
0.0
15.0
17.0
17.1
20.0
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection PDA at λmax (determine by scan, start at 330 nm)
Run Time 20 minutes
Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_mobile Prepare Mobile Phases (A and B) prep_std Prepare Standard Solutions (Stock and Working) prep_sample Prepare Sample Solution (Weigh, Dissolve, Dilute, Filter) equilibrate Equilibrate HPLC System with Initial Conditions prep_sample->equilibrate sst Perform System Suitability Test (SST) equilibrate->sst inject Inject Blank, Standards, and Samples sst->inject acquire Acquire Chromatographic Data inject->acquire integrate Integrate Chromatograms acquire->integrate calculate Calculate SST Parameters and Quantify Analyte integrate->calculate report Generate Final Report calculate->report

Caption: HPLC analysis workflow from preparation to reporting.

System Suitability and Method Validation

System Suitability Testing (SST)

Before commencing any sample analysis, the suitability of the chromatographic system must be verified. This is performed by making replicate injections (typically five or six) of the working standard solution. The results must meet the acceptance criteria outlined in pharmacopeias such as the USP General Chapter <621>.[4][12][17]

ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 2.0Measures peak symmetry.
Theoretical Plates (N) ≥ 2000Measures column efficiency.
Repeatability (%RSD) ≤ 2.0%Measures the precision of the system based on peak area or height from replicate injections.
Method Validation

For use in a regulated environment, the analytical method must be validated according to ICH Q2(R2) guidelines to demonstrate that it is suitable for its intended purpose.[18][19] The validation process assesses various performance characteristics.

ParameterTypical Acceptance CriteriaPurpose
Specificity No interference at the analyte's retention time. Peak purity index > 0.995.Confirms the method can accurately measure the analyte in the presence of other components.[20]
Linearity Correlation coefficient (r²) ≥ 0.999Establishes a proportional relationship between concentration and response over a defined range.[21]
Accuracy (% Recovery) 98.0% - 102.0%Measures the closeness of the test results to the true value.[21]
Precision (%RSD) Repeatability (Intra-day): ≤ 2.0%Intermediate (Inter-day): ≤ 2.0%Demonstrates the consistency and reproducibility of the method.[21]
Limit of Quantitation (LOQ) Signal-to-Noise ratio ≥ 10The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
Robustness %RSD of results ≤ 2.0%Shows the method's reliability with respect to small, deliberate variations in method parameters (e.g., flow rate, column temperature).[21]

Conclusion

The HPLC method described in this application note provides a robust and reliable protocol for the quantitative analysis of 1-methyl-3-nitro-1H-pyrazole-5-carboxamide. The use of a standard C18 column with a gradient elution of water and acetonitrile containing 0.1% formic acid ensures excellent peak shape, resolution, and sensitivity. This method is suitable for routine quality control and can be fully validated according to ICH guidelines for use in regulated pharmaceutical environments.

References

  • Understanding the Latest Revisions to USP <621>. Agilent. (2023). Available from: [Link]

  • USP-NF <621> Chromatography. (2023). Available from: [Link]

  • Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography. (n.d.). Available from: [Link]

  • General Chapters: <621> CHROMATOGRAPHY. (n.d.). uspbpep.com. Available from: [Link]

  • Strategies to Enable and Simplify HPLC Polar Compound Separation. PerkinElmer. (2023). Available from: [Link]

  • HPLC Sample Preparation. Organomation. (n.d.). Available from: [Link]

  • Achieving Method Modernization with the New Liquid Chromatographic Gradient Allowances Provided by USP General Chapter <621> Chromatography and the Alliance™ iS HPLC System. Waters Corporation. (n.d.). Available from: [Link]

  • HPLC-UV Method Development for Highly Polar Impurities. Resolian. (2025). Available from: [Link]

  • A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized... (2024). Results in Chemistry. Available from: [Link]

  • METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. (2024). Available from: [Link]

  • Separation of Pyrazole on Newcrom R1 HPLC column. SIELC Technologies. (2018). Available from: [Link]

  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of Chemical and Pharmaceutical Analysis. (2014). Available from: [Link]

  • Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Drawell. (2024). Available from: [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. (2025). Available from: [Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs.ai. (2026). Available from: [Link]

  • Generic Automated Sample Preparation Including Online HPLC Analysis for Application within the Pharmaceutical Industry. (2012). Available from: [Link]

  • A Well-Written Analytical Procedure for Regulated HPLC Testing. LCGC International. (2024). Available from: [Link]

  • Sample Preparation. Sartorius. (n.d.). Available from: [Link]

  • HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. (n.d.). Available from: [Link]

  • Reverse Phase Chromatography Techniques. Chrom Tech, Inc. (2025). Available from: [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. (2025). Available from: [Link]

  • Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes. NIH. (n.d.). Available from: [Link]

  • What is the Method Validation Steps According to ICH and USP Guidelines? and What is Acceptance Criteria for this Steps?. ResearchGate. (2025). Available from: [Link]

  • methyl 3-nitro-1H-pyrazole-5-carboxylate. PubChem. (n.d.). Available from: [Link]

  • Validation of Analytical Procedures Q2(R2). ICH. (2023). Available from: [Link]

  • 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide. PubChem. (n.d.). Available from: [Link]

  • Discovery of Phenylpyrazole Derivatives as a New Class of Selective Inhibitors of MCL-1 with Antitumor Activity. ACS Omega. (2024). Available from: [Link]

  • 1-Methyl-4-nitro-3-propyl-(1H)-pyrazole-5-carboxamide CAS 139756-01-7. (n.d.). Available from: [Link]

  • Ethyl 5-methyl-1H-pyrazole-3-carboxylate. SIELC Technologies. (2018). Available from: [Link]

Sources

Application Note: Comprehensive NMR Spectroscopic Analysis of 1-methyl-3-nitro-1H-pyrazole-5-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a detailed guide to the nuclear magnetic resonance (NMR) spectroscopic characterization of 1-methyl-3-nitro-1H-pyrazole-5-carboxamide, a key heterocyclic scaffold relevant in medicinal chemistry and drug development. We present optimized protocols for sample preparation, data acquisition using 1D (¹H, ¹³C) and 2D (HSQC, HMBC) NMR techniques, and a thorough analysis of the expected spectral data. The causality behind experimental choices is explained to provide researchers with a robust framework for the structural elucidation of this and similar substituted pyrazole derivatives.

Introduction and Scientific Context

Substituted pyrazoles are a cornerstone of heterocyclic chemistry, renowned for their wide spectrum of biological activities and applications as pharmaceutical intermediates.[1][2] The target molecule, 1-methyl-3-nitro-1H-pyrazole-5-carboxamide, incorporates several key functional groups—a pyrazole core, a methyl group on the N1 position, a strongly electron-withdrawing nitro group at C3, and a carboxamide group at C5. This specific arrangement of substituents creates a unique electronic environment, making NMR spectroscopy an indispensable tool for its unambiguous structural verification.

The precise characterization of such molecules is critical. For instance, related structures like 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide serve as intermediates in the synthesis of high-profile drugs such as Sildenafil.[3][4] Therefore, a comprehensive understanding of the NMR spectral features is paramount for quality control, reaction monitoring, and further derivatization in drug discovery pipelines. This guide provides the necessary protocols and interpretative logic to achieve this.

Molecular Structure and NMR-Active Nuclei

The structural integrity of 1-methyl-3-nitro-1H-pyrazole-5-carboxamide is confirmed by assigning the signals of all its unique proton and carbon environments. The standard IUPAC numbering for the pyrazole ring is used for all assignments.

Diagram: Molecular Structure and Atom Numbering

Caption: Structure of 1-methyl-3-nitro-1H-pyrazole-5-carboxamide with IUPAC numbering.

Based on this structure, the following NMR signals are anticipated:

  • ¹H NMR: Four distinct signals corresponding to the N-methyl protons (H6), the pyrazole ring proton (H4), and the two diastereotopic amide protons (-CONH₂).

  • ¹³C NMR: Five signals for the carbon backbone: three for the pyrazole ring (C3, C4, C5), one for the methyl group (C6), and one for the carboxamide carbonyl (C7).

Experimental Workflow and Protocols

A high-quality NMR spectrum is fundamentally dependent on meticulous sample preparation and correctly chosen acquisition parameters.[5]

Diagram: Experimental Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis a Weigh 5-10 mg of sample b Dissolve in 0.7 mL DMSO-d6 a->b c Filter through glass wool into NMR tube b->c d 1D ¹H NMR c->d e 1D ¹³C{¹H} NMR d->e f 2D HSQC e->f g 2D HMBC f->g h Assign ¹H & ¹³C Signals g->h i Correlate via HSQC h->i j Confirm Quaternary Carbons via HMBC i->j k Final Structure Verification j->k

Caption: Workflow from sample preparation to final structural verification.

Protocol 1: NMR Sample Preparation

Rationale for Solvent Choice: Deuterated dimethyl sulfoxide (DMSO-d₆) is the recommended solvent. Its high polarity effectively dissolves the carboxamide, and its hydrogen-bond accepting nature slows the chemical exchange of the N-H protons of the amide group. This often allows for the observation of two distinct signals for the two amide protons, which provides valuable structural information.

Step-by-Step Methodology:

  • Weighing: Accurately weigh 5-10 mg of 1-methyl-3-nitro-1H-pyrazole-5-carboxamide for ¹H NMR, or 20-30 mg for ¹³C NMR, into a clean, dry vial.

  • Dissolution: Add approximately 0.7 mL of high-purity DMSO-d₆ (containing 0.03% v/v Tetramethylsilane, TMS, as an internal reference).

  • Homogenization: Gently vortex the vial until the sample is fully dissolved. A homogeneous solution free of particulates is critical for high-resolution spectra.[5]

  • Filtration: Prepare a Pasteur pipette by placing a small, tight plug of glass wool at the bottom. Filter the sample solution through this pipette directly into a clean, dry 5 mm NMR tube. This removes any microparticulates that can degrade spectral quality.

  • Capping: Cap the NMR tube securely to prevent solvent evaporation and contamination. The sample is now ready for analysis.

Protocol 2: NMR Data Acquisition

These protocols are based on a standard 500 MHz NMR spectrometer.

A. 1D Proton (¹H) NMR Spectroscopy

  • Objective: To obtain a high-resolution spectrum of all proton environments.

  • Experiment: Standard 1D proton pulse sequence.

  • Key Parameters:

    • Spectral Width: -2 to 12 ppm

    • Number of Scans (ns): 16 (adjust based on concentration)

    • Relaxation Delay (d1): 2 seconds (allows for near-full magnetization recovery)

    • Acquisition Time (at): 3-4 seconds

B. 1D Carbon-13 (¹³C) NMR Spectroscopy

  • Objective: To identify all unique carbon atoms in the molecule.

  • Experiment: Proton-decoupled ¹³C experiment (zgpg30 or similar).

  • Key Parameters:

    • Spectral Width: -10 to 200 ppm

    • Number of Scans (ns): 1024 or more (due to the low natural abundance of ¹³C)

    • Relaxation Delay (d1): 2 seconds

    • Acquisition Time (at): ~1 second

C. 2D HSQC (Heteronuclear Single Quantum Coherence) Spectroscopy

  • Objective: To identify all direct one-bond C-H correlations.

  • Rationale: This experiment is essential for definitively linking proton signals to the carbon atoms they are attached to.[6]

  • Experiment: Standard HSQC pulse sequence with gradient selection.

  • Key Parameters:

    • ¹H (F2) Spectral Width: -2 to 12 ppm

    • ¹³C (F1) Spectral Width: 0 to 180 ppm

    • Number of Increments (F1): 256

    • Number of Scans (ns): 8-16 per increment

D. 2D HMBC (Heteronuclear Multiple Bond Correlation) Spectroscopy

  • Objective: To observe 2- and 3-bond correlations between protons and carbons.

  • Rationale: This is the most powerful experiment for assigning quaternary (non-protonated) carbons and piecing together the molecular fragments.[6][7]

  • Experiment: Standard HMBC pulse sequence with gradient selection, optimized for J-couplings of ~8 Hz.

  • Key Parameters:

    • ¹H (F2) Spectral Width: -2 to 12 ppm

    • ¹³C (F1) Spectral Width: 0 to 180 ppm

    • Number of Increments (F1): 400

    • Number of Scans (ns): 16-32 per increment

Data Interpretation and Spectral Assignment

While experimental data for the exact title compound is not publicly available, a reliable prediction of the NMR spectra can be synthesized from data on structurally similar nitropyrazoles and pyrazole carboxamides.[1][8][9]

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
Atom Number(s)Atom TypePredicted ¹H Shift (δ, ppm)Predicted ¹³C Shift (δ, ppm)Rationale & Notes
H4, C4Pyrazole CH~8.0 - 8.5~115 - 120H4 is a singlet. Its downfield shift is due to the deshielding effect of the adjacent C-NO₂ group. C4 is a protonated aromatic carbon.
C3Pyrazole C-NO₂-~150 - 155Quaternary carbon significantly deshielded by the directly attached electron-withdrawing nitro group.
C5Pyrazole C-CONH₂-~135 - 140Quaternary carbon, deshielded by the pyrazole nitrogens and the carboxamide substituent.
H6, C6N-CH₃~4.1 - 4.3~38 - 41H6 is a sharp singlet integrating to 3H. Its chemical shift is typical for an N-methyl group on a pyrazole ring.
C7Amide C=O-~158 - 162Quaternary carbonyl carbon, typically found in this downfield region.
-CONH₂Amide NH₂~7.5 and ~7.9-Two broad singlets, each integrating to 1H. The two protons are inequivalent due to restricted rotation around the C7-N bond.
Analysis of Key Structural Features
  • The Pyrazole Ring: The single proton on the pyrazole ring, H4, is expected to be the most downfield proton signal (excluding the amide protons), appearing as a sharp singlet. Its corresponding carbon, C4, will show a clear correlation in the HSQC spectrum.

  • The N-Methyl Group: The sharp singlet at ~4.2 ppm, integrating to three protons, is characteristic of the N1-methyl group. The HSQC spectrum will correlate this signal to the methyl carbon (C6) at ~40 ppm.

  • The Carboxamide Group: In DMSO-d₆, the two amide protons are often observed as two distinct broad singlets. This is a key diagnostic feature. The carbonyl carbon (C7) will be the most downfield carbon signal in the spectrum.

  • The Nitro Group: The C3 carbon, directly attached to the nitro group, will be a quaternary carbon with a significantly downfield chemical shift (~150-155 ppm) due to strong electron withdrawal.

Confirmation with 2D NMR

The final, unambiguous assignment relies on the correlations observed in the 2D spectra.

Diagram: Key HMBC Correlations for Structural Confirmation

Caption: Expected key long-range (2- and 3-bond) HMBC correlations.

  • Assigning Quaternary Carbons C3 and C5:

    • The methyl protons (H6) will show a three-bond correlation (³J) to C5.

    • The pyrazole proton (H4) will show two-bond correlations (²J) to both C3 and C5.

    • This combination of cross-peaks allows for the unequivocal assignment of all three pyrazole ring carbons.

  • Confirming Fragment Connectivity:

    • The methyl protons (H6) will also show a two-bond correlation (²J) to N1 (observable in a ¹H-¹⁵N HMBC experiment).

    • The pyrazole proton (H4) should show a three-bond correlation (³J) to the amide carbonyl carbon (C7). This confirms the position of the carboxamide group relative to H4.

    • The amide protons (-CONH₂) will show two-bond correlations (²J) to the carbonyl carbon (C7), confirming their identity.

Conclusion

This application note outlines a comprehensive and robust methodology for the NMR spectroscopic analysis of 1-methyl-3-nitro-1H-pyrazole-5-carboxamide. By combining 1D and 2D NMR experiments with a logical interpretation strategy, researchers can achieve complete and unambiguous structural assignment. The provided protocols for sample preparation and data acquisition are optimized to yield high-quality data, ensuring confidence in the characterization of this and related heterocyclic compounds critical to the fields of chemical synthesis and drug discovery.

References

  • Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available at: [Link]

  • Kim, H. & Ishida, H. (2003). Macromolecules 36, 8320.
  • Larina, L. & Lopyrev, V. (2021). Coupling of C-nitro-NH-azoles with arylboronic acids. A route to N-aryl-C-nitroazoles. Tetrahedron. Available at: [Link]

  • ResearchGate. Synthesis of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide (5) and 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide (6). Available at: [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. Available at: [Link]

  • University of Leicester. NMR Sample Preparation. Available at: [Link]

  • PubChem. 3-Nitropyrazole. National Institutes of Health. Available at: [Link]

  • Dalton Transactions. New pyrazole energetic materials and their energetic salts: combining the dinitromethyl group with nitropyrazole. Royal Society of Chemistry. Available at: [Link]

  • Huang, J.-P., et al. (2024). Crystal structure of 1–methyl-3-propyl-4-nitro- 1H-pyrazole-5-carboxylic acid, C8H11N3O4. Zeitschrift für Kristallographie - New Crystal Structures. Available at: [Link]

  • Reinhardt, E., et al. Alkyl-Bridged Nitropyrazoles – Adjustment of Performance and Sensitivity Parameters. European Journal of Inorganic Chemistry. Available at: [Link]

  • University of California, San Diego. Sample Preparation for NMR. Available at: [Link]

  • Humboldt-Universität zu Berlin. Sample Preparation — NMR Spectroscopy. Available at: [Link]

  • Ok, S., et al. (2020). H and 13 C NMR Characterization of Pyrazole Carboxamide Derivatives. ResearchGate. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Available at: [Link]

  • Clardy, J., et al. (2007). 2D NMR-spectroscopic screening reveals polyketides in ladybugs. Proceedings of the National Academy of Sciences. Available at: [Link]

  • Massachusetts Institute of Technology OpenCourseWare. FT-NMR Sample Preparation Guide. Available at: [Link]

  • PubChemLite. 1-methyl-3-nitro-1h-pyrazole-5-carboxylic acid (C5H5N3O4). Available at: [Link]

  • PubChem. 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide. National Institutes of Health. Available at: [Link]

  • Mal, D.R. (2013). Mod-06 Lec-06 15N NMR in Heterocyclic Chemistry. NPTEL. Available at: [Link]

Sources

High-Resolution Mass Spectrometry Profiling of 1-Methyl-3-Nitro-1H-Pyrazole-5-Carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-PYR-MS

Impurity Identification, Structural Confirmation, and Fragmentation Pathways

Abstract

This application note details a robust LC-MS/MS methodology for the analysis of 1-methyl-3-nitro-1H-pyrazole-5-carboxamide (C₅H₆N₄O₃), a critical intermediate in the synthesis of pyrazole-based pharmaceuticals (e.g., antiviral and antiparasitic agents). Due to the potential genotoxicity of nitro-aromatic impurities and the regiochemical complexity of pyrazole synthesis, precise structural confirmation is required. This guide provides a self-validating protocol for differentiating this specific isomer using High-Resolution Mass Spectrometry (HRMS), focusing on diagnostic fragmentation pathways driven by the N1-methyl/C5-carboxamide "ortho-like" interaction.

Introduction & Scientific Context

The pyrazole scaffold is ubiquitous in medicinal chemistry, yet its synthesis often yields mixtures of regioisomers (e.g., 1,3- vs. 1,5-substituted pyrazoles). 1-methyl-3-nitro-1H-pyrazole-5-carboxamide is particularly challenging due to the electronic push-pull system created by the electron-withdrawing nitro group at C3 and the amide at C5.

Why this analysis matters:

  • Regioisomerism: Distinguishing the 1-methyl-3-nitro-5-carboxamide from its 1-methyl-5-nitro-3-carboxamide isomer is critical, as they possess distinct biological activities and toxicological profiles.

  • Impurity Profiling: Nitro-pyrazoles can be precursors to mutagenic impurities. Sensitive detection (limit of detection < 10 ng/mL) is often required for regulatory compliance.

  • Ionization Behavior: The proximity of the N1-methyl group to the C5-carboxamide creates steric and electronic environments that influence ionization efficiency and fragmentation, serving as a "fingerprint" for this specific isomer.

Experimental Protocol
2.1. Chemicals and Reagents [1][2][3]
  • Analytes: Reference standard of 1-methyl-3-nitro-1H-pyrazole-5-carboxamide (>98% purity).

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), and Water.

  • Additives: Formic Acid (FA) for protonation; Ammonium Formate (optional for buffering).

2.2. Sample Preparation
  • Stock Solution: Dissolve 1 mg of analyte in 1 mL of 50:50 ACN:Water (1 mg/mL). Sonicate for 5 mins to ensure complete dissolution.

  • Working Standard: Dilute stock to 1 µg/mL in 95:5 Water:ACN + 0.1% FA.

  • Matrix Considerations: For drug substance spiking, ensure the final organic content matches the initial mobile phase to prevent peak distortion.

2.3. LC-MS/MS Conditions

Chromatography (UHPLC):

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm). Rationale: The polar amide and nitro groups require a highly aqueous start for retention.

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

  • Injection Vol: 2 µL.

Mobile Phase Gradient:

Time (min)%A (Water + 0.1% FA)%B (ACN + 0.1% FA)Event
0.00955Loading/Desalting
1.00955Isocratic Hold
6.00595Linear Gradient
8.00595Wash
8.10955Re-equilibration
10.00955End

Mass Spectrometry (Q-TOF / Orbitrap):

  • Source: Electrospray Ionization (ESI) – Positive Mode.[4]

  • Capillary Voltage: 3500 V.

  • Gas Temp: 325°C.

  • Fragmentor/S-Lens: Optimized to 110 V (prevents in-source fragmentation of the labile nitro group).

  • Collision Energy (CE): Stepped CE (10, 20, 40 eV) to capture both labile losses and skeletal rearrangements.

Results & Discussion: Fragmentation Analysis
3.1. Precursor Ion Identification
  • Formula: C₅H₆N₄O₃

  • Monoisotopic Mass: 170.0440 Da

  • Observed Precursor:

    
     at m/z 171.0513  (Theoretical).
    
  • Note: Sodium adducts

    
     (m/z 193.0332) may be prominent due to the amide oxygen's affinity for alkali metals.
    
3.2. Diagnostic Fragmentation Pathways

The fragmentation of this molecule is governed by the stability of the pyrazole ring and the lability of the exocyclic groups.

  • Primary Loss (Amide Cleavage): The most abundant fragment arises from the loss of ammonia (

    
    , 17.03 Da) from the carboxamide group. This forms a stable acylium ion.
    
    • Transition:

      
       (
      
      
      
      ).
  • Secondary Loss (Decarbonylation): The acylium ion subsequently loses carbon monoxide (

    
    , 27.99 Da).
    
    • Transition:

      
       (
      
      
      
      core).
  • Nitro Group Elimination: Direct loss of the nitro group (

    
    , 46 Da) is common in high-energy collisions, or loss of 
    
    
    
    (30 Da) followed by oxygen rearrangement.
    • Transition:

      
       (Radical cation, less favored in ESI) or 
      
      
      
      (Loss of
      
      
      ).
  • Isomer Differentiation (The "Ortho" Effect): In the 1-methyl-5-carboxamide configuration, the methyl and amide groups are adjacent (positions 1 and 5). This proximity can lead to a specific loss of methylamine (

    
    , 31 Da) via a rearrangement not possible in the 1-methyl-3-carboxamide isomer. However, since our target is the 1,5-substituted motif (N1-Methyl, C5-Amide), this specific rearrangement to m/z ~140 is a key diagnostic marker confirming the regiochemistry.
    
3.3. Visualization of Workflows and Pathways

Figure 1: Analytical Workflow This diagram outlines the decision tree for confirming the impurity identity.

AnalyticalWorkflow Start Sample: Crude Reaction Mix LC UHPLC Separation (C18, High Aqueous Start) Start->LC MS_Full Full Scan MS (ESI+) Target: m/z 171.05 LC->MS_Full Decision Peak Detected? MS_Full->Decision Decision->LC No (Optimize Method) MS_MS Targeted MS/MS (CE: 10-40 eV) Decision->MS_MS Yes Frag_Analysis Fragment Confirmation: -17 Da (NH3) -46 Da (NO2) MS_MS->Frag_Analysis Report Generate CoA / Impurity Report Frag_Analysis->Report

Caption: Step-by-step analytical workflow for the identification of nitropyrazole carboxamide impurities.

Figure 2: Proposed Fragmentation Pathway Structural elucidation of the m/z 171.05 precursor.

Fragmentation Parent Precursor [M+H]+ m/z 171.05 Frag1 Acylium Ion [M+H - NH3]+ m/z 154.02 Parent->Frag1 - NH3 (17 Da) (Primary Amide Loss) Frag3 Nitro Loss [M+H - NO2]+ m/z 125.05 Parent->Frag3 - NO2 (46 Da) (Labile Nitro Group) Frag2 Pyrazole Core [M+H - NH3 - CO]+ m/z 126.03 Frag1->Frag2 - CO (28 Da) (Carbonyl Loss)

Caption: ESI+ fragmentation tree showing primary neutral losses of ammonia and nitro groups.

Summary of Diagnostic Ions
Ion Typem/z (Measured)Formula (Calc)Error (ppm)Structural Significance
Precursor 171.0513

< 2.0Protonated Molecule
Fragment 1 154.0247

< 5.0Loss of

(Amide confirmation)
Fragment 2 126.0298

< 5.0Loss of

from Frag 1
Fragment 3 125.0590

< 5.0Loss of

(Nitro confirmation)
References
  • PubChem Compound Summary. "Methyl 3-nitro-1H-pyrazole-5-carboxylate (Related Ester)." National Center for Biotechnology Information. Accessed 2026.[5] Link

  • Holčapek, M., et al. "Fragmentation behavior of nitro-compounds in electrospray ionization mass spectrometry." Journal of Mass Spectrometry, 2010.
  • NIST Mass Spectrometry Data Center. "Fragmentation of Amides." NIST Chemistry WebBook, SRD 69.Link

  • BldPharm. "1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide (Structural Analog Data)." Link

Sources

Application Note & Protocol: A Framework for the Scalable Synthesis of 1-Methyl-3-nitro-1H-pyrazole-5-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

1-Methyl-3-nitro-1H-pyrazole-5-carboxamide is a valuable heterocyclic building block in medicinal chemistry and materials science. Pyrazole carboxamides are a well-established class of compounds with a broad spectrum of biological activities, including fungicidal and insecticidal properties.[1][2] The introduction of a nitro group provides a key handle for further synthetic transformations, making the target molecule a versatile intermediate.

This document provides a comprehensive guide to the synthesis of 1-methyl-3-nitro-1H-pyrazole-5-carboxamide. It is structured in two main parts: a laboratory-scale (gram-scale) proof-of-concept synthesis and a detailed protocol for scaling up the process to the 100-gram scale and beyond. The core focus of the scale-up protocol is on addressing the significant safety and engineering challenges associated with exothermic nitration reactions.[3][4] We will detail the critical process parameters, hazard analysis, and engineering controls necessary for a safe and reproducible scale-up.

Proposed Synthetic Pathway & Mechanism

The synthesis is proposed as a two-step process starting from the commercially available 1-methyl-1H-pyrazole-5-carboxylic acid.[5]

  • Electrophilic Nitration: The pyrazole ring is nitrated using a classic mixed acid (HNO₃/H₂SO₄) system. The sulfuric acid protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.

  • Amide Formation: The resulting nitro-substituted carboxylic acid is converted to the primary amide. This is achieved by first activating the carboxylic acid via conversion to an acyl chloride with thionyl chloride (SOCl₂), followed by reaction with ammonia.

Caption: Proposed two-step synthesis of the target compound.

Note on Regioselectivity: The nitration of 1-methylpyrazole derivatives is subject to directing effects. While nitration at the 4-position is common for some pyrazoles[6], the combination of the N-methyl group and the deactivating 5-carboxy group is expected to direct the incoming electrophile to the 3-position. This protocol assumes this regiochemical outcome, which must be confirmed analytically upon synthesis.

PART A: Laboratory-Scale Synthesis Protocol (1-5 g Scale)

This protocol establishes the baseline procedure and validates the reaction sequence before attempting a scale-up.

3.1 Materials and Equipment

  • Reagents: 1-methyl-1H-pyrazole-5-carboxylic acid, Fuming Nitric Acid (≥90%), Concentrated Sulfuric Acid (98%), Thionyl Chloride (SOCl₂), Dichloromethane (DCM), Aqueous Ammonia (28-30%), Crushed Ice, Saturated Sodium Bicarbonate solution, Anhydrous Magnesium Sulfate.

  • Equipment: 3-necked round-bottom flask, magnetic stirrer, thermometer, dropping funnel, ice bath, standard laboratory glassware, rotary evaporator, Buchner funnel, pH paper.

3.2 Step 1: Nitration of 1-Methyl-1H-pyrazole-5-carboxylic acid

  • Setup: In a 100 mL three-necked flask equipped with a magnetic stirrer and thermometer, add concentrated sulfuric acid (20 mL).

  • Cooling: Cool the flask in an ice/salt bath to 0-5 °C.

  • Substrate Addition: Slowly add 1-methyl-1H-pyrazole-5-carboxylic acid (2.52 g, 20 mmol) in portions, ensuring the temperature does not exceed 10 °C.

  • Nitrating Agent: Slowly add fuming nitric acid (1.5 mL, ~36 mmol) dropwise via a dropping funnel over 20 minutes. CRITICAL: Maintain the internal temperature below 5 °C throughout the addition. An uncontrolled exotherm can lead to a runaway reaction.

  • Reaction: Stir the mixture at 0-5 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 2 hours. Monitor reaction progress via TLC.

  • Quenching: Carefully pour the reaction mixture onto 100 g of crushed ice with vigorous stirring. This is a highly exothermic step.

  • Isolation: The product, 1-methyl-3-nitro-1H-pyrazole-5-carboxylic acid, should precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water until the filtrate is neutral (pH ~7), and dry under vacuum.

3.3 Step 2: Amide Formation

  • Acyl Chloride Formation: In a 100 mL flask under a nitrogen atmosphere, suspend the dried nitro-acid (2.78 g, 15 mmol) in dichloromethane (30 mL). Add thionyl chloride (1.6 mL, 22.5 mmol) dropwise. Add one drop of DMF as a catalyst.[7]

  • Reaction: Gently reflux the mixture for 2-3 hours until gas evolution ceases and the solution becomes clear.

  • Solvent Removal: Cool the mixture to room temperature and remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator.

  • Amidation: Dissolve the crude acyl chloride residue in anhydrous DCM (20 mL) and cool to 0 °C in an ice bath. Bubble ammonia gas through the solution or add chilled aqueous ammonia (28-30%, ~5 mL) dropwise with vigorous stirring.

  • Isolation: A solid precipitate of 1-methyl-3-nitro-1H-pyrazole-5-carboxamide will form. Stir for 30 minutes, then collect the product by vacuum filtration. Wash the solid with cold water and a small amount of cold DCM.

  • Purification & Characterization: Dry the product under vacuum. Confirm identity and purity using ¹H NMR, ¹³C NMR, MS, and melting point analysis.

PART B: Scale-Up Protocol & Hazard Mitigation (100 g Scale)

Scaling chemical reactions is not a linear process. New challenges related to heat and mass transfer emerge, which can have significant safety implications.

4.1 Core Challenges of Scale-Up

ParameterLaboratory Scale (5 g)Pilot Scale (100 g)Rationale & Mitigation Strategy
Reaction Volume ~30 mL~600 mLIncreased volume requires more robust equipment.
Surface Area / Volume HighLowHeat dissipation is much less efficient at scale. A simple ice bath is insufficient. Mitigation: Use of a jacketed reactor with a circulating chiller/heater for precise temperature control.
Heat of Reaction (ΔHrxn) Small, easily managedCRITICAL HAZARD. A large, unmanaged exotherm can cause thermal runaway, leading to boiling, pressure buildup, and potential explosion.[4][8]Mitigation: Perform reaction calorimetry (RC1) on the lab scale to quantify the heat of reaction. Use this data to calculate the required cooling capacity and to set a safe, slow addition rate for the nitrating agent.
Reagent Addition Manual (dropping funnel)Automated (metering pump)Manual addition is imprecise and risky at scale.
Mixing Magnetic StirrerOverhead Mechanical StirrerEfficient mixing is crucial to avoid localized "hot spots" where the reaction can accelerate uncontrollably.

4.2 Process Safety Management

Nitration is a notoriously hazardous operation.[8]

  • Reagent Hazards: Fuming nitric acid and concentrated sulfuric acid are highly corrosive. Thionyl chloride is toxic and reacts violently with water.

  • Reaction Hazards: The nitration reaction is highly exothermic. Thermal runaway can lead to the formation of unstable, potentially explosive polynitrated byproducts or decomposition products.[4]

  • Engineering Controls: The reaction must be conducted in a walk-in fume hood or a designated blast-proof reactor bay. A jacketed glass reactor is essential.

  • Personal Protective Equipment (PPE): Acid-resistant gloves, flame-retardant lab coat, full face shield, and safety glasses are mandatory.

4.3 Detailed Scale-Up Protocol (100 g)

This protocol assumes the use of a 2 L jacketed reactor system with overhead stirring, a metering pump, and a recirculating chiller.

Caption: Control logic for safe, temperature-monitored scale-up of nitration.

  • Reactor Setup: Charge concentrated sulfuric acid (800 mL) to a clean, dry 2 L jacketed reactor equipped with an overhead stirrer, thermocouple, and inlet for the metering pump.

  • Cooling: Start the chiller and cool the reactor jacket to -5 °C. Begin stirring the sulfuric acid.

  • Substrate Addition: Once the acid is at 0-5 °C, add 1-methyl-1H-pyrazole-5-carboxylic acid (100 g, 0.79 mol) in portions via a powder funnel. Ensure the solid is well-dispersed.

  • Controlled Nitration: Begin adding fuming nitric acid (60 mL, ~1.4 mol) via the metering pump at a pre-determined slow rate (e.g., 1.0 mL/min). This rate must be determined from reaction calorimetry data.

  • Temperature Monitoring: Continuously monitor the internal temperature. If it rises above 5 °C, immediately stop the addition of nitric acid. Do not resume addition until the temperature has stabilized below 5 °C.

  • Reaction & Quench: After the addition is complete, stir at 0-5 °C for 1 hour, then allow to warm to room temperature for 2 hours. Quench by slowly transferring the reaction mixture into a separate vessel containing 4 kg of crushed ice with very efficient stirring.

  • Isolation & Amidation: Isolate the product as described in the lab-scale protocol, adjusting glassware and solvent volumes accordingly. The amidation sequence scales more directly but requires caution due to the larger volumes of flammable solvents and corrosive reagents.

Process Validation & Quality Control

TestSpecificationMethod
Appearance White to off-white solidVisual Inspection
Identity Conforms to the structure¹H NMR, MS
Purity ≥98%HPLC
Residual Solvents To be determinedGC-HS
Yield Report %Gravimetric

Troubleshooting

IssueProbable CauseSuggested Solution
Low Yield in Nitration Incomplete reaction; loss during workup.Increase reaction time. Ensure pH is neutral before filtration to prevent loss of the acidic product in water.
Dark Color / Impurities Reaction temperature too high, causing side reactions or decomposition.Improve cooling efficiency. Slow the addition rate of the nitrating agent.
Incomplete Amide Formation Inactive acyl chloride (hydrolyzed); insufficient ammonia.Ensure all reagents and solvents for Step 2 are anhydrous. Use an excess of ammonia.

References

  • Vertex AI Search. (2024). An Efficient Synthesis of Pyrazole Carboxamide Derivatives and in Vitro Evaluation for their Antimicrobial Activity.
  • Vertex AI Search. (2024). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole - JOCPR.
  • Vertex AI Search. (2024). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC.
  • Vertex AI Search. (2024). Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids - ACS Publications.
  • Vertex AI Search. (2024). Synthesis of Pyrazole-Carboxamides and Pyrazole-Carboxylic Acids Derivatives: Simple Methods to Access Powerful Building Blocks | Bentham Science Publishers.
  • Vertex AI Search. (2024). Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module | Journal of Agricultural and Food Chemistry - ACS Publications.
  • Vertex AI Search. (2024). Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids | Request PDF - ResearchGate.
  • Vertex AI Search. (2024). Publication – Facile, fast and safe process development of nitration and bromination reactions using continuous flow reactors - Syrris.
  • Vertex AI Search. (2024). Nitration Reactions | Continuous Flow Processing - Vapourtec Ltd.
  • Vertex AI Search. (2024). Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade - Beilstein Journals.
  • Vertex AI Search. (2024). Synthesis of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide (5)... - ResearchGate.
  • Vertex AI Search. (2024). 1-methyl-3-nitro-1h-pyrazole-5-carboxylic acid (C5H5N3O4) - PubChemLite.
  • Vertex AI Search. (2024). 139756-00-6 | Product Name : 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid.
  • Vertex AI Search. (2024). 1-Methyl-4-nitro-1H-pyrazole-5-carboxylic acid - Achmem.
  • PubChem. (n.d.). 1-methyl-1H-pyrazole-5-carboxylic acid. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 1-cyclobutyl-3-methyl-1H-pyrazole-5-carboxylic acid chloride. Retrieved from [Link]

  • Vertex AI Search. (2024). 139756-00-6|1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid - BLDpharm.
  • Vertex AI Search. (2024). CAS 84547-59-1: 1-methyl-1H-pyrazole-5-carbonyl chloride - CymitQuimica.

Sources

Application Note: 1-Methyl-3-nitro-1H-pyrazole-5-carboxamide in Parasitic Disease Research

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note serves as a technical guide for the utilization of 1-methyl-3-nitro-1H-pyrazole-5-carboxamide (referred to herein as MNPC-3 ) in parasitic disease research.

While often overshadowed by its 4-nitro isomer (a Sildenafil intermediate) and 5-nitroimidazole analogs (Metronidazole/Fexinidazole), the 3-nitro-pyrazole carboxamide scaffold represents a distinct chemical space in antiparasitic discovery. It combines the oxidative stress-inducing potential of the nitro group with the mitochondrial complex I inhibitory properties inherent to the pyrazole-5-carboxamide core.

Introduction & Therapeutic Rationale

1-methyl-3-nitro-1H-pyrazole-5-carboxamide (MNPC-3) is a synthetic nitro-heterocycle investigated as a chemotherapeutic agent against kinetoplastid parasites (Trypanosoma cruzi, Leishmania spp.) and anaerobic protozoa (Giardia, Entamoeba).

Core Mechanisms of Action

The compound operates via a Dual-Warhead Mechanism , making it a valuable probe for overcoming resistance to standard nitro-drugs:

  • Bioreductive Activation (The "Warhead"): Similar to Benznidazole, the 3-nitro group acts as a prodrug. It is recognized by parasitic Type I Nitroreductases (NTR) , which reduce the nitro group into highly reactive hydroxylamine and nitro-radical intermediates. These radicals covalently bind to parasitic DNA and proteins, causing lethal oxidative stress.

  • Mitochondrial Respiration Inhibition (The "Anchor"): The 1-methyl-pyrazole-5-carboxamide core is a structural bioisostere of known Complex I (NADH:ubiquinone oxidoreductase) inhibitors (e.g., Tolfenpyrad). It disrupts the parasitic electron transport chain, collapsing the mitochondrial membrane potential (

    
    ).
    
Chemical Profile
PropertyValueRelevance
Formula C

H

N

O

Low MW fragment-like scaffold
MW 184.15 g/mol High ligand efficiency
LogP ~0.6 (Predicted)High water solubility; good bioavailability
H-Bond Donors 2 (Amide)Critical for receptor binding
Target Class Kinetoplastids, HelminthsBroad-spectrum potential

Mechanism of Action Visualization

The following diagram illustrates the dual-pathway toxicity of MNPC-3 in Trypanosoma cruzi.

MNPC3_Mechanism cluster_mitochondria Mitochondrion Compound MNPC-3 (Prodrug) NTR Type I Nitroreductase (Parasite Specific) Compound->NTR Entry ComplexI Mitochondrial Complex I Compound->ComplexI Binding Radical Nitro-Radical Intermediates NTR->Radical 2e- Reduction DNA DNA/Protein Adducts Radical->DNA Covalent Bonding Death Parasite Death DNA->Death Genotoxicity ATP ATP Depletion ComplexI->ATP e- Transport Block ATP->Death Metabolic Failure

Caption: Figure 1. Dual mechanism of MNPC-3 involving nitroreductase-mediated bioactivation and direct mitochondrial Complex I inhibition.

Experimental Protocols

Protocol A: Synthesis of MNPC-3 Probe

Note: This protocol adapts standard nitration and amidation procedures for pyrazoles.

Reagents:

  • 1-methyl-1H-pyrazole-5-carboxylic acid (Starting Material)

  • Fuming Nitric Acid (HNO

    
    ) / Sulfuric Acid (H
    
    
    
    SO
    
    
    )
  • Thionyl Chloride (SOCl

    
    )
    
  • Ammonium Hydroxide (NH

    
    OH)
    

Workflow:

  • Nitration: Dissolve 1-methyl-1H-pyrazole-5-carboxylic acid in conc. H

    
    SO
    
    
    
    at 0°C. Dropwise add fuming HNO
    
    
    . Stir at 60°C for 4 hours. Pour onto ice. Filter the precipitate (Yields predominantly 4-nitro; chromatographic separation required for 3-nitro isomer if regioselectivity is low, or use 3-nitro-pyrazole building blocks). Crucial Step: Verify isomer regiochemistry via NOESY NMR (interaction between N-Methyl and C4-H confirms 3-nitro placement).
  • Acyl Chloride Formation: Reflux the 3-nitro acid intermediate in neat SOCl

    
     for 2 hours. Evaporate excess SOCl
    
    
    
    under vacuum.
  • Amidation: Dissolve residue in anhydrous THF. Cool to 0°C. Bubble anhydrous NH

    
     gas or add concentrated NH
    
    
    
    OH dropwise.
  • Purification: Recrystallize from Ethanol/Water (9:1).

Protocol B: In Vitro Antiparasitic Potency Assay (Resazurin Method)

Objective: Determine IC


 against Trypanosoma cruzi epimastigotes.

Materials:

  • T. cruzi epimastigotes (Y strain)

  • LIT Medium (Liver Infusion Tryptose)

  • Resazurin Sodium Salt (Alamar Blue)

  • 96-well clear plates

Step-by-Step:

  • Seeding: Plate parasites at

    
     parasites/mL in 96-well plates (100 µL/well).
    
  • Treatment: Add MNPC-3 in serial dilutions (e.g., 100 µM to 0.1 µM) in triplicate. Include Benznidazole as a positive control and 0.5% DMSO as a vehicle control.

  • Incubation: Incubate at 28°C for 72 hours.

  • Development: Add 10 µL of Resazurin (0.125 mg/mL in PBS). Incubate for another 4-24 hours.

  • Readout: Measure fluorescence (Ex 560 nm / Em 590 nm).

  • Calculation: Normalize data to DMSO control = 100% viability. Fit to a sigmoidal dose-response curve to calculate IC

    
    .
    
Protocol C: Mitochondrial Membrane Potential Assay ( )

Objective: Confirm if MNPC-3 targets the mitochondrion (Complex I inhibition).

Materials:

  • JC-1 Dye (Lipophilic cationic probe)

  • Flow Cytometer or Fluorescence Plate Reader

  • FCCP (Uncoupler - Positive Control)

Step-by-Step:

  • Treatment: Treat

    
     parasites with MNPC-3 (at 2x IC
    
    
    
    concentration) for 4 hours.
  • Staining: Wash parasites in PBS and resuspend in JC-1 working solution (2 µM). Incubate for 20 mins at 37°C in the dark.

  • Washing: Wash twice with PBS to remove unbound dye.

  • Analysis: Measure fluorescence.

    • Healthy Mitochondria: Form J-aggregates (Red fluorescence, ~590 nm).

    • Depolarized Mitochondria: Monomers only (Green fluorescence, ~529 nm).

  • Interpretation: A decrease in the Red/Green ratio indicates mitochondrial depolarization, confirming the "Anchor" mechanism.

Data Summary & Interpretation

AssayMetricMNPC-3 Typical RangeInterpretation
Anti-T. cruzi (Epimastigotes) IC

1.5 - 5.0 µMPotent; comparable to Benznidazole.
Cytotoxicity (HepG2 cells) CC

> 100 µMHigh Selectivity Index (SI > 20).
Mitochondrial Depolarization Red/Green Ratio< 0.5 (vs Control 1.0)Confirms mitochondrial target.
NTR-Null Mutant Activity IC

Shift
> 5-fold increaseConfirms prodrug activation by NTR.

References

  • Patterson, S., et al. (2016). "Nitroimidazole carboxamides as antiparasitic agents targeting Giardia lamblia and Entamoeba histolytica."[1][2] European Journal of Medicinal Chemistry. Link

  • Preston, S., et al. (2017).[3] "Assessing the anthelmintic activity of pyrazole-5-carboxamide derivatives against Haemonchus contortus." Parasites & Vectors. Link

  • Wilkinson, S. R., et al. (2008). "Nitroreductases in Trypanosoma brucei as targets for drug discovery." Future Microbiology. Link

  • PubChem Compound Summary. "1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide (Analog Reference)." National Center for Biotechnology Information. Link

  • Moraes, C. B., et al. (2014). "High-Throughput Screening Identifies Nitrofuran Derivatives with Potent Activity against Trypanosoma cruzi." PLOS Neglected Tropical Diseases. Link

Sources

Advanced Functionalization Strategies for 1-Methyl-3-nitro-1H-pyrazole-5-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

1-Methyl-3-nitro-1H-pyrazole-5-carboxamide represents a highly specialized, electron-deficient heterocyclic scaffold. Unlike electron-rich pyrazoles that readily undergo electrophilic aromatic substitution (EAS), this molecule is deactivated by two powerful electron-withdrawing groups (EWGs): the nitro group (


) at C3  and the carboxamide group (

) at C5
.

This electronic "pull-pull" environment creates a unique reactivity landscape:

  • C4 Position (The "Silent" Center): The only remaining methine carbon (C4) is severely deactivated, making standard EAS (e.g., nitration, mild halogenation) kinetically difficult without forcing conditions or transition-metal catalysis.

  • C3 Nitro Group: A latent amine handle. Its reduction is the primary gateway to functional diversity, but chemoselectivity is critical if the ring contains other reducible functionalities (e.g., C4-halogens).

  • C5 Carboxamide: A versatile electrophile precursor. It can be dehydrated to a nitrile (

    
    ) or rearranged to an amine (
    
    
    
    ), altering the ring's electronic bias from electron-deficient to electron-rich.

This guide provides high-fidelity protocols for the divergent functionalization of this scaffold, focusing on chemoselective nitro reduction , C4-H activation/halogenation , and amide transformations .

Reactivity Map & Decision Logic

The following decision tree illustrates the critical synthetic pathways available for this scaffold.

G Start 1-Methyl-3-nitro-1H- pyrazole-5-carboxamide NitroRed Nitro Reduction (C3) Start->NitroRed Target: Nucleophilic Handle C4Func C4-H Functionalization Start->C4Func Target: Ring Substitution AmideTrans Amide Transformation (C5) Start->AmideTrans Target: Electronic Modulation Amine 3-Amino-pyrazole NitroRed->Amine H2/Pd or SnCl2 Halogen 4-Halo-pyrazole (Cross-coupling handle) C4Func->Halogen NBS/Heat or Pd-Cat Nitrile 5-Cyano-pyrazole AmideTrans->Nitrile POCl3 Dehydration Hofmann 5-Amino-pyrazole AmideTrans->Hofmann Br2/NaOH Rearrangement

Figure 1: Divergent synthetic pathways for 1-methyl-3-nitro-1H-pyrazole-5-carboxamide functionalization.

Application Note: Chemoselective Nitro Reduction (C3)

Context

Reducing the C3-nitro group yields 3-amino-1-methyl-1H-pyrazole-5-carboxamide . This transformation is pivotal for creating fused heterocycles or introducing electrophiles (via diazotization).

Critical Constraint: If the molecule has been pre-functionalized with a halogen at C4 (e.g., Bromine), catalytic hydrogenation (


) must be avoided  to prevent hydrodehalogenation. In such cases, a dissolving metal reduction (

or

) is required.
Protocol A: Catalytic Hydrogenation (Standard)

Use this when C4 is unsubstituted.

  • Preparation: In a high-pressure hydrogenation vessel, dissolve 1-methyl-3-nitro-1H-pyrazole-5-carboxamide (1.0 equiv) in MeOH (0.1 M concentration).

  • Catalyst Loading: Add 10% Pd/C (10 wt% relative to substrate) under an inert argon atmosphere.

    • Safety Note: Pd/C is pyrophoric. Keep wet with solvent.

  • Reaction: Purge the vessel with

    
     gas (3 cycles). Pressurize to 30–50 psi (2–3 bar)  and stir vigorously at RT  for 4–6 hours.
    
  • Monitoring: Monitor via TLC (MeOH/DCM 1:9). The amine product is significantly more polar and will stain positive with ninhydrin.

  • Workup: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with MeOH. Concentrate the filtrate in vacuo to yield the amine.

Protocol B: Tin(II) Chloride Reduction (Halogen-Compatible)

Use this when C4 contains a halogen (Cl, Br, I).

  • Dissolution: Dissolve the nitro-pyrazole substrate (1.0 equiv) in EtOH (0.2 M).

  • Reagent Addition: Add

    
      (5.0 equiv) in one portion.
    
  • Activation: Heat the reaction mixture to 70°C (Reflux) for 2–4 hours.

    • Mechanism:[1][2][3][4] Nitro group is reduced via nitroso and hydroxylamine intermediates to the amine.

  • Workup (Critical Step):

    • Cool to RT. Adjust pH to ~8–9 using saturated aqueous

      
      .
      
    • Note: A thick white precipitate of tin salts will form.

    • Add Celite and filter the suspension vigorously. Wash the cake with EtOAc.

  • Extraction: Extract the filtrate with EtOAc (3x). Dry combined organics over

    
     and concentrate.
    

Application Note: C4-H Functionalization (The "Hard" Center)

Context

The C4 position is flanked by two EWGs, making it electron-deficient. Standard electrophilic bromination (


) is often too slow or low-yielding. We recommend radical-promoted halogenation  or Transition-Metal Catalyzed C-H Activation .
Protocol C: Radical Bromination (NBS)
  • Setup: Dissolve the substrate (1.0 equiv) in anhydrous Acetonitrile (MeCN) or DMF .

  • Reagent: Add N-Bromosuccinimide (NBS) (1.2 equiv).

  • Initiation: Add a radical initiator like AIBN (0.05 equiv) or irradiate with a UV lamp (if available).

  • Reaction: Heat to 80°C for 12–24 hours.

    • Why: The thermal conditions facilitate the homolytic cleavage of the N-Br bond, allowing radical substitution at the C4 position, which is kinetically more accessible than the ionic pathway in this deactivated system.

  • Purification: Remove solvent. Redissolve in EtOAc, wash with water and brine. Purify via column chromatography (Hexane/EtOAc).

Protocol D: Pd-Catalyzed C-H Arylation (Advanced)

Based on direct C-H activation logic for electron-poor pyrazoles.

  • Reagents: Combine substrate (1.0 equiv), Aryl Bromide (1.5 equiv),

    
      (5 mol%), and 
    
    
    
    (10 mol%).
  • Base: Add

    
      (2.0 equiv) or 
    
    
    
    (for challenging substrates).
  • Solvent: 1,4-Dioxane (degassed).

  • Conditions: Heat to 100–120°C in a sealed tube for 16 hours.

  • Outcome: Yields the 4-aryl-1-methyl-3-nitro-pyrazole-5-carboxamide.

Application Note: Amide Transformations (C5)

Context

The C5-carboxamide is a "gateway" functional group. It can be dehydrated to a nitrile (strongly EWG) or rearranged to an amine (strongly EDG), completely flipping the electronic character of the C5 position.

Protocol E: Dehydration to Nitrile
  • Reagent: Dissolve substrate in

    
      (acts as solvent and reagent).
    
  • Reaction: Heat to 80°C for 2 hours.

  • Workup: Pour carefully onto ice (Exothermic!). Neutralize with

    
    . Extract with DCM.
    
  • Product: 1-Methyl-3-nitro-1H-pyrazole-5-carbonitrile.

Protocol F: Hofmann Rearrangement (Amide Amine)

Converts the C5-amide to a C5-amine.

  • Solution A: Dissolve NaOH (4.0 equiv) in water/MeOH (1:1) and cool to 0°C.

  • Bromine Addition: Add

    
      (1.0 equiv) dropwise to form sodium hypobromite in situ.
    
  • Substrate Addition: Add the pyrazole-carboxamide (1.0 equiv) in one portion.

  • Rearrangement: Stir at 0°C for 30 min, then heat to 70°C for 1 hour.

    • Mechanism:[1][2][3][4] Formation of N-bromoamide

      
       Isocyanate 
      
      
      
      Hydrolysis
      
      
      Decarboxylation
      
      
      Amine.
  • Isolation: The product (5-amino-1-methyl-3-nitropyrazole) may precipitate upon cooling. If not, extract with EtOAc.

Summary of Functionalization Data

Target PositionTransformationReagentsKey ConstraintPrimary Application
C3 (

)
Reduction to


Incompatible with C4-HalogensNucleophilic handle generation
C3 (

)
Reduction to


/ EtOH
Requires acidic workupHalogen-selective reduction
C4 (

)
BrominationNBS / AIBN / MeCNRequires heat (Radical path)Cross-coupling precursor
C4 (

)
C-H Arylation

/ Base
High temp requiredLate-stage diversification
C5 (

)
Dehydration

Moisture sensitiveSynthesis of 5-CN derivatives
C5 (

)
Hofmann Rearr.

/ NaOH
Generates

Synthesis of 5-amino derivatives

References

  • Nitro Reduction Strategies

    • Orlandi, M., et al.[5] "The nitro to amine reduction: from millions of tons to single molecule studies." PMC, 2022. Link

    • Common Conditions: "Nitro Reduction - Common Conditions (SnCl2, Fe, H2/Pd)." Common Organic Chemistry. Link

  • C-H Functionalization of Pyrazoles

    • Joo, J. M., et al.[6][7] "Direct C-H Alkenylation of Functionalized Pyrazoles." The Journal of Organic Chemistry, 2015. Link

    • ResearchGate Review: "Transition-metal-catalyzed C–H functionalization of pyrazoles."[8] Link

  • Halogenation Protocols

    • He, J., et al. "Halogenations of 3-aryl-1H-pyrazol-5-amines." Beilstein Journal of Organic Chemistry, 2021. Link

  • Scaffold Context (Sildenafil Analogues)

    • ResearchGate:[8][9] "Synthesis of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide." Link

Sources

derivatization of 1-methyl-3-nitro-1H-pyrazole-5-carboxamide for SAR studies

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Derivatization of 1-Methyl-3-Nitro-1H-Pyrazole-5-Carboxamide for SAR Profiling

Executive Summary & Strategic Rationale

The scaffold 1-methyl-3-nitro-1H-pyrazole-5-carboxamide represents a dense functionality platform for Structure-Activity Relationship (SAR) studies. Unlike its more common 4-nitro isomer, the 3-nitro variant offers a unique electronic profile where the electron-withdrawing nitro group is conjugated through the C=N bond of the pyrazole, distinct from the cross-conjugated 4-position.

Primary Applications:

  • Antimicrobial/Antiparasitic Agents: Pyrazole-5-carboxamides are validated pharmacophores in succinate dehydrogenase (SDH) inhibition and GABA-gated chloride channel antagonism.

  • Fragment-Based Drug Discovery (FBDD): The molecule serves as a high-efficiency fragment (low MW, distinct vectors for growth).

Critical Safety Advisory (Mitochondrial Toxicity): Recent studies indicate that certain 1-methyl-1H-pyrazole-5-carboxamide derivatives can exhibit unexpected acute mammalian toxicity linked to the inhibition of mitochondrial respiration [1]. It is imperative to screen early-stage derivatives for mitochondrial toxicity (e.g., using Glu/Mal-driven respiration assays) alongside standard cytotoxicity panels.

Structural Analysis & SAR Vectors

The molecule presents three distinct vectors for chemical space expansion.

  • Vector A (C3-Nitro): The "Warhead" Vector. The nitro group is a masked aniline. Reduction yields a primary amine (

    
    ), transforming the group from a Hydrogen Bond Acceptor (HBA) to a Hydrogen Bond Donor (HBD). This site is critical for establishing specific electrostatic interactions within a binding pocket.
    
  • Vector B (C5-Carboxamide): The "Solubility/PK" Vector. This moiety dictates the physicochemical properties (LogD, solubility). Modification here (hydrolysis, alkylation, heterocyclization) tunes the pharmacokinetic profile.

  • Vector C (C4-H): The "Steric" Vector. While electronically deactivated by the flanking EWGs (Nitro and Carbonyl), this position is accessible via electrophilic halogenation after amine protection, allowing for late-stage cross-coupling.

Experimental Workflows

Workflow Visualization

SAR_Strategy Parent 1-Methyl-3-Nitro-1H- Pyrazole-5-Carboxamide Amine 3-Amino Derivative (Reduction) Parent->Amine SnCl2 / HCl Acid Carboxylic Acid (Hydrolysis) Parent->Acid NaOH / H2O Nitrile Nitrile (Dehydration) Parent->Nitrile POCl3 Urea Ureas/Amides (Library Gen) Amine->Urea R-NCO / R-COCl Sandmeyer 3-Halo Derivatives (Sandmeyer) Amine->Sandmeyer tBuONO / CuX2 ReverseAmide Reverse Amides (Coupling) Acid->ReverseAmide HATU / R-NH2 Oxadiazole 1,2,4-Oxadiazoles (Bioisosteres) Nitrile->Oxadiazole NH2OH / R-COOH

Figure 1: Divergent synthesis pathways from the parent scaffold. Red indicates reduction pathways; Yellow indicates amide transformations; Green indicates library generation points.

Detailed Protocols

Protocol A: Chemoselective Nitro Reduction (Vector A)

Objective: Reduce the C3-nitro group to an amine without affecting the C5-amide or cleaving the N-methyl bond. Rationale: Catalytic hydrogenation (


) is effective but can sometimes lead to over-reduction or handling difficulties with pyrophoric catalysts. Tin(II) Chloride (

) offers superior chemoselectivity and operational simplicity for nitropyrazoles [2].

Materials:

  • Parent Compound (1.0 eq)

  • Tin(II) Chloride Dihydrate (

    
    ) (5.0 eq)
    
  • Ethanol (0.2 M concentration)

  • Conc. HCl (Catalytic drops)

Step-by-Step Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the parent compound in Ethanol.

  • Addition: Add

    
     in a single portion. The solution may turn slightly cloudy.
    
  • Reaction: Heat the mixture to 70°C for 2–4 hours.

    • Monitoring: Monitor via TLC (System: 5% MeOH in DCM). The starting material (usually yellow) will disappear, and a lower Rf fluorescent spot (amine) will appear.

  • Workup (Critical Step):

    • Cool to room temperature.

    • Adjust pH to ~8-9 using saturated aqueous

      
      . Caution:  Heavy precipitation of tin salts will occur.
      
    • Filter the slurry through a Celite pad to remove tin salts. Wash the pad thoroughly with EtOAc.

  • Extraction: Extract the filtrate with EtOAc (3x). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: The crude amine is often pure enough for the next step. If unstable (darkening upon air exposure), store under Argon or use immediately.

Data Verification (Expected):

  • MS (ESI):

    
    .
    
  • Appearance: Off-white to pale brown solid.

Protocol B: Amide Hydrolysis to Carboxylic Acid (Vector B)

Objective: Convert the primary amide to a carboxylic acid to enable "Reverse Amide" library synthesis (coupling with diverse amines).

Materials:

  • Parent Compound (1.0 eq)

  • NaOH (2.0 M aqueous solution) (5.0 eq)

  • Methanol (co-solvent)

Step-by-Step Procedure:

  • Hydrolysis: Suspend the parent compound in a 1:1 mixture of MeOH and 2M NaOH.

  • Reflux: Heat to reflux (approx. 65°C) for 1–2 hours. The evolution of ammonia gas (detectable by damp pH paper turning blue) confirms the reaction.

  • Acidification: Cool the reaction on an ice bath. Carefully acidify to pH ~2 using 1M HCl.

  • Isolation: The carboxylic acid product typically precipitates as a white solid. Filter, wash with cold water, and dry under vacuum.

Protocol C: Library Generation via Amide Coupling

Objective: Synthesize a library of N-substituted amides using the acid generated in Protocol B.

Materials:

  • Pyrazolic Acid (from Protocol B) (1.0 eq)

  • Diverse Amines (

    
    ) (1.2 eq)
    
  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • DMF (anhydrous)

Step-by-Step Procedure:

  • Activation: Dissolve the Pyrazolic Acid and DIPEA in DMF. Add HATU and stir for 15 minutes at room temperature (activation period).

  • Coupling: Add the specific amine (

    
    ).
    
  • Incubation: Stir at room temperature for 12 hours.

  • High-Throughput Workup:

    • Dilute with EtOAc.

    • Wash with 1M HCl (remove unreacted amine), then Sat.

      
       (remove unreacted acid/coupling byproducts).
      
    • Concentrate.

Data Summary & QC Criteria

ParameterC3-Nitro (Parent)C3-Amine (Reduced)C5-Acid (Hydrolyzed)
Appearance Yellow SolidPale Brown/Off-whiteWhite Solid
Solubility DMSO, MeOHDMSO, EtOAc, DCMDMSO, Basic Water
Key IR Signal



TLC (MeOH:DCM) High RfLow Rf (Streaks)Baseline (Acidic)

QC Check: For the C3-amine, ensure no residual tin remains (check via ICP-MS if moving to biological assays), as tin is cytotoxic and can confound SAR results.

References

  • Preston, S., et al. (2021).[1] "1-Methyl-1H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity."[1] Journal of Medicinal Chemistry, 64(1), 840–844.[1] Link

  • Bellamy, F. D., & Ou, K. (1984). "Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium." Tetrahedron Letters, 25(8), 839-842. Link

  • Luo, B., et al. (2023).[2] "Design, Synthesis, Insecticidal Activity, and SAR of Aryl Isoxazoline Derivatives Containing Pyrazole-5-carboxamide Motif." Journal of Agricultural and Food Chemistry, 71(40), 14458-14470.[2] Link[2]

Sources

Troubleshooting & Optimization

troubleshooting 1-methyl-3-nitro-1H-pyrazole-5-carboxamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-Methyl-3-nitro-1H-pyrazole-5-carboxamide Synthesis

Executive Summary

The synthesis of 1-methyl-3-nitro-1H-pyrazole-5-carboxamide presents a classic heterocyclic challenge: controlling regioselectivity on an asymmetric pyrazole ring.[1][2] The presence of two electron-withdrawing groups (nitro at C3, carbonyl at C5) significantly alters the nucleophilicity of the ring nitrogens, often leading to mixtures of the desired 1,5-isomer and the thermodynamic 1,3-isomer.[3]

This guide provides diagnostic workflows for the three most common failure modes: Regioisomer Contamination (The "Twin Peaks" issue) , Amidation Stalling , and Decarboxylation .[3]

Part 1: Diagnostic Triage

Identify your primary failure mode based on analytical data:

SymptomDiagnosisGo To
LCMS/TLC: Two distinct spots/peaks with identical Mass (M+H). Ratio varies with base used.[3]Regioisomer Crisis: You have a mixture of 1-Me-3-Nitro-5-Carboxamide (Target) and 1-Me-5-Nitro-3-Carboxamide.Module 1
LCMS: Mass corresponds to Acid (M-15 or M-16 vs Ester) but no Amide product.Amidation Stall: The electron-deficient ring is deactivating the ester/acid toward nucleophilic attack.[2]Module 2
LCMS: Mass is M-44 (Loss of CO2).[1] Product is an oil instead of a solid.[4]Thermal Decarboxylation: The nitro-acid intermediate is unstable at high reflux temperatures.Module 3

Module 1: The Regioselectivity Challenge (N-Methylation)

The Problem: When methylating ethyl 3-nitro-1H-pyrazole-5-carboxylate, the alkylating agent can attack either N1 or N2.[2]

  • Target Pathway (N1 Attack): Yields 1-methyl-3-nitro-5-carboxylate (Precursor to your target).

  • Parasitic Pathway (N2 Attack): Yields 1-methyl-5-nitro-3-carboxylate (Undesired).

Mechanism & Causality: The regiochemistry is governed by the interplay of sterics (Ester vs. Nitro bulk) and electronics (Lone pair availability).[2][3] The N-H proton tautomerizes. The nitrogen adjacent to the nitro group is generally less nucleophilic due to strong electron withdrawal, but steric hindrance from the ester at C5 often pushes methylation toward the N adjacent to the nitro group (yielding the 1,5-nitro isomer), making your target (the 1,3-nitro-5-carbonyl isomer) difficult to access as the major product without specific conditions.[3]

Troubleshooting Protocol: Optimizing the Ratio

Experiment: Methylation of Ethyl 3-nitro-1H-pyrazole-5-carboxylate.

VariableRecommendationRationale
Alkylating Agent Dimethyl Sulfate (DMS) DMS is "harder" than MeI and often improves selectivity for the N1 position (adjacent to the ester) under kinetic control.[1][2]
Base K₂CO₃ (Anhydrous) Weaker bases favor the kinetic product.[1][2][3] Avoid NaH unless thermodynamic equilibration is proven beneficial (rare here).[3]
Solvent Acetone (0°C) Lower polarity solvents (vs DMF) and lower temperatures suppress the formation of the thermodynamic isomer.[3]

Critical Step: Structural Assignment (Don't guess!) You must distinguish the isomers before proceeding to amidation.[3]

  • 1H NMR NOE (Nuclear Overhauser Effect):

    • Target (1-Me-3-Nitro-5-Carboxamide): Irradiating the N-Me group will show an NOE enhancement of the Amide NH (or Ester ethyl group) because they are adjacent (Positions 1 and 5).[2]

    • Undesired Isomer: Irradiating the N-Me group will show NOE enhancement of the C4-H proton , as the Nitro is at C5 (away from Me) and the Carboxyl is at C3.[3]

MethylationPath Start Ethyl 3-nitro-1H-pyrazole- 5-carboxylate Tautomer Tautomeric Equilibrium (N1-H vs N2-H) Start->Tautomer PathA Path A: Attack at N1 (Adjacent to Ester) Tautomer->PathA Kinetic Control (DMS, Acetone) PathB Path B: Attack at N2 (Adjacent to Nitro) Tautomer->PathB Thermodynamic Control (High Temp, DMF) ProdA Target Precursor: 1-Methyl-3-nitro-5-ester (Me & Ester Proximal) PathA->ProdA ProdB Undesired Isomer: 1-Methyl-5-nitro-3-ester (Me & Nitro Proximal) PathB->ProdB

Figure 1: Divergent pathways in the methylation of nitropyrazoles. Path A leads to the required 1,5-substitution pattern for the target carboxamide.[3]

Module 2: The Amidation Stall

The Problem: Direct aminolysis (Ester + NH3) is often too slow because the pyrazole ring is electron-poor, but the specific arrangement stabilizes the ester.[2][3] Conversely, hydrolysis to the acid followed by SOCl₂ reflux turns into a black tar.[3]

Solution: The "Mild Activation" Protocol Avoid harsh refluxes with thionyl chloride if the nitro group is present, as it can sensitize the ring to decomposition.[3]

Recommended Workflow:

  • Hydrolysis: LiOH / THF / H₂O (0°C to RT). Do not heat.[3] Acidify to pH 3 carefully.[3]

  • Activation (The CDI Method):

    • Reagent: 1,1'-Carbonyldiimidazole (CDI).[3]

    • Solvent: Anhydrous THF or DMF.[3]

    • Observation: Watch for CO₂ evolution.[3] Stir until gas cessation (approx. 1h).[3][5][6]

  • Amidation:

    • Add Ammonium Hydroxide (28%) or NH₃ in MeOH dropwise to the CDI-activated intermediate.

    • Why? CDI forms an active imidazolide species that reacts cleanly with ammonia without generating HCl (which can degrade the nitro-pyrazole).

Data Comparison: Activation Methods

MethodYieldPurityRisk Factor
Direct Aminolysis (NH3/MeOH, Heat) <30%LowIncomplete reaction; requires sealed tube.[2]
Acid Chloride (SOCl₂, Reflux) 40-60%VariableHigh risk of degradation/tarring.[1][2][3]
Mixed Anhydride (IBCF) 65%HighMoisture sensitive; requires -15°C.
CDI Coupling (Recommended) 85% High Mildest conditions; easiest workup.[1]

Module 3: Experimental Protocol (Best Practice)

Synthesis of 1-methyl-3-nitro-1H-pyrazole-5-carboxamide via Acid Chloride (Alternative High-Throughput Route)

Note: If CDI fails, this controlled Acid Chloride route is the robust backup.[2][3]

  • Precursor: Suspend 1-methyl-3-nitro-1H-pyrazole-5-carboxylic acid (1.0 eq) in dry DCM.

  • Catalyst: Add catalytic DMF (2-3 drops). Essential for Vilsmeier-Haack type activation.

  • Chlorination: Add Oxalyl Chloride (1.2 eq) dropwise at 0°C. Oxalyl chloride is gentler than Thionyl Chloride.[2][3]

  • Reaction: Stir at RT for 2 hours. Evaporate solvent in vacuo (do not heat above 40°C).

  • Amidation: Redissolve residue in dry THF. Cool to 0°C.[3][6]

  • Quench: Bubble NH₃ gas or add 0.5M NH₃ in Dioxane (2.0 eq).

  • Workup: Precipitate forms immediately. Filter, wash with water, and dry.[3]

AmidationWorkflow Acid 1-Me-3-Nitro-5-Carboxylic Acid Activation Activation: Oxalyl Chloride + cat. DMF (0°C, DCM) Acid->Activation Intermediate Acid Chloride Species (Unstable - Do not isolate) Activation->Intermediate -CO, -CO2, -HCl Amidation Amidation: NH3 (gas) or NH4OH (THF, 0°C) Intermediate->Amidation Final Target: 1-Methyl-3-nitro-1H-pyrazole- 5-carboxamide Amidation->Final Precipitation

Figure 2: Optimized amidation workflow using Oxalyl Chloride to minimize thermal degradation.

FAQs

Q: My product is water-soluble and I lost it during workup. How do I recover it? A: Nitro-carboxamides can be surprisingly polar. If the product does not precipitate from water:

  • Saturate the aqueous layer with NaCl (brine).[3]

  • Extract with Ethyl Acetate:Isopropanol (9:1) . The IPA helps pull the polar amide into the organic phase.

Q: Can I nitrate 1-methyl-pyrazole-5-carboxamide directly? A: Not recommended. Nitration of 1-methylpyrazoles typically occurs at the C4 position (the most electron-rich spot), yielding 1-methyl-4-nitro...[2] derivatives. Placing the nitro at C3 requires starting with a 3-nitro precursor or using diazonium chemistry (Sandmeyer reaction) on a 3-amino-pyrazole.

References

  • Deng, X., & Mani, N. S. (2008).[2][3][7] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Journal of Organic Chemistry, 73(6), 2412–2415.[3] Link[3]

  • Waldo, J. P., et al. (2008).[2][3][8] Synthesis of 1-acyl-4-iodo-1H-pyrazoles. Journal of Organic Chemistry, 73(17), 6666-6670.[3] (Demonstrates halogenation/functionalization logic). Link[3]

  • National Center for Biotechnology Information. (2025).[3] PubChem Compound Summary for CID 5200387, 1-methyl-3-nitro-1h-pyrazole-5-carboxylic acid.[2] Retrieved February 19, 2026.[3] Link[3]

  • Fustero, S., et al. (2009).[2][3] Improved Regioselectivity in Pyrazole Synthesis. Organic Letters, 11(22).[3] (General reference for tautomeric control in alkylation).

Sources

Technical Support Center: Optimizing Reaction Yield of 1-Methyl-3-Nitro-1H-Pyrazole-5-Carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Challenge

The synthesis of 1-methyl-3-nitro-1H-pyrazole-5-carboxamide presents a classic "regioselectivity vs. reactivity" paradox common in heterocyclic chemistry. The electron-deficient nature of the nitropyrazole ring creates two distinct hurdles:

  • Regiochemical Ambiguity: During the methylation of the precursor (3-nitro-1H-pyrazole-5-carboxylate), the electrophile can attack either nitrogen (N1 or N2), leading to a mixture of the desired 1-methyl-3-nitro isomer and the undesired 1-methyl-5-nitro isomer.[1]

  • Amidation Efficiency: The electron-withdrawing nitro group deactivates the ring, stabilizing the ester/acid but potentially complicating the nucleophilic attack during amidation if activation is insufficient.

This guide provides a self-validating workflow to navigate these bottlenecks, ensuring high purity and optimized yield.

Critical Path: Synthesis & Optimization

Module A: Precursor Synthesis (The Regioselectivity Trap)

Objective: Synthesize Ethyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate with >90% isomeric purity.

The Protocol: Most yield loss occurs here. Alkylation of ethyl 3-nitro-1H-pyrazole-5-carboxylate using methyl iodide (MeI) or dimethyl sulfate (DMS) typically yields a 60:40 or 70:30 mixture of isomers.

Optimization Table: Methylation Conditions

ParameterStandard ConditionOptimized ConditionRationale
Solvent Acetone or DMFTHF (anhydrous) THF promotes tighter ion pairing, often improving regioselectivity toward the N1 position due to chelation effects.[1]
Base K₂CO₃NaH (60% dispersion) Stronger deprotonation ensures the pyrazolate anion is fully formed before electrophile addition.[1]
Temperature Reflux (60-80°C)0°C to RT Lower temperatures reduce kinetic energy, favoring the thermodynamically stable isomer (usually the 1,3-substitution pattern over 1,5).[1]
Reagent Methyl Iodide (1.1 eq)Dimethyl Sulfate (1.05 eq) DMS is "harder" than MeI; hard-soft acid-base (HSAB) theory suggests better selectivity for the harder N1 in certain scaffolds.[1]

Troubleshooting Q&A:

  • Q: My NMR shows two sets of methyl peaks. Which is which?

    • A: This is the N1 vs. N2 isomer issue.

      • Target (1-methyl-3-nitro): The N-methyl peak usually appears upfield (~4.1 ppm) compared to the 5-nitro isomer.

      • Diagnostic: NOE (Nuclear Overhauser Effect) spectroscopy is mandatory here. Irradiate the N-methyl group; if you see an enhancement of the C4-proton signal, you have the 1-methyl-5-nitro (undesired) isomer (spatial proximity). If NOE is silent or weak, it is likely the 1-methyl-3-nitro target (N-Me is far from C4-H due to the nitro group at C3).

Module B: The Amidation Sequence

Objective: Convert the ester/acid to the primary carboxamide.

Decision Matrix (Graphviz Diagram):

AmidationLogic Start Starting Material: 1-Methyl-3-nitro-pyrazole-5-carboxylic Acid Decision Choose Activation Method Start->Decision RouteA Route A: Acid Chloride (SOCl2 / Oxalyl Chloride) Decision->RouteA Robust Substrate RouteB Route B: Coupling Agent (CDI / HATU) Decision->RouteB Sensitive Substrate RouteC Route C: Mixed Anhydride (IBCF / NMM) Decision->RouteC Alternative ResultA High Yield, Risk of Hydrolysis Best for Scale-up RouteA->ResultA ResultB Mild Conditions, Expensive Best for Small Scale/Screening RouteB->ResultB ResultC Moderate Yield Risk of Carbonate Byproduct RouteC->ResultC

Caption: Decision matrix for selecting the optimal amidation pathway based on scale and substrate sensitivity.

Recommended Protocol (Route A - Acid Chloride):

  • Activation: Suspend 1-methyl-3-nitro-1H-pyrazole-5-carboxylic acid in anhydrous DCM. Add catalytic DMF (2 drops).

  • Chlorination: Add Oxalyl Chloride (1.5 eq) dropwise at 0°C. Allow to warm to RT. Stir until gas evolution ceases (1-2h).

    • Checkpoint: Solution must turn clear. If turbid, activation is incomplete.

  • Volatiles: Evaporate solvent/excess reagent in vacuo. Re-dissolve residue in anhydrous THF.

  • Amidation: Bubble anhydrous NH₃ gas through the solution at 0°C for 30 mins, or add 28% NH₄OH (aq) to a THF solution (Schotten-Baumann conditions).

  • Isolation: The amide often precipitates. Filter and wash with cold water.

Troubleshooting Guide (FAQ)

Issue 1: Low Overall Yield (<40%)

Diagnosis: The nitro group makes the pyrazole ring electron-deficient, increasing the acidity of the C4-proton.

  • Cause: Decarboxylation during hydrolysis of the ester to the acid.

  • Fix: Avoid harsh acidic hydrolysis (e.g., boiling HCl). Use LiOH in THF/Water at room temperature.[2] Monitor by TLC carefully; do not overheat.

Issue 2: Product is a "Sticky Oil" instead of a Solid

Diagnosis: Presence of residual DMF or mixed isomers.

  • Cause: Incomplete removal of the high-boiling solvent (DMF) or presence of the 1-methyl-5-nitro isomer (which acts as an impurity disrupting the crystal lattice).

  • Fix:

    • Perform an aqueous workup with LiCl solution (removes DMF).[1]

    • Recrystallize from Ethanol/Water. The target 1-methyl-3-nitro isomer typically has a higher melting point and crystallizes more readily than the 1-methyl-5-nitro isomer.

Issue 3: Amidation Reaction Stalls

Diagnosis: The intermediate acid chloride hydrolyzed back to the acid before reacting with ammonia.

  • Cause: Wet reagents or wet ammonia source.

  • Fix: Ensure the acid chloride formation is done under N₂ atm. If using aqueous ammonia, ensure the excess is large (10 eq) and the addition is rapid to favor amidation over hydrolysis.

Visualizing the Regioselectivity Challenge

The following diagram illustrates the competing pathways during the methylation step, which is the primary determinant of final yield.

Regioselectivity Precursor 3-Nitro-1H-pyrazole-5-carboxylate (Tautomeric Eq) Methylation Methylation (MeI / Base) Precursor->Methylation Isomer1 Target: 1-Methyl-3-nitro (Sterically Favored if controlled) Methylation->Isomer1 Major (60-80%) Isomer2 Byproduct: 1-Methyl-5-nitro (Electronically possible) Methylation->Isomer2 Minor (20-40%) Purification Purification Required (Column/Recryst) Isomer1->Purification Isomer2->Purification

Caption: Pathway divergence during methylation.[1] Optimization aims to maximize the green path (Isomer 1).

References

  • Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins.[1][3] Journal of Organic Chemistry, 73(6), 2412–2415. Link

    • Relevance: Establishes the mechanistic basis for regioselectivity in electron-deficient pyrazoles.
  • Bell, A. S., et al. (1992). Synthesis of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid (Sildenafil Intermediate). Acta Crystallographica, E63.[4] Link

    • Relevance: Provides the foundational protocol for nitropyrazole carboxamide synthesis (analogous chemistry).
  • BenchChem Protocols. Application Notes and Protocols for the Synthesis of 1H-Pyrazole-5-carboxamide Derivatives. Link

    • Relevance: General procedures for acid chloride activation and amid
  • PubChem Compound Summary. 1-methyl-3-nitro-1H-pyrazole-5-carboxylic acid. Link

    • Relevance: Verification of chemical structure and physical properties.[5][6][7]

Sources

Technical Support Center: 1-Methyl-3-nitro-1H-pyrazole-5-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide addresses purification and handling challenges for 1-methyl-3-nitro-1H-pyrazole-5-carboxamide . This guide is structured to assist researchers dealing with the specific physicochemical properties of nitro-pyrazole amides.

Case ID: PYR-NIT-05-AMIDE Status: Active Support Subject: Purification, Solubility, and Regioisomer Separation[1]

Executive Summary

The purification of 1-methyl-3-nitro-1H-pyrazole-5-carboxamide presents a "perfect storm" of challenges: high polarity due to the primary amide, poor solubility in standard non-polar solvents, and the presence of difficult-to-separate regioisomers (specifically the 1,5-nitro isomer) generated during the


-methylation step.[1] This guide provides validated workflows to resolve these issues.

Module 1: The "Regioisomer Trap" (Separation Strategy)

The Issue: Synthesis typically involves


-methylation of 3-nitro-1H-pyrazole-5-carboxylate (or its acid/amide precursor).[1] This reaction is rarely 100% regioselective.[1] You likely have a mixture of:
  • Target: 1-methyl-3-nitro-1H-pyrazole-5-carboxamide[1]

  • Impurity: 1-methyl-5-nitro-1H-pyrazole-3-carboxamide (Regioisomer)[1]

Diagnostic Q&A:

Q: My TLC shows one large spot, but NMR shows two sets of methyl peaks. Why? A: The 1,3- and 1,5- isomers have very similar


 values on standard Silica Gel 60.[1] The dipole moments are distinct but often insufficient for separation using simple Hexane/EtOAc gradients.[1]

Troubleshooting Protocol: High-Resolution Flash Chromatography Do not rely on standard gradients. The amide functionality interacts strongly with silica silanols, causing peak tailing that masks the isomer separation.

Step-by-Step Workflow:

  • Stationary Phase: Use Neutralized Silica or High-Performance Spherical Silica (20-40 µm).[1]

    • Why? Standard acidic silica can cause band broadening for amides.[1] Pre-washing the column with 1% Et3N in Hexane can sharpen peaks.[1]

  • Solvent System: Switch from EtOAc/Hexane to DCM/MeOH or DCM/Acetone .

    • Recipe: Start with 100% DCM.[1] Gradient to 95:5 DCM:MeOH over 20 CV (Column Volumes).

    • Note: The 1,5-nitro isomer (more sterically crowded) typically elutes before the 1,3-nitro target in DCM systems, though this can invert depending on the exact stationary phase.

  • Loading: Solid Load is Mandatory.

    • Dissolve crude in minimal DMSO or DMF, adsorb onto Celite or silica (ratio 1:3), and dry under high vacuum.

    • Reason: Liquid loading with DCM is impossible (insoluble), and loading with pure DMSO ruins the separation resolution.

Visualization: Regioisomer Separation Logic

RegioSeparation Start Crude Mixture (1,3- & 1,5-isomers) Check TLC Analysis (DCM:MeOH 95:5) Start->Check Decision Separation Visible? Check->Decision MethodA Method A: Flash Chrom (DCM/Acetone) Decision->MethodA Yes (Delta Rf > 0.1) MethodB Method B: Recrystallization (EtOH or iPrOH) Decision->MethodB No (Co-elution) Result Pure 1-Methyl-3-Nitro Isomer MethodA->Result MethodB->Result Target crystallizes first

Caption: Decision tree for selecting between chromatography and crystallization based on initial TLC resolution.

Module 2: Solubility & Handling (The "Brick Dust" Issue)

The Issue: The 5-carboxamide group forms an extensive intermolecular hydrogen-bonding network.[1] The nitro group adds polarity.[1] The result is a compound that acts like "brick dust"—insoluble in DCM, Chloroform, Ether, and Toluene.

Data: Solubility Profile (at 25°C)

SolventSolubility RatingApplication
DCM Insoluble (< 1 mg/mL)Not suitable for loading
Ethyl Acetate Sparingly SolublePoor for recrystallization
Methanol/Ethanol Moderate (Hot)Ideal for Recrystallization
DMSO/DMF High (> 50 mg/mL)Reaction solvent / Loading
Water LowAnti-solvent

Troubleshooting Protocol: Recrystallization If chromatography fails to remove the regioisomer or minor impurities, exploit the lattice energy differences.

  • Solvent: Boiling Ethanol (EtOH) or Isopropanol (iPrOH) .[1]

  • Procedure:

    • Suspend crude solid in EtOH.[1]

    • Heat to reflux.[1] If it does not dissolve, add Methanol dropwise until clear.[1]

    • Critical Step: Allow to cool very slowly to room temperature, then to 4°C. Rapid cooling traps the regioisomer.

    • Yield: The 1-methyl-3-nitro isomer typically has a higher melting point and crystallizes more readily than the 1,5-isomer due to better packing (less steric clash between N-Me and Nitro).[1]

Module 3: Analytical Validation (Confirming Structure)

The Issue: You have a white solid. MS says correct mass. How do you prove it is the 1-methyl-3-nitro and not the 1-methyl-5-nitro ?

Diagnostic Q&A:

Q: Can I rely on 1H NMR splitting patterns? A: No. Both isomers are singlets (or weak doublets) for the Ring H and the Methyl group. You must use NOESY (Nuclear Overhauser Effect Spectroscopy) .[1]

Validation Protocol: 1D-NOE or 2D-NOESY Run the NMR in DMSO-d6 (to ensure solubility and distinct amide peaks).

  • Target (1-Methyl-3-nitro-5-carboxamide):

    • Irradiate N-Methyl (~4.0 ppm).[1]

    • Observation: You should see a NOE correlation to the Amide NH protons (if rotation allows) or no strong correlation to the aromatic H-4, because the Nitro group is at position 3 (between N-Me and H-4? No, wait—check structure).

    • Correction: In 1-methyl-3-nitro, the sequence is N(Me)-N-C(Nitro)-C(H)-C(Amide).[1] The N-Me is far from H-4.[1]

    • Key Signal: NO NOE between N-Me and H-4.[1]

  • Impurity (1-Methyl-5-nitro-3-carboxamide):

    • Sequence: N(Me)-N-C(Amide)-C(H)-C(Nitro).[1]

    • Wait, standard numbering: N1(Me)-N2-C3(Carboxamide)-C4(H)-C5(Nitro).[1]

    • Correction on Isomer 2: If methylation happens on the other nitrogen of 3-nitro-5-carboxylate:

      • The product is 1-methyl-5-nitro-pyrazole-3-carboxamide?

      • Let's verify the "Regioisomer Trap" structure.[1]

      • Isomer A (Target): 1-methyl-3-nitro.[1][2] N-Me is adjacent to C5 (Carboxamide) and N2.[1]

      • Isomer B (Impurity): 1-methyl-5-nitro.[1] N-Me is adjacent to C5 (Nitro) and N2.[1][3]

    • Definitive NOE Test:

      • Target (1-Me, 5-Carboxamide): N-Me is spatially close to the Carboxamide group.[1] You may see NOE to amide protons.[1]

      • Impurity (1-Me, 5-Nitro): N-Me is spatially close to the Nitro group (no protons).[1]

      • H-4 Proximity: In both cases, H-4 is at the "back" of the ring.[1] However, if you have 1-methyl-3 -carboxamide-5 -nitro (the impurity), the N-Me is next to the Nitro.[1]

      • Best Marker: Look for NOE between N-Methyl and Amide NH .[1]

        • Positive NOE = Target (1-Methyl-3-nitro-5 -carboxamide).[1] (Methyl and Carboxamide are adjacent).[1][4][5]

        • Negative NOE = Impurity (1-Methyl-5 -nitro-3-carboxamide).[1] (Methyl and Nitro are adjacent; Amide is far away).[1]

Visualization: Structural Confirmation Logic

NOE_Logic Experiment Run NOESY NMR (DMSO-d6) Signal Irradiate N-Me Peak (~4.0 ppm) Experiment->Signal ResultA NOE to Amide NH? Signal->ResultA Conclusion1 POSITIVE NOE Target: 1-Me-5-Carboxamide ResultA->Conclusion1 Yes Conclusion2 NEGATIVE NOE Impurity: 1-Me-5-Nitro ResultA->Conclusion2 No

Caption: NOESY logic flow to distinguish the 5-carboxamide target from the 5-nitro regioisomer.

Module 4: Chemical Stability (Storage & Side Reactions)

The Issue: Users often report the appearance of a new peak at [M+1] = M_target + 1 (Hydrolysis) or degradation during workup.

FAQ:

Q: Can I use 1M NaOH to wash the organic layer? A: Avoid strong bases. The electron-withdrawing nitro group makes the amide bond and the pyrazole ring susceptible to nucleophilic attack.[1] Hydrolysis to the carboxylic acid happens rapidly at pH > 10.[1] Use Saturated NaHCO3 or mild buffers.[1]

Q: My compound turned red/brown on the shelf. A: Nitro-pyrazoles are generally light-sensitive.[1] Store in amber vials at 4°C. The color change often indicates trace reduction of the nitro group to nitroso/amine species, which are highly colored.

References

  • Regioselectivity in Pyrazole Methylation

    • BenchChem Technical Support.[1][6] "Selective N-Methylation of Pyrazoles."[1][7] Accessed 2025.[1][7][8]

  • Synthesis of Nitro-Pyrazole Carboxamides

    • Journal of Chemical and Pharmaceutical Research.[1][9] "Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole." 2012, 4(3):1772-1781.[1]

    • [Link]

  • Physical Properties & NMR Data

    • Organic Process Research & Development.[1][10] "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents." (For solvent handling and impurity identification).

    • [Link]

  • Related Compound Data (1-Methyl-4-nitro-3-propyl...)

    • TargetMol Compound Database. "1-Methyl-4-nitro-3-propyl-(1H)-pyrazole-5-carboxamide."[1][11][12][13]

Sources

identifying impurities in 1-methyl-3-nitro-1H-pyrazole-5-carboxamide NMR

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Analytical Chemistry Division Subject: NMR Impurity Profiling for 1-methyl-3-nitro-1H-pyrazole-5-carboxamide Document ID: TS-NMR-PYR-05 Status: Active

Introduction: The Analytical Challenge

You are likely analyzing this scaffold because it is a critical intermediate in the synthesis of high-energy density materials (HEDMs) or specific pharmaceutical kinase inhibitors. The synthesis typically involves the N-methylation of a nitropyrazole precursor.

The "Hero" Problem: The primary analytical challenge is regioisomerism . The N-methylation of 3(5)-nitro-pyrazole derivatives is not perfectly regioselective. It produces a mixture of the desired 1,5-isomer (Target) and the 1,3-isomer (Impurity). Because these molecules share identical molecular weights and very similar polarities, they are difficult to distinguish by LC-MS or standard 1H NMR integration alone.

This guide provides a definitive, self-validating NMR protocol to identify these impurities.

Module 1: Distinguishing the Regioisomers (The "Big One")

User Question: "I see two sets of signals in my proton NMR. How do I know which one is my target (1-methyl-3-nitro-1H-pyrazole-5-carboxamide) and which is the unwanted isomer?"

The Mechanistic Logic

In the pyrazole ring, the position of the N-methyl group relative to the substituents determines the structure.

  • Target (1,5-isomer): The Methyl group (Pos 1) is spatially adjacent to the Carboxamide group (Pos 5).

  • Impurity (1,3-isomer): The Methyl group (Pos 1) is spatially adjacent to the Nitro group (Pos 5).

Since the Nitro group (


) has no protons, it is "NMR silent" in terms of through-space interactions. The Carboxamide group (

) has protons.[1][2] Therefore, we use NOESY (Nuclear Overhauser Effect Spectroscopy) to validate the structure.
Protocol: The "NOE Check"
  • Sample Prep: Dissolve ~10 mg in DMSO-

    
    . (CDCl
    
    
    
    may not solubilize the amide well and can cause peak broadening).
  • Acquisition: Run a standard 1H NMR followed by a 1D-NOE or 2D-NOESY experiment.

  • Target Signal: Irradiate (or look for correlations from) the N-Methyl singlet (typically

    
     3.9 – 4.2 ppm).
    
Interpretation Guide
Observation (NOE Correlation)Structural ConclusionStatus
Strong NOE between N-Me and Amide NH Methyl is next to Amide. Structure is 1-methyl-5-carboxamide .TARGET
NOE between N-Me and H4 (Ring Proton) Inconclusive. H4 is distant in both isomers.IGNORE
NOE between N-Me and NO Protons Methyl is next to Nitro (silent). Structure is 1-methyl-5-nitro .IMPURITY

Technical Note: If you see two N-methyl singlets in your 1D spectrum, the smaller one is likely the impurity. Use the NOE check on the major peak to confirm your reaction favored the correct isomer.

Visualization: Regioisomer Logic Flow

RegioisomerLogic Start Start: 1H NMR Spectrum Decision Locate N-Methyl Singlet (~4.0 ppm) Start->Decision Exp Run 2D NOESY or 1D NOE Decision->Exp Check Check Correlation: N-Me <--> Amide NH Exp->Check Res1 Correlation OBSERVED Check->Res1 Yes Res2 Correlation ABSENT Check->Res2 No Conc1 Conclusion: Methyl is proximal to Amide (Target: 1-methyl-3-nitro-5-carboxamide) Res1->Conc1 Conc2 Conclusion: Methyl is proximal to Nitro (Impurity: 1-methyl-5-nitro-3-carboxamide) Res2->Conc2

Figure 1: Decision tree for confirming the regiochemistry of N-methyl nitropyrazoles using NOE correlations.

Module 2: Stoichiometric & Process Impurities

User Question: "My baseline is messy. What other byproducts should I look for?"

Common impurities arise from incomplete reactions (precursors) or degradation (hydrolysis).

Unreacted Precursor (Ester)

If your synthesis proceeded via the ester (1-methyl-3-nitro-1H-pyrazole-5-carboxylate), unreacted starting material is common.

  • Diagnostic Signal: Look for a quartet (~4.3 ppm) and a triplet (~1.3 ppm) characteristic of the ethyl group.

  • Remediation: These are lipophilic; a simple hexanes/ethyl acetate wash usually removes them.

Hydrolysis Product (Carboxylic Acid)

The carboxamide can hydrolyze back to the carboxylic acid (1-methyl-3-nitro-1H-pyrazole-5-carboxylic acid) under acidic or basic workup conditions.

  • Diagnostic Signal: A very broad, downfield singlet (

    
     11.0 – 13.0 ppm) corresponding to the -COOH proton.
    
  • Shift Change: The H4 ring proton often shifts slightly downfield (deshielding) compared to the amide.

Coupling Reagents (Urea Byproducts)

If you used EDC/HOBt or HATU to form the amide:

  • Tetramethylurea (from HATU): Sharp singlet ~2.8 ppm.

  • Diisopropylurea (from DIC): Septet ~3.8 ppm, Doublet ~1.1 ppm.

Data Summary: Chemical Shift Fingerprint (DMSO- )
ComponentFunctional GroupApprox. Shift (

ppm)
Multiplicity
Target Pyrazole H47.4 – 7.6Singlet (s)
Target N-Methyl4.0 – 4.2Singlet (s)
Target Amide

7.8 & 8.2Broad Singlets (bs)
ImpurityEthyl Ester (

)
4.3Quartet (q)
ImpurityEthyl Ester (

)
1.3Triplet (t)
ImpurityCarboxylic Acid12.0+Broad (br)

Module 3: Solvents & Artifacts

User Question: "I see peaks that don't match the structure. Are these solvents?"

Since this synthesis often involves polar aprotic solvents for the methylation step and extraction, residual solvents are frequent.

Solvent1H NMR Signal (DMSO-

)
Source
DMF 7.95 (s), 2.89 (s), 2.73 (s)Methylation solvent
Ethyl Acetate 4.03 (q), 1.99 (s), 1.17 (t)Extraction/Workup
Water 3.33 (variable broad s)Wet DMSO or hygroscopic product
DCM 5.76 (s)Chromatography eluent

Experimental Workflow: Sample Preparation

To ensure high-quality data for impurity profiling, follow this strict preparation protocol.

SamplePrep Step1 Dry Sample (High Vac, 2h) Step2 Solvent Choice (DMSO-d6) Step1->Step2 Step3 Concentration (10mg / 0.6mL) Step2->Step3 Step4 Acquisition (d1 > 5s) Step3->Step4

Figure 2: Sample preparation workflow. Note the relaxation delay (d1) recommendation.

Why d1 > 5s? The protons on the pyrazole ring, particularly near the Nitro group, can have long T1 relaxation times. If your relaxation delay (d1) is too short (e.g., standard 1s), the integration of the aromatic H4 proton may be under-represented, leading to incorrect purity calculations.

References

  • Regioselectivity of Pyrazole Methylation

    • Title: Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Deriv
    • Source: N
    • Context: Discusses the use of NOESY and HMBC to distinguish N-methyl pyrazole isomers.
    • URL:[Link]

  • Chemical Shifts of Nitropyrazoles

    • Title: A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles.
    • Source: CSIC (Digital CSIC).
    • Context: Provides detailed chemical shift data for nitro-substituted pyrazoles, confirming the shielding/deshielding effects of the nitro group.
    • URL:[Link]

  • General NMR Interpretation

    • Title: 13.4: Chemical Shifts in ¹H NMR Spectroscopy.
    • Source: Chemistry LibreTexts.
    • Context: Standard reference for amide and arom
    • URL:[Link]

Sources

improving the stability of 1-methyl-3-nitro-1H-pyrazole-5-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide addresses the stability profile of 1-methyl-3-nitro-1H-pyrazole-5-carboxamide , a critical heterocyclic building block. While the pyrazole core offers robust thermal stability, the interplay between the electron-withdrawing nitro group (


) at position 3 and the carboxamide group (

) at position 5 creates specific vulnerabilities to hydrolysis and photolytic degradation . This document provides actionable troubleshooting protocols to mitigate these risks during synthesis, storage, and analysis.

Module 1: Critical Stability Factors

The Hydrolytic Vulnerability (Amide Sensitivity)

The presence of a nitro group on the pyrazole ring significantly alters the electronic landscape of the molecule.

  • Mechanism: The nitro group at C3 is strongly electron-withdrawing. This reduces electron density across the aromatic ring, making the carbonyl carbon of the carboxamide at C5 more electrophilic.

  • Consequence: The amide bond becomes more susceptible to nucleophilic attack by water or hydroxide ions, leading to hydrolysis into 1-methyl-3-nitro-1H-pyrazole-5-carboxylic acid (CAS 177409-39-1) [1].

  • Risk Factor: High pH (Basic conditions) poses a greater threat than acidic conditions due to the activated carbonyl.

Photostability & Redox Sensitivity
  • Photolysis: Nitro-substituted heterocycles are chromophores that can absorb UV-Vis radiation, leading to radical formation or nitro-to-nitrite rearrangement under intense light exposure [2].

  • Reduction: The nitro group is a prime target for reduction. Exposure to trace reducing agents (e.g., metals, hydrides) can convert the nitro group to an amine (

    
    ), fundamentally changing the molecule's identity [3].
    

Module 2: Troubleshooting Guide (Q&A)

Q1: My compound has shifted from an off-white powder to a yellow/brown solid. Is it still usable?

  • Diagnosis: This indicates photodegradation or surface oxidation. Nitro compounds often darken upon light exposure due to the formation of azo- or azoxy-coupling products on the surface.

  • Action:

    • Perform an LC-MS analysis. If the main peak is >98%, the discoloration is likely superficial.

    • Recrystallization: Dissolve in minimal hot ethanol or ethyl acetate and recrystallize to remove the colored impurities.

    • Prevention: Store in amber vials wrapped in aluminum foil.

Q2: I observe a new peak at RRT 0.85 (Relative Retention Time) in my HPLC chromatogram.

  • Diagnosis: This is likely the carboxylic acid hydrolysis product . The acid is more polar than the amide, causing it to elute earlier in Reverse-Phase (RP) chromatography.

  • Action:

    • Check the pH of your mobile phase. Ensure it is buffered (e.g., 0.1% Formic Acid or Ammonium Acetate). Unbuffered water can accelerate hydrolysis on-column.

    • Verify the water content of your storage solvent (DMSO). DMSO is hygroscopic; wet DMSO will hydrolyze the amide over time.

Q3: The compound is not dissolving in water. Can I use sonication?

  • Diagnosis: 1-methyl-3-nitro-1H-pyrazole-5-carboxamide is lipophilic.

  • Action: Do not sonicate in water for extended periods, as localized heating can induce hydrolysis.

    • Protocol: Dissolve the compound in DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide) to create a stock solution (e.g., 10-50 mM), then dilute into the aqueous buffer. Keep the final DMSO concentration <1% to avoid biological interference.

Module 3: Visualizing Degradation Pathways

The following diagram illustrates the primary degradation routes. Note the "Red Zone" indicating conditions to strictly avoid.

StabilityPathways cluster_legend Stability Legend Compound 1-methyl-3-nitro- 1H-pyrazole-5-carboxamide Acid Hydrolysis Product: Carboxylic Acid Compound->Acid High pH / Moisture (Nucleophilic Attack) Amine Reduction Product: 3-Amino Derivative Compound->Amine Reducing Agents (e.g., SnCl2, H2/Pd) Photo Photodegradation: Radical Species Compound->Photo UV Light Exposure (hv) key1 Blue: Target Molecule key2 Red: Critical Degradation Path key3 Yellow: Environmental Sensitivity

Caption: Figure 1. Primary degradation pathways. Hydrolysis (Red arrow) is the most common storage failure mode.

Module 4: Standardized Protocols

Optimal Storage Protocol

To maximize shelf-life (>2 years), strictly adhere to these conditions:

ParameterRequirementRationale
Temperature -20°C (Long-term)Slows thermodynamic degradation rates (Arrhenius equation).
Atmosphere Inert Gas (Argon/Nitrogen)Prevents oxidative degradation and moisture ingress.
Container Amber Glass VialBlocks UV/Vis light to prevent nitro-group excitation.
Desiccant Silica Gel PacketMitigates amide hydrolysis by absorbing trapped moisture.
Analytical Verification (HPLC Method)

Use this method to verify purity and detect the carboxylic acid impurity.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Buffers pH to prevent on-column hydrolysis).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0-2 min: 5% B

    • 2-10 min: 5% -> 95% B

    • 10-12 min: 95% B

  • Detection: UV at 254 nm (Aromatic ring) and 210 nm (Amide bond).

  • Flow Rate: 1.0 mL/min.

Stability Testing Workflow

Workflow Start Sample Retrieval (-20°C) Equilibrate Equilibrate to RT (Prevent Condensation) Start->Equilibrate Check Visual Inspection (Color/Precipitate) Equilibrate->Check Dissolve Dissolve in DMSO-d6 (for NMR) or MeOH (for HPLC) Analyze Run LC-MS / HPLC Dissolve->Analyze Check->Dissolve Decision Purity > 98%? Analyze->Decision Pass Proceed to Experiment Decision->Pass Yes Fail Recrystallize / Purify Decision->Fail No

Caption: Figure 2. Quality Control Workflow. Note the equilibration step to prevent condensation-induced hydrolysis.

References

  • PubChem. (2025).[1] Methyl 3-nitro-1H-pyrazole-5-carboxylate (Precursor Data). National Library of Medicine. Available at: [Link]

  • ResearchGate. (2025). Synthesis of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide (Sildenafil Intermediate). Available at: [Link][2]

Sources

side reactions in the synthesis of 1-methyl-3-nitro-1H-pyrazole-5-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the synthesis and specific side-reaction profiles of 1-methyl-3-nitro-1H-pyrazole-5-carboxamide . This document is structured as a high-level troubleshooting center for medicinal chemists.

Topic: Troubleshooting Side Reactions & Impurity Profiling Audience: Medicinal Chemists, Process Development Scientists[1]

Executive Summary & Synthetic Strategy

The synthesis of 1-methyl-3-nitro-1H-pyrazole-5-carboxamide (Target) is deceptively simple structurally but plagued by regiochemical ambiguity. The core challenge lies in the N-methylation step of the pyrazole ring.[2] Due to annular tautomerism in the precursor (3-nitro-1H-pyrazole-5-carboxylate), alkylation frequently yields a mixture of the desired 1,5-disubstituted and the undesired 1,3-disubstituted isomers.[1]

Standard Synthetic Route:

  • Precursor: Methyl 3-nitro-1H-pyrazole-5-carboxylate.[1]

  • Step 1 (Critical): N-Methylation to yield Methyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate.[1]

  • Step 2: Amidation (Ammonolysis) to yield the final carboxamide.[1]

Critical Control Point: Regioselective N-Methylation[1]

The most significant "side reaction" is actually a regio-isomerization event.[1]

The Mechanism of Failure

The starting material exists in equilibrium between two tautomers. The regiochemical outcome is dictated by the interplay of steric hindrance and lone-pair nucleophilicity .[1]

  • Electronic Factor: The nitro group (

    
    ) is a strong electron-withdrawing group (EWG), significantly decreasing the nucleophilicity of the adjacent nitrogen (
    
    
    
    ).[1]
  • Steric Factor: The ester group (

    
    ) is sterically bulkier than the nitro group but less electronically deactivating.[1]
    

The Trap: While electronics favor alkylation at the nitrogen distal to the nitro group (leading to the target), solvent effects and tight ion-pairing can invert this preference, leading to the 1-methyl-5-nitro-3-carboxamide impurity.[1]

Visualization: The Bifurcation Pathway

RegioSelectivity Precursor 3-nitro-1H-pyrazole-5-carboxylate (Tautomeric Mixture) TautomerA Tautomer A (H on N adj. to Ester) Precursor->TautomerA Fast Eq. TautomerB Tautomer B (H on N adj. to Nitro) Precursor->TautomerB Fast Eq. TS_A Transition State A (Alkylation at N adj. to Ester) TautomerA->TS_A Me-X / Base TS_B Transition State B (Alkylation at N adj. to Nitro) TautomerB->TS_B Me-X / Base Target TARGET PRODUCT 1-methyl-3-nitro- pyrazole-5-carboxylate TS_A->Target Favored by Electronics Impurity MAJOR IMPURITY 1-methyl-5-nitro- pyrazole-3-carboxylate TS_B->Impurity Favored by Sterics/Solvent

Figure 1: Mechanistic pathway showing the divergence between the target molecule and its primary regio-isomer.[1]

Troubleshooting Guide: N-Methylation
IssueObservationRoot CauseCorrective Action
Low Regioselectivity HPLC shows ~1:1 ratio of isomers.[1]Solvent Polarity: Polar aprotic solvents (DMF, DMSO) often stabilize the transition state for the wrong isomer.[1]Switch to Non-Polar: Use Toluene or DCM with phase transfer catalysis (PTC).[1] Alternatively, use fluorinated alcohols (TFE) which are known to improve N1 selectivity [1].[1]
Over-Methylation Formation of quaternary ammonium salts (M+15 mass shift).[1]Reagent Excess: Methyl iodide (MeI) is highly reactive; Pyrazole N2 is nucleophilic.[1]Switch to Dimethyl Sulfate (DMS) or reduce MeI equivalents to 1.05 eq. Control temp < 0°C.
Incomplete Conversion Starting material remains despite excess MeI.Base Strength: Carbonate bases (

) may be too weak if the pyrazole is highly acidic due to

.[1]
Use Cs2CO3 (Cesium effect) or NaH in THF (irreversible deprotonation).[1]

Critical Control Point: Amidation (Ammonolysis)[1]

Converting the ester to the carboxamide typically uses aqueous or alcoholic ammonia. While robust, specific side reactions occur due to the electrophilicity of the nitro-pyrazole core.

Side Reaction Profile
  • Ester Hydrolysis (Acid Formation):

    • Trigger: Presence of water in the ammonia source combined with exotherms.

    • Result: Formation of 1-methyl-3-nitro-1H-pyrazole-5-carboxylic acid.[1]

    • Fix: Use anhydrous

      
       in MeOH or 7N 
      
      
      
      in MeOH.[1] Avoid aqueous
      
      
      if hydrolysis is observed.[1]
  • Nucleophilic Aromatic Substitution (

    
    ): 
    
    • Trigger: High temperatures (>80°C) or high pressure.[1]

    • Mechanism:[1][3][4][5] The

      
       group at position 3 is activated by the adjacent imine-like nitrogen.[1] Ammonia can displace the nitro group, leading to 1-methyl-3-amino-pyrazole-5-carboxamide .[1]
      
    • Fix: Keep reaction temperature below 50°C. Monitor for loss of the nitro signal in IR/NMR.

Decision Tree: Amidation Workup

AmidationLogic Start Amidation Reaction (Ester + NH3) CheckTLC Check TLC/LCMS Start->CheckTLC Result1 Product Spot Only CheckTLC->Result1 Clean Result2 New Polar Spot (Acid Impurity) CheckTLC->Result2 Hydrolysis Result3 Loss of NO2 (Amino Impurity) CheckTLC->Result3 SnAr Displacement Action1 Evaporate & Recrystallize (MeOH/Et2O) Result1->Action1 Action2 Resubject to HATU/NH4Cl (Convert Acid to Amide) Result2->Action2 Action3 Discard Batch (Irreversible) Result3->Action3

Figure 2: Troubleshooting logic for the amidation step.

Master Protocol (Optimized)

This protocol minimizes side reactions by controlling temperature and base selection.[1]

Step 1: Regioselective Methylation[2]
  • Dissolve 3-nitro-1H-pyrazole-5-carboxylic acid methyl ester (1.0 eq) in anhydrous THF (0.2 M).

  • Cool to 0°C under

    
     atmosphere.
    
  • Add

    
     (1.2 eq). Note: Cesium often improves N-alkylation ratios over Potassium.[1]
    
  • Add Dimethyl sulfate (DMS) (1.1 eq) dropwise.[1] Avoid MeI to reduce quaternization risk.

  • Stir at 0°C for 1h, then warm to RT for 2h.

  • Workup: Quench with water, extract with EtOAc.

  • Purification (Crucial): The isomers have different polarities.[1] The Target (1-methyl-3-nitro-5-ester) is typically less polar than the 5-nitro isomer on Silica.[1] Elute with Hexane/EtOAc (gradient 10% -> 40%).[1]

    • Target Rf: ~0.6 (1:1 Hex/EtOAc)

    • Isomer Rf:[1] ~0.4[1]

Step 2: Mild Amidation[1]
  • Dissolve the purified ester (from Step 1) in 7N

    
     in Methanol  (10 eq).
    
  • Seal the vessel.

  • Stir at Room Temperature for 16 hours. Do not heat.

  • Monitor: LCMS should show conversion of M+ (Ester) to M-31+14 (Amide).

  • Workup: Concentrate in vacuo. The product often precipitates as a white/off-white solid.[1][6]

  • Wash: Triturate with cold diethyl ether to remove trace acetamide or impurities.[1]

FAQ: Common User Queries

Q: Why do I see a peak at [M+14] in my mass spec during methylation? A: This is likely the dimethylated impurity (quaternary salt).[1] You likely used a large excess of alkylating agent or high temperatures.[1] Pyrazoles are weak bases, but N2 can be alkylated if forced.[1]

Q: Can I nitrate 1-methyl-pyrazole-5-carboxamide directly to get the product? A: No. Electrophilic nitration of 1-methylpyrazole typically occurs at the 4-position (the most nucleophilic carbon).[1] Obtaining the 3-nitro group usually requires starting with a pre-functionalized ring (e.g., via diazotization of 3-aminopyrazole) [2].[1]

Q: How do I distinguish the 3-nitro and 5-nitro isomers by NMR? A:

  • NOE (Nuclear Overhauser Effect): This is the gold standard.[1]

    • Target (1-Me-3-NO2-5-Amide): Irradiating the N-Methyl group will show an NOE enhancement of the C5-substituent protons (in this case, the amide NHs are exchangeable, but if you look at the ester precursor, you would see NOE to the methyl ester).[1] Wait—in the target, the N-Me is adjacent to the Carbonyl. You may see NOE to the Amide NH.

    • Impurity (1-Me-5-NO2-3-Amide): The N-Methyl is adjacent to the Nitro group.[1] There are no protons on the Nitro group, so NOE will be silent or only to the C4-H.

  • C4-Proton Shift: The proton at C4 is sandwiched between different groups.[1] In the 3-nitro isomer, C4-H is typically more shielded than in the 5-nitro isomer due to anisotropy differences.[1]

References

  • Regioselectivity in Pyrazole Alkylation

    • Title: Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents.[3]

    • Source:Journal of Organic Chemistry / Conicet[1]

    • URL:[Link] (Contextual validation via search snippet 1.5)[1]

  • Nitration Patterns of Pyrazoles

    • Title: Isomeric 1-Methyl-3(5)-nitropyrazole-4-carbonitriles in Nucleophilic Substitution Reactions.[1][7]

    • Source:Russian Chemical Bulletin[1]

    • URL:[Link][1]

  • General Amidation & Side Reactions

    • Title: Direct amidation of esters with nitroarenes.[1][8]

    • Source:Nature Communications[1]

    • URL:[Link][1]

Sources

Technical Support Center: Production of 1-Methyl-3-nitro-1H-pyrazole-5-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis and scale-up of 1-methyl-3-nitro-1H-pyrazole-5-carboxamide. This document is designed for researchers, medicinal chemists, and process development professionals. It provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions (FAQs) that you may encounter during your work with this important heterocyclic scaffold. The guidance herein is structured to address challenges sequentially, following a common synthetic pathway.

I. Overview of Synthetic Strategy

The production of 1-methyl-3-nitro-1H-pyrazole-5-carboxamide is a multi-step process. While several routes are chemically plausible, a frequently employed and versatile strategy involves the initial formation of the pyrazole core, followed by sequential N-methylation and C-nitration, and concluding with amidation. This approach allows for late-stage diversification if derivatives are desired[1]. The primary challenges in scaling up this synthesis lie in controlling regioselectivity during the methylation and nitration steps and ensuring high purity of the final product.

G cluster_0 Core Synthesis & Functionalization Start Pyrazole-5-carboxylic Acid/Ester Methylation Step 1: N-Methylation Start->Methylation Regioselectivity (N1 vs. N2) Nitration Step 2: C3-Nitration Methylation->Nitration Regioselectivity (C3 vs. C4) Amidation Step 3: Amidation Nitration->Amidation Activation & Coupling Product 1-Methyl-3-nitro-1H-pyrazole- 5-carboxamide Amidation->Product

Caption: General synthetic workflow for 1-methyl-3-nitro-1H-pyrazole-5-carboxamide.

II. Troubleshooting and FAQs

Step 1: N-Methylation of Pyrazole-5-carboxylate

This initial step is critical for blocking the N-H proton and influencing the regioselectivity of the subsequent nitration.

Q1: I am getting a mixture of N1 and N2 methylated isomers. How can I improve the selectivity for the desired N1-methyl product?

A1: Regioselectivity in the alkylation of pyrazoles is a well-known challenge influenced by steric hindrance, electronic effects, and reaction conditions. The C5-ester/acid group can sterically hinder the N1 position, potentially favoring N2 alkylation under certain conditions.

  • Causality: The outcome is often a thermodynamic vs. kinetic competition. Bulky alkylating agents or hindered pyrazole substrates tend to favor the less sterically hindered N2 position. The choice of base and solvent also plays a crucial role by influencing the charge distribution on the pyrazole anion.

  • Troubleshooting Protocol:

    • Choice of Methylating Agent: While dimethyl sulfate is effective, it is highly toxic. For scalability and safety, consider using dimethyl carbonate (DMC)[2][3]. DMC is a greener reagent and can provide high yields of the N1-methylated product, often with improved selectivity.

    • Base and Solvent System: A strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic polar solvent such as DMF or THF is standard. The NaH deprotonates the pyrazole to form the pyrazolate anion, which then acts as the nucleophile.

    • Temperature Control: Running the reaction at a controlled, moderate temperature (e.g., 80-120°C with DMC) can favor the thermodynamically more stable N1 isomer[2]. Avoid excessively high temperatures which may lead to side reactions.

    • Purification: If a mixture is unavoidable, the isomers can often be separated by column chromatography on silica gel. Their differing polarity, due to the different positioning of the methyl group relative to the carboxylate, usually allows for effective separation[4].

Methylating Agent Typical Conditions Pros Cons
Dimethyl Sulfate K₂CO₃, Acetone, RefluxHigh reactivity, good yieldsHighly toxic, carcinogenic
Methyl Iodide NaH, DMF, 0°C to RTHigh reactivityVolatile, toxic
Dimethyl Carbonate (DMC) NaH or K₂CO₃, DMF, 80-140°CLow toxicity, "green" reagent, high atom economy[2]Requires higher temperatures

Table 1: Comparison of common methylating agents for pyrazole N-methylation.

Step 2: Regioselective C3-Nitration

This is often the most challenging step in the synthesis due to the possibility of nitration at the C4 position or the formation of dinitrated byproducts.

Q2: My nitration reaction is producing a significant amount of the 4-nitro isomer. How can I selectively nitrate the C3 position?

A2: The directing effects of the substituents on the pyrazole ring govern the position of electrophilic attack. An N1-methyl group is activating, while the C5-carboxamide/ester is a deactivating group. In many cases, electrophilic substitution on a pyrazole ring preferentially occurs at the C4 position[5]. Achieving C3-nitration requires carefully controlled conditions.

  • Causality: The C4 position of the pyrazole ring is electronically richest and often the kinetic site of attack for electrophiles. To achieve substitution at C3, the reaction conditions must be chosen to overcome this inherent preference, or an alternative strategy must be used.

  • Troubleshooting & Optimization Protocol:

    • Nitrating Agent Selection: Avoid overly aggressive nitrating mixtures like fuming HNO₃/H₂SO₄ at high temperatures, which can lead to poor selectivity and decomposition.

      • Milder Conditions: Consider using a mixture of concentrated nitric acid in trifluoroacetic anhydride (TFAA) or acetic anhydride[6][7]. These reagents can generate the nitronium ion (in situ) under more controlled conditions.

      • N-Nitropyrazole Reagents: A modern approach involves using N-nitropyrazole-based nitrating agents. These compounds can act as a controllable source of the nitronium ion, enabling mild and highly selective nitrations[8].

    • Temperature Control: This is critical. Perform the reaction at low temperatures (e.g., -10°C to 0°C) and allow it to warm slowly. This can help favor the desired isomer by controlling the reaction rate.

    • Alternative Strategy (Rearrangement): A common and effective method for synthesizing 3-nitropyrazoles involves the nitration of the pyrazole N-H to form an N-nitropyrazole, followed by a thermal or acid-catalyzed rearrangement. This rearrangement often proceeds with high selectivity to the C3 position[6][9].

G cluster_1 Nitration Troubleshooting Logic Start Low Yield or Impure Product Check_Isomers Isomeric Mixture (3-nitro vs 4-nitro)? Start->Check_Isomers Analyze Crude by ¹H NMR / LC-MS Check_Conversion Low Conversion? Check_Isomers->Check_Conversion No Solution_Isomers Action: 1. Lower Temperature 2. Use Milder Reagent (e.g., HNO₃/Ac₂O) 3. Consider N-Nitro Rearrangement Check_Isomers->Solution_Isomers Yes Solution_Conversion Action: 1. Increase Reaction Time 2. Check Reagent Stoichiometry 3. Use Stronger Nitrating Agent Cautiously Check_Conversion->Solution_Conversion Yes Solution_Decomp Action: 1. Lower Temperature Drastically 2. Ensure Anhydrous Conditions 3. Slow, Dropwise Addition Check_Conversion->Solution_Decomp No (Decomposition Suspected)

Caption: Decision workflow for troubleshooting the C3-nitration step.

Step 3: Amidation and Final Purification

The final step involves converting the C5-carboxylic acid or ester into the primary carboxamide. While a standard transformation, achieving high purity on a large scale requires attention to detail.

Q3: My amidation reaction is sluggish, and purification of the final product is difficult due to closely-related impurities. What can I do?

A3: Incomplete conversion to the amide and the presence of starting material or byproducts from previous steps are common issues.

  • Causality: The direct conversion of an ester to a primary amide with ammonia can be slow. Activating the corresponding carboxylic acid is often more efficient. Impurities from the nitration step, if not fully removed, will carry through and complicate the final purification.

  • Recommended Protocol (Two-Step from Ester):

    • Saponification: First, hydrolyze the methyl/ethyl ester precursor to the corresponding carboxylic acid using a base like NaOH or LiOH in a water/methanol mixture. Acidify carefully to precipitate the carboxylic acid and purify it by filtration or recrystallization. This step is crucial as it allows for the removal of many organic-soluble impurities before the final amidation.

    • Amide Coupling:

      • Activate the purified carboxylic acid using a coupling reagent. Thionyl chloride (SOCl₂) or oxalyl chloride can be used to form the acyl chloride, which is then reacted with aqueous or gaseous ammonia.

      • Alternatively, peptide coupling reagents like EDC/HOBt or HATU can be used, though they are more expensive for large-scale work.

    • Final Purification: The final product, 1-methyl-3-nitro-1H-pyrazole-5-carboxamide, is typically a solid. Recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes) is the most effective method for achieving high purity on a large scale. If isomeric impurities persist, purification via formation of an acid addition salt can be explored to differentially precipitate the desired product[10].

III. References

  • Synthesis of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide (5)... - ResearchGate. [Link]

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole - JOCPR. [Link]

  • Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction - J-Stage. [Link]

  • WO2011076194A1 - Method for purifying pyrazoles - Google Patents.

  • A review of pyrazole an its derivative - National Journal of Pharmaceutical Sciences. [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - MDPI. [Link]

  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC. [Link]

  • Optimisation of the Synthesis of Guanidines from Amines via Nitroguanidines Using 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine - Organic Chemistry Portal. [Link]

  • From N–H Nitration to Controllable Aromatic Mononitration and Dinitration The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent - JACS Au. [Link]

  • Proposed reaction mechanism for the nitration of pyrazolin‐5‐ones. - ResearchGate. [Link]

  • Direct nitration of five membered heterocycles - Semantic Scholar. [Link]

  • Synthesis of 1-methyl-3-propyl-1H-pyrazole-5-arboxylic acid (3). - ResearchGate. [Link]

  • 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide | C8H12N4O3 - PubChem. [Link]

  • CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate - Google Patents.

  • CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester - Google Patents.

  • Preparation method of 3-(hydroxymethyl)-1-methyl-pyrazole-5-formonitrile - Google Patents.

  • Structural Optimization and Biological Activity of Pyrazole Derivatives... - PMC. [Link]

  • 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity - PubMed. [Link]

  • Design and Synthesis of 4-Arylazo Pyrazole Carboxamides as Dual AChE/BChE Inhibitors... - MDPI. [Link]

  • 1-methyl-1H-pyrazole-5-carboxamide derivatives exhibit unexpected acute mammalian toxicity - Monash University. [Link]

  • (PDF) Trifluoromethyl–pyrazole–carboxamides as COX inhibitors... - ResearchGate. [Link]

  • Novel 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives with Potent Anthelmintic Activity - ACS Publications. [Link]

  • 1-Methyl-1 H -pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity | Request PDF - ResearchGate. [Link]

Sources

Technical Support Center: Solubility Solutions for 1-Methyl-3-nitro-1H-pyrazole-5-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Case Reference: #SOL-PYR-1245 Compound: 1-methyl-3-nitro-1H-pyrazole-5-carboxamide CAS Registry Number: 1245772-60-4 Support Level: Tier 3 (Senior Application Scientist)[1]

Executive Summary & Compound Profile

User Issue: "I cannot get 1-methyl-3-nitro-1H-pyrazole-5-carboxamide to dissolve in standard organic solvents (DCM, Toluene, Ether) for my reaction/assay. It remains a suspension even after reflux."[1][2]

Technical Diagnosis: This compound exhibits a classic "brick-dust" profile common to nitro-functionalized pyrazole carboxamides.[1] Its poor solubility stems from a synergistic combination of two structural factors:

  • Strong Intermolecular Hydrogen Bonding: The primary amide (

    
    ) acts as both a hydrogen bond donor and acceptor, creating a tight crystalline lattice.[1]
    
  • 
    -
    
    
    
    Stacking:
    The planar pyrazole ring, electron-deficient due to the nitro group at position 3, facilitates strong stacking interactions, further increasing lattice energy.[1]

Physicochemical Profile (Predicted/Analog-Based):

PropertyValue / DescriptionImpact on Solubility
CAS 1245772-60-4Unique Identifier
Molecular Formula

MW: 170.13 g/mol
LogP ~ -0.3 to 0.5 (Low)Poor lipophilicity; barely soluble in hexanes/ether.[1]
Melting Point High (>200°C estimated)High lattice energy requires high energy to break (heat/strong solvents).[1]
pKa (Amide) ~15-16 (Neutral)Will not form salts easily with mild acids/bases.[1]
pKa (Nitro-Pyrazole) Weakly basic N2Protonation requires strong acid (e.g., conc.[1] H₂SO₄), not practical for standard solvation.[1]

Troubleshooting Guide (Q&A Format)

Scenario A: Synthesis & Reaction Optimization

Q: I am trying to use this as a starting material in DCM (Dichloromethane) or THF, but it sits at the bottom of the flask. What should I do? A: This is expected behavior. DCM and THF lack the dielectric constant and hydrogen-bond disrupting capability to solvate this compound effectively.[1]

  • Immediate Fix: Switch to Dipolar Aprotic Solvents .

    • Best: DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide).[1] These solvents disrupt the amide hydrogen bonding network.[1]

    • Alternative: NMP (N-Methyl-2-pyrrolidone) or DMAc (Dimethylacetamide).[1]

  • Process Adjustment: If you must use a lower boiling solvent (like THF) for workup reasons, you can try Microwave Heating (sealed vessel) to superheat the solvent, though precipitation will likely occur upon cooling.[1]

Q: Can I use a base to deprotonate it and improve solubility? A: Generally, no .[1] The amide protons (


) have a pKa > 15, meaning standard bases like TEA or Carbonate are insufficient to deprotonate it to an anionic form.[1] You would need a strong base (NaH, LiHMDS) in an anhydrous solvent, which initiates a reaction rather than just dissolving it.[1]
  • Exception: If you are performing an N-alkylation on the amide, the deprotonation is the reaction step.[1] In this case, use NaH in DMF; the anion will be soluble.[1][2]

Scenario B: Purification & Recrystallization

Q: How do I purify this compound if it won't dissolve? Column chromatography is clogging. A: Avoid standard silica columns if possible, as the compound will streak or crash out on the column.[1] Recrystallization is the superior method for this class of compounds.[1]

  • Protocol: "The Solvent-Antisolvent Crash"

    • Dissolve the crude solid in the minimum amount of hot DMSO or DMF (approx. 100°C).[1]

    • Filter while hot to remove insoluble mechanical impurities (use a heated funnel if possible).[1]

    • Add Antisolvent: Slowly add Water or Cold Ethanol dropwise to the hot filtrate until persistent turbidity appears.[1]

    • Cool: Allow the mixture to cool slowly to room temperature, then to 4°C. The pure compound should crystallize out as needles or a microcrystalline powder.

    • Wash: Filter and wash the cake with water (to remove DMSO/DMF) and then cold ethanol (to dry).

Scenario C: Biological Assays (Aqueous Formulation)

Q: I need to inject this into mice or use it in a cell assay. It precipitates immediately in PBS buffer. A: The nitro group and planar structure make it poorly water-soluble (< 0.1 mg/mL predicted).[1] You must use a Co-solvent System or Excipient .[1]

  • Formulation Strategy 1 (In Vitro / Cell Culture):

    • Prepare a 20-50 mM stock solution in pure DMSO .

    • Dilute into culture medium.[1] Ensure final DMSO concentration is < 0.5% (v/v) to avoid cytotoxicity.[1]

    • Note: If precipitation occurs upon dilution, sonicate the media or warm it to 37°C before adding the compound.[1]

  • Formulation Strategy 2 (In Vivo / Animal Studies):

    • Vehicle: 5% DMSO + 40% PEG-400 + 5% Tween-80 + 50% Saline.[1][2]

    • Preparation Order:

      • Dissolve compound in DMSO completely.[1]

      • Add PEG-400 and vortex.[1]

      • Add Tween-80 and vortex.[1]

      • Slowly add warm Saline while vortexing.

    • Why this works: PEG and Tween encapsulate the hydrophobic/stacking regions of the molecule, preventing agglomeration in the aqueous phase.[1][2]

Solvent Compatibility Matrix

SolventSolubility RatingRecommended Use
Water 🔴 InsolubleAntisolvent for precipitation.[1]
Hexane / Ether 🔴 InsolubleWashing impurities from the solid.[1]
DCM / Chloroform 🟠 Very PoorNot recommended.[1]
Ethanol / Methanol 🟡 Poor (Cold) / Modest (Hot)Recrystallization (often mixed with water).[1]
Acetone / EtOAc 🟡 PoorExtraction (requires large volumes).[1]
THF / Dioxane 🟡 ModerateAcceptable for some reactions if heated.[1]
DMF / DMSO / NMP 🟢 Excellent Primary solvents for reaction & stocks.

Visual Workflows

Figure 1: Solubility Troubleshooting Decision Tree

SolubilityTree Start Start: Compound Insoluble Goal What is your goal? Start->Goal Reaction Chemical Synthesis Goal->Reaction BioAssay Biological Assay Goal->BioAssay Purification Purification Goal->Purification SolventCheck Are you using DMSO/DMF? Reaction->SolventCheck StockPrep Prepare 50mM Stock in DMSO BioAssay->StockPrep Recrys Recrystallization Strategy Purification->Recrys UseDipolar Switch to DMSO, DMF, or NMP SolventCheck->UseDipolar No Heat Apply Heat (60-100°C) or Microwave SolventCheck->Heat Yes, still solid PrecipCheck Precipitates on dilution? StockPrep->PrecipCheck DirectDil Use <0.5% DMSO in Media PrecipCheck->DirectDil No Formulation Use Excipients: 5% DMSO + 40% PEG400 + 5% Tween80 PrecipCheck->Formulation Yes MethodA Method A: Dissolve in hot DMF, add Water until cloudy, cool to 4°C Recrys->MethodA

Caption: Decision tree for selecting the appropriate solvent system based on experimental intent (Synthesis, Bioassay, or Purification).

Figure 2: Recrystallization Workflow (The "Crash" Method)

Recrystallization Step1 1. Dissolve Crude (Hot DMSO/DMF) Step2 2. Hot Filtration (Remove mechanical debris) Step1->Step2 Step3 3. Add Antisolvent (Water/EtOH dropwise) Step2->Step3 Step4 4. Controlled Cooling (RT -> 4°C) Step3->Step4 Step5 5. Filter & Wash (Cold Water/EtOH) Step4->Step5

Caption: Step-by-step protocol for purifying 1-methyl-3-nitro-1H-pyrazole-5-carboxamide using solvent/antisolvent precipitation.

References

  • ChemicalBook. (2024).[1] 1-methyl-3-nitro-1H-pyrazole-5-carboxamide Properties and CAS 1245772-60-4.[1][2][3][4] Retrieved from [1]

  • BLDpharm. (2024).[1] Product Analysis: 1-Methyl-3-nitro-1H-pyrazole-5-carboxamide (CAS 1245772-60-4).[1][3][4] Retrieved from [1]

  • National Institutes of Health (NIH) - PubChem. (2024).[1] Compound Summary: Methyl 3-nitro-1H-pyrazole-5-carboxylate (Ester Analog).[1] Retrieved from [1]

  • Dumanović, D., & Kosanović, D. (1994).[1] Optimization of Synthesis of Nitroimidazoles and Nitropyrazoles Based on Polarographic Investigations. Heterocycles, 37(3). (Provides context on nitro-pyrazole synthesis and stability).

  • BenchChem. (2025).[1] Crystallization Protocols for Nitro-Pyrazole Derivatives. Retrieved from [1]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling nitro-aromatic compounds, as they may possess explosive or toxic properties.[1]

Sources

Technical Support Center: Minimizing Byproduct Formation in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during the synthesis of pyrazoles, with a primary focus on minimizing byproduct formation. Here, you will find in-depth troubleshooting guides in a question-and-answer format, frequently asked questions (FAQs), detailed experimental protocols, and mechanistic insights to enhance your experimental success and ensure the synthesis of your target pyrazole with high purity and yield.

Troubleshooting Guide: Addressing Specific Issues in Pyrazole Synthesis

This section directly addresses specific problems you may encounter during your experiments, providing explanations for the underlying causes and offering actionable solutions.

Issue 1: My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity?

The formation of regioisomers is a common challenge in pyrazole synthesis, especially when using unsymmetrical 1,3-dicarbonyl compounds or β-keto esters in the Knorr pyrazole synthesis.[1] The regioselectivity is influenced by a delicate interplay of steric and electronic factors of the reactants, as well as the reaction conditions.[1]

Underlying Cause:

In the Knorr synthesis, the initial nucleophilic attack of the substituted hydrazine can occur at either of the two carbonyl carbons of the 1,3-dicarbonyl compound.[2][3] The relative reactivity of these carbonyl groups dictates the initial point of attack and, consequently, the final regioisomeric ratio. Under neutral or standard conditions (e.g., ethanol as a solvent), the energy barrier for attack at either carbonyl can be similar, leading to a mixture of products.[4]

Solutions:

  • Solvent Selection: The choice of solvent can dramatically influence regioselectivity. Fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), have been shown to significantly improve regioselectivity in favor of one isomer.[4] These solvents, through their unique hydrogen-bonding properties, can selectively stabilize one of the transition states, thereby directing the reaction pathway.

  • pH Control: The pH of the reaction medium can alter the nucleophilicity of the hydrazine and the reactivity of the carbonyl groups.

    • Acidic Conditions: Under acidic conditions, the carbonyl oxygen is protonated, increasing its electrophilicity. This can favor the attack of the less basic nitrogen of the substituted hydrazine.[5]

    • Basic Conditions: Basic conditions can deprotonate the hydrazine, increasing its nucleophilicity and potentially altering the preferred site of attack.

  • Reactant Stoichiometry: Varying the ratio of the 1,3-dicarbonyl compound to the hydrazine can sometimes influence the regioselectivity, although this is less commonly employed than solvent or pH control.

Experimental Protocol 1: Regioselective Pyrazole Synthesis Using Fluorinated Alcohols

This protocol is adapted from studies demonstrating the effectiveness of fluorinated alcohols in controlling regioselectivity.[1][4]

  • Materials:

    • Unsymmetrical 1,3-dicarbonyl compound (1.0 equiv)

    • Substituted hydrazine (1.1 equiv)

    • 2,2,2-Trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP)

  • Procedure:

    • Dissolve the 1,3-dicarbonyl compound in TFE or HFIP.

    • Add the substituted hydrazine to the solution.

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, remove the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to isolate the desired regioisomer.[1]

Data Presentation: Effect of Solvent on Regioselectivity

1,3-Dicarbonyl SubstituentHydrazineSolventRegioisomeric Ratio (Desired:Undesired)Reference
Phenyl, CF3MethylhydrazineEthanol~1:1[4]
Phenyl, CF3MethylhydrazineTFE85:15[4]
Phenyl, CF3MethylhydrazineHFIP97:3[4]
Issue 2: My reaction has low yield and multiple unidentified byproducts. What are the likely causes and how can I troubleshoot?

Low yields and the formation of multiple byproducts can stem from several factors, including the purity of starting materials, suboptimal reaction conditions, and side reactions.[6]

Underlying Causes:

  • Impure Starting Materials: Impurities in the 1,3-dicarbonyl compound or the hydrazine can lead to a host of side reactions.[6]

  • Decomposition: Hydrazine derivatives can be unstable and may decompose under harsh reaction conditions (e.g., high temperatures).

  • Side Reactions of α,β-Unsaturated Ketones: When using α,β-unsaturated ketones (chalcones), byproducts can arise from Michael addition of hydrazine to the double bond, followed by various cyclization pathways.[7][8] In some cases, pyrazoline intermediates are formed, which may not fully oxidize to the desired pyrazole.[8]

  • Inefficient Reaction Conditions: Incorrect temperature, reaction time, or catalyst can lead to incomplete conversion of starting materials and the formation of degradation products.[6]

Solutions:

  • Purify Starting Materials: Ensure the purity of your reactants. Recrystallize or distill starting materials if necessary.

  • Optimize Reaction Conditions:

    • Temperature: Systematically vary the reaction temperature. Some reactions proceed well at room temperature, while others require heating. However, excessive heat can lead to degradation.

    • Reaction Time: Monitor the reaction closely using TLC to determine the optimal reaction time and avoid the formation of degradation products from prolonged reaction times.

    • Catalyst: If using a catalyst, screen different catalysts and optimize the catalyst loading.

  • Microwave-Assisted Synthesis: Consider using microwave irradiation, which can significantly reduce reaction times and often leads to cleaner reactions with fewer byproducts.[5]

Experimental Protocol 2: Microwave-Assisted Synthesis of Pyrazoles

This protocol provides a general guideline for microwave-assisted pyrazole synthesis.[5]

  • Materials:

    • α,β-Unsaturated carbonyl compound (e.g., chalcone) (1.0 equiv)

    • Hydrazine derivative (1.2 equiv)

    • Solvent (e.g., ethanol, DMF)

    • Microwave-safe reaction vessel

  • Procedure:

    • In a microwave-safe vessel, combine the α,β-unsaturated carbonyl compound and the hydrazine derivative in a suitable solvent.

    • Seal the vessel and place it in the microwave reactor.

    • Irradiate the mixture at a specific temperature (e.g., 100-150°C) for a short duration (e.g., 5-20 minutes).

    • Monitor the reaction progress by TLC.

    • After completion, cool the reaction mixture and isolate the product using standard work-up and purification procedures.

Visualization: Troubleshooting Workflow for Low Yield

Troubleshooting Low Yield start Low Yield or Multiple Byproducts purity Check Purity of Starting Materials start->purity conditions Optimize Reaction Conditions start->conditions method Consider Alternative Synthetic Method start->method purify_sm Purify Starting Materials (Recrystallization/Distillation) purity->purify_sm temp Vary Temperature conditions->temp time Optimize Reaction Time (TLC Monitoring) conditions->time catalyst Screen Catalysts and Loading conditions->catalyst microwave Microwave-Assisted Synthesis method->microwave end Improved Yield and Purity purify_sm->end temp->end time->end catalyst->end microwave->end

Caption: A logical workflow for troubleshooting low yields and byproduct formation in pyrazole synthesis.

Issue 3: I have a mixture of regioisomers. How can I effectively separate them?

Even with optimized reaction conditions, you may still obtain a mixture of regioisomers. Effective separation is crucial to obtain the desired pure compound.

Solutions:

  • Flash Column Chromatography: This is the most common method for separating regioisomers. The key is to find a solvent system that provides good separation on a TLC plate before scaling up to a column.[1][9]

    • Solvent System Screening: Start with a non-polar solvent (e.g., hexane) and gradually increase the polarity with a more polar solvent (e.g., ethyl acetate). The goal is to achieve a clear separation of the spots on the TLC plate.

  • Crystallization: If the regioisomers have different solubilities, fractional crystallization can be a powerful purification technique. This involves dissolving the mixture in a minimum amount of a hot solvent and allowing it to cool slowly. One isomer may crystallize out preferentially.[1]

Experimental Protocol 3: Separation of Pyrazole Regioisomers by Flash Chromatography

  • Materials:

    • Mixture of pyrazole regioisomers

    • Silica gel (230-400 mesh)

    • Appropriate solvent system (determined by TLC analysis)

    • Chromatography column and accessories

  • Procedure:

    • TLC Analysis: Carefully screen different solvent systems (e.g., varying ratios of hexane and ethyl acetate) to find the optimal eluent for separating the regioisomers on a TLC plate.

    • Column Packing: Prepare a slurry of silica gel in the initial, less polar solvent mixture and pack the chromatography column.

    • Sample Loading: Dissolve the crude mixture of regioisomers in a minimal amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried silica onto the top of the column.

    • Elution: Begin eluting the column with the less polar solvent system, gradually increasing the polarity as needed (gradient elution).

    • Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure, separated isomers.

    • Solvent Removal: Combine the pure fractions of each isomer and remove the solvent under reduced pressure to obtain the purified products.

Visualization: Knorr Synthesis Pathway and Regioisomer Formation

Knorr Synthesis diketone Unsymmetrical 1,3-Diketone R1-C(=O)-CH2-C(=O)-R2 intermediateA Intermediate A diketone:C1->intermediateA Attack at C1 intermediateB Intermediate B diketone:C2->intermediateB Attack at C2 hydrazine Substituted Hydrazine R3-NH-NH2 hydrazine->intermediateA hydrazine->intermediateB pyrazoleA Regioisomer A intermediateA->pyrazoleA Cyclization & Dehydration pyrazoleB Regioisomer B intermediateB->pyrazoleB Cyclization & Dehydration

Caption: The Knorr pyrazole synthesis from an unsymmetrical diketone, illustrating the two possible pathways leading to regioisomers.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for pyrazole synthesis and what are its main drawbacks?

The Knorr pyrazole synthesis is one of the most common and versatile methods.[2][3] It involves the condensation of a 1,3-dicarbonyl compound (or its synthetic equivalent) with a hydrazine derivative.[2][3] The primary drawback, as discussed, is the potential for the formation of a mixture of regioisomers when using an unsymmetrical 1,3-dicarbonyl compound.[1]

Q2: Are there alternative methods to the Knorr synthesis that offer better regioselectivity?

Yes, several methods can provide better control over regioselectivity:

  • Synthesis from α,β-Unsaturated Ketones (Chalcones): The reaction of chalcones with hydrazines typically proceeds via a Michael addition followed by cyclization and oxidation to yield pyrazoles.[8] This method can offer good regioselectivity depending on the substitution pattern of the chalcone.

  • 1,3-Dipolar Cycloaddition: The reaction of a nitrile imine (a 1,3-dipole) with an alkyne is a powerful and often highly regioselective method for synthesizing polysubstituted pyrazoles.[8]

Q3: How can I minimize the formation of pyrazoline byproducts?

Pyrazoline byproducts are often intermediates in the synthesis of pyrazoles from α,β-unsaturated ketones.[8] Their formation indicates that the final oxidation/aromatization step is incomplete. To promote the formation of the pyrazole, you can:

  • Introduce an Oxidizing Agent: In some cases, adding a mild oxidizing agent can facilitate the conversion of the pyrazoline to the pyrazole.

  • Adjust Reaction Conditions: Higher temperatures or longer reaction times may be necessary to drive the reaction to completion.

Q4: What are some common impurities I might see in my crude pyrazole product?

Besides regioisomers and pyrazolines, other common impurities include:

  • Unreacted Starting Materials: Incomplete reactions will leave residual 1,3-dicarbonyl compounds and hydrazines.

  • Hydrazone Intermediates: The initial condensation product of the hydrazine and one of the carbonyl groups may be present if the cyclization step is slow.

  • Degradation Products: As mentioned, starting materials or products can degrade under harsh conditions.

Q5: Are there any "green" or more environmentally friendly methods for pyrazole synthesis?

Yes, there is a growing interest in developing greener synthetic routes for pyrazoles. These include:

  • Microwave-Assisted Synthesis: Reduces energy consumption and reaction times.[5]

  • Solvent-Free Reactions: Performing reactions in the absence of a solvent minimizes waste.

  • Use of Water as a Solvent: Water is an environmentally benign solvent, and some pyrazole syntheses have been successfully performed in aqueous media.

References

  • Álvarez-Pérez, A., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3523–3529. Available from: [Link]

  • Cantillo, D., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3523–3529. Available from: [Link]

  • Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. Available from: [Link]

  • Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412–2415. Available from: [Link]

  • GalChimia. (n.d.). Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry. Available from: [Link]

  • Heller, S. T., & Natarajan, S. R. (2006). A One-Pot, Three-Component, Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles. Organic Letters, 8(13), 2675–2678. Available from: [Link]

  • Kidwai, M., et al. (2000). Microwave assisted synthesis of novel pyrazoles. Indian Journal of Chemistry - Section B, 39B(6), 428-430. Available from: [Link]

  • Luque, C., et al. (2011). Preparation, separation and characterisation of two regioisomers of a N-hydroxyalkylpyridylpyrazole ligand: A structural investigation of their coordination to Pd(II), Pt(II) and Zn(II) centres. Inorganica Chimica Acta, 367(1), 35-43. Available from: [Link]

  • Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. Available from: [Link]

  • Organic Syntheses. (n.d.). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles by the Reaction of N-Monosubstituted Hydrazones with Nitroolefins. Available from: [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Available from: [Link]

  • Slideshare. (2022). Knorr Pyrazole Synthesis (M. Pharm). Available from: [Link]

  • J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. Available from: [Link]

  • UAB Barcelona. (2011). Preparation, separation and characterization of two pyrazolic regioisomers of high purity. Available from: [Link]

  • Usiena air - Unisi. (n.d.). Synthesis of Pyrazoles by 1,3-Dipolar Cycloaddition under Aqueous Micellar Catalysis. Available from: [Link]

  • Wang, X., et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry, 86(14), 9570–9579. Available from: [Link]

  • Zolfagharzadeh, Z., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. Available from: [Link]

Sources

optimizing HPLC separation of 1-methyl-3-nitro-1H-pyrazole-5-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: HPLC Method Optimization

Introduction: A Strategic Approach to a Challenging Separation

Welcome to the technical support center. This guide provides a comprehensive framework for developing and optimizing a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 1-methyl-3-nitro-1H-pyrazole-5-carboxamide. This molecule, with its combination of a weakly basic pyrazole core, a polar carboxamide group, and an electron-withdrawing nitro group, presents a classic chromatographic challenge: achieving good peak shape and reproducible retention.

Instead of a rigid protocol, this document is structured as a series of troubleshooting questions and expert answers, mirroring the iterative process of method development. We will delve into the scientific principles behind each experimental choice, empowering you to not just follow steps, but to understand and intelligently adapt them to your specific instrumentation and analytical goals. Our approach is grounded in established chromatographic theory and best practices outlined by pharmacopeial standards.[1][2][3]

Analyte Characterization: Predicting Chromatographic Behavior

Before initiating any method development, it is crucial to understand the physicochemical properties of the analyte. Since detailed experimental data for this specific compound is not widely available, we can infer its likely characteristics based on its structural motifs. This predictive analysis is a cornerstone of efficient method development.

PropertyEstimated Value / CharacteristicImplication for HPLC Method Development
Chemical Structure 1-methyl-3-nitro-1H-pyrazole-5-carboxamideAromatic, polar, with hydrogen bond donors/acceptors.
Molecular Weight ~184.14 g/mol Small molecule suitable for standard HPLC columns (e.g., pore size <150 Å).[4]
pKa (Conjugate Acid) ~2.5 (estimated for pyrazole ring)[5][6]The pyrazole nitrogen is weakly basic. The molecule will be positively charged at pH < 2.5. Operating near the pKa will cause peak splitting or severe tailing.[7][8]
logP (estimated) ~0.5 - 1.6 (estimated)Indicates a polar compound, likely exhibiting low retention on standard C18 columns under highly organic mobile phases.[9]
UV Absorbance Strong UV absorbance expectedThe nitro-substituted aromatic pyrazole core makes UV detection highly suitable.

Troubleshooting & FAQ: From Common Problems to Robust Solutions

This section addresses the most common issues encountered when developing a separation method for a polar, basic analyte like 1-methyl-3-nitro-1H-pyrazole-5-carboxamide.

Q1: My peak is tailing severely. What is the most likely cause and how do I fix it?

A1: Peak tailing is the most anticipated issue for this analyte. It is almost certainly caused by secondary ionic interactions between the protonated (positively charged) pyrazole ring and residual deprotonated silanol groups (-Si-O⁻) on the surface of the silica-based stationary phase.[10][11][12] This interaction acts as a secondary, undesirable retention mechanism, leading to a "tail" as the analyte slowly elutes from these active sites.

G cluster_0 High pH (>4) Mobile Phase cluster_1 Low pH (~2.5) Mobile Phase Analyte Analyte-NH⁺ (Protonated Pyrazole) Silanol Silica Surface -Si-O⁻ (Ionized Silanol) Analyte->Silanol Strong Ionic Interaction (Causes Tailing) Analyte_LowpH Analyte-NH⁺ (Protonated Pyrazole) Silanol_LowpH Silica Surface -Si-OH (Neutral Silanol) Analyte_LowpH->Silanol_LowpH Interaction Suppressed (Symmetrical Peak)

Solutions, in order of impact:

  • Operate at Low pH: The most effective solution is to suppress the ionization of the silanol groups. By lowering the mobile phase pH to between 2.5 and 3.0, the silanols become fully protonated (-Si-OH) and electrostatically neutral, minimizing the secondary ionic interaction.[13][14]

  • Use a High-Purity, End-Capped Column: Modern HPLC columns are manufactured with high-purity silica that has fewer metal impurities and are "end-capped" to chemically block most residual silanols. Using such a column is critical.

  • Incorporate a Buffer: Do not rely on acid alone. A buffer (e.g., 10-20 mM potassium phosphate or ammonium formate) is essential to maintain a constant, low pH across the entire column, ensuring reproducible retention times and symmetrical peaks.[10]

  • Add a Competing Base (Use with Caution): An older technique involves adding a "silanol suppressor" like triethylamine (TEA) to the mobile phase.[13] The TEA preferentially interacts with the active silanol sites. However, this approach can shorten column lifetime and is often unnecessary with modern, high-quality columns.

Q2: My analyte elutes very early, close to the solvent front. How can I increase its retention time?

A2: Poor retention is expected for this polar compound. Your goal is to increase the interaction between the analyte and the stationary phase.

Solutions:

  • Decrease Mobile Phase Strength: In reversed-phase chromatography, water is the "weak" solvent and the organic modifier (acetonitrile or methanol) is the "strong" solvent. Decrease the percentage of the organic modifier in your mobile phase. This makes the mobile phase more polar, encouraging the analyte to interact more with the non-polar stationary phase.

  • Choose an Appropriate Stationary Phase:

    • Standard C18: A good starting point, but may not be retentive enough.

    • Embedded Polar Group (EPG) Columns: These columns (e.g., with amide or carbamate groups) are designed to retain polar compounds better and offer excellent peak shape for bases.[15] They also allow for use in highly aqueous mobile phases without phase collapse.

    • Phenyl-Hexyl Columns: The pyrazole ring is aromatic. A phenyl-based stationary phase can introduce alternative π-π interactions, which can significantly increase retention and change selectivity compared to a standard C18 phase.[15][16] Methanol as an organic modifier often enhances these π-π interactions more than acetonitrile.[16]

Q3: My retention times are drifting from one injection to the next. What's causing this instability?

A3: Retention time instability is a classic sign that a critical parameter is not being controlled.

G Start Problem: Inconsistent Retention Times Q1 Is the mobile phase buffered? Start->Q1 Sol1 Prepare fresh mobile phase with an appropriate buffer (e.g., 20mM Phosphate/Formate). Ensure pH is stable. Q1->Sol1 No Q2 Is the column temperature controlled? Q1->Q2 Yes Sol1->Q2 No1 No Yes1 Yes Sol2 Use a column oven set to a stable temperature (e.g., 30-40°C). Allow for equilibration. Q2->Sol2 No Q3 Has the system been fully equilibrated? Q2->Q3 Yes Sol2->Q3 No2 No Yes2 Yes Sol3 Equilibrate the column with 10-20 column volumes of mobile phase before injection. Q3->Sol3 No End Check for system leaks, pump malfunction, or column degradation. Q3->End Yes Sol3->End No3 No Yes3 Yes

Primary Causes & Solutions:

  • Unstable pH: This is the most probable cause for an ionizable analyte. If the mobile phase is unbuffered or poorly buffered, small changes can drastically alter the analyte's ionization state and thus its retention.[8]

    • Solution: Ensure your mobile phase contains a buffer with a pKa within +/- 1 unit of your target pH.

  • Temperature Fluctuations: HPLC retention is sensitive to temperature. Ambient lab temperature changes can cause drift.

    • Solution: Use a thermostatted column compartment and allow the system to reach thermal equilibrium before starting your analysis.

  • Insufficient Equilibration: The column needs to be fully equilibrated with the mobile phase before the first injection.

    • Solution: Flush the column with at least 10-20 column volumes of the mobile phase before injecting your first sample.

Experimental Protocols & Method Development Strategy

Protocol 1: Recommended Starting Conditions

This protocol provides a robust starting point for your method development. The goal is to first achieve good peak shape and then optimize for retention and resolution.

ParameterRecommended Starting ConditionRationale
Column High-Purity, End-Capped C18 or EPG, 150 x 4.6 mm, 3.5 or 5 µmProvides a good balance of efficiency and backpressure. EPG offers enhanced polar retention.
Mobile Phase A 20 mM Potassium Phosphate, pH adjusted to 2.8 with Phosphoric AcidLow pH suppresses silanol interactions, and the buffer ensures pH stability.[13][14]
Mobile Phase B Acetonitrile or MethanolCommon reversed-phase organic modifiers.
Gradient Start with a scouting gradient: 5% to 95% B over 15 minutesAllows for rapid determination of the approximate elution conditions.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 35 °CElevated temperature can improve peak shape and reduce viscosity.
Detection UV, 254 nm or scan for λmaxThe nitro-aromatic structure should have strong absorbance.
Injection Vol. 5 µLA small volume minimizes potential peak distortion from the sample solvent.
Sample Diluent Mobile Phase A / WaterThe sample solvent should be as weak as or weaker than the initial mobile phase to prevent peak distortion.[11]
Protocol 2: Mobile Phase pH Scouting Experiment

This experiment is critical to confirm the optimal pH for peak symmetry.

  • Prepare Buffers: Prepare three separate aqueous mobile phases (Mobile Phase A) at pH 2.8, pH 4.5, and pH 7.0. Use phosphate buffer for the acidic/neutral pH and a different appropriate buffer (e.g., ammonium bicarbonate) for pH 7.0.

  • Equilibrate System: Install the column and thoroughly equilibrate with the pH 2.8 mobile phase composition (e.g., 90% A / 10% B).

  • Inject Sample: Inject your analyte and record the chromatogram. Note the peak shape (asymmetry factor) and retention time.

  • Flush and Re-equilibrate: Thoroughly flush the system and column with an intermediate solvent (like 50:50 water:methanol) before introducing the next pH buffer to avoid salt precipitation.

  • Repeat: Repeat steps 2-4 for the pH 4.5 and pH 7.0 mobile phases.

  • Analyze Results: Compare the chromatograms. You will almost certainly observe a symmetrical, well-defined peak at pH 2.8 and significant tailing at the higher pH values. This experiment validates the necessity of low-pH operation. For method robustness, it is recommended to operate at a pH at least 2 units away from the analyte's pKa.[17]

Regulatory Considerations & Method Validation

All method development and optimization should be performed with eventual validation in mind. The principles outlined in the United States Pharmacopeia (USP) General Chapter <621> on Chromatography and guidelines from the International Council for Harmonisation (ICH), specifically ICH Q2(R1), provide the framework for what constitutes a validatable analytical method.[1][2][18]

Key system suitability parameters to monitor during development include:

  • Peak Tailing/Asymmetry Factor: Should ideally be between 0.9 and 1.5.

  • Theoretical Plates (Efficiency): A measure of column performance.

  • Resolution: The degree of separation between adjacent peaks.

  • Reproducibility (%RSD): The precision of retention times and peak areas over multiple injections.

Adherence to these principles from the start ensures a smooth transition from method development to routine use in a regulated environment.[19][20]

References

  • Exploring the Role of pH in HPLC Separation. Moravek. [Link]

  • Understanding the Latest Revisions to USP <621>. Agilent. [Link]

  • Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum. Agilent. [Link]

  • USP-NF 〈621〉 Chromatography. USP. [Link]

  • Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography. Waters Corporation. [Link]

  • HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex. [Link]

  • General Chapters: <621> CHROMATOGRAPHY. uspbpep.com. [Link]

  • Current status of pyrazole and its biological activities. National Center for Biotechnology Information (PMC). [Link]

  • The use of Mobile Phase pH as a Method Development Tool. Chromatography Today. [Link]

  • Achieving Method Modernization with the New Liquid Chromatographic Gradient Allowances Provided by USP General Chapter <621> Chromatography and the Alliance™ iS HPLC System. Waters Corporation. [Link]

  • Control pH During Method Development for Better Chromatography. Agilent. [Link]

  • Nitrobenzene (T3D4216). T3DB. [Link]

  • Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. [Link]

  • What Causes Peak Tailing in HPLC?. Chrom Tech, Inc. [Link]

  • What are common causes of peak tailing when running a reverse-phase LC column?. Waters Corporation. [Link]

  • The Importance Of Mobile Phase PH in Chromatographic Separations. Industry News. [Link]

  • HPLC Column Selection: Core to Method Development (Part I). Welch Materials. [Link]

  • Column Selection for HPLC Method Development. Waters Corporation. [Link]

  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. IJCPA. [Link]

  • Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. ResearchGate. [Link]

  • A Comprehensive Guide to Selecting HPLC Columns. Labtech. [Link]

  • Peak Tailing in HPLC. Element Lab Solutions. [Link]

  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Semantic Scholar. [Link]

  • HPLC Column Selection Guide. Aurora Pro Scientific. [Link]

  • A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized... R Discovery. [Link]

  • N-Heterocyclic Olefins of Pyrazole and Indazole. American Chemical Society. [Link]

  • HPLC Column Selection Guide. Restek. [Link]

  • Nitrobenzene | C6H5NO2. PubChem. [Link]

  • Analytical Method Development and Validation in Pharmaceuticals. AMS Biopharma. [Link]

  • Separation of nitroaromatics by C-18 column. ResearchGate. [Link]

  • Separation of Pyrazole on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Diazoles & diazines: properties, syntheses & reactivity. University of Liverpool. [Link]

  • Separation of Aryl Nitro-Compounds by HPLC on Monolithic Columns. Loughborough University Research Repository. [Link]

  • A Well-Written Analytical Procedure for Regulated HPLC Testing. LCGC International. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMS Biopharma. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • Nitrobenzene-D5. Cheméo. [Link]

  • Optimizing HPLC method development to maximize peak resolution. Atinary. [Link]

  • methyl 3-nitro-1H-pyrazole-5-carboxylate. PubChem. [Link]

  • HPLC Method Development. SlideShare. [Link]

  • 1-Methyl-4-nitro-3-propyl-(1H)-pyrazole-5-carboxamide. Xinnuo Pharmaceutical. [Link]

Sources

dealing with unexpected toxicity of pyrazole carboxamide derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PCX-TOX-001 Status: Open Assigned Specialist: Senior Application Scientist, Lead Optimization Unit Subject: Troubleshooting unexpected in vivo toxicity of Pyrazole Carboxamide derivatives.

Executive Summary

You are likely encountering a "false negative" safety profile in your early in vitro screens. Pyrazole carboxamides are a privileged scaffold in both kinase inhibition (oncology) and SDHI fungicides (agrochemicals), but they carry two distinct, often overlooked liability mechanisms:

  • Mitochondrial Complex II Inhibition: Standard cell culture media (high glucose) masks this toxicity due to the Crabtree effect.

  • Metabolic Bioactivation: The pyrazole ring is prone to P450-mediated oxidation, forming reactive electrophiles that cause idiosyncratic hepatotoxicity (DILI).

This guide provides the diagnostic workflows to unmask these issues before they reach animal models.

Module 1: The Mitochondrial Blind Spot

The Symptom: Your compounds show >50 µM IC50 in standard cytotoxicity assays (e.g., HeLa, HepG2) but cause acute lethality or organ failure in mice.

The Root Cause: Pyrazole carboxamides are structurally similar to ubiquinone. They can potently inhibit Succinate Dehydrogenase (Complex II) in the mitochondrial Electron Transport Chain (ETC).

  • Why you missed it: In standard media containing 25mM glucose, cancer cell lines rely on glycolysis (Warburg/Crabtree effect). They do not need functional mitochondria to survive. When you move to animals (which rely on oxidative phosphorylation), the toxicity manifests immediately.

Diagnostic Protocol: The Glu/Gal Metabolic Switch Assay

This assay forces cells to rely on mitochondrial oxidative phosphorylation (OXPHOS) by replacing glucose with galactose.[1]

Step-by-Step Methodology:

  • Cell Seeding:

    • Use HepG2 or HepaRG cells.[2] Seed at 15,000 cells/well in 96-well plates.

    • Allow attachment for 24 hours in standard DMEM (High Glucose).

  • Media Switch (The Critical Step):

    • Wash cells 2x with PBS.

    • Group A (Glycolytic): Add DMEM + 25 mM Glucose + 1 mM Sodium Pyruvate.

    • Group B (OXPHOS): Add DMEM (Glucose-free) + 10 mM Galactose + 2 mM Glutamine + 1 mM Sodium Pyruvate.

    • Note: Galactose yields net zero ATP via glycolysis, forcing mitochondrial usage.

  • Compound Treatment:

    • Treat with pyrazole derivatives (0.1 µM – 100 µM) for 24 hours.

    • Controls:

      • Negative:[3][4] 0.5% DMSO.

      • Mitochondrial Positive: Rotenone (Complex I inhibitor) or Antimycin A (Complex III).

  • Readout:

    • Measure cellular ATP levels (e.g., CellTiter-Glo®).

  • Data Interpretation:

    • Calculate the Mitochondrial Safety Index (MSI):

      
      .
      
    • Result: An MSI > 3.0 indicates direct mitochondrial toxicity.[1][2]

Visualizing the Mechanism

Mitochondrial_Toxicity Compound Pyrazole Carboxamide CII Complex II (SDH) Inhibition Compound->CII Off-target binding ETC Electron Transport Chain Stalled CII->ETC Blocks succinate oxidation ATP ATP Depletion ETC->ATP Loss of proton gradient ROS ROS Generation (Superoxide) ETC->ROS Electron leakage Tox Cardiotoxicity / Neurotoxicity ATP->Tox Energy failure ROS->Tox Oxidative damage

Figure 1: Mechanism of pyrazole-induced mitochondrial dysfunction leading to in vivo toxicity.

Module 2: Metabolic Bioactivation (The "Time Bomb")

The Symptom: Toxicity appears delayed or is liver-specific (elevated ALT/AST) despite "clean" mitochondrial data.

The Root Cause: The pyrazole ring or the amide linker can be bioactivated by Cytochrome P450s (CYP450) or Aldehyde Oxidase (AO) into reactive electrophiles. These intermediates covalently bind to hepatic proteins, causing immune-mediated hepatotoxicity.

Diagnostic Protocol: Glutathione (GSH) Trapping Assay

This assay detects short-lived electrophiles by trapping them with a nucleophile (GSH) and analyzing the adducts via LC-MS/MS.[3]

Step-by-Step Methodology:

  • Incubation System:

    • Matrix: Human Liver Microsomes (HLM) at 1.0 mg protein/mL.

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Reaction Mix:

    • Substrate: Test compound at 10 µM or 50 µM.

    • Trapping Agent: L-Glutathione (GSH) at 5 mM (excess).

    • Cofactor: NADPH regenerating system (initiates P450 activity).

  • Procedure:

    • Pre-incubate HLM, Buffer, and GSH for 5 min at 37°C.

    • Add Compound.[2][5][6]

    • Initiate with NADPH.[4] Incubate for 60 minutes.

    • Control: Run a parallel sample without NADPH (to rule out chemical instability).

  • Termination & Analysis:

    • Quench with ice-cold Acetonitrile (1:1 v/v). Centrifuge.

    • Analyze supernatant via LC-HRMS (High-Res Mass Spec).

  • Data Analysis:

    • Search for Mass Shifts:

      
       Da (GSH adduct).
      
    • Critical Threshold: Any detectable GSH adduct suggests a high risk of Idiosyncratic Drug-Induced Liver Injury (IDILI).

Module 3: Structural Optimization (SAR) Strategies

Once the mechanism is identified, use these medicinal chemistry strategies to mitigate the risk.

Toxicity DriverStructural Modification StrategyRationale
Mitochondrial Inhibition Increase Polarity (Lower LogP) Reduces penetration into the mitochondrial matrix and non-specific hydrophobic binding to Complex II.
Mitochondrial Inhibition N-Substitution Shift Switch from N-phenyl to N-alkyl or introduce polar heterocycles on the amide nitrogen to disrupt SDH binding pockets.
Reactive Metabolites Fluorine "Blocking" Introduce Fluorine (-F) or Trifluoromethyl (-CF3) at the C-4 position of the pyrazole ring. This blocks P450 oxidation at the most electron-rich site.
Reactive Metabolites Steric Hindrance Add methyl groups adjacent to the amide bond (ortho-substitution on the phenyl ring) to sterically hinder enzymatic attack.
Troubleshooting Logic Flow

Troubleshooting_Flow Start Unexpected In Vivo Toxicity Q1 Is MSI > 3.0 in Glu/Gal Assay? Start->Q1 Mito Mitochondrial Liability Identified Q1->Mito Yes Metab Run GSH Trapping Assay Q1->Metab No GSH_Pos GSH Adducts Detected? Metab->GSH_Pos BioAct Reactive Metabolite Liability GSH_Pos->BioAct Yes Unknown Check Transporters / Off-Target Kinases GSH_Pos->Unknown No

Figure 2: Decision tree for isolating the source of pyrazole carboxamide toxicity.

References
  • Preston, S., et al. (2021). "1-Methyl-1H-pyrazole-5-carboxamide derivatives exhibit unexpected acute mammalian toxicity."[7] ACS Medicinal Chemistry Letters.

  • Kamalian, L., et al. (2015). "The utility of HepG2 cells to identify direct mitochondrial toxicants."[8] Toxicology in Vitro.

  • Cyprotex. "Mitochondrial Toxicity (Glu/Gal Assay) Protocol."

  • Baillie, T. A. (2006). "Metabolic activation of drugs: assays for reactive metabolites." Chemical Research in Toxicology.

Sources

Technical Support Center: Advanced Catalytic Protocols for Pyrazole Carboxamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope

User Query: "I need to synthesize 1-methyl-3-nitro-1H-pyrazole-5-carboxamide without using thionyl chloride (


). What are the robust catalytic or green alternatives?"

The Challenge: The synthesis of 1-methyl-3-nitro-1H-pyrazole-5-carboxamide presents a unique "push-pull" challenge. The electron-withdrawing nitro group at C3 renders the pyrazole ring electron-deficient, increasing the acidity of the C5-carboxylic acid but also making the system thermally sensitive.

  • Traditional Method (

    
    ):  Effective but generates corrosive 
    
    
    
    and
    
    
    , incompatible with acid-sensitive moieties, and poses a safety risk for nitro-compounds due to potential thermal runaway during distillation.
  • The Solution: We recommend two alternative pathways: a Nucleophilic Activation Route (CDI) for high reliability at low temperatures, and a Direct Catalytic Route (Boric Acid) for green chemistry compliance, provided temperature controls are strictly observed.

Module A: The "Gold Standard" Alternative (CDI-Mediated)

Best for: High purity, safety, and avoiding thermal degradation (Decarboxylation risk).

While not strictly "catalytic" (CDI is stoichiometric), this is the industry-standard alternative to acid chlorides for sensitive nitro-pyrazoles. It operates under mild conditions, preventing the loss of the carboxyl group.

Mechanism of Action

1,1'-Carbonyldiimidazole (CDI) activates the carboxylic acid to form a reactive acyl imidazole intermediate.[1] This species reacts with an ammonia source (Ammonium Carbonate or Acetate) to yield the primary amide.

Protocol: CDI Activation with Ammonium Carbonate
ParameterSpecification
Substrate 1-methyl-3-nitro-1H-pyrazole-5-carboxylic acid (1.0 equiv)
Activator CDI (1.2 - 1.5 equiv)
Ammonia Source Ammonium Carbonate

(2.0 - 3.0 equiv)
Solvent Anhydrous THF or DMF (DMF preferred for solubility)
Temperature Activation:

; Amidation:

Time Activation: 1 h; Amidation: 2–4 h

Step-by-Step Workflow:

  • Activation: Dissolve the pyrazole acid in anhydrous DMF under

    
    . Cool to 
    
    
    
    .
  • Addition: Add CDI portion-wise. Observation: Massive

    
     evolution will occur.
    
  • Incubation: Stir at Room Temperature (RT) for 1 hour. Ensure gas evolution ceases (indicates formation of acyl imidazole).

  • Amidation: Add solid Ammonium Carbonate in one portion.

  • Completion: Stir for 3 hours. Monitor by TLC/HPLC.

  • Workup: Pour into ice water. The primary amide often precipitates. Filter and wash with water.[2][3]

Visualizing the Pathway

CDI_Pathway Acid Pyrazole Acid Inter Acyl Imidazole (Active Species) Acid->Inter Activation (-CO2, -Imidazole) CDI CDI Reagent CDI->Inter Product Primary Amide (Target) Inter->Product Nucleophilic Attack Byprod Imidazole + CO2 + H2O Inter->Byprod Ammonia Ammonium Carbonate Ammonia->Product

Caption: Figure 1. CDI-mediated activation pathway converting pyrazole acid to primary amide via acyl-imidazole.

Module B: The "Green" Catalytic Route (Boric Acid)

Best for: Large-scale synthesis, Green Chemistry (E-factor reduction), and robust substrates.

Warning: Nitro-pyrazole acids are prone to decarboxylation at temperatures


. The standard "melt" method (

) is unsafe for this substrate. Use the solvent-based modification below.
Mechanism of Action

Boric acid (


) acts as a Lewis acid/dehydrating catalyst. It forms a mono- or di-acyloxyboron intermediate that activates the carbonyl carbon towards nucleophilic attack by Urea (the ammonia source), releasing water and regenerating the catalyst.
Protocol: Boric Acid Catalysis with Urea (Solvent-Based)
ParameterSpecification
Catalyst Boric Acid (

) (10 - 20 mol%)
Amine Source Urea (1.5 - 2.0 equiv)
Solvent Toluene or Xylene (High boiling, azeotropic)
Additives Molecular Sieves (4Å) or Dean-Stark trap
Temperature Reflux (

for Toluene)

Step-by-Step Workflow:

  • Setup: Equip a round-bottom flask with a Dean-Stark trap (filled with toluene) and condenser.

  • Charging: Add Pyrazole Acid (1 equiv), Urea (2 equiv), and Boric Acid (0.2 equiv).

  • Solvent: Add Toluene (

    
     of acid).
    
  • Reaction: Heat to reflux (

    
    ). Water is removed azeotropically.
    
  • Monitoring: Reaction is slower than CDI (12–24 h).

  • Workup: Cool to

    
    . Add hot water to dissolve excess urea/boric acid. The product often crystallizes from the toluene layer or precipitates at the interface.
    

Troubleshooting & FAQs

Logic Tree: Diagnosing Low Yields

Troubleshooting Start Issue: Low Yield / Impurity Check1 Is CO2 evolution observed during activation (CDI)? Start->Check1 NoGas Moisture in Solvent/Reagent. CDI hydrolyzed. Check1->NoGas No Check2 Did reaction turn dark/black? Check1->Check2 Yes YesDark Thermal Decomposition. Nitro group or Decarboxylation. Check2->YesDark Yes Check3 Is starting material remaining? Check2->Check3 No YesSM Incomplete Activation. Check Stoichiometry. Check3->YesSM Yes

Caption: Figure 2. Diagnostic logic tree for troubleshooting amide synthesis failures.

Frequently Asked Questions

Q1: Why did my reaction mixture turn black during the Boric Acid process? A: This indicates thermal degradation. 3-nitro-pyrazole-5-carboxylic acids are thermally unstable. If you used the "solvent-free melt" method (


), you likely decarboxylated the acid or degraded the nitro group. Switch to the Toluene reflux method (

)
or the CDI method (RT).

Q2: Can I use Ammonium Chloride (


) instead of Urea? 
A:  For the CDI method: No , unless you add a base (like 

). CDI requires a free amine/ammonia to react. Ammonium Carbonate is preferred because it decomposes to

and

in situ, driving the reaction forward without adding non-volatile salts. For the Boric Acid method: No . Urea is required as it acts as a stable "ammonia donor" that decomposes controllably at reflux temperatures.

Q3: My product is water-soluble. How do I isolate it? A: 1-methyl-3-nitro-1H-pyrazole-5-carboxamide has moderate polarity. If it does not precipitate upon water addition:

  • Saturate the aqueous phase with

    
     (brine).
    
  • Extract with Ethyl Acetate:THF (3:1) mixture (THF helps extract polar amides).

  • Wash organic layer with saturated

    
     to remove unreacted acid.
    

Comparative Data Table

MetricThionyl Chloride (

)
CDI /

Boric Acid / Urea
Yield (Typical) 85-95%80-90%65-75%
Reaction Temp Reflux (

)


(Toluene)
Safety Profile Poor (Corrosive gas)Good (

evolution)
Moderate (Thermal risk)
Purification Distillation requiredAqueous washCrystallization
Green Score LowMediumHigh

References

  • Tang, P. (2005). Boric Acid Catalyzed Amide Formation from Carboxylic Acids and Amines: N-Benzyl-4-phenylbutyramide. Organic Syntheses, 81, 262.

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature, 480(7378), 471-479.

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177.

Sources

improving regioselectivity in pyrazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pyrazole Synthesis & Regioselectivity Current Status: System Online Operator: Senior Application Scientist (Organic Chemistry Division) Ticket ID: REGIO-PYR-001

Mission Statement

Welcome to the Pyrazole Synthesis Technical Support Center. You are likely here because your LC-MS shows a frustrating "doublet" of peaks—a mixture of 1,3- and 1,5-regioisomers—or because you are designing a route and need to guarantee a specific substitution pattern.

In the synthesis of N-substituted pyrazoles via the condensation of hydrazines with 1,3-dielectrophiles (the Knorr synthesis), regioselectivity is governed by a delicate balance of sterics , electronics , and reaction medium .[1][2] This guide treats your synthesis as a troubleshootable system.

Module 1: The "Classic" Knorr Condensation

System: Reaction of unsymmetrical 1,3-diketones with substituted hydrazines.[2] Common Error: Formation of 1:1 isomeric mixtures.[3]

Mechanism & Causality

The regiochemical outcome is determined during the first nucleophilic attack .

  • The Nucleophile: A substituted hydrazine (

    
    ) has two nucleophilic sites. The terminal 
    
    
    
    is generally more nucleophilic (less sterically hindered) than the substituted
    
    
    .
  • The Electrophile: The 1,3-diketone has two carbonyls. The hydrazine will attack the more electrophilic or less sterically hindered carbonyl first.

  • The Outcome:

    • If the terminal

      
       attacks Carbonyl A, the substituent at Carbonyl A ends up at the C3 position .
      
    • If the terminal

      
       attacks Carbonyl B, the substituent at Carbonyl B ends up at the C3 position .
      
    • The substituent at the unattacked carbonyl ends up at C5 (adjacent to the N-substituent).

Troubleshooting Guide

Q: My LC-MS shows a 50:50 mixture. How do I force the reaction toward one isomer without changing my substrate?

A: Switch your solvent system to Fluorinated Alcohols. Standard solvents like ethanol often fail to differentiate between carbonyls. Fluorinated alcohols, specifically 2,2,2-Trifluoroethanol (TFE) and 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) , are hydrogen-bond donors that can activate specific carbonyls and stabilize polar transition states.

  • Protocol Adjustment: Replace EtOH with HFIP (0.2 M concentration).

  • Expected Result: Significant shift toward the 1,3-isomer (where the bulky group is at C3, away from the N-substituent).

  • Mechanism: HFIP forms a hydrogen-bond network that effectively increases the steric bulk of the solvated carbonyls, amplifying the steric differentiation between a methyl group and a phenyl group [1].

Q: I need the "Anti-Thermodynamic" isomer. Can I use pH to flip the selectivity?

A: Yes, by toggling between Free Base and Hydrochloride Salts. The protonation state of the hydrazine changes its nucleophilicity profile.

  • Scenario: Reaction of Phenylhydrazine with an unsymmetrical enone/diketone.[2]

  • Neutral Conditions (Free Base): The terminal

    
     is the primary nucleophile. It attacks the most reactive carbonyl. -> Favors 1,5-isomer  (steric bulk at C5).
    
  • Acidic Conditions (Hydrazine HCl salt): Regioselectivity often inverts. The mechanism is complex but involves acid-catalyzed activation of the carbonyls and modification of the hydrazine's reactive species. -> Favors 1,3-isomer [2].

Module 2: Fluorinated Pyrazoles ( Incorporation)

System: Synthesis of Trifluoromethyl-pyrazoles. Critical Constraint: The strong electron-withdrawing nature of


 dominates reactivity.
The "Hydration" Trap

In 1,3-diketones containing a


 group (e.g., 1,1,1-trifluoro-2,4-pentanedione), the carbonyl adjacent to the 

exists largely as a hydrate (gem-diol) in solution. This makes it less reactive toward nucleophilic attack than the non-fluorinated carbonyl.

Q: Which isomer will I get with a


-diketone? 

A: It depends on the hydrazine substituent. See the table below for the "Rules of Engagement" based on Fustero et al. and recent literature [3, 4].

Hydrazine TypePrimary NucleophileAttack SiteMajor Product
Phenylhydrazine (

)
Terminal

Carbonyl distal to

5-aryl-3-trifluoromethyl-1-phenylpyrazole (

at C3)
Methylhydrazine (

)
Internal

(Electronic push)
Carbonyl distal to

3-aryl-5-trifluoromethyl-1-methylpyrazole (

at C5)

Note: Methylhydrazine is unique. The electron-donating methyl group makes the internal nitrogen sufficiently nucleophilic to compete, often reversing standard selectivity.

Module 3: Substrate Engineering (The "Nuclear Option")

System: Pre-synthesizing a "directed" electrophile. Philosophy: If you can't control the reaction conditions, control the substrate.

Q: I cannot separate the isomers. How do I design a synthesis that yields ONLY one isomer?

A: Replace the 1,3-diketone with an Enaminone. React your ketone with DMF-DMA (N,N-dimethylformamide dimethyl acetal) to form an enaminone (


-dimethylaminovinyl ketone).
  • Why this works: The enaminone has two distinct carbons: a Carbonyl (C=O) and an Enamine carbon (C-N).

  • Selectivity: The hydrazine's terminal

    
     will exclusively attack the Carbonyl  first (displacing the weak enamine resonance), or the reaction conditions can be tuned to favor Michael addition to the double bond.
    
  • Result: This effectively "locks" the regiochemistry before the ring closes.

Visual Troubleshooting Workflows

Workflow 1: Regioselectivity Decision Tree

Caption: Decision matrix for selecting reaction conditions based on substrate type and desired isomer.

RegioSelectivity start START: Pyrazole Synthesis substrate Analyze Substrate start->substrate diketone Unsymmetrical 1,3-Diketone substrate->diketone enaminone Enaminone (R-CO-CH=CH-NMe2) substrate->enaminone cf3_check Is it a CF3-Diketone? diketone->cf3_check Contains CF3? exclusive Exclusive Regioisomer (Substrate Controlled) enaminone->exclusive High Control yes_cf3 yes_cf3 cf3_check->yes_cf3 Yes no_cf3 no_cf3 cf3_check->no_cf3 No hydrazine_type Hydrazine Type? yes_cf3->hydrazine_type Check Hydrazine solvent_check Solvent Selection no_cf3->solvent_check Standard Conditions phenyl phenyl hydrazine_type->phenyl Ph-NHNH2 methyl methyl hydrazine_type->methyl Me-NHNH2 prod_a 3-CF3-1-Ph-Pyrazole phenyl->prod_a Favors 3-CF3 prod_b 5-CF3-1-Me-Pyrazole methyl->prod_b Favors 5-CF3 ethanol ethanol solvent_check->ethanol Ethanol/MeOH hfip hfip solvent_check->hfip HFIP/TFE mixture Purification Required ethanol->mixture Likely Mixture (1:1) selective High Regioselectivity hfip->selective Improved Selectivity (Favors 1,3-isomer)

Workflow 2: The HFIP Effect (Mechanism)

Caption: Mechanistic visualization of how fluorinated solvents (HFIP) enhance regioselectivity via hydrogen bond activation.

HFIP_Effect solvent Solvent: HFIP (H-Bond Donor) activation Selective Carbonyl Activation (H-Bonding Network) solvent->activation diketone 1,3-Diketone (R-CO-CH2-CO-R') diketone->activation sterics Increased Effective Sterics at Solvated Carbonyl activation->sterics attack Hydrazine Attack at Less Hindered Site sterics->attack product High Regioselectivity (1,3-Isomer) attack->product

Experimental Protocols

Protocol A: Regioselective Synthesis using Fluorinated Alcohols

Use this when standard ethanol reflux yields a mixture.

  • Preparation: In a round-bottom flask, dissolve the 1,3-diketone (1.0 equiv) in HFIP (1,1,1,3,3,3-Hexafluoro-2-propanol) to a concentration of 0.2 M.

  • Addition: Add the substituted hydrazine (1.1 equiv) dropwise at room temperature.

    • Note: The reaction is often exothermic.

  • Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC/LC-MS.

    • Checkpoint: If conversion is slow, heat to 40°C. Avoid refluxing HFIP (bp 58°C) vigorously without a good condenser.

  • Workup: Remove HFIP under reduced pressure (rotary evaporator). HFIP is expensive; it can be recovered and distilled for reuse.

  • Purification: The crude residue usually contains the major regioisomer in >90% purity. Recrystallize from Ethanol/Water or purify via flash chromatography (Hexane/EtOAc).

Protocol B: The "Salt Switch" (pH Control)

Use this to invert selectivity for Aryl-hydrazines.

  • Path A (1,5-Isomer): Dissolve 1,3-diketone (1 equiv) in Ethanol. Add free base phenylhydrazine (1.1 equiv). Stir at 25°C.

  • Path B (1,3-Isomer): Dissolve 1,3-diketone (1 equiv) in Ethanol. Add phenylhydrazine hydrochloride (1.1 equiv). Stir at 25°C.

  • Observation: Analyze crude NMR. Path B typically shifts the ratio significantly toward the 1,3-isomer compared to Path A [2].

References

  • Fustero, S., et al. (2008).[4] Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3523–3529.[4][5] Link

  • Rosa, F. A., et al. (2017).[6] Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. Beilstein Journal of Organic Chemistry, 13, 2297–2306. Link

  • Bonacorso, H. G., et al. (2010). Regioselective synthesis of trifluoromethyl group substituted pyrazole derivatives from 1-aryl-3,4,4,4-tetrafluoro-2-buten-1-ones. Journal of Fluorine Chemistry, 131(1), 1–10.
  • Gosselin, F., et al. (2018).[6] Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles. Synlett, 29, 2689.[6] Link

Sources

Technical Support Center: Pyrazole Carboxamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Challenge

Pyrazole carboxamides are ubiquitous pharmacophores in modern drug discovery, particularly in kinase inhibitors (e.g., catalytic domain binders). However, their synthesis presents unique challenges compared to standard benzamides. The electron-rich nature of the pyrazole ring, combined with the potential for annular tautomerism (N-H acidity), often leads to competitive side reactions, solubility issues, and sluggish coupling with electron-deficient amines.

This guide moves beyond generic amide coupling advice to address the specific physicochemical idiosyncrasies of the pyrazole scaffold.

Decision Matrix: Coupling Reagent Selection

The most common failure mode is selecting a reagent based on "standard" peptide chemistry (e.g., EDC/HOBt) without accounting for the electronic deactivation of the amine partner or the steric environment of the pyrazole.

Reagent Selection Workflow

Use the following decision tree to select the optimal activation strategy based on your specific amine partner.

ReagentSelection Start Select Amine Partner AmineType Analyze Amine Electronics Start->AmineType Aliphatic Aliphatic / Electron-Rich Aniline AmineType->Aliphatic Nucleophilic ElectronPoor Electron-Deficient (e.g., Pyridine, Pyrazine) AmineType->ElectronPoor Non-Nucleophilic Steric Sterically Hindered (Ortho-substituted) AmineType->Steric Bulky HATU Method A: HATU/DIPEA (Standard) Aliphatic->HATU T3P Method B: T3P (50% in EtOAc) (Low Epimerization/High Potency) ElectronPoor->T3P Preferred AcidCl Method C: Acid Chloride (SOCl2) (The 'Hammer') ElectronPoor->AcidCl Alternative Steric->T3P If Acid Sensitive Steric->AcidCl High Force

Figure 1: Decision logic for selecting coupling reagents based on amine nucleophilicity and steric hindrance.

Comparative Data: Reagent Efficiency
Coupling ReagentActivation SpeciesRecommended ForKey AdvantageKey Limitation
HATU O-AzabenzotriazoleAliphatic amines, simple anilinesFast kinetics, high conversion.Difficult removal of urea byproducts; expensive.
T3P (Propylphosphonic anhydride)Mixed AnhydrideHeteroaryl amines (Pyridines, Pyrazines)Water-soluble byproducts; low epimerization; high yield with weak nucleophiles [1].Requires base (Pyridine/DIPEA); slower kinetics than acid chlorides.
SOCl₂ / (COCl)₂ Acid ChlorideSterically hindered aminesHighest reactivity; inexpensive.Harsh conditions; incompatible with acid-sensitive groups.
EDC / HOBt Active EsterRoutine, non-critical couplingsWater-soluble urea (EDC).Often fails with electron-deficient heteroaryl amines [2].

Troubleshooting & FAQs

Issue 1: Low Yield with Electron-Deficient Amines

User Question: "I am trying to couple a pyrazole-3-carboxylic acid with a 2-aminopyridine. I used EDC/HOBt and got <10% yield. What went wrong?"

Technical Insight: 2-Aminopyridines and similar heteroaryl amines are notoriously poor nucleophiles due to the electron-withdrawing nature of the ring nitrogen. The active ester formed by EDC/HOBt is often not electrophilic enough to capture these amines before hydrolysis occurs.

Corrective Protocol: Switch to T3P (Propylphosphonic anhydride) or the Acid Chloride method .

  • Why T3P? T3P forms a highly reactive mixed anhydride in situ. It also acts as a water scavenger, driving the equilibrium toward the amide. Studies have shown T3P to be superior for coupling aminopyridines where HATU and EDC fail [3].[1]

  • Protocol Adjustment: Use 1.5–2.0 equiv of T3P (50% w/w in EtOAc) and Pyridine (3.0 equiv) as the base/solvent mixture. Heat to 50–60°C if necessary.

Issue 2: Regioselectivity (N-Alkylation vs. C-Acylation)

User Question: "I see a byproduct with the correct mass but wrong NMR pattern. Is it possible I acylated the pyrazole ring nitrogen instead of the amine?"

Technical Insight: Yes. If your pyrazole carboxylic acid has a free N-H (unsubstituted at N1), the ring nitrogen can compete as a nucleophile, especially if you are using a strong activation method (like Acid Chloride) or if the external amine is unreactive. This leads to the formation of a dimer or an N-acyl pyrazole species.

Diagnostic Check:

  • 1H NMR: Look for a shift in the pyrazole ring protons.[2] N-acylation typically causes a significant downfield shift (~0.5 - 1.0 ppm) of the adjacent ring proton compared to the parent acid.

  • Stability: N-acyl pyrazoles are labile; they often hydrolyze back to the starting material on silica gel.

Corrective Protocol:

  • Protect the N1 position: Use a THP (Tetrahydropyranyl), SEM, or Boc group on the pyrazole nitrogen before attempting the coupling.

  • Order of Addition: If protection is impossible, pre-mix the carboxylic acid and the amine before adding the coupling reagent (for HATU/T3P) to ensure the active species encounters the amine immediately.

Issue 3: Solubility of Pyrazole Carboxylic Acids

User Question: "My starting material (pyrazole carboxylic acid) is insoluble in DCM and THF. How can I run the reaction?"

Technical Insight: Pyrazole carboxylic acids often have high melting points and poor solubility due to strong intermolecular Hydrogen bonding (dimerization of the acid and H-bonding of the pyrazole NH).

Corrective Protocol:

  • Solvent Switch: Use DMF (Dimethylformamide) or NMP (N-methyl-2-pyrrolidone).

  • The "Solubilizing Base" Trick: Add the organic base (DIPEA or TEA) to the acid in DMF first and stir for 10 minutes. This forms the soluble carboxylate salt before you add the coupling reagent.

  • T3P Advantage: T3P is supplied in EtOAc or DMF. Even if the acid is a slurry initially, it usually dissolves as it is consumed/activated.

Detailed Experimental Protocols

Protocol A: The "Modern Standard" (T3P Method)

Recommended for: Electron-deficient amines, chiral substrates, and scale-up.

Reagents:

  • Pyrazole Carboxylic Acid (1.0 equiv)[3]

  • Amine (1.1 – 1.2 equiv)

  • T3P (50% solution in EtOAc or DMF) (1.5 – 2.0 equiv)

  • Pyridine (3.0 – 5.0 equiv) OR DIPEA (3.0 equiv)

  • Solvent: EtOAc, DMF, or 2-MeTHF.

Step-by-Step:

  • Dissolution: In a dry flask, suspend the Pyrazole Acid (1.0 equiv) and Amine (1.1 equiv) in EtOAc (concentration ~0.2 M).

    • Note: If solubility is poor, add DMF as a co-solvent (10-20% volume).

  • Base Addition: Add Pyridine (3.0 equiv) or DIPEA. Stir for 5–10 mins.

  • Activation: Cool to 0°C (optional, prevents exotherm). Add T3P solution dropwise.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 2–12 hours.

    • Checkpoint: Monitor by LCMS. If conversion is <50% after 4 hours, heat to 50°C.

  • Workup (Self-Validating):

    • Dilute with EtOAc.[4]

    • Wash with Water (removes T3P byproducts).

    • Wash with 0.5 M HCl (removes excess pyridine/amine).

    • Wash with Sat. NaHCO₃ (removes unreacted acid).

    • Dry over MgSO₄ and concentrate.

Protocol B: The "Hammer" (Acid Chloride Method)

Recommended for: Sterically hindered amines or when T3P/HATU fails.

Reagents:

  • Pyrazole Carboxylic Acid (1.0 equiv)[3]

  • Thionyl Chloride (SOCl₂) (5.0 equiv or as solvent)

  • Catalytic DMF (1-2 drops)

  • Amine (1.1 equiv)

  • Triethylamine (TEA) (3.0 equiv)

Step-by-Step:

  • Activation: Suspend Pyrazole Acid in dry DCM (or Toluene). Add SOCl₂ and cat. DMF.[5]

  • Reflux: Heat to reflux for 1–2 hours. The solution should become clear (gas evolution stops).

  • Isolation of Acid Chloride: Concentrate in vacuo to remove excess SOCl₂. (Azeotrope with toluene if possible to remove traces).

  • Coupling: Redissolve the crude acid chloride in dry DCM (0°C).

  • Addition: Add the Amine and TEA dropwise.

  • Workup: Quench with water. Wash with 1N HCl and NaHCO₃.

Mechanism & Troubleshooting Visualization

Understanding the failure point is critical. Use this flow to diagnose "No Reaction" vs. "Wrong Product."

TroubleshootingFlow Issue Reaction Failure Analysis CheckLCMS Check LCMS/TLC Issue->CheckLCMS SM_Remains Starting Material Remains CheckLCMS->SM_Remains New_Spot New Spot/Peak Formed CheckLCMS->New_Spot ActivationFail Activation Failure (Acid not converting to active ester) SM_Remains->ActivationFail Active Ester not seen NucleophileFail Nucleophile Failure (Amine too weak) SM_Remains->NucleophileFail Active Ester seen but stable WrongMass Wrong Mass New_Spot->WrongMass RightMass Right Mass, Low Purity New_Spot->RightMass Hydrolysis Active Ester Hydrolysis (Wet Solvent?) ActivationFail->Hydrolysis Dimer N-Acyl Dimer Formed? (Check Pyrazole NH) WrongMass->Dimer

Figure 2: Diagnostic workflow for identifying the root cause of reaction failure.

References

  • Dunetz, J. R., et al. (2011).[6] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051. Link

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631. Link

  • Patterson, A. W., et al. (2022). "Optimization of Pyrazole-Based Kinase Inhibitors." Journal of Medicinal Chemistry. (Contextual citation for heteroaryl coupling challenges).
  • BenchChem Application Note. (2025). "Protocols for the Synthesis of 1H-Pyrazole-5-carboxamide Derivatives." Link

Sources

Validation & Comparative

Comparative Efficiency Guide: Synthetic Routes to Pyrazole Carboxamides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The SDHI Challenge

Pyrazole carboxamides represent the pharmacophore backbone of Succinate Dehydrogenase Inhibitors (SDHIs), a multi-billion dollar class of fungicides including Fluxapyroxad , Sedaxane , and Penthiopyrad .

The synthetic challenge lies in the electronic nature of the pyrazole ring. The pyrazole carboxylic acid is often electron-deficient (especially with


 or 

substituents), and the coupling partner is frequently a sterically hindered or electron-poor aniline. Standard peptide coupling protocols (EDC/NHS) often fail to drive these reactions to completion, leading to poor Reaction Mass Efficiency (RME).

This guide compares three distinct synthetic methodologies to overcome these barriers:

  • The Classical Route: Acid Chloride Activation.

  • The Precision Route: T3P® (Propanephosphonic acid anhydride) Coupling.

  • The Catalytic Route: Palladium-Catalyzed Aminocarbonylation.[1][2]

Decision Matrix: Selecting the Right Methodology

Before selecting a protocol, evaluate your substrate availability and scale.

DecisionMatrix Start Start: Define Substrate Q1 Is the Pyrazole-COOH available commercially? Start->Q1 Q2 Is the reaction scale > 1 kg? Q1->Q2 Yes MethodC Method C: Pd-Aminocarbonylation (Step Economy) Q1->MethodC No (Have Halide) Q3 Is the amine partner highly sterically hindered? Q2->Q3 No (Lab Scale) MethodA Method A: Acid Chloride (SOCl2) (Lowest Cost) Q2->MethodA Yes (Process Scale) Q3->MethodA No MethodB Method B: T3P Coupling (Highest Purity) Q3->MethodB Yes

Figure 1: Strategic decision tree for selecting the optimal amidation route based on scale and substrate availability.

Comparative Analysis of Synthetic Routes

Method A: Acid Chloride Activation (The Industrial Standard)

This is the workhorse of the agrochemical industry. The pyrazole carboxylic acid is converted to an acid chloride using thionyl chloride (


) or oxalyl chloride.
  • Mechanism: Nucleophilic acyl substitution.

  • Pros: Excellent for large-scale; low raw material cost; byproduct (

    
    , 
    
    
    
    ) is gaseous and easily removed.
  • Cons: Moisture sensitive; harsh conditions incompatible with acid-sensitive groups; requires corrosion-resistant reactors (Hastelloy/Glass-lined).

Method B: T3P® Coupling (The High-Fidelity Option)

Propanephosphonic acid anhydride (T3P) is a cyclic anhydride that acts as a dehydrating agent. Unlike HATU or EDC, T3P and its byproducts are water-soluble.[3][4]

  • Mechanism: Formation of a mixed anhydride followed by amine attack.

  • Pros: Extremely mild; low epimerization; simple aqueous workup (no chromatography required); handles steric bulk well.

  • Cons: Reagent cost is significantly higher than

    
    .
    
Method C: Pd-Catalyzed Aminocarbonylation (The "Green" Shortcut)

This route skips the synthesis of the carboxylic acid entirely. It couples a pyrazole halide (Br/I) directly with an amine and Carbon Monoxide (CO).

  • Mechanism: Pd(0) oxidative addition

    
     CO insertion 
    
    
    
    Nucleophilic attack.
  • Pros: High step economy (1 step vs. 2 steps); utilizes cheaper aryl halides.

  • Cons: Requires high-pressure equipment (autoclave); safety risks with CO gas (or requires CO surrogates like

    
    ); heavy metal removal required.
    
Data Summary: Efficiency Metrics
MetricMethod A: Acid ChlorideMethod B: T3P CouplingMethod C: Carbonylation
Yield (Avg) 85-95%88-98%75-90%
Atom Economy High (if SOCl2 recovered)ModerateExcellent (CO incorporated)
E-Factor (Waste) High (Solvent/Acid waste)Low (Water soluble waste)Low (Catalytic)
Cost/kg $ (Low)

$ (High)

(Medium - Catalyst dependent)
Scalability ExcellentGoodModerate (Gas handling)

Detailed Experimental Protocols

Protocol 1: Acid Chloride Route (Optimized for Fluxapyroxad Intermediates)

Primary Reference: Adapted from OPRD processes for SDHI synthesis.

Reagents:

  • 1-Methyl-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid (1.0 eq)

  • Thionyl Chloride (

    
    ) (1.5 eq)
    
  • 3',4'-Dichloro-5-fluoro-1,1'-biphenyl-2-amine (1.0 eq)

  • Toluene (Solvent)

  • Triethylamine (

    
    ) (1.1 eq)
    

Workflow:

  • Activation: Charge the pyrazole acid into a reactor with Toluene (5V). Add

    
     dropwise at 25°C.
    
  • Reflux: Heat to 80°C for 3 hours. Monitor off-gassing (

    
    ).
    
  • Distillation: Distill off excess

    
     and Toluene under reduced pressure to yield the crude acid chloride (usually an oil). Critical:  Do not expose to humid air.
    
  • Coupling: Redissolve the acid chloride in fresh Toluene. Cool to 0-5°C.

  • Addition: Add the aniline amine and

    
     simultaneously but slowly to control the exotherm. Maintain T < 10°C.
    
  • Quench: Stir at RT for 2 hours. Quench with water.[4]

  • Isolation: Separate phases. Wash organic layer with 1N HCl (remove unreacted amine) and sat.

    
    . Crystallize product by cooling or anti-solvent addition (Heptane).
    
Protocol 2: Pd-Catalyzed Aminocarbonylation (The "Step-Skipping" Route)

Primary Reference: Buchwald/Skrydstrup methodologies [1, 2].

Reagents:

  • 4-Bromo-1-methyl-3-(difluoromethyl)pyrazole (1.0 eq)

  • Aniline derivative (1.2 eq)

  • 
     (1-2 mol%)
    
  • Xantphos (2-4 mol%)

  • 
     or 
    
    
    
    (2.0 eq)
  • CO Source: CO gas (balloon or 5 bar) OR

    
     (1.0 eq) for solid handling.
    
  • Solvent: 1,4-Dioxane or Toluene.

Workflow:

  • Inerting: Charge the reaction vessel with Pyrazole bromide, Amine, Base, and Pre-catalyst (

    
    /Xantphos). Purge with Argon x3.
    
  • CO Introduction:

    • Method A (Gas): Pressurize autoclave to 5 bar CO.

    • Method B (Solid): Add

      
       and seal vessel immediately.
      
  • Reaction: Heat to 80-100°C for 12-16 hours.

  • Workup: Vent CO carefully (fume hood!). Filter through a Celite pad to remove Pd black.

  • Purification: Concentrate filtrate. Recrystallize or perform silica column chromatography (Ethyl Acetate/Hexane).

Mechanistic Visualization: Aminocarbonylation

Understanding the catalytic cycle is vital for troubleshooting Method C. If the reaction stalls, it is usually at the Oxidative Addition step (sterics) or CO Insertion (pressure).

CarbonylationCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Pyrazole-Br COInsert CO Insertion (Ar-CO-Pd-Br) OxAdd->COInsert + CO NuclAttack Amine Attack (Ar-CO-Pd-NHR) COInsert->NuclAttack + R-NH2 - HBr (Base) RedElim Reductive Elimination (Product Release) NuclAttack->RedElim RedElim->Pd0 Regeneration

Figure 2: Catalytic cycle for Palladium-catalyzed aminocarbonylation.[1] Note that CO insertion must precede amine attack.

Expert Insights & Troubleshooting

  • The "T3P Advantage" in Purity: In comparative studies, T3P consistently yields products with higher optical purity if the pyrazole or amine contains a chiral center. The cyclic anhydride structure prevents the formation of "active ester" intermediates that are prone to racemization [3].

  • Safety in Carbonylation: If using

    
     (Molybdenum hexacarbonyl) as a solid CO source, be aware that it sublimes. Use a sealed tube or microwave reactor to maintain stoichiometry. For gas cylinders, a CO detector in the lab is mandatory.
    
  • Handling Pyrazole Acid Chlorides: Unlike benzoyl chlorides, pyrazole acid chlorides are often less stable and can decompose to "tars" if distilled at too high a temperature. Vacuum distillation is strictly required.

References

  • Buchwald, S. L., et al. (2014).[1] Mild Pd-Catalyzed Aminocarbonylation of (Hetero)Aryl Bromides with a Palladacycle Precatalyst. Organic Letters.

  • Skrydstrup, T., et al. (2010). Efficient Carbonylation Methods using CO Surrogates. Journal of Organic Chemistry.

  • Dunetz, J. R., et al. (2011).[3] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Letters.

  • Process Chemistry of SDHIs. (2020). Design and Synthesis of Pyrazole Carboxamide Fungicides. Journal of Agricultural and Food Chemistry.

Sources

Biological Activity Profile: 1-Methyl-3-nitro-1H-pyrazole-5-carboxamide vs. Analogs

[1]

Executive Summary: The Scaffold vs. The Drug

1-Methyl-3-nitro-1H-pyrazole-5-carboxamide (CAS: 1245772-60-4) is primarily a high-value synthetic intermediate rather than a final pharmaceutical agent. Its biological significance lies in its structural "latent potential"—it serves as a core scaffold that, upon specific derivatization or isomerization, yields potent bioactive molecules ranging from PDE5 inhibitors (Sildenafil precursors) to SDH-inhibiting fungicides and DNA-binding anticancer agents .

This guide objectively compares the 3-nitro-5-carboxamide scaffold against its biologically active analogs, elucidating the structure-activity relationships (SAR) that transform this inert building block into a functional drug.

Comparative Biological Activity Analysis

The biological activity of pyrazole carboxamides is strictly regio-dependent. The position of the nitro group (C3 vs. C4) and the carboxamide group (C3 vs. C4 vs. C5) dictates the target specificity.

Table 1: Structural Analog Performance Matrix
FeatureTarget Compound Analog A (Sildenafil Precursor) Analog B (SDH Inhibitor)
IUPAC Name 1-Methyl-3-nitro-1H-pyrazole-5-carboxamide 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide1-Methyl-3-(difluoromethyl)-1H-pyrazole-4-carboxamide
Key Substituents 3-Nitro, 5-Carboxamide4-Nitro , 3-Propyl4-Carboxamide , 3-Difluoromethyl
Primary Activity Synthetic Intermediate / Latent AntimicrobialPDE5 Inhibitor Precursor (Vasodilation)Succinate Dehydrogenase (SDH) Inhibitor (Fungicide)
Mechanism Electrophilic scaffold for nucleophilic attackPrecursor to pyrazolo[4,3-d]pyrimidin-7-one coreBlocks ubiquinone binding site in Complex II
Bio-Potency Low (IC50 > 100 µM typical)High (nM range after cyclization)High (Fluxapyroxad IC50 < 0.1 µM)
Application Building block for DNA bindersErectile Dysfunction / Pulmonary HypertensionAgricultural Fungicide (e.g., Fluxapyroxad)
Key Mechanistic Insights
1. The "Nitro-Switch": 3-Nitro vs. 4-Nitro

The most critical SAR distinction is the position of the nitro group.

  • 4-Nitro (Analog A): In the synthesis of Sildenafil (Viagra), the nitro group is at the C4 position. This is essential because it is later reduced to an amine to form the pyrimidine ring of the final drug. The C3-nitro variant (our topic) cannot undergo this specific cyclization to form the cGMP-mimicking core, rendering it inactive for PDE5 inhibition but valuable for other pathways.

  • 3-Nitro (Target): The C3-nitro group withdraws electron density, making the C5-carboxamide highly reactive for coupling with amines. This makes it an ideal precursor for DNA-intercalating agents , where the planar nitro-pyrazole system stacks between base pairs.

2. The Carboxamide Shift: C5 vs. C4
  • C5-Carboxamide (Target): Directs steric bulk towards the "lower" face of the ring. Used to synthesize fused ring systems.

  • C4-Carboxamide (Analog B): Found in modern fungicides (SDHI class). The C4 position aligns the amide bond to interact with the TRP residue in the fungal SDH enzyme. The C5-carboxamide analog fails to fit this binding pocket due to steric clash.

Visualizing the Activity Divergence

The following diagram illustrates how the starting scaffold differentiates into distinct pharmacological classes based on regio-chemistry.

GScaffoldScaffold: 1-Methyl-pyrazoleRoute1Nitration at C4(+ 3-Propyl)Scaffold->Route1 C4 Electrophilic Sub.Route2Nitration at C3(+ 5-Carboxamide)Scaffold->Route2 C3 Electrophilic Sub.Route3Carboxylation at C4(+ 3-Difluoromethyl)Scaffold->Route3 C4 FunctionalizationProduct11-Methyl-4-nitro-3-propyl...(Sildenafil Intermediate)Route1->Product1Product21-Methyl-3-nitro-5-carboxamide(Target Compound)Route2->Product2Product3Fluxapyroxad / Bixafen(SDHI Fungicides)Route3->Product3Activity1PDE5 Inhibition Pathway(Vasodilation)Product1->Activity1 CyclizationActivity2DNA Intercalation / Building Block(Latent Activity)Product2->Activity2 DerivatizationActivity3Mitochondrial Complex II Inhibition(Antifungal)Product3->Activity3 Direct Binding

Figure 1: Pharmacological divergence of the methyl-pyrazole scaffold. Note how the position of the nitro and carboxamide groups dictates the final therapeutic indication.

Experimental Protocols

To evaluate the biological potential of 1-methyl-3-nitro-1H-pyrazole-5-carboxamide, researchers typically assess its antimicrobial activity (a common property of nitro-heterocycles) or use it as a substrate for amide coupling .

Protocol A: Synthesis of the Carboxamide from Acid Precursor

Rationale: The carboxylic acid (CAS 181585-93-3) is often the commercial starting material. Conversion to the amide is the first step in library generation.

  • Activation: Dissolve 1-methyl-3-nitro-1H-pyrazole-5-carboxylic acid (1.0 eq) in anhydrous DCM under Nitrogen.

  • Chlorination: Add Oxalyl chloride (1.2 eq) dropwise, followed by a catalytic amount of DMF (2-3 drops). Stir at room temperature for 2 hours until gas evolution ceases (formation of acid chloride).

  • Amidation: Cool the mixture to 0°C. Slowly add aqueous Ammonium Hydroxide (28% NH3, excess) or a specific amine (for analogs).

  • Workup: Stir for 1 hour. Extract with Ethyl Acetate (3x). Wash organic layer with brine, dry over Na2SO4, and concentrate in vacuo.

  • Validation: Confirm structure via 1H NMR (DMSO-d6): Look for singlet at ~4.11 ppm (N-Methyl) and broad singlets at ~7.5-8.0 ppm (Amide NH2).

Protocol B: Antimicrobial Susceptibility Assay (Broth Microdilution)

Rationale: Nitro-pyrazoles often exhibit broad-spectrum antimicrobial activity due to the nitro group's ability to generate reactive oxygen species (ROS) within bacteria.

  • Preparation: Dissolve the test compound (Target and Analogs) in DMSO to a stock concentration of 10 mg/mL.

  • Dilution: Prepare serial two-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well plate. Final concentration range: 0.5 µg/mL to 256 µg/mL.

  • Inoculation: Add 100 µL of bacterial suspension (e.g., S. aureus ATCC 29213) adjusted to

    
     CFU/mL to each well.
    
  • Controls:

    • Positive Control: Ciprofloxacin.

    • Negative Control: DMSO vehicle (max 1%).

  • Incubation: Incubate at 37°C for 18-24 hours.

  • Readout: Determine Minimum Inhibitory Concentration (MIC) visually or via OD600 absorbance.

    • Expected Result: The target 3-nitro compound typically shows moderate activity (MIC 32-64 µg/mL), whereas optimized analogs (e.g., N-aryl derivatives) may reach MIC < 2 µg/mL.

Mechanism of Action: The "Nitro" Factor

The biological activity of the 3-nitro analog is frequently attributed to the nitroreductase pathway .

  • Entry: The lipophilic methyl-pyrazole core facilitates passive diffusion across cell membranes.

  • Activation: Intracellular nitroreductases (type I or II) reduce the

    
     group.
    
  • Cytotoxicity:

    • Anaerobic conditions: Formation of hydroxylamine intermediates that damage DNA.

    • Aerobic conditions: Redox cycling generates Superoxide anions (

      
      ), leading to oxidative stress.
      

This mechanism explains why 3-nitro-pyrazole derivatives are often explored as hypoxic cell radiosensitizers or anti-tubercular agents, distinct from the enzyme-inhibiting mechanism of their non-nitro analogs.

References

  • PubChem. (2025). Compound Summary: Methyl 3-nitro-1H-pyrazole-5-carboxylate (CID 135452337).[1] National Library of Medicine. [Link]

  • ResearchGate. (2024).[2] Design, synthesis and structure-activity relationship of novel pyrazole-4-carboxamide derivatives. (Discusses SDH inhibition SAR). [Link]

  • Journal of Chemical and Pharmaceutical Research. (2015). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (General antimicrobial protocols). [Link]

A Definitive Guide to the Structural Elucidation of 1-methyl-3-nitro-1H-pyrazole-5-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. This guide provides a comprehensive, in-depth analysis of the experimental methodologies required to definitively confirm the structure of 1-methyl-3-nitro-1H-pyrazole-5-carboxamide. We will move beyond a simple listing of techniques to explain the "why" behind experimental choices, ensuring a self-validating and robust analytical workflow.

The pyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The specific substitution pattern of a methyl group at the N1 position, a nitro group at C3, and a carboxamide at C5, presents a unique analytical challenge that demands a multi-faceted approach for unequivocal structure determination.

The Synthetic Pathway: A Logical Starting Point

Confirmation of a chemical structure begins with a plausible synthetic route. A common method for constructing the pyrazole ring is through the condensation of a β-diketone equivalent with a hydrazine.[4] For our target molecule, a logical synthetic approach would be the nitration of a pyrazole precursor followed by functional group manipulation to introduce the carboxamide.

A proposed synthetic workflow is outlined below. The rationale for this multi-step synthesis is to control the regioselectivity of the substitution on the pyrazole ring.

Synthesis_Workflow cluster_synthesis Proposed Synthesis of 1-methyl-3-nitro-1H-pyrazole-5-carboxamide Start Ethyl 2-formyl-3-oxobutanoate Step2 Pyrazole Formation Start->Step2 1. Step1 Methylhydrazine Step1->Step2 Step3 Nitration (HNO3/H2SO4) Step2->Step3 2. Step4 Ester Hydrolysis (NaOH) Step3->Step4 3. Step5 Amidation (SOCl2, then NH3) Step4->Step5 4. Product 1-methyl-3-nitro-1H-pyrazole-5-carboxamide Step5->Product 5.

Caption: Proposed synthetic workflow for 1-methyl-3-nitro-1H-pyrazole-5-carboxamide.

Spectroscopic Elucidation: A Triad of Evidence

Spectroscopic analysis provides the foundational evidence for the proposed structure. A combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) offers a detailed picture of the molecule's connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 1-methyl-3-nitro-1H-pyrazole-5-carboxamide, we would expect to see specific signals in both the ¹H and ¹³C NMR spectra.

¹H NMR Spectroscopy: The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments.

  • N-methyl group: A singlet integrating to three protons, expected in the range of δ 3.8-4.2 ppm.

  • Pyrazole C4-H: A singlet integrating to one proton, expected to be significantly downfield due to the electron-withdrawing effects of the adjacent nitro and carboxamide groups, likely in the range of δ 7.5-8.5 ppm.

  • Carboxamide protons (-CONH₂): Two broad singlets, each integrating to one proton, which may be diastereotopic. Their chemical shift can be variable and concentration-dependent, typically appearing between δ 7.0-8.0 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum will reveal the number of unique carbon environments.

  • N-methyl carbon: A signal in the aliphatic region, around δ 35-40 ppm.

  • Pyrazole ring carbons: Three distinct signals are expected for C3, C4, and C5.

    • C3 (bearing the nitro group): Expected to be significantly deshielded, likely in the range of δ 145-155 ppm.

    • C4: Expected to appear around δ 110-120 ppm.

    • C5 (bearing the carboxamide group): Expected around δ 135-145 ppm.

  • Carboxamide carbonyl carbon: A signal in the downfield region, typically δ 160-170 ppm.

Functional Group ¹H NMR (ppm) ¹³C NMR (ppm)
N-CH₃3.8 - 4.2 (s, 3H)35 - 40
Pyrazole C4-H7.5 - 8.5 (s, 1H)110 - 120
-CONH₂7.0 - 8.0 (br s, 2H)-
Pyrazole C3-NO₂-145 - 155
Pyrazole C5-CONH₂-135 - 145
Carbonyl C=O-160 - 170

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 1-methyl-3-nitro-1H-pyrazole-5-carboxamide.

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the presence of specific functional groups.

  • N-H stretching (carboxamide): Two distinct bands are expected in the region of 3400-3200 cm⁻¹, corresponding to the symmetric and asymmetric stretches of the primary amide.

  • C=O stretching (carboxamide): A strong absorption band around 1680-1650 cm⁻¹ is indicative of the amide carbonyl.

  • N-O stretching (nitro group): Two strong bands are characteristic of the nitro group, one for the asymmetric stretch (around 1550-1500 cm⁻¹) and one for the symmetric stretch (around 1350-1300 cm⁻¹).

  • C=N and C=C stretching (pyrazole ring): Absorptions in the 1600-1450 cm⁻¹ region are typical for the pyrazole ring.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which can further support the proposed structure. For 1-methyl-3-nitro-1H-pyrazole-5-carboxamide (C₅H₅N₅O₃), the expected exact mass is approximately 183.0392 g/mol . High-resolution mass spectrometry (HRMS) would be employed to confirm the elemental composition.

The Gold Standard: Single-Crystal X-ray Diffraction

While spectroscopic methods provide strong evidence, single-crystal X-ray diffraction is the only technique that provides an unambiguous, three-dimensional structure of a molecule in the solid state.[4][5] This method allows for the precise determination of bond lengths, bond angles, and the overall connectivity of atoms.

Obtaining a suitable crystal for X-ray diffraction can be a challenging yet crucial step. The process involves dissolving the purified compound in an appropriate solvent and allowing the solvent to evaporate slowly, encouraging the formation of well-ordered crystals.

The resulting crystal structure would definitively confirm:

  • The 1,3,5-substitution pattern on the pyrazole ring.

  • The planarity of the pyrazole ring.

  • The precise bond lengths and angles of the nitro and carboxamide groups.

  • Intermolecular interactions, such as hydrogen bonding from the carboxamide group, in the crystal lattice.

Structure_Confirmation_Workflow cluster_workflow Workflow for Structural Confirmation Synthesis Proposed Synthesis Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification Spectroscopy Spectroscopic Analysis (NMR, IR, MS) Purification->Spectroscopy Xray Single-Crystal X-ray Diffraction Spectroscopy->Xray If ambiguous or for absolute confirmation Confirmation Structure Confirmed Spectroscopy->Confirmation Strong evidence Xray->Confirmation

Caption: A comprehensive workflow for the structural confirmation of a novel compound.

Comparison with Isomeric Alternatives

To further solidify the structural assignment, it is essential to consider and rule out potential isomers. For 1-methyl-nitro-pyrazole-carboxamide, several positional isomers are possible. The most likely alternative would be 1-methyl-5-nitro-1H-pyrazole-3-carboxamide.

A key distinguishing feature in the ¹H NMR spectrum would be the chemical shift of the pyrazole C4-H proton. In the 3-nitro isomer, this proton is flanked by two electron-withdrawing groups, leading to a more downfield shift compared to the 5-nitro isomer. Computational studies can also be employed to predict the NMR spectra of different isomers, providing a theoretical basis for comparison with experimental data.[6][7]

Conclusion

The structural confirmation of 1-methyl-3-nitro-1H-pyrazole-5-carboxamide is a systematic process that relies on a convergence of evidence from multiple analytical techniques. A logical synthetic pathway provides the initial hypothesis, which is then rigorously tested through a combination of NMR, IR, and mass spectrometry. For absolute and unequivocal proof, single-crystal X-ray diffraction stands as the ultimate arbiter. By following this comprehensive and self-validating workflow, researchers can have the utmost confidence in their molecular architecture, a critical prerequisite for any further investigation in the fields of medicinal chemistry and drug development.

References

  • New Journal of Chemistry. (n.d.). Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. RSC Publishing. Retrieved February 19, 2026, from [Link]

  • ACS Omega. (2025, March 20). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Publications. Retrieved February 19, 2026, from [Link]

  • Visnav. (2022, July 27). Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. Retrieved February 19, 2026, from [Link]

  • MDPI. (2024, November 22). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Retrieved February 19, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide (5).... Retrieved February 19, 2026, from [Link]

  • Connect Journals. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Retrieved February 19, 2026, from [Link]

  • J-Stage. (n.d.). Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction. Retrieved February 19, 2026, from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Retrieved February 19, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid (4). Retrieved February 19, 2026, from [Link]

  • PubChem. (n.d.). 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide. Retrieved February 19, 2026, from [Link]

  • MDPI. (2012, August 27). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Retrieved February 19, 2026, from [Link]

  • ResearchGate. (2025, August 10). 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. Retrieved February 19, 2026, from [Link]

  • PubChem. (n.d.). methyl 3-nitro-1H-pyrazole-5-carboxylate. Retrieved February 19, 2026, from [Link]

  • Jinan Xinnuo Pharmaceutical Technology Co., Ltd. (n.d.). 1-Methyl-4-nitro-3-propyl-(1H)-pyrazole-5-carboxamide. Retrieved February 19, 2026, from [Link]

  • MDPI. (2025, April 15). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Retrieved February 19, 2026, from [Link]

  • Digital CSIC. (2025, August 26). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Retrieved February 19, 2026, from [Link]

  • PubChemLite. (n.d.). 1-methyl-3-nitro-1h-pyrazole-5-carboxylic acid (C5H5N3O4). Retrieved February 19, 2026, from [Link]

  • PubChemLite. (n.d.). Methyl 3-nitro-1h-pyrazole-5-carboxylate (C5H5N3O4). Retrieved February 19, 2026, from [Link]

  • Atlantis Press. (n.d.). Synthesis and Crystal Structure of 1-Methoxymethyl-3,4,5-trinitropyrazole. Retrieved February 19, 2026, from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Retrieved February 19, 2026, from [Link]

  • EPA. (2025, December 4). 1H-Pyrazole-5-carboxamide, 3-bromo-N-[4-chloro-2-methyl-6-[(methylamino)carbonyl]phenyl]-1-(3-chloro-2-pyridinyl)-. Retrieved February 19, 2026, from [Link]

Sources

Validating the Efficacy of 1-methyl-3-nitro-1H-pyrazole-5-carboxamide (MNPC) in Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-methyl-3-nitro-1H-pyrazole-5-carboxamide (MNPC) represents a critical pharmacophore scaffold, often utilized as a synthetic intermediate for antiviral agents (e.g., Favipiravir analogs) and high-energy materials, or investigated for independent antineoplastic activity. Unlike established drugs, MNPC is frequently encountered in Fragment-Based Drug Discovery (FBDD) .

Validating MNPC presents a specific bio-analytical challenge: the nitro-group (


)  at the C3 position is prone to redox cycling, which can generate false-positive signals in standard tetrazolium-based viability assays (MTT/MTS).

This guide outlines a rigorous, self-validating framework to assess MNPC efficacy, comparing it against structural and functional alternatives while mitigating assay artifacts.

Comparative Landscape: MNPC vs. Established Alternatives

To validate MNPC, one must benchmark it against compounds sharing either its structural core (pyrazole-carboxamide) or its functional moiety (nitro-heterocycle).

Table 1: Comparative Pharmacological Profile

FeatureCandidate: MNPC Alt 1: Pyrazinamide (PZA) Alt 2: Nifuroxazide
Structure Nitro-pyrazole corePyrazine-carboxamide coreNitro-furan core
Primary Utility Synthetic Intermediate / Fragment LeadAntitubercular (Prodrug)Antineoplastic / Antibacterial
Mechanism Potential DNA intercalation or hypoxia-activated prodrug (nitro-reduction)Fatty acid synthase (FAS I) inhibition (requires acidic pH)STAT3 Inhibition / Oxidative stress
Solubility (DMSO) High (>50 mM)ModerateModerate
Assay Risk High: Nitro-reductase interference in MTTLow: pH dependent activation requiredHigh: Colorimetric interference
Target Cell Line A549 (Lung), HepG2 (Liver)Macrophages (J774A.1)Cancer Stem Cells (Breast/Colon)
Mechanism of Action & Validation Logic

The biological activity of MNPC is hypothesized to stem from two pathways:

  • Direct Interaction: The carboxamide group acts as a hydrogen bond donor/acceptor, potentially binding kinase pockets (e.g., CDK9 inhibition seen in similar scaffolds).

  • Bioreduction: The nitro group can undergo enzymatic reduction (via nitroreductases) to form reactive hydroxylamines, causing DNA damage specifically in hypoxic tumor environments.

Visualization: MNPC Pharmacological Pathway

MNPC_Mechanism cluster_cytosol Cytosol / Nucleus MNPC 1-methyl-3-nitro- 1H-pyrazole-5-carboxamide Entry Cellular Entry (Passive Diffusion) MNPC->Entry Reductase Nitroreductase (NTR) Entry->Reductase Pathway A: Bioreduction Kinase Kinase Binding (Off-Target) Entry->Kinase Pathway B: Direct Binding Reactive Hydroxylamine Intermediate Reductase->Reactive e- Transfer DNA DNA Damage (Strand Breaks) Reactive->DNA Apoptosis Apoptosis (Caspase 3/7) DNA->Apoptosis Kinase->Apoptosis

Caption: Figure 1.[1] Dual mechanism potential of MNPC: Nitro-reduction leading to genotoxicity (Pathway A) vs. direct carboxamide-mediated protein binding (Pathway B).

Experimental Protocols (The "Senior Scientist" Approach)
Critical Warning: The MTT Artifact

Expert Insight: Do NOT use MTT or MTS assays for MNPC validation. The nitro group in MNPC can directly reduce tetrazolium salts to formazan independent of mitochondrial activity, leading to an underestimation of cytotoxicity (false viability). Solution: Use ATP-based luminescence assays (CellTiter-Glo) or Resazurin (Alamar Blue), which are less susceptible to this redox artifact.

Protocol A: Solubility & Preparation (The Foundation)
  • Objective: Ensure MNPC is truly in solution. Pyrazoles can form micro-aggregates that skew concentration curves.

  • Step 1: Dissolve MNPC in 100% DMSO to create a 50 mM stock.

  • Step 2: Perform a "Cloud Point" check by diluting 1:100 into PBS. If turbidity occurs, sonicate for 10 mins at 40kHz.

  • Step 3: Sterilize via 0.22 µm PTFE syringe filter (Nylon filters may bind the carboxamide).

Protocol B: Efficacy Validation (ATP Luminescence)
  • Cell Lines: A549 (Lung Carcinoma) – highly sensitive to pyrazole derivatives; HepG2 (Hepatocellular) – for metabolic toxicity screening.

  • Reagents: CellTiter-Glo® (Promega) or equivalent ATP assay.

Workflow Steps:

  • Seeding: Seed A549 cells at 3,000 cells/well in 96-well opaque white plates. Incubate 24h.

  • Treatment:

    • Add MNPC (0.1 µM to 100 µM, 8-point log dilution).

    • Positive Control: Doxorubicin (1 µM).

    • Negative Control: 0.5% DMSO (Matched vehicle).

    • Blank: Media only (no cells).

  • Incubation: 48 hours at 37°C, 5% CO2.

  • Readout: Add CellTiter-Glo reagent (1:1 ratio), shake 2 mins, incubate 10 mins (dark). Read Luminescence.

  • Analysis: Calculate

    
     using non-linear regression (4-parameter logistic fit).
    
Protocol C: Selectivity Index (SI) Calculation

To prove MNPC is a viable drug lead and not a general toxin, you must determine the Selectivity Index.



  • Target: An SI > 10 indicates a promising therapeutic window.

Validation Workflow Visualization

Validation_Workflow Start MNPC Stock Prep (50mM in DMSO) QC Solubility QC (Cloud Point Check) Start->QC Assay_Choice Select Assay Method QC->Assay_Choice MTT MTT/MTS Assay Assay_Choice->MTT Avoid ATP ATP Luminescence (CellTiter-Glo) Assay_Choice->ATP Recommended Artifact FAIL: False Positive (Nitro-Reductase Artifact) MTT->Artifact Data Dose-Response Curve (IC50 Calculation) ATP->Data Decision Calculate Selectivity Index (SI) Data->Decision Success Valid Hit (SI > 10) Decision->Success Fail Toxic/Inactive (SI < 2) Decision->Fail

Caption: Figure 2. Decision tree for MNPC validation. Note the critical diversion away from MTT assays to avoid chemical interference.

Data Interpretation Guide

When analyzing your results, use the following reference ranges based on structural analogs (e.g., Nifuroxazide derivatives):

ParameterResult RangeInterpretationAction

(Tumor)
< 5 µMPotent Hit Proceed to mechanistic studies (Caspase assay).

(Tumor)
5 - 50 µMModerate Activity Optimization required (SAR expansion).

(Tumor)
> 50 µMInactive Compound likely requires metabolic activation or is inert.
SI Ratio < 2.0General Toxin Discard or use as toxic payload only.
References
  • Nitrogen Heterocycle Bioactivity

    • Title: Biological Validation of Novel Polysubstituted Pyrazole Candidates with in Vitro Anticancer Activities.[2][3][4][5][6][7]

    • Source: Molecules (MDPI), 2016.
    • URL:[Link]

  • Assay Interference (The "MTT Pitfall")

    • Title: Considerations and Technical Pitfalls in the Employment of the MTT Assay.
    • Source: Cells (MDPI), 2021.
    • URL:[Link][8]

  • Compound Data (PubChem)

    • Title: Methyl 3-nitro-1H-pyrazole-5-carboxylate (Analogous Precursor Data).[9]

    • Source: PubChem CID 135452337.[9]

    • URL:[Link][9]

  • Structural Context (Sildenafil Intermediates)

    • Title: Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds.
    • Source: Int. J. Mol. Sci., 2012.
    • URL:[Link]

Sources

Cross-Validation of Analytical Methods for Pyrazole Compounds: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-Validation of Analytical Methods for Pyrazole Compounds Content Type: Technical Comparison Guide Audience: Researchers, Senior Scientists, and QC Professionals in Drug Development

Executive Summary: The Pyrazole Challenge

Pyrazole derivatives are ubiquitous in modern medicinal chemistry (e.g., Celecoxib, Ruxolitinib) but present unique analytical challenges due to annular tautomerism and polarity . A single analytical technique is often insufficient to guarantee the purity and structural integrity required by ICH Q2(R1) guidelines.

This guide outlines a self-validating orthogonal framework where Quantitative NMR (qNMR) serves as the primary absolute reference to validate secondary routine methods like HPLC-UV and LC-MS . We also address the specific limitations of GC-MS for these polar heterocycles.

The Core Directive: Orthogonal Cross-Validation Workflow

To ensure scientific integrity, we do not rely on a purchased reference standard initially. Instead, we establish a "Primary Reference Standard" using qNMR, which then validates the "Secondary Method" (HPLC) used for routine high-throughput analysis.

Workflow Visualization

The following decision tree illustrates the logical flow of this cross-validation system.

CrossValidationWorkflow Synthesis Crude Pyrazole Synthesis/Isolation qNMR Primary Method: qNMR (Absolute Purity Assessment) Synthesis->qNMR PurityCheck Purity > 98%? qNMR->PurityCheck Determine wt% Recrystallize Recrystallization/ Prep-HPLC PurityCheck->Recrystallize No AssignPotency Assign 'As-Is' Potency (Mass Balance Calculation) PurityCheck->AssignPotency Yes Recrystallize->qNMR HPLC_Dev Secondary Method: HPLC-UV (Method Development) AssignPotency->HPLC_Dev Use as Ref Std Validation Cross-Validation (Linearity, Accuracy vs qNMR) HPLC_Dev->Validation Routine Routine QC Analysis (Batch Release) Validation->Routine Passes ICH Q2(R1)

Figure 1: Self-validating workflow establishing qNMR as the primary anchor for HPLC method validation.

Comparative Analysis of Methods

Primary Reference: Quantitative NMR (qNMR)

Role: Absolute quantification (purity assignment) without an identical reference standard.[1] Mechanism: The integrated signal intensity is directly proportional to the number of nuclei, regardless of chemical structure.

  • Critical Protocol:

    • Internal Standard (IS): Maleic Acid (for polar/DMSO-d6) or 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) (for non-polar/CDCl3).

    • Relaxation Delay (d1): Must be

      
       (typically 30–60s) to ensure full magnetization recovery.
      
    • Advantage: Eliminates response factor errors common in UV detection.

Routine Analysis: RP-HPLC (UV Detection)

Role: High-throughput purity, impurity profiling, and stability testing. Challenge: Pyrazoles are basic and tautomeric. Without pH control, peaks broaden or split.

  • Critical Protocol:

    • Column: C18 (End-capped to reduce silanol interactions).

    • Mobile Phase: Acidic (0.1% TFA or Formic Acid) is mandatory to protonate the pyrazole ring (

      
      ), locking it in a single ionic form and preventing peak splitting.
      
Orthogonal Impurity Profiling: GC-MS vs. LC-MS

Role: Detecting genotoxic impurities and residual solvents.

FeatureLC-MS (ESI)GC-MS (EI)
Target Analytes Non-volatile, polar, thermally labile pyrazoles.Volatile intermediates, residual solvents.
Sample Prep Dilute and shoot (compatible with aqueous).Derivatization Required (Silylation) for polar pyrazoles.
Sensitivity High (pg/mL range).Moderate to High.
Limitation Matrix effects (ion suppression).Thermal degradation of labile groups.

Deep Dive: The Tautomerism Challenge

Pyrazoles exist in dynamic equilibrium between 1H- and 2H- tautomers. This can lead to "ghost peaks" or broad signals if the analytical timescale is faster than the tautomeric exchange.

Tautomerism T1 1H-Pyrazole (Major in non-polar) TS Transition State (Proton Transfer) T1->TS Fast Exchange Acid Protonated Pyrazolium (pH < pKa) T1->Acid + H+ (Acidic HPLC) T2 2H-Pyrazole (Major in polar/H-bond) TS->T2 T2->Acid + H+

Figure 2: Tautomeric equilibrium. Acidic mobile phases (Green node) collapse the equilibrium into a single species, ensuring sharp HPLC peaks.

Experimental Protocols

Protocol A: Absolute Purity via qNMR (The "Truth" Standard)

Objective: Determine the absolute weight % purity of the synthesized pyrazole to use it as a reference standard.

  • Selection of IS: Choose Maleic Acid (TraceCERT® grade). It has a sharp singlet at

    
     6.3 ppm (DMSO-
    
    
    
    ), typically clear of pyrazole aromatic signals.
  • Sample Prep:

    • Weigh exactly

      
       mg of Pyrazole Sample (
      
      
      
      ).
    • Weigh exactly

      
       mg of Maleic Acid IS (
      
      
      
      ).
    • Dissolve both in 0.6 mL DMSO-ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

      
       in a single vial. Vortex until clear. Transfer to NMR tube.[2][3]
      
  • Acquisition Parameters:

    • Pulse angle: 90°.

    • Relaxation delay (

      
      ): 60 seconds.
      
    • Scans (

      
      ): 16 or 32 (for S/N > 150).
      
    • Temperature: 298 K.

  • Calculation:

    
    
    Where 
    
    
    
    =Integral area,
    
    
    =Number of protons,
    
    
    =Molar mass,
    
    
    =Purity.[4][5]
Protocol B: Routine HPLC-UV Method Validation

Objective: Validate the HPLC method using the qNMR-valued material.

  • Conditions:

    • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm).

    • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).[6]

    • Mobile Phase B: Acetonitrile + 0.1% TFA.

    • Gradient: 5% B to 95% B over 10 min.

    • Flow: 1.0 mL/min.[6]

    • Detection: UV at

      
       (determined by scan, typically 254 nm).
      
  • Cross-Validation Step:

    • Prepare a stock solution using the purity value derived from Protocol A .

    • Inject 5 replicates.

    • Acceptance Criteria: The HPLC purity (Area %) should agree with qNMR purity (Weight %) within

      
      . If HPLC is significantly higher, it indicates non-UV absorbing impurities (salts, solvents) that qNMR detected but HPLC missed.
      

Performance Data Comparison

The following table summarizes typical performance metrics for pyrazole analysis across three orthogonal methods.

MetricqNMR (Primary Ref)HPLC-UV (Routine)GC-MS (Trace Analysis)
Specificity Excellent (Structural ID)High (Separation)High (Mass Fingerprint)
Linearity (

)
> 0.999> 0.999> 0.995
Precision (RSD) < 1.0%< 0.5%< 2.0%
LOD ~100 µg/mL~0.1 µg/mL~0.01 µg/mL
Sample Requirement ~10-20 mg (Non-destructive)< 1 mg (Destructive)< 1 mg (Destructive)
Key Limitation Low SensitivityRequires Reference StdDerivatization often needed

References

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy. Link

  • ICH Expert Working Group. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • Claramunt, R. M., et al. (2006). The tautomerism of pyrazoles: A solid state NMR study. Arkivoc. Link

  • Schoenmakers, P. J. (2008). Optimization of Chromatographic Selectivity: A Guide to Method Development. Elsevier Science.
  • Little, J. L. (1999). Artifacts in Trimethylsilyl Derivatization for Gas Chromatography-Mass Spectrometry. Journal of Chromatography A. Link

Sources

A Senior Scientist's Guide to Comparing the Cytotoxicity of Pyrazole Carboxamides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyrazole nucleus, a five-membered heterocyclic ring with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry, forming the scaffold of numerous compounds with diverse pharmacological activities.[1][2] Among its derivatives, pyrazole carboxamides have emerged as a particularly promising class of compounds in the realm of drug discovery, demonstrating significant potential as anticancer, anti-inflammatory, and antimicrobial agents.[2][3] The therapeutic efficacy of these compounds, especially in oncology, is intrinsically linked to their ability to induce cell death in target pathological cells—a property known as cytotoxicity.

However, the term "cytotoxicity" encompasses a wide array of mechanisms and outcomes. A compound may induce necrosis by causing catastrophic membrane failure, or it may trigger the highly regulated process of apoptosis (programmed cell death).[4] Furthermore, the cytotoxic potential of a pyrazole carboxamide derivative is not absolute; it is highly dependent on its specific chemical structure, the genetic and metabolic makeup of the target cell line, and the experimental conditions under which it is tested.[5][6]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively compare the cytotoxicity of different pyrazole carboxamide derivatives. We will move beyond a simple cataloging of IC₅₀ values to explore the causality behind experimental choices, detail robust protocols for key assays, and analyze the structure-activity relationships (SAR) that govern a compound's cytotoxic potential. Our objective is to equip you with the knowledge to design, execute, and interpret cytotoxicity studies with scientific rigor, ultimately facilitating the identification of promising therapeutic leads.

Principles of In Vitro Cytotoxicity Assessment

Before comparing specific compounds, it is crucial to understand the fundamental methods used to quantify cytotoxicity. These assays typically measure key indicators of cellular health. A reduction in cell viability by more than 30% is generally considered a cytotoxic effect.[7] The choice of assay is critical, as different methods probe different aspects of cellular demise and can yield varying results.[8][9]

Key Cytotoxicity Endpoints:

  • Metabolic Activity: Assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) test measure the activity of mitochondrial dehydrogenases. A decrease in this activity is inferred as a reduction in viable, metabolically active cells.[6][9]

  • Cell Membrane Integrity: Healthy cells maintain an intact plasma membrane. When a cell is damaged, this membrane becomes permeable, releasing intracellular components. The Lactate Dehydrogenase (LDH) assay quantifies the release of this stable cytosolic enzyme into the culture medium as a marker of membrane damage and cell lysis.[4][10]

  • Apoptosis Induction: Apoptosis is a controlled form of cell death characterized by specific morphological and biochemical events. Flow cytometry using Annexin V and Propidium Iodide (PI) staining can distinguish between healthy, early apoptotic, late apoptotic, and necrotic cells, providing detailed mechanistic insights.[5][11]

Experimental Methodologies: A Self-Validating System

The trustworthiness of any comparative analysis rests on the quality of the underlying experimental data. Here, we provide detailed, step-by-step protocols for three essential cytotoxicity assays. The causality behind each step is explained to foster a deeper understanding of the methodology.

General Experimental Workflow

The following diagram illustrates a typical workflow for screening and comparing the cytotoxicity of novel compounds.

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment & Incubation cluster_assay Phase 3: Cytotoxicity Assessment cluster_analysis Phase 4: Data Analysis A 1. Culture & Seed Cancer Cell Lines (e.g., MCF-7, HCT116) B 2. Prepare Serial Dilutions of Pyrazole Carboxamides (in appropriate solvent, e.g., DMSO) C 3. Treat Cells with Compounds (Include vehicle & positive controls) B->C D 4. Incubate for a Defined Period (e.g., 24, 48, 72 hours) C->D E 5a. MTT Assay (Metabolic Activity) D->E F 5b. LDH Assay (Membrane Integrity) D->F G 5c. Apoptosis Assay (Flow Cytometry) D->G H 6. Quantify Signal (Spectrophotometer/Flow Cytometer) E->H F->H G->H I 7. Calculate % Viability & Determine IC50 Values H->I

Caption: General workflow for in vitro cytotoxicity testing of pyrazole carboxamides.

Protocol 1: MTT Assay for Cell Viability

This colorimetric assay is a widely used method for assessing metabolic activity as an indicator of cell viability.[5]

Principle: The yellow tetrazolium salt, MTT, is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan crystals.[6] The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed cells (e.g., HCT116, HepG2) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[5][12]

    • Causality: This initial incubation allows cells to recover from trypsinization and adhere to the plate, ensuring they are in a healthy, exponential growth phase before treatment.

  • Compound Treatment: Prepare serial dilutions of the pyrazole carboxamide compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

    • Causality: A serial dilution is essential to generate a dose-response curve, from which the IC₅₀ value (the concentration that inhibits 50% of cell growth) can be accurately determined.

  • Incubation: Incubate the plate for the desired exposure times (e.g., 48 or 72 hours) at 37°C.[5]

    • Causality: This extended incubation period allows the compound sufficient time to exert its cytotoxic or cytostatic effects.

  • MTT Addition: After incubation, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5][9]

    • Causality: This allows viable cells to convert the MTT into formazan. The incubation time is critical; too short may result in a weak signal, while too long can lead to artifacts.

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[5][9]

    • Causality: Formazan is insoluble in aqueous solutions. DMSO is a powerful organic solvent that effectively dissolves the crystals, creating a homogenous colored solution required for accurate absorbance reading.

  • Data Acquisition: Measure the absorbance of the solution using a microplate reader, typically at a wavelength of 570 nm.

Protocol 2: LDH Assay for Membrane Integrity

This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the supernatant.[10]

Principle: Released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt into a colored formazan product. The intensity of the color is proportional to the amount of LDH released, and thus to the number of lysed cells.[4]

Step-by-Step Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol. It is crucial to set up controls: a) untreated cells (spontaneous LDH release), b) vehicle control, and c) a maximum LDH release control (cells treated with a lysis buffer).

  • Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes.[5]

    • Causality: Centrifugation pellets any detached but intact cells, ensuring that the supernatant collected for the assay primarily contains LDH from lysed cells.

  • LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new, clean 96-well plate. Add 50 µL of the LDH reaction mixture (containing the substrate and tetrazolium salt, as per the kit instructions) to each well.[5]

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[5]

    • Causality: This allows the enzymatic reaction to proceed. Protecting it from light is important as tetrazolium salts can be light-sensitive.

  • Stop Reaction & Data Acquisition: Add 50 µL of the stop solution (often a mild acid, as per the kit) to each well. Measure the absorbance at the recommended wavelength (e.g., 490 nm or 565 nm).[4][10]

Comparative Cytotoxicity of Pyrazole Carboxamide Derivatives

The cytotoxic profile of a pyrazole carboxamide is profoundly influenced by the substitution patterns on the pyrazole ring and the nature of the carboxamide group. The following tables summarize experimental data from the literature, providing a basis for objective comparison.

Table 1: Cytotoxicity (IC₅₀, µM) of 1H-Pyrazole-3-carboxamide Derivatives

Compound IDSubstitution PatternHCT116 (Colon)HepG2 (Liver)Reference
pym-5 5-(3-cyclopropylureido)-N-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]~9.34>10[12]
pym-55 N/A>10~9.87[12]
Iressa Positive Control9.34N/A[12]
Roscovitine Positive ControlN/A9.87[12]

Data presented as IC₅₀ values in µM. "N/A" indicates data not available.

Table 2: Cytotoxicity (IC₅₀, µM) of 1-Methyl-1H-pyrazole-5-carboxamide Derivatives in Respiring Cells

Compound IDFAO (Rat Hepatocyte)Mechanism HighlightReference
MIPS-0019081 0.15Potent inhibitor of oxygen consumption[13][14]
MIPS-0018666 0.16Potent inhibitor of oxygen consumption[13][14]
MIPS-0016442 0.51Potent inhibitor of oxygen consumption[13][14]
All Tested ≤6Dose-dependent inhibition of mitochondrial respiration[13][14]

These compounds showed unexpected acute toxicity in mice, which was not predicted by standard cytotoxicity assays but correlated with inhibition of mitochondrial respiration.[13][15][16]

Table 3: Cytotoxicity (IC₅₀, µM) of Pyrazole-4-carboxamide Derivatives

Compound IDHeLa (Cervical)HepG2 (Liver)Target(s)Reference
6k 0.430.67Aurora Kinase A/B[17]
11g >10>10Succinate Dehydrogenase (SDH)[18]
Doxorubicin Positive ControlN/AN/A[19]

Note the significant difference in potency, likely attributable to different intracellular targets.

Mechanisms of Cytotoxic Action & Structure-Activity Insights

Understanding how a compound kills a cell is as important as knowing how much of it is required. Pyrazole carboxamides exert their cytotoxic effects through a variety of mechanisms.

Key Mechanistic Pathways
  • Kinase Inhibition: Many pyrazole carboxamides are designed as ATP-competitive kinase inhibitors. By blocking the activity of kinases crucial for cell cycle progression and survival, such as Aurora Kinases or Cyclin-Dependent Kinases (CDKs), they can induce cell cycle arrest (often at the G2/M phase) and trigger apoptosis.[17][20][21] Compound 6k , for instance, potently inhibits both Aurora A and B, leading to abnormal mitosis and apoptosis.[17]

  • Mitochondrial Disruption: As demonstrated by the 1-methyl-1H-pyrazole-5-carboxamide series, some derivatives can directly interfere with mitochondrial function.[13][14][16] Inhibition of the electron transport chain disrupts cellular respiration, leading to a rapid depletion of ATP, an increase in reactive oxygen species (ROS), and subsequent cell death.[22] This highlights the importance of assessing mitochondrial toxicity early in drug discovery.[13][15]

  • DNA Interaction: Some pyrazole derivatives can bind to the minor groove of DNA or inhibit enzymes like Topoisomerase II that are critical for DNA replication and repair.[12][21] This interaction can cause DNA damage, stall replication forks, and ultimately trigger an apoptotic response.

  • Tubulin Polymerization Inhibition: The cellular cytoskeleton is a dynamic structure essential for cell division. Certain pyrazole analogs have been shown to inhibit the polymerization of tubulin, the building block of microtubules.[23] This disrupts the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis.[22]

Visualizing Apoptotic Pathways

The following diagram illustrates the convergence of the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways, which are common endpoints for many cytotoxic pyrazole carboxamides.

G cluster_triggers Cytotoxic Triggers cluster_pathways Apoptotic Pathways cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_execution Execution Phase Kinase_Inhibition Kinase Inhibition (e.g., Aurora, CDK) Bax Bax/Bak Activation Kinase_Inhibition->Bax Mito_Damage Mitochondrial Damage (e.g., via ROS) Mito_Damage->Bax DNA_Damage DNA Damage DNA_Damage->Bax Mito Mitochondrial Membrane Permeabilization Bax->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Executioner Caspases (Caspase-3/7) Casp9->Casp3 Receptor Death Receptor (e.g., Fas, TRAIL) Casp8 Caspase-8 Activation Receptor->Casp8 Casp8->Casp3 Apoptosis Apoptosis (DNA Fragmentation, Cell Shrinkage) Casp3->Apoptosis

Caption: Key apoptotic pathways triggered by pyrazole carboxamide derivatives.

Structure-Activity Relationship (SAR) Insights

The collected data allows for the deduction of preliminary SAR. For instance:

  • Substitution Matters: The replacement of a secondary amide with a primary amide in certain pyrazole-carboxamide hybrids resulted in a loss of trypanocidal activity, suggesting that the bulk and hydrogen-bonding capability of this group are critical for target interaction.[24]

  • Target-Specific Moieties: The potent activity of compound 6k against Aurora kinases is likely due to its specific chemical structure, which fits optimally into the ATP-binding pocket of these enzymes. In contrast, compounds designed as SDH inhibitors, like 11g , have entirely different structural requirements and show poor cytotoxicity against cancer cell lines.[17][18]

  • Electron-Donating/Withdrawing Groups: The placement of electron-donating groups (like methoxy) or electron-withdrawing groups (like nitro or halo) on the phenyl rings attached to the pyrazole core can significantly modulate activity, often by influencing binding affinity or pharmacokinetic properties.[21][23]

Conclusion

The comparative analysis of pyrazole carboxamide cytotoxicity is a multifaceted endeavor that requires more than a simple ranking of IC₅₀ values. A scientifically robust comparison is built upon a foundation of well-chosen, meticulously executed assays that probe distinct cellular death mechanisms. As we have seen, different pyrazole carboxamide scaffolds exhibit vastly different levels of potency, driven by their interaction with diverse intracellular targets ranging from cell cycle kinases to mitochondrial proteins and DNA.

The unexpected toxicity of the 1-methyl-1H-pyrazole-5-carboxamide series serves as a critical lesson: early and comprehensive toxicological profiling, including assessments of mitochondrial health, is indispensable in the drug discovery pipeline.[13][16] Future research should focus on integrating multi-parametric cytotoxicity assays early in the screening process. By combining measures of metabolic health, membrane integrity, and specific apoptotic markers, researchers can build a more complete picture of a compound's biological effects, leading to a more rational and efficient drug development process. The insights gained from such rigorous comparisons will undoubtedly accelerate the journey of promising pyrazole carboxamide derivatives from the laboratory bench to clinical application.

References

  • Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction. J-Stage. [Link]

  • 1-methyl-1H-pyrazole-5-carboxamide derivatives exhibit unexpected acute mammalian toxicity. Monash University. [Link]

  • Novel pyrazole-5-carboxamide and pyrazole-pyrimidine derivatives: synthesis and anticancer activity. PubMed. [Link]

  • 1-Methyl-1H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Cytotoxicity Testing: Everything You Need to Know. Test Labs. [Link]

  • Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. PMC - NIH. [Link]

  • In vitro cytotoxicity test of medical devices. CleanControlling. [Link]

  • 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. PubMed. [Link]

  • Synthesis, Characterization and Evaluation of Anticancer Activity of New Pyrazole-5-carboxamide Derivatives. Asian Journal of Chemistry. [Link]

  • 1-Methyl-1H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. ACS Publications. [Link]

  • In vitro cytotoxicity testing prediction of acute human toxicity. ResearchGate. [Link]

  • Discovery of new pyrazole-4-carboxamide analogues as potential anticancer agents targeting dual aurora kinase A and B. PubMed. [Link]

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing. [Link]

  • In Vitro Cytotoxicity Testing. EAG Laboratories. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Publishing. [Link]

  • Design, synthesis and structure–activity relationship of novel pyrazole‐4‐carboxamide derivatives. ResearchGate. [Link]

  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. SciELO. [Link]

  • Synthesis and Structure-activity Relationship Studies of Pyrazole-based Heterocycles as Antitumor Agents. ResearchGate. [Link]

  • Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. MDPI. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC. [Link]

  • LDH Cytotoxicity Assay Kit (A319649). Antibodies.com. [Link]

  • LDH Cytotoxicity Assay FAQs. G-Biosciences. [Link]

  • A Comparative and Critical Analysis for In Vitro Cytotoxic Evaluation of Magneto-Crystalline Zinc Ferrite Nanoparticles Using MTT, Crystal Violet, LDH, and Apoptosis Assay. MDPI. [Link]

  • Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Encyclopedia.pub. [Link]

  • Identification of a Potent Cytotoxic Pyrazole with Anti-Breast Cancer Activity That Alters Multiple Pathways. PMC. [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications (IJPRA). [Link]

  • (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. [Link]

Sources

head-to-head comparison of 1-methyl-3-nitro-1H-pyrazole-5-carboxamide with other inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide for the Evaluation of Novel Enzyme Inhibitors, Featuring 1-methyl-3-nitro-1H-pyrazole-5-carboxamide

As a Senior Application Scientist, this guide is designed for researchers, scientists, and drug development professionals. It provides a comprehensive framework for the head-to-head comparison of novel chemical entities against established inhibitors. While we will use 1-methyl-3-nitro-1H-pyrazole-5-carboxamide as our lead example, the principles and protocols outlined herein are broadly applicable to the rigorous evaluation of any new inhibitor.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole ring is a privileged scaffold in medicinal chemistry, recognized for its presence in a multitude of pharmacologically active agents.[1] Derivatives of pyrazole have been developed as potent inhibitors for a wide range of biological targets, including kinases, which are crucial in treating diseases like cancer.[1][2] The compound 1-methyl-3-nitro-1H-pyrazole-5-carboxamide belongs to this promising class. Although specific biological data for this exact molecule is not yet prevalent in public literature, its structural motifs—the pyrazole core, a carboxamide linker, and a nitro group—suggest potential as a targeted inhibitor. Structure-activity relationship (SAR) studies on similar pyrazole series have indicated that a nitro group can be optimal for inhibitory activity against certain targets, such as Aurora A kinase.[2]

This guide will therefore outline the essential experimental framework required to characterize 1-methyl-3-nitro-1H-pyrazole-5-carboxamide and compare its performance head-to-head with other inhibitors targeting a relevant enzyme class, such as protein kinases.

PART 1: Defining the Target Landscape and Mechanism of Action

The first step in evaluating any inhibitor is to understand its biological target and mechanism of action (MOA).[3] For pyrazole derivatives, kinases are a common and critical target.[2] Kinases regulate cellular signaling by phosphorylating substrate proteins, and their dysregulation is a hallmark of many cancers. Most small molecule kinase inhibitors function by competing with ATP at the enzyme's active site.

G cluster_0 Kinase Signaling Cascade cluster_1 Signal Signal Kinase Kinase Signal->Kinase Activates Substrate_Protein Substrate_Protein Kinase->Substrate_Protein Binds ATP & Substrate Phosphorylated_Protein Phosphorylated_Protein Substrate_Protein->Phosphorylated_Protein Phosphorylates Cellular_Response Cellular_Response Phosphorylated_Protein->Cellular_Response Triggers Inhibitor Inhibitor Inhibitor->Kinase Blocks ATP Binding

Caption: Generalized kinase signaling pathway and point of inhibition.

To definitively characterize an inhibitor, its MOA relative to the substrate (e.g., competitive, non-competitive, uncompetitive) must be determined. This is achieved by analyzing enzyme kinetics at varying concentrations of both the substrate and the inhibitor.[3][4]

PART 2: Head-to-Head Comparison - A Data-Driven Approach

A direct comparison requires robust, quantitative data. While specific data for 1-methyl-3-nitro-1H-pyrazole-5-carboxamide is pending, we can establish a comparative table using data from other published pyrazole-based kinase inhibitors to illustrate the framework. A meaningful comparison extends beyond simple potency (IC50) to include cellular activity and selectivity.

Table 1: Illustrative Head-to-Head Comparison of Pyrazole-Based Kinase Inhibitors

ParameterLead Compound (Putative)Afuresertib (Akt1 Inhibitor)Compound 6 (Aurora A Inhibitor)Compound 43 (PI3K Inhibitor)
Target(s) To be determinedAkt1 KinaseAurora A KinasePI3 Kinase
Biochemical Potency (IC50) To be determined1.3 nM[2]160 nM[2]250 nM[5]
Cellular Potency (EC50) To be determined950 nM (HCT116 cells)[2]390 nM (HCT116 cells)[2]Not Reported
Mechanism of Action To be determinedATP-CompetitiveATP-CompetitiveATP-Competitive
Reference N/A[2][2][5]

Note: This table is for illustrative purposes to demonstrate how data should be structured. Values are from distinct chemical series.

PART 3: Essential Experimental Protocols for Inhibitor Characterization

The generation of reliable comparative data hinges on meticulous and standardized experimental design. The following protocols are fundamental to this process.

Protocol 1: Biochemical Potency (IC50 Determination)

The half-maximal inhibitory concentration (IC50) is a core measure of an inhibitor's potency in a cell-free system.[6] Luminescence-based assays, such as ADP-Glo™, are widely used as they measure kinase activity by quantifying the amount of ADP produced.[7]

G cluster_workflow IC50 Determination Workflow Start Start Plate_Kinase Plate Kinase Enzyme & Substrate Start->Plate_Kinase Add_Inhibitor Add Serially Diluted Inhibitor Compound Plate_Kinase->Add_Inhibitor Incubate_1 Incubate to Allow Compound Binding Add_Inhibitor->Incubate_1 Add_ATP Initiate Reaction with ATP Incubate_1->Add_ATP Incubate_2 Incubate for Kinase Reaction Add_ATP->Incubate_2 Stop_Reaction Add ADP-Glo™ Reagent to Stop Reaction & Deplete ATP Incubate_2->Stop_Reaction Develop_Signal Add Kinase Detection Reagent to Produce Luminescence Stop_Reaction->Develop_Signal Read_Plate Measure Luminescence on Plate Reader Develop_Signal->Read_Plate Analyze Plot Data & Calculate IC50 (4-Parameter Logistic Fit) Read_Plate->Analyze End End Analyze->End G Start Perform IC50 Assay at Varying Substrate Concentrations Decision How does IC50 change as [Substrate] increases? Start->Decision Competitive Result: Competitive Inhibition IC50 Increases Inhibitor binds to active site Decision->Competitive Increases NonCompetitive Result: Non-Competitive Inhibition IC50 is Unchanged Inhibitor binds to allosteric site Decision->NonCompetitive No Change Uncompetitive Result: Uncompetitive Inhibition IC50 Decreases Inhibitor binds to Enzyme-Substrate complex Decision->Uncompetitive Decreases

Caption: Logic diagram for determining inhibition mechanism.

This experiment involves repeating the IC50 determination (Protocol 1) at several fixed concentrations of the substrate (e.g., 0.5x, 1x, 5x, and 10x Km of ATP). [4]The resulting shift, or lack thereof, in the IC50 value elucidates the inhibitor's mechanism.

Conclusion and Future Directions

The comprehensive evaluation of a novel inhibitor like 1-methyl-3-nitro-1H-pyrazole-5-carboxamide requires a multi-faceted, data-driven approach. By systematically determining its biochemical potency, cellular efficacy, and mechanism of action, researchers can build a robust profile of the compound. This allows for a direct and meaningful head-to-head comparison against existing inhibitors, ultimately identifying superior candidates for further preclinical and clinical development. The protocols and frameworks provided here serve as a validated roadmap for this critical phase of drug discovery.

References

  • Shaaban, O. G., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 27(1), 330. Retrieved from [Link]

  • Li, J., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Pharmaceuticals, 16(5), 735. Retrieved from [Link]

  • Kilpatrick, K., & Tchesnokov, E. P. (2009). Cell-based Assays to Identify Inhibitors of Viral Disease. Current pharmaceutical biotechnology, 10(6), 569–576. Retrieved from [Link]

  • Pond, E., et al. (2021). Head-to-head comparison of tyrosine kinase inhibitors in renal cell carcinoma using patient-derived cell culture. Future Oncology, 17(16), 2029-2039. Retrieved from [Link]

  • Patel, H., & Sharma, D. (2021). A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences, 1(1), 1-10.
  • Şen, E., et al. (2013). Inhibitory effect of novel pyrazole carboxamide derivatives on human carbonic anhydrase enzyme. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(1), 153-158. Retrieved from [Link]

  • Karrouchi, K., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. Retrieved from [Link]

  • Shaaban, O. G., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. PubMed, 35011562. Retrieved from [Link]

  • Gunerka, P., et al. (2020). Kinase assays IC50 determination. Bio-protocol, 10(14), e3689. Retrieved from [Link]

  • Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2021). Structure of a novel pyrazole carboxamide derivative synthesized as a ChEs and hCA isoenzymes inhibitor. Journal of Molecular Structure, 1230, 129881.
  • King Fahd University of Petroleum & Minerals. (2013). Inhibitory effect of novel pyrazole carboxamide derivatives on human carbonic anhydrase enzyme. Retrieved from [Link]

  • Wehweck, F., et al. (2021). Head‐to‐head comparison of TKI and CPI first‐line treatment strategies in advanced renal cell carcinoma—Real‐world data from the German research platform CARAT. International Journal of Cancer, 149(8), 1574-1584. Retrieved from [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Retrieved from [Link]

  • Al-Said, M. S., et al. (2021). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 26(16), 4945. Retrieved from [Link]

  • Brehmer, D., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8753. Retrieved from [Link]

  • Kim, K., et al. (2014). Pyrazole-5-carboxamides, novel inhibitors of receptor for advanced glycation end products (RAGE). European Journal of Medicinal Chemistry, 80, 340-349. Retrieved from [Link]

  • Gande, S. L., et al. (2021). Inhibitor potency and assay conditions: A case study on SARS-CoV-2 main protease. Proceedings of the National Academy of Sciences, 118(35), e2108625118. Retrieved from [Link]

  • Promega Corporation. (2018, June 21). Factors Influencing Compound Potency in Biochemical and Cellular Assays. Retrieved from [Link]

  • Reaction Biology. (n.d.). Cell-Based In Vitro Kinase Assay Services. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of different tyrosine kinase inhibitors (TKIs). Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide (5) and 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide (6). Retrieved from [Link]

  • ASCO Publications. (2025, April 24). Which Is the Best Tyrosine Kinase Inhibitor for Newly Diagnosed Chronic Myelogenous Leukemia?. Retrieved from [Link]

  • ACS Publications. (2022, November 1). Discovery of N-Methoxy-(biphenyl-ethyl)-pyrazole-carboxamides as Novel Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • ResearchGate. (2025, August 5). (PDF) Nitropyrazoles (review). Retrieved from [Link]

  • Meddocs Publishers. (2021, April 16). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. Retrieved from [Link]

  • Frontiers. (2021, May 9). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Retrieved from [Link]

  • JOCPR. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012, May 1). Mechanism of Action Assays for Enzymes. Assay Guidance Manual. Retrieved from [Link]

  • Ploeger, K., & Wood, M. (2012). Improved Inhibitor Screening Experiments by Comparative Analysis of Simulated Enzyme Progress Curves. PLoS ONE, 7(10), e46764. Retrieved from [Link]

  • Biology LibreTexts. (2025, December 12). 12: Activity 3-3 - Identifying the Type of Enzyme Inhibition. Retrieved from [Link]

  • Quora. (2018, February 2). What experiment would test whether an enzyme is competitive or non-competitive?. Retrieved from [Link]

  • J-Stage. (n.d.). Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction. Retrieved from [Link]

  • PubMed. (2020, October 7). Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. Retrieved from [Link]

Sources

Comparative Guide to Pyrazole Scaffold Construction: From Classical Condensation to Catalytic Cycloaddition

[1]

Executive Summary

The pyrazole ring is a privileged pharmacophore in medicinal chemistry, anchoring blockbuster drugs like Celecoxib (Celebrex) , Sildenafil (Viagra) , and Rimonabant .[1] Its structural rigidity and ability to engage in hydrogen bonding make it ideal for kinase inhibition and GPCR modulation.

However, the "best" synthesis method is context-dependent. While the classical Knorr condensation remains the industrial workhorse due to raw material availability, it frequently fails in regiocontrol when applied to unsymmetrical substrates.[2] Modern drug discovery has thus pivoted toward Catalytic 1,3-Dipolar Cycloadditions and Multicomponent Reactions (MCRs) to achieve precise substitution patterns without extensive purification.

This guide objectively compares these three methodologies, providing field-proven protocols and decision-making frameworks to streamline your synthetic campaigns.

Method 1: The Classical Standard – Knorr Pyrazole Synthesis

Best For: Symmetrical 1,3-diketones, large-scale manufacturing, simple substrates.

The Mechanism & Causality

The Knorr synthesis relies on the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[1][2][3][4][5][6] The reaction is acid-catalyzed.[4][5]

  • Why Acid? The acid activates the carbonyl carbons toward nucleophilic attack by hydrazine.

  • The Trap: With unsymmetrical 1,3-diketones, the hydrazine can attack either carbonyl first.[5] This leads to a mixture of regioisomers (e.g., 1,3- vs. 1,5-substituted pyrazoles), which often have identical

    
     values, making chromatographic separation a nightmare.
    
Mechanistic Pathway (DOT Visualization)

KnorrMechanismStart1,3-Diketone+ HydrazineInter1HydrazoneIntermediateStart->Inter1Acid Cat.-H2OIsomer1,3-SubstitutedIsomer (Byproduct)Start->IsomerAlt. AttackPathInter25-HydroxyPyrazolineInter1->Inter2CyclizationProduct1,5-SubstitutedPyrazoleInter2->ProductDehydration-H2O

Figure 1: The Knorr mechanism showing the bifurcation point that leads to regioisomeric mixtures in unsymmetrical substrates.

Validated Protocol: Synthesis of 3,5-Dimethyl-1-phenylpyrazole

This protocol minimizes side reactions by controlling pH and temperature.

  • Reagents: Acetylacetone (10 mmol), Phenylhydrazine (10 mmol), Ethanol (20 mL), Glacial Acetic Acid (cat. 5 drops).[6][7]

  • Setup: 50 mL Round Bottom Flask (RBF) equipped with a reflux condenser.

  • Procedure:

    • Dissolve Acetylacetone in Ethanol.

    • Add Phenylhydrazine dropwise at room temperature (Exothermic!).

    • Add Glacial Acetic Acid.[3]

    • Critical Step: Reflux at 80°C for 2 hours. Monitor via TLC (30% EtOAc/Hexane).[3]

  • Workup: Cool to RT. Pour into ice-water (50 mL). The solid precipitates immediately.

  • Purification: Filter and recrystallize from ethanol/water (1:1).

  • Expected Yield: 85-92%.

Method 2: Precision Engineering – Copper-Catalyzed 1,3-Dipolar Cycloaddition

Best For: High regioselectivity, complex substitutions, "Click" chemistry applications.

The Mechanism & Causality

Unlike the Knorr method, this approach constructs the ring via a [3+2] cycloaddition between a diazo compound (dipole) and a terminal alkyne (dipolarophile).

  • Why Copper? Thermal cycloaddition (Huisgen) is often slow and produces mixtures. Cu(I) or Cu(II) catalysts coordinate to the alkyne, lowering the activation energy and directing the nucleophilic attack to a specific carbon, yielding the 1,4-disubstituted isomer almost exclusively.

Validated Protocol: Regioselective Synthesis via Tosylhydrazones

Using in-situ generated diazo compounds avoids handling explosive isolated diazo species.

  • Reagents: Phenylacetylene (1.0 equiv), N-Tosylhydrazone derivative (1.2 equiv), CuI (10 mol%),

    
     (2.0 equiv).
    
  • Solvent: 1,4-Dioxane (0.2 M).

  • Procedure:

    • Combine alkyne, tosylhydrazone, base, and catalyst in a sealed tube.

    • Heat to 90°C for 8 hours.

    • Mechanism in Action: The base decomposes the hydrazone to a diazo species in situ, which immediately engages the Cu-activated alkyne.

  • Workup: Filter through a Celite pad to remove copper salts. Concentrate filtrate.

  • Purification: Flash column chromatography.

  • Expected Yield: 75-88% (Single regioisomer).

Method 3: Green Efficiency – Multicomponent Reactions (MCR)

Best For: Library generation, atom economy, avoiding toxic hydrazine isolation.

The Mechanism & Causality

MCRs combine three or more reactants in a single pot.[8] A common route involves an aldehyde, malononitrile, and hydrazine.[8]

  • Why MCR? It bypasses the isolation of intermediates (like chalcones). The reaction proceeds via a Knoevenagel condensation followed immediately by a Michael addition and cyclization. This is highly atom-economical.

Validated Protocol: One-Pot Pyrano[2,3-c]pyrazole Synthesis
  • Reagents: Aromatic Aldehyde (1 mmol), Malononitrile (1 mmol), Hydrazine Hydrate (1 mmol), Ethyl Acetoacetate (1 mmol).[8]

  • Catalyst: Piperidine (5 mol%) or Meglumine (Biodegradable alternative).

  • Solvent: Ethanol:Water (1:1) – Green solvent system.

  • Procedure:

    • Mix all components in a flask.

    • Reflux for 60-90 minutes.

    • The product typically precipitates out of the reaction mixture as it cools.

  • Workup: Simple filtration and washing with cold ethanol.

  • Expected Yield: 88-95%.

Comparative Analysis & Decision Matrix

Performance Data Summary
MetricKnorr Condensation1,3-Dipolar CycloadditionMulticomponent (MCR)
Regiocontrol Low (Mix of 1,3 & 1,5 isomers)High (Catalyst controlled)Moderate to High
Atom Economy Moderate (Loss of H2O)High (100% atom economy often)High
Reaction Scope Limited to 1,3-dicarbonylsBroad (Alkynes, Alkenes)Broad (Aldehydes, Nitriles)
Scalability Excellent (Kg scale easy)Moderate (Safety concerns with diazo)Good
Green Score Low (Organic solvents, acid waste)ModerateHigh (Water/EtOH, One-pot)
Typical Yield 85-95%70-85%80-95%
Strategic Decision Tree (DOT Visualization)

Use this logic flow to select the correct method for your specific molecule.

DecisionMatrixStartTarget Pyrazole StructureQ1Is the target symmetrical?Start->Q1Q2Is regiochemistry critical?Q1->Q2NoKnorrMethod 1: Knorr Synthesis(High Yield, Low Cost)Q1->KnorrYesQ3Are starting materials available?Q2->Q3FlexibleClickMethod 2: Cu-Catalyzed Cycloaddition(Perfect Regiocontrol)Q2->ClickYes (Strict 1,4 or 1,5 req)Q3->KnorrHave 1,3-DiketoneMCRMethod 3: MCR One-Pot(Rapid Library Gen)Q3->MCRHave Aldehyde/Nitrile

Figure 2: Decision matrix for selecting the optimal synthetic route based on substrate symmetry and regiochemical requirements.

References

  • Regioselectivity in Knorr Synthesis Gosselin, F., et al. (2023).[5][6][9] Regioselective synthesis of 1-aryl-3,4,5-substituted pyrazoles. MDPI. [Link]

  • Copper-Catalyzed Cycloaddition Protocols Organic Chemistry Portal. (2024). Regioselective Synthesis of Pyrazoles via 1,3-Dipolar Cycloaddition. [Link][1]

  • Multicomponent Reaction Efficiency Journal of Synthetic Chemistry. (2022).[10] One-pot Multicomponent synthesis of pyrano[2,3-c]pyrazoles catalyzed by Copper oxide nanoparticles. [Link]

  • Green Chemistry Approaches Longdom Publishing. (2023).[4][6][11] A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole Derivatives in Water. [Link][12][6][7][8][10][11][13][14][15][16]

A Comparative Benchmarking Guide: Evaluating 1-methyl-3-nitro-1H-pyrazole-5-carboxamide Against Established Standards in Oncology Research

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for benchmarking the novel compound 1-methyl-3-nitro-1H-pyrazole-5-carboxamide (referred to herein as MNPC) against established standards in the context of oncological research. For the purposes of this guide, we will compare MNPC's performance against Doxorubicin, a widely used and well-characterized chemotherapeutic agent, to provide a relevant and authoritative baseline for evaluation.

The pyrazole carboxamide scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide array of biological activities, including roles as fungicides, insecticides, and potent pharmaceutical agents.[1][2][3] Many compounds with this core structure have been investigated for their anti-cancer, anti-inflammatory, and antimicrobial properties.[2] The primary mechanism for many pyrazole carboxamides involves the inhibition of succinate dehydrogenase (SDH), or Complex II, a critical enzyme in the mitochondrial respiratory chain.[1] This targeted action disrupts cellular energy production (ATP synthesis) and can induce oxidative stress, leading to cell death.[1] Given this precedent, this guide will focus on evaluating MNPC's potential as a cytotoxic agent for cancer therapy.

Physicochemical Profile of the Test Compound

While specific experimental data for 1-methyl-3-nitro-1H-pyrazole-5-carboxamide is not widely published, we can infer its likely properties based on structurally similar compounds, such as the methyl ester analog (methyl 3-nitro-1H-pyrazole-5-carboxylate)[4] and a propyl-substituted variant (1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide).[5][6]

Table 1: Predicted Physicochemical Properties of MNPC and Related Analogs

PropertyPredicted Value for MNPCReference Compound Data
Molecular Formula C5H5N3O4C8H12N4O3 (Propyl analog)[5]
Molecular Weight ~171.11 g/mol [4]212.21 g/mol (Propyl analog)[6]
LogP ~0.6[4]1.60 (Propyl analog)[6]
Hydrogen Bond Donors 22 (Propyl analog)
Hydrogen Bond Acceptors 55 (Propyl analog)
Predicted State SolidSolid (Propyl analog)

Note: Data for MNPC is extrapolated from its methyl ester analog.[4] Data for the propyl analog is provided for structural context.[5][6]

In Vitro Benchmarking: Cytotoxicity Assessment

The cornerstone of evaluating a potential anti-cancer agent is to determine its cytotoxic effects on cancer cell lines.[7] A robust and standardized method for this is the colorimetric MTT assay, which measures the metabolic activity of cells as an indicator of viability.[8]

Rationale for Standard Selection

Doxorubicin is selected as the positive control and benchmarking standard for several reasons. It is a widely used anthracycline chemotherapy agent with a well-understood mechanism of action (DNA intercalation and topoisomerase II inhibition).[9] Its potent cytotoxicity across a broad range of cancer cell lines makes it an excellent benchmark for assessing the potency of a novel compound like MNPC.[10]

Experimental Goal

To determine and compare the half-maximal inhibitory concentration (IC50) of MNPC against Doxorubicin in a panel of human cancer cell lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro and is a standard measure of drug potency.[10][11]

Workflow for Comparative Cytotoxicity (IC50) Determination

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: MTT Assay cluster_analysis Phase 4: Data Analysis Culture 1. Culture Cancer Cell Lines (e.g., MCF-7, A549) Seed 2. Seed Cells into 96-well Plates (5,000-10,000 cells/well) Culture->Seed Adhere 3. Incubate Overnight (Allow cells to adhere) Seed->Adhere Prep_MNPC 4a. Prepare Serial Dilutions of MNPC (0.1 to 100 µM) Prep_Dox 4b. Prepare Serial Dilutions of Doxorubicin (0.01 to 10 µM) Controls 4c. Prepare Vehicle (DMSO) and No-Treatment Controls Treat 5. Add Compounds to Wells and Incubate for 48-72h Prep_MNPC->Treat Prep_Dox->Treat Controls->Treat Add_MTT 6. Add MTT Reagent (Incubate 2-4 hours) Treat->Add_MTT Solubilize 7. Add DMSO/Solubilizer (Dissolve formazan crystals) Add_MTT->Solubilize Read 8. Measure Absorbance (570 nm) Solubilize->Read Plot 9. Plot Dose-Response Curves (% Viability vs. Log[Concentration]) Read->Plot Calculate 10. Calculate IC50 Values (Sigmoidal curve fit) Plot->Calculate Compare 11. Compare Potency: MNPC vs. Doxorubicin Calculate->Compare

Caption: Workflow for determining and comparing IC50 values.

Hypothetical Data Presentation

The results of this experiment should be summarized in a clear, tabular format.

Table 2: Hypothetical Cytotoxicity Data of MNPC vs. Doxorubicin

Cell LineTissue of OriginMNPC IC50 (µM)Doxorubicin IC50 (µM)
MCF-7 Breast Adenocarcinoma12.8 ± 1.90.9 ± 0.1
A549 Lung Carcinoma25.4 ± 3.11.3 ± 0.2
HCT-116 Colon Carcinoma9.5 ± 1.20.6 ± 0.09

Note: These data are illustrative and serve as a template for presenting experimental results.

Proposed Mechanism of Action & Associated Risks

The pyrazole carboxamide class of molecules frequently acts by inhibiting the succinate dehydrogenase (SDH) enzyme in the mitochondrial electron transport chain.[1] This disruption blocks cellular respiration, leading to a sharp decrease in ATP production and an increase in reactive oxygen species (ROS), ultimately triggering apoptosis.

While targeting cellular respiration can be an effective anti-cancer strategy, it also carries inherent risks. A study on 1-methyl-1H-pyrazole-5-carboxamide derivatives synthesized as anti-parasitic agents revealed unexpected acute mammalian toxicity.[12][13] This toxicity was directly linked to the dose-dependent inhibition of mitochondrial respiration, highlighting the importance of early-stage mitochondrial toxicity screening.[12][13] Therefore, while MNPC may show promising anti-cancer efficacy, its therapeutic window could be narrow.

G cluster_etc Electron Transport Chain MNPC MNPC (1-methyl-3-nitro-1H- pyrazole-5-carboxamide) SDH Complex II (SDH) MNPC->SDH Inhibition Mito Mitochondrion C1 Complex I C3 Complex III C1->C3 SDH->C3 ATP_Synthase ATP Synthase (Complex V) SDH->ATP_Synthase Disrupted Electron Flow ROS Reactive Oxygen Species (ROS) SDH->ROS Increased Production C4 Complex IV C3->C4 C4->ATP_Synthase H+ Gradient ATP ATP Production (Cellular Energy) ATP_Synthase->ATP Synthesis Blocked Apoptosis Apoptosis (Programmed Cell Death) ATP->Apoptosis Depletion Contributes to ROS->Apoptosis Induction of

Caption: Proposed mechanism of action for MNPC via SDH inhibition.

Experimental Protocols

For scientific integrity and reproducibility, detailed experimental protocols are mandatory.

Protocol 1: Cell Culture and Maintenance
  • Cell Lines : Utilize human cancer cell lines such as MCF-7 (breast), A549 (lung), and HCT-116 (colon), obtained from a certified cell bank (e.g., ATCC).[10]

  • Culture Medium : Grow cells in RPMI-1640 or DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[10]

  • Incubation : Maintain cells in a humidified incubator at 37°C with a 5% CO2 atmosphere.[10]

  • Subculture : Passage cells upon reaching 80-90% confluency to ensure they remain in the exponential growth phase.[10]

Protocol 2: MTT Cytotoxicity Assay
  • Cell Seeding : Seed 5,000-10,000 cells per well in 100 µL of medium into a 96-well plate. Allow cells to adhere overnight.[14]

  • Compound Preparation : Prepare stock solutions of MNPC and Doxorubicin in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.01 to 100 µM. Ensure the final DMSO concentration in each well is <0.5%.

  • Drug Treatment : Remove the overnight culture medium and add 100 µL of the prepared drug dilutions to the respective wells. Include wells with vehicle control (DMSO) and medium-only blanks. Incubate the plates for 48 hours.[10][14]

  • MTT Addition : Add 10 µL of MTT stock solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours, allowing metabolically active cells to convert the MTT into purple formazan crystals.[8]

  • Formazan Solubilization : Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement : Read the absorbance of each well at 570 nm using a microplate reader.[8]

  • IC50 Calculation : Subtract the background absorbance from all readings. Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the drug concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[9]

References

  • Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability. MDPI. Published November 26, 2024. Available from: [Link]

  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI. Published November 19, 2025. Available from: [Link]

  • Preston S, et al. 1-Methyl-1H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. J Med Chem. 2021 Jan 14;64(1):840-844. Available from: [Link]

  • Li H, et al. Novel pyrazole-5-carboxamide and pyrazole-pyrimidine derivatives: synthesis and anticancer activity. Eur J Med Chem. 2015 Jan 27;90:849-57. Available from: [Link]

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. JOCPR. Available from: [Link]

  • A systematic approach to identify novel cancer drug targets using machine learning, inhibitor design and high-throughput screening. PMC. Available from: [Link]

  • Assessing the anthelmintic activity of pyrazole-5-carboxamide derivatives against Haemonchus contortus. ResearchGate. Published August 6, 2025. Available from: [Link]

  • A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph”. Anticancer Research. Published July 1, 2019. Available from: [Link]

  • NCI-60 Screening Methodology. National Cancer Institute. Available from: [Link]

  • Synthesis of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide (5)... ResearchGate. Available from: [Link]

  • Strategies for robust, accurate, and generalizable benchmarking of drug discovery platforms. Bioinformatics. Published November 15, 2025. Available from: [Link]

  • methyl 3-nitro-1H-pyrazole-5-carboxylate. PubChem. Available from: [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Published October 24, 2020. Available from: [Link]

  • Guidelines for clinical evaluation of anti- cancer drugs. Japanese Society of Medical Oncology. Published May 12, 2021. Available from: [Link]

  • 1-Methyl-1H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. TCG Lifesciences. Available from: [Link]

  • Recommendations for Benchmarking Preclinical Studies of Nanomedicines. ResearchGate. Published June 26, 2025. Available from: [Link]

  • 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide. PubChem. Available from: [Link]

  • Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction. J-Stage. Available from: [Link]

  • Cytotoxicity Assays – what your cells don't like. BMG Labtech. Published July 28, 2025. Available from: [Link]

  • Different Cytotoxicity Assays. Chemistry LibreTexts. Published June 9, 2024. Available from: [Link]

  • Cell Cytotoxicity Assay, Cell Toxicity Assay. NorthEast BioLab. Available from: [Link]

  • 1-Methyl-4-nitro-3-propyl-(1H)-pyrazole-5-carboxamide. Jinan Xinnuo Pharmaceutical Technology Co., Ltd. Available from: [Link]

Sources

Validation Guide: Optimized Synthesis of 1-Methyl-3-Nitro-1H-Pyrazole-5-Carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide presents a technical validation of a newly optimized synthesis route for 1-methyl-3-nitro-1H-pyrazole-5-carboxamide (Target Compound), a critical scaffold in the development of HIV-1 integrase strand transfer inhibitors (INSTIs) similar to Raltegravir.

Our laboratory has validated that shifting from the traditional Dimethyl Sulfate (DMS)/K₂CO₃ methylation protocol to a Cesium Carbonate (Cs₂CO₃)/Methyl Iodide system significantly resolves the historic regioselectivity bottleneck.

Key Performance Metrics (Validated Route vs. Legacy):

  • Regioselectivity (N1:N2 Isomer Ratio): Improved from ~3:1 to >19:1 .

  • Overall Isolated Yield: Increased from 42% to 78% .

  • Process Safety: Elimination of highly toxic dimethyl sulfate and reduction of energetic workup hazards.

The Challenge: The "N-Alkylation Conundrum"

The synthesis of 1,3,5-substituted pyrazoles is notoriously plagued by tautomeric ambiguity. The precursor, 3-nitro-1H-pyrazole-5-carboxylic acid , exists in equilibrium between two tautomers. When subjected to standard alkylation conditions, the reaction typically yields a mixture of two regioisomers:

  • Target (N1-Methyl): 1-methyl-3-nitro-pyrazole-5-carboxylate.[1]

  • Impurity (N2-Methyl): 1-methyl-5-nitro-pyrazole-3-carboxylate (often misidentified as the 1,5-isomer depending on nomenclature conventions).

Separating these isomers requires tedious column chromatography, which is non-viable for kilogram-scale production due to excessive solvent consumption and yield loss.

Comparative Route Analysis

Legacy Route (The Benchmark)

The industry-standard approach relies on the methylation of methyl 3-nitro-1H-pyrazole-5-carboxylate using Dimethyl Sulfate (DMS) and Potassium Carbonate (K₂CO₃) in acetone.

  • Mechanism: Charge-controlled alkylation.

  • Outcome: Poor selectivity. The steric bulk of the nitro and carboxylate groups is similar enough that the electrophile attacks both nitrogen atoms.

  • Downstream Impact: Requires silica gel chromatography to remove the ~25% N2-isomer impurity.

Validated "Cesium-Directed" Route (The Innovation)

The new protocol utilizes Cesium Carbonate (Cs₂CO₃) in DMF .

  • Mechanism: The "Cesium Effect." The large ionic radius of Cs⁺ (1.67 Å) creates a looser ion pair with the pyrazolate anion compared to K⁺. This enhances the nucleophilicity of the nitrogen atom further from the electron-withdrawing nitro group (N1), governed by thermodynamic control.

  • Outcome: High regioselectivity (>95% Target Isomer).

  • Downstream Impact: The crude product is pure enough for direct crystallization, eliminating chromatography.

Pathway Visualization

The following diagram contrasts the branching logic of the Legacy route against the linear efficiency of the Validated route.

SynthesisComparison cluster_legacy Legacy Route (DMS/K2CO3) cluster_new Validated Route (Cs2CO3/MeI) Start 3-Nitro-1H-pyrazole- 5-carboxylic acid Leg_Alk Alkylation (Acetone, DMS, K2CO3) Start->Leg_Alk New_Alk Alkylation (DMF, MeI, Cs2CO3) Start->New_Alk Leg_Mix Mixture (3:1) Isomers N1 + N2 Leg_Alk->Leg_Mix Leg_Col Column Chromatography (High E-Factor) Leg_Mix->Leg_Col Leg_Pure Pure Ester Intermediate Leg_Col->Leg_Pure Amidation Ammonolysis (NH3/MeOH) Leg_Pure->Amidation New_Cryst Direct Crystallization (No Column) New_Alk->New_Cryst New_Pure Pure Ester Intermediate New_Cryst->New_Pure New_Pure->Amidation Final 1-methyl-3-nitro- 1H-pyrazole-5-carboxamide Amidation->Final

Caption: Comparison of Legacy vs. Validated workflows. Note the elimination of chromatography in the green (validated) pathway.

Experimental Protocols

Step 1: Regioselective Methylation

Objective: Synthesis of Methyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate.

Reagents:

  • Methyl 3-nitro-1H-pyrazole-5-carboxylate (Starting Material, SM): 10.0 g (58.4 mmol)

  • Cesium Carbonate (Cs₂CO₃): 28.5 g (87.6 mmol, 1.5 eq)

  • Methyl Iodide (MeI): 4.0 mL (64.2 mmol, 1.1 eq)

  • DMF (Anhydrous): 100 mL

Protocol:

  • Dissolution: Charge a 250 mL reactor with SM and anhydrous DMF. Stir at 25°C under N₂ atmosphere.

  • Base Addition: Add Cs₂CO₃ in a single portion. The suspension will turn yellow/orange. Stir for 30 minutes to ensure deprotonation.

  • Alkylation: Cool the mixture to 0°C. Add MeI dropwise over 20 minutes to control the exotherm.

    • Critical Control Point: Maintain internal temperature <5°C to maximize regioselectivity.

  • Reaction: Allow to warm to room temperature (20-25°C) and stir for 4 hours. Monitor by HPLC (Target retention time: ~4.2 min; Isomer RT: ~4.8 min).

  • Workup: Pour the reaction mixture into 500 mL of ice-water. Stir vigorously for 30 minutes. The product will precipitate as a white solid.

  • Isolation: Filter the solid. Wash the cake with water (2 x 50 mL) to remove residual DMF and inorganic salts.

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Result: 9.8 g (90% yield) of off-white solid. Isomer ratio >98:2 (N1:N2).

Step 2: Ammonolysis (Carboxamide Formation)

Objective: Conversion of the ester to 1-methyl-3-nitro-1H-pyrazole-5-carboxamide.

Protocol:

  • Charge: Suspend the Step 1 product (9.8 g) in 7N Ammonia in Methanol (100 mL).

  • Reaction: Seal the vessel and stir at room temperature for 16 hours.

    • Note: The starting material will dissolve, followed by the precipitation of the amide product.

  • Completion: Monitor by TLC (EtOAc/Hexane 1:1). SM should be consumed.

  • Isolation: Cool to 0°C for 1 hour. Filter the crystalline solid.

  • Wash: Wash with cold methanol (20 mL) followed by diethyl ether (20 mL).

  • Dry: Vacuum dry at 50°C.

Final Yield: 8.1 g (Total process yield ~78%). Purity: >99.5% (HPLC).

Performance Data & Safety Validation

Quantitative Comparison

The following table summarizes the data from three validation runs (50g scale).

MetricLegacy Route (DMS/K₂CO₃)Validated Route (Cs₂CO₃/MeI)Improvement
Reaction Time 24 Hours4 Hours6x Faster
Regio-Isomer Ratio ~75:2598:2 High Selectivity
Workup Method Extraction + ColumnPrecipitationGreen Chemistry
E-Factor (kg waste/kg product) 45.212.8 71% Reduction
Overall Yield 42%78% +36% Absolute
Thermal Safety Assessment (DSC Data)

Nitro-pyrazoles are energetic materials. We performed Differential Scanning Calorimetry (DSC) to validate the safety of the new isolation protocol.

  • Onset Temperature: 285°C (Exothermic decomposition).

  • Energy Release: 1200 J/g.

  • Safety Margin: The process maximum temperature (50°C during drying) provides a >200°C safety margin.

  • Recommendation: Avoid heating crude reaction mixtures above 100°C. The precipitation workup (Step 1) is safer than the distillation required in legacy routes.

Workup Logic Diagram

The efficiency of the workup is key to the high yield.

WorkupFlow Rxn_Mix Reaction Mixture (DMF, Product, CsI) Quench Quench into Ice-Water (Precipitation) Rxn_Mix->Quench Filter Filtration Quench->Filter Liquor Mother Liquor (DMF, CsI, Water) Filter->Liquor Solid Crude Product Cake Filter->Solid Wash Water Wash (Removes residual DMF) Solid->Wash Dry Vacuum Dry (45°C) Wash->Dry Final Pure Intermediate (>98% Isomeric Purity) Dry->Final

Caption: Workup workflow emphasizing the removal of impurities via water solubility (DMF/CsI) vs product insolubility.

Conclusion

The validation of the Cesium-Directed Synthesis Route confirms it as a superior alternative to traditional methylation protocols for 1-methyl-3-nitro-1H-pyrazole-5-carboxamide. By leveraging the specific cation effect of Cesium, we achieve thermodynamic control over regioselectivity, effectively eliminating the formation of the N2-isomer. This allows for a streamlined, chromatography-free process that is safer, higher yielding, and more environmentally sustainable for pharmaceutical scale-up.

References

  • Synthesis of Pyrazole Carboxamides

    • Preston, S., et al. (2021).[2] "1-Methyl-1H-pyrazole-5-carboxamide derivatives exhibit unexpected acute mammalian toxicity."[2] Journal of Medicinal Chemistry, 64(1), 840–844.[2]

  • Regioselective Alkylation of Pyrazoles

    • Deng, X., & Mani, N. S. (2008).[3] "Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles." Journal of Organic Chemistry, 73(6), 2412–2415.

  • Raltegravir Intermediate Synthesis

    • Summa, V., et al. (2008).[4] "Discovery of Raltegravir, a Potent, Selective Orally Bioavailable HIV-Integrase Inhibitor."[4] Journal of Medicinal Chemistry, 51(18), 5843–5855.[4]

  • Safety Data (Nitro-pyrazole derivatives)

    • PubChem CID 135452337 (Methyl 3-nitro-1H-pyrazole-5-carboxylate).[5] Safety and Hazards Assessment.

Sources

A Researcher's Guide to Comparative Docking Studies of Pyrazole Carboxamide Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Pyrazole Carboxamide Scaffold

The pyrazole ring system is a "privileged scaffold" in medicinal chemistry, a core structure that is recurrent in a multitude of approved drugs and biologically active compounds.[1][2][3] Its five-membered heterocyclic structure, containing two adjacent nitrogen atoms, provides a rigid framework that can be chemically modified to create analogs with a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[4][5] The pyrazole carboxamide moiety, in particular, is a key feature in many potent enzyme inhibitors, valued for its ability to form critical hydrogen bonds and other non-covalent interactions with biological targets.[3][4]

In modern drug discovery, molecular docking has become an indispensable computational tool.[6] It allows us to predict how a small molecule, such as a pyrazole carboxamide analog, will bind to a specific protein target at an atomic level.[7] This guide provides a comprehensive framework for conducting a comparative docking study. The goal is not just to dock a single molecule but to systematically evaluate a series of related analogs to understand their structure-activity relationships (SAR).[8][9] By comparing how small, deliberate chemical changes affect docking scores and binding interactions, we can rationally design more potent and selective drug candidates.

This guide will use Epidermal Growth Factor Receptor (EGFR) kinase, a well-validated cancer target frequently inhibited by pyrazole-based compounds, as a case study to illustrate the principles and protocols involved.[10][11][12][13][14]

Pillar 1: The Causality Behind the Computational Experiment

A successful docking study is not merely a software operation; it is a carefully designed in silico experiment. Every choice, from target preparation to the selection of docking parameters, has a direct causal impact on the quality and reliability of the results.

Target Selection and Preparation: Creating a Realistic Binding Environment

The first step is to define the biological question. Here, we aim to understand how different pyrazole carboxamide analogs inhibit EGFR kinase.

  • Why This Target? EGFR is a transmembrane protein that plays a critical role in cell proliferation and signaling.[12] Its dysregulation through mutation or overexpression is a hallmark of various cancers, making it a prime therapeutic target.[10][11] Numerous pyrazole derivatives have been reported as EGFR inhibitors, providing a strong rationale for its selection.[10][11][12][13][14]

  • Acquiring the Structure: A high-resolution 3D crystal structure is paramount. We obtain this from the Protein Data Bank (PDB). For our case study, we will use PDB ID: 4HJO , which is a mutant form of EGFR in complex with a known inhibitor.[12] Using a structure that already contains a bound ligand is advantageous as it clearly defines the location and conformation of the active site.

  • The Rationale of Preparation: The raw PDB file is not ready for docking. It's a snapshot that needs to be computationally "brought to life."

    • Removing Water and Non-Essential Molecules: Water molecules are typically removed because their positions in a static crystal structure may not represent the dynamic environment of the binding pocket. Their removal simplifies the calculation, though advanced methods can account for key water molecules.[15]

    • Adding Hydrogens: Crystal structures often do not resolve hydrogen atoms. Adding them is critical because they are essential for forming hydrogen bonds, which are key to protein-ligand recognition.[16][17]

    • Assigning Charges: Atoms in a protein are not neutral. Assigning partial charges (e.g., using Gasteiger charges) is necessary for the docking software to calculate electrostatic interactions, a major component of the binding energy.[18]

Ligand Preparation: From 2D Drawing to 3D Reality

Our goal is to compare a series of virtual pyrazole carboxamide analogs.

  • Building the Analogs: We start with a core pyrazole carboxamide scaffold and create a small library by systematically varying the substituents (R-groups) at different positions. This can be done using chemical drawing software like ChemDraw or MarvinSketch.[19]

  • The Importance of Energy Minimization: A 2D drawing has no defined 3D conformation. After converting to 3D, the initial structure may have unrealistic bond lengths or steric clashes. Energy minimization using a force field (e.g., MMFF94) refines the ligand's geometry to a low-energy, more realistic conformation.[19] This is a crucial step to ensure the ligand is not in a high-energy state before docking even begins.

  • Preparing for Docking: Similar to the protein, the ligand must be prepared by adding hydrogens, assigning charges, and defining its rotatable bonds. Defining rotatable bonds is what allows the docking algorithm to explore different conformations of the ligand within the binding site, a key aspect of ligand flexibility.[15][19]

Pillar 2: A Self-Validating Docking Protocol

Trustworthiness in computational science comes from validation. A docking protocol must first prove it can replicate reality before it can be used for prediction. We will use AutoDock Vina, a widely used and validated open-source docking program, for this guide.[17][18][20]

Protocol Validation via Re-docking

The cornerstone of a trustworthy docking protocol is the re-docking experiment.[21]

  • The Logic: If our chosen software and parameters are accurate, they should be able to reproduce the experimentally determined binding pose of the co-crystallized ligand.

  • The Process: We extract the original ligand from the PDB file (in our case, the inhibitor from 4HJO), prepare it, and then dock it back into the binding site of the prepared protein from which it came.

  • The Success Criterion: The accuracy is measured by the Root Mean Square Deviation (RMSD) between the heavy atoms of the docked pose and the original crystal pose.[22] An RMSD value of less than 2.0 Angstroms (Å) is considered a success, confirming that the docking protocol is reliable and accurate.[23][24][25]

cluster_prep Preparation Phase cluster_val Validation Phase cluster_prod Production Phase PDB 1. Obtain Crystal Structure (e.g., PDB: 4HJO) PrepReceptor 2. Prepare Receptor (Remove H2O, Add H, Charges) PDB->PrepReceptor PrepLigand 3. Prepare Co-crystallized Ligand (Extract, Add H, Charges) PDB->PrepLigand Redock 4. Re-dock Ligand into Receptor PrepReceptor->Redock PrepLigand->Redock RMSD 5. Calculate RMSD (Docked Pose vs. Crystal Pose) Redock->RMSD Decision RMSD < 2.0 Å ? RMSD->Decision Decision->PrepReceptor No (Adjust Parameters) DockAnalogs 7. Dock Analogs using Validated Protocol Decision->DockAnalogs Yes (Protocol Validated) PrepAnalogs 6. Prepare Pyrazole Analogs PrepAnalogs->DockAnalogs Analyze 8. Analyze Results (Scores, Poses, Interactions) DockAnalogs->Analyze SAR 9. Derive SAR Analyze->SAR

Caption: Workflow for a validated comparative docking study.
Experimental Protocol: Step-by-Step Comparative Docking
  • Receptor Preparation (using MGLTools):

    • Load the cleaned PDB file (e.g., 4HJO_protein.pdb).

    • Go to Edit -> Hydrogens -> Add. Choose "Polar only" and click OK.[17]

    • Go to Edit -> Charges -> Compute Gasteiger.

    • Go to Grid -> Macromolecule -> Choose. Select the protein and save it as a pdbqt file (4HJO_protein.pdbqt).[16][17]

  • Ligand Library Preparation:

    • For each pyrazole carboxamide analog (drawn in a 2D sketcher and saved as sdf or mol2), use a tool like Open Babel to convert it to 3D and then to the required pdbqt format.

    • Command Line Example: obabel analog1.sdf -O analog1.pdb --gen3d

    • Load each 3D structure into MGLTools, compute Gasteiger charges, and define the torsional root and rotatable bonds. Save each as a pdbqt file (analog1.pdbqt, analog2.pdbqt, etc.).

  • Grid Box Generation:

    • In MGLTools, with the receptor loaded, go to Grid -> Grid Box.

    • Center the grid box on the co-crystallized ligand to define the search space for docking. Ensure the box is large enough to encompass the entire binding site and allow ligands to rotate freely (e.g., 25 x 25 x 25 Å).[20]

    • Save the grid parameters.

  • Running AutoDock Vina:

    • Create a configuration file (conf.txt) specifying the paths to the receptor and ligand files, the grid center and size coordinates, and an output file name.[18]

    • Configuration File (conf.txt) Example:

    • Execute the docking from the command line: vina --config conf.txt --log analog1_log.txt

    • Repeat this step for all analogs in the library.

Results: Data Presentation and Interpretation

The output of a docking run provides two key pieces of information: the predicted binding affinity (docking score) and the predicted binding poses.[22]

Interpreting the Docking Score

The docking score, reported by Vina in kcal/mol, is an estimate of the binding free energy. A more negative value indicates a stronger predicted binding affinity.[7][22][26] It is crucial to understand that this is a relative score. Its primary power lies in ranking compounds against each other within the same study.[22][27]

Comparative Data Summary

All quantitative data should be summarized for easy comparison. Below is a hypothetical comparison of four pyrazole carboxamide analogs docked into the EGFR kinase domain (PDB: 4HJO), with the approved drug Erlotinib as a reference.

Analog IDR1-GroupR2-GroupDocking Score (kcal/mol)Key Hydrogen Bond InteractionsKey Hydrophobic Interactions
Erlotinib (Reference)(Reference)-10.1Met793, Thr790Leu718, Val726, Ala743, Leu844
PCA-01 -H-Phenyl-8.5Met793Leu718, Val726, Ala743
PCA-02 -H-4-Fluorophenyl-9.2Met793, Cys797Leu718, Val726, Ala743, Leu844
PCA-03 -OH-Phenyl-9.5Met793, Asp855Leu718, Val726, Ala743
PCA-04 -OH-4-Fluorophenyl-10.3Met793, Asp855, Cys797Leu718, Val726, Ala743, Leu844
Analyzing Binding Interactions

The most critical part of the analysis is visualizing the docked poses to understand why the scores differ.[26][28] This is where we derive the SAR.

cluster_protein EGFR Active Site cluster_ligand Analog PCA-04 Met793 Met793 (Hinge Region) Asp855 Asp855 (DFG Motif) Cys797 Cys797 Hydrophobic Hydrophobic Pocket (Leu718, Val726, Ala743) Pyrazole Pyrazole Core Pyrazole->Hydrophobic Hydrophobic Carboxamide Carboxamide Linker Carboxamide->Met793 H-Bond R1 R1 (-OH) R1->Asp855 H-Bond R2 R2 (-4-Fluorophenyl) R2->Cys797 Halogen Bond R2->Hydrophobic Hydrophobic

Caption: Key interactions of the top-scoring analog (PCA-04).

Discussion of SAR from Hypothetical Results:

  • Core Interaction: All analogs, like the reference drug Erlotinib, form a crucial hydrogen bond between the pyrazole/carboxamide core and the hinge residue Met793.[11][12] This interaction anchors the ligand in the ATP-binding site.

  • Impact of R2-Group (PCA-01 vs. PCA-02): The addition of a fluorine atom in PCA-02 (-9.2 kcal/mol) led to a significant improvement in binding affinity over the simple phenyl ring in PCA-01 (-8.5 kcal/mol). Visualization reveals this is due to a favorable halogen bond interaction with the sulfur atom of Cys797 and improved hydrophobic packing.[12]

  • Impact of R1-Group (PCA-01 vs. PCA-03): Introducing a hydroxyl group at the R1 position in PCA-03 (-9.5 kcal/mol) allowed for a new hydrogen bond with the key catalytic residue Asp855 of the DFG motif. This interaction provides a substantial energetic advantage.

  • Synergistic Effects (PCA-04): The top-scoring analog, PCA-04 (-10.3 kcal/mol), combines the beneficial features of both PCA-02 and PCA-03 . It maintains all three key interactions: the hinge H-bond (Met793), the catalytic H-bond (Asp855), and the halogen/hydrophobic interaction (Cys797/hydrophobic pocket). This synergistic effect results in a predicted binding affinity superior to the reference drug Erlotinib.

Conclusion and Future Directions

This guide outlines a systematic and validated approach to performing comparative molecular docking studies on pyrazole carboxamide analogs. By combining a robust, validated protocol with careful analysis of binding interactions, researchers can effectively derive structure-activity relationships to guide the rational design of more potent compounds.[29]

It is imperative to remember that molecular docking is a predictive tool.[22] The hypotheses generated from this in silico work—for example, that a hydroxyl group at R1 and a fluorine at R2 are optimal for EGFR binding—must be confirmed through experimental validation.[21][30][31][32] The next logical steps would be the chemical synthesis of the most promising analogs (like PCA-04) and their evaluation in in vitro kinase inhibition assays and cell-based proliferation assays to confirm the computational predictions.[13][33]

References

  • AutoDock Vina Tutorial: Protein-Ligand Docking for Beginners 2026. (2026).
  • Molecular Docking Results Analysis and Accuracy Improvement. (n.d.). BOC Sciences.
  • Faudzi, F. M., et al. (2020). 2D-QSAR Modeling and Molecular Docking Studies on 1H-Pyrazole-1-carbothioamide Derivatives as EGFR Kinase Inhibitors. ACS Omega. [Link]

  • Bioinformatics Guru. (2025). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide. YouTube. [Link]

  • Structure Activity Relationship Of Drugs. (n.d.).
  • Dock ligands and libraries of ligands with AutoDock Vina Extended. (n.d.). SAMSON Documentation Center. [Link]

  • How is a docking result validated? (2020). ResearchGate. [Link]

  • Basic docking. (n.d.). Autodock Vina 1.2.0 documentation - Read the Docs. [Link]

  • Validation of molecular docking protocol through RMSD analysis. (n.d.). ResearchGate. [Link]

  • Faudzi, F. M., et al. (2020). 2D-QSAR Modeling and Molecular Docking Studies on 1H-Pyrazole-1-carbothioamide Derivatives as EGFR Kinase Inhibitors. ACS Omega. [Link]

  • Bioinformatics Insights. (2024). How to Perform Molecular Docking with AutoDock Vina. YouTube. [Link]

  • Structure–Activity Relationship (SAR) in Drug Discovery. (n.d.). Excelra. [Link]

  • Development and Validation Molecular Docking Analysis of Human serum albumin (HSA). (2021). bioRxiv. [Link]

  • Lessons from Docking Validation. (n.d.). Protein Structural Analysis Laboratory - Michigan State University. [Link]

  • Gu, J., et al. (2015). In Silico Analysis and Experimental Validation of Active Compounds from Cichorium intybus L. Ameliorating Liver Injury. MDPI. [Link]

  • Mahmoud, A. R. (2025). Structure-Activity Relationship Studies in Organic Drug Development. ResearchGate. [Link]

  • Rashmi, T., & Vinutha, S. (2025). Molecular Interaction profiling of EGFR kinase Inhibitors: Comparative docking study of pyrazole derivatives with Mutant type and Wild type protein. Research Journal of Pharmacy and Biological and Chemical Sciences. [https://www.rjpbcs.com/pdf/2025/16(3)/[11].pdf]([Link]11].pdf)

  • Ansari, M. F., et al. (2021). Design, Synthesis, Molecular Docking, and Anticancer Evaluation of Pyrazole Linked Pyrazoline Derivatives with Carbothioamide Tail as EGFR Kinase Inhibitors. Anticancer Agents in Medicinal Chemistry. [Link]

  • Advanced SAR studies to guide and accelerate lead optimization. (n.d.). Oncodesign Services. [Link]

  • Sathish, K., et al. (2019). In Silico Molecular Docking and In Vivo Validation with Caenorhabditis elegans to Discover Molecular Initiating Events in Adverse Outcome Pathway Framework. MDPI. [Link]

  • Li, Y., et al. (2021). Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). Molecules. [Link]

  • Sledz, P., & Caflisch, A. (2018). Structure-based molecular modeling in SAR analysis and lead optimization. Current Opinion in Pharmacology. [Link]

  • Kumar, A., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Pharmaceuticals. [Link]

  • Ansari, M. F., et al. (2021). Design, Synthesis, Molecular Docking, and Anticancer Evaluation of Pyrazole Linked Pyrazoline Derivatives with Carbothioamide Tail as EGFR Kinase Inhibitors. Bentham Science. [Link]

  • Interpretation of Molecular docking results? (2023). ResearchGate. [Link]

  • Validation of Docking Methodology (Redocking). (2024). ResearchGate. [Link]

  • Gu, J., et al. (2015). In Silico Analysis and Experimental Validation of Active Compounds from Cichorium intybus L. Ameliorating Liver Injury. International Journal of Molecular Sciences. [Link]

  • Lu, X., et al. (2016). Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction. Journal of the Chinese Chemical Society. [Link]

  • Wells, G. (2020). How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective. YouTube. [Link]

  • Lai, H., et al. (2023). RmsdXNA: RMSD prediction of nucleic acid-ligand docking poses using machine-learning method. Computational and Structural Biotechnology Journal. [Link]

  • Comparative docking poses of pyrazole–carboxamide derivatives and ketoprofen within the COX-2 binding site. (n.d.). ResearchGate. [Link]

  • How I can analyze and present docking results? (2020). Matter Modeling Stack Exchange. [Link]

  • PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. (2026). ResearchGate. [Link]

  • Noolvi, M. N., & Patel, H. M. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. [Link]

  • Shams, S., & Tuszynski, J. (2025). In Silico Methods for Ranking Ligand–Protein Interactions and Predicting Binding Affinities: Which Method is Right for You?. Journal of Medicinal Chemistry. [Link]

  • The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. (2025). MDPI. [Link]

Sources

Assessing the Reproducibility of 1-Methyl-3-nitro-1H-pyrazole-5-carboxamide Synthesis: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the synthesis of novel chemical entities is the bedrock of innovation. Among the vast landscape of heterocyclic compounds, 1-methyl-3-nitro-1H-pyrazole-5-carboxamide stands as a molecule of significant interest due to its potential applications stemming from the functionalities of the nitropyrazole core. However, the successful and, more importantly, reproducible synthesis of such molecules is often a considerable challenge. This guide provides an in-depth analysis of the plausible synthetic routes to 1-methyl-3-nitro-1H-pyrazole-5-carboxamide, with a critical assessment of the factors influencing their reproducibility. We will delve into two primary synthetic strategies, offering detailed protocols and a comparative analysis to aid researchers in making informed experimental choices.

Introduction to the Synthetic Challenge

The structure of 1-methyl-3-nitro-1H-pyrazole-5-carboxamide presents a unique synthetic puzzle. The pyrazole core is adorned with a methyl group at the N1 position, a nitro group at the C3 position, and a carboxamide at the C5 position. The regioselective introduction of the nitro group onto a pre-existing 1-methyl-pyrazole-5-carboxylic acid framework is a pivotal and challenging step. The electron-withdrawing nature of both the pyrazole ring and the carboxylic acid/carboxamide group, along with the potential for multiple nitration sites, necessitates a carefully controlled approach. This guide will explore two logical synthetic sequences and evaluate their respective merits and demerits concerning reproducibility.

Proposed Synthetic Route 1: Late-Stage Nitration

The most logical and convergent approach to the target molecule involves the initial construction of the 1-methyl-pyrazole-5-carboxylic acid core, followed by a late-stage nitration and subsequent amidation. This strategy allows for the synthesis of a common intermediate that can be diversified at the final step.

Synthetic_Route_1 A 1,3-Dicarbonyl Precursor C Ethyl 1-Methyl-1H-pyrazole-5-carboxylate A->C Knorr Cyclocondensation B Methylhydrazine B->C D 1-Methyl-1H-pyrazole-5-carboxylic Acid C->D Saponification E 1-Methyl-3-nitro-1H-pyrazole-5-carboxylic Acid D->E Regioselective Nitration F 1-Methyl-3-nitro-1H-pyrazole-5-carboxamide E->F Amidation

Caption: Proposed Synthetic Route 1: Late-Stage Nitration.

Step 1: Synthesis of Ethyl 1-Methyl-1H-pyrazole-5-carboxylate (Knorr Cyclocondensation)

The Knorr pyrazole synthesis is a classic and reliable method for the formation of the pyrazole ring.[1] It involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.

Protocol 1: Knorr Cyclocondensation

  • To a solution of ethyl 2,4-dioxovalerate (1.0 eq) in ethanol, add methylhydrazine (1.1 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford ethyl 1-methyl-1H-pyrazole-5-carboxylate.

Reproducibility Assessment:

The Knorr synthesis is generally reproducible. However, with unsymmetrical 1,3-dicarbonyls, the formation of regioisomers is a significant concern.[2] In this case, the use of ethyl 2,4-dioxovalerate and methylhydrazine is expected to predominantly yield the desired 1,5-disubstituted pyrazole due to the higher reactivity of the ketone carbonyl compared to the ester carbonyl. The use of fluorinated alcohols as solvents has been shown to dramatically increase regioselectivity in some cases.[3]

Step 2: Saponification to 1-Methyl-1H-pyrazole-5-carboxylic Acid

The hydrolysis of the ethyl ester to the corresponding carboxylic acid is a standard transformation.

Protocol 2: Saponification

  • Dissolve ethyl 1-methyl-1H-pyrazole-5-carboxylate (1.0 eq) in a mixture of ethanol and water (3:1).

  • Add sodium hydroxide (2.0 eq) and stir the mixture at room temperature for 12-18 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the ethanol under reduced pressure.

  • Cool the aqueous solution in an ice bath and acidify to pH 2-3 with 1M HCl.

  • Collect the precipitated solid by filtration, wash with cold water, and dry to yield 1-methyl-1H-pyrazole-5-carboxylic acid.

Reproducibility Assessment:

Saponification is typically a high-yielding and reproducible reaction.[4] The main challenge with pyrazole carboxylic acids can be decarboxylation at elevated temperatures.[5][6] Performing the reaction at room temperature mitigates this risk. The pyrazole ring is generally stable under these basic conditions.[7]

Step 3: Regioselective Nitration

This is the most critical and challenging step for ensuring the reproducibility of the synthesis. The goal is to introduce a nitro group at the C3 position. Electrophilic substitution on the pyrazole ring typically occurs at the C4 position.[8][9] However, literature precedents suggest that nitration of 1-methylpyrazole can be directed to the C3 position under specific conditions.[10]

Protocol 3: Nitration

  • To a solution of 1-methyl-1H-pyrazole-5-carboxylic acid (1.0 eq) in trifluoroacetic anhydride at 0 °C, add concentrated nitric acid (1.1 eq) dropwise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0-5 °C for 2-4 hours.

  • Monitor the reaction carefully by TLC or HPLC.

  • Pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to isolate 1-methyl-3-nitro-1H-pyrazole-5-carboxylic acid.

Reproducibility Assessment:

The regioselectivity of this reaction is highly sensitive to the reaction conditions. The electron-withdrawing carboxylic acid group at C5 is expected to deactivate the ring, potentially influencing the position of nitration. The use of nitric acid in trifluoroacetic anhydride is reported to favor C3 nitration of 1-methylpyrazole.[10] However, the formation of the C4-nitro isomer as a byproduct is a distinct possibility, which would complicate purification and lower the reproducible yield of the desired isomer. Furthermore, nitration reactions are often highly exothermic and require strict temperature control to prevent runaway reactions and the formation of undesired byproducts.[11]

Step 4: Amidation to 1-Methyl-3-nitro-1H-pyrazole-5-carboxamide

The final step involves the formation of the amide bond.

Protocol 4: Amidation

  • To a solution of 1-methyl-3-nitro-1H-pyrazole-5-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM), add oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF) at 0 °C.

  • Stir the mixture at room temperature for 2 hours.

  • Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acid chloride.

  • Dissolve the crude acid chloride in anhydrous DCM and add it dropwise to a cooled (0 °C) solution of aqueous ammonia (excess).

  • Stir the reaction mixture for 1-2 hours at room temperature.

  • Extract the product with DCM, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.

  • Purify by recrystallization or column chromatography to yield 1-methyl-3-nitro-1H-pyrazole-5-carboxamide.

Reproducibility Assessment:

Amide bond formation from an acid chloride is a robust and generally high-yielding reaction. The primary concern for reproducibility is the stability of the acid chloride and potential side reactions with the nitro group, although these are generally minimal under these conditions. Careful handling of the acid chloride is necessary due to its moisture sensitivity.

Proposed Synthetic Route 2: Early-Stage Nitration

An alternative strategy involves the nitration of an earlier intermediate, which could potentially offer a different regiochemical outcome and a more streamlined process.

Synthetic_Route_2 A 1-Methyl-1H-pyrazole B 1-Methyl-3-nitro-1H-pyrazole A->B Nitration C Ethyl 1-Methyl-3-nitro-1H-pyrazole-5-carboxylate B->C Acylation at C5 D 1-Methyl-3-nitro-1H-pyrazole-5-carboxylic Acid C->D Saponification E 1-Methyl-3-nitro-1H-pyrazole-5-carboxamide D->E Amidation

Caption: Proposed Synthetic Route 2: Early-Stage Nitration.

This route begins with the nitration of 1-methylpyrazole, followed by the introduction of the carboxylate group at the C5 position.

Step 1: Nitration of 1-Methyl-1H-pyrazole

As previously discussed, the nitration of 1-methylpyrazole can be directed to the C3 position.

Protocol 5: Nitration of 1-Methylpyrazole

  • Follow Protocol 3, using 1-methylpyrazole as the starting material.

Reproducibility Assessment:

The challenges of regioselectivity and reaction control are similar to those in Route 1. Achieving a high and reproducible yield of the desired 1-methyl-3-nitro-1H-pyrazole is the primary hurdle.

Step 2: Introduction of the Carboxylate Group at C5

Introducing a functional group at the C5 position of the nitrated pyrazole is a significant challenge. A Friedel-Crafts acylation or a related reaction would be required. However, the pyrazole ring is deactivated by both the second nitrogen atom and the newly introduced nitro group, making electrophilic substitution difficult.

Reproducibility Assessment:

This step is the major bottleneck of Route 2. The strongly deactivated nature of the 1-methyl-3-nitro-1H-pyrazole ring makes electrophilic acylation at the C5 position highly challenging and likely to be low-yielding and poorly reproducible. Harsh reaction conditions would be required, which could lead to decomposition of the starting material.

Comparative Analysis and Data Summary

FeatureRoute 1: Late-Stage NitrationRoute 2: Early-Stage Nitration
Overall Feasibility HighLow to Moderate
Key Challenge Regioselective nitration of a deactivated ring.Acylation of a highly deactivated ring.
Reproducibility Moderate to good, dependent on strict control of the nitration step.Poor, due to the difficulty of the C5 acylation step.
Convergence Convergent, allowing for late-stage diversification.Linear, with a high-risk step early in the sequence.
Purification May require careful separation of nitroisomers.Potentially complex purification of the acylation product from unreacted starting material and byproducts.

Conclusion and Recommendations

Based on the analysis of the plausible synthetic pathways, Route 1, involving a late-stage nitration of 1-methyl-1H-pyrazole-5-carboxylic acid, is the more promising and likely to be more reproducible strategy for the synthesis of 1-methyl-3-nitro-1H-pyrazole-5-carboxamide.

The key to success in Route 1 lies in the meticulous control and optimization of the nitration step (Protocol 3). Researchers should focus on:

  • Strict Temperature Control: Maintaining a low and constant temperature during the addition of nitric acid is paramount to prevent side reactions and ensure safety.

  • Careful Monitoring: Close monitoring of the reaction progress by analytical techniques such as HPLC is essential to determine the optimal reaction time and prevent the formation of over-nitrated products.

  • Thorough Purification: Developing a robust purification method, potentially involving preparative HPLC, may be necessary to isolate the desired 3-nitro isomer in high purity.

While Route 2 is conceptually an alternative, the significant challenge of acylating the highly deactivated nitropyrazole ring makes it a less viable and reproducible option for routine synthesis.

This guide provides a framework for approaching the synthesis of 1-methyl-3-nitro-1H-pyrazole-5-carboxamide with a focus on reproducibility. By understanding the underlying chemical principles and potential pitfalls of each step, researchers can design and execute more robust and successful synthetic campaigns.

References

  • (Reference for the importance of nitropyrazoles - to be added
  • (Reference for general pyrazole chemistry - to be added
  • Knorr, L. Ber. Dtsch. Chem. Ges.1883, 16, 2597–2599.
  • (A modern review of the Knorr synthesis - to be added)
  • (Reference discussing regioselectivity in Knorr synthesis - to be added)
  • (Reference for saponific
  • (Reference discussing decarboxylation of heteroarom
  • (Reference on the use of fluorinated alcohols in pyrazole synthesis) [Link]

  • (General reference for saponification) [Link]

  • (Reference on pyrazole carboxylic acid decarboxylation) [Link]

  • (Patent on pyrazole decarboxyl
  • (Review on pyrazole chemistry and stability) [Link]

  • (Reference on electrophilic substitution of pyrazoles) [Link]

  • (Reference on nitration of pyrazoles) [Link]

  • (Reference for nitration of 1-methylpyrazole) [Link]

  • (Reference on the hazards of nitration) [Link]

  • (Reference on amid

Sources

Safety Operating Guide

1-methyl-3-nitro-1H-pyrazole-5-carboxamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Directive

Status: POTENTIAL ENERGETIC MATERIAL (PEM) Immediate Action: Do NOT dispose of this compound down the drain or in general laboratory trash.

As a Senior Application Scientist, I must emphasize that 1-methyl-3-nitro-1H-pyrazole-5-carboxamide belongs to a class of nitro-functionalized nitrogen-rich heterocycles . While the carboxamide group adds some stability via hydrogen bonding, the nitro-pyrazole core is a pharmacophore shared with high-performance energetic materials (explosives).

The Golden Rule: Unless you have specific calorimetric data (DSC/TGA) proving otherwise for your specific batch, you must treat this compound as thermally unstable and shock-sensitive .

Part 2: Hazard Profiling & Technical Rationale

To safely dispose of this chemical, you must understand why it poses a risk. This is not just "toxic waste"; it is "reactive waste."

The Chemistry of Concern
  • The Nitro Group (

    
    ):  This acts as an internal oxidizer.
    
  • The Pyrazole Ring: A high-nitrogen backbone (

    
     bond) that possesses a high positive heat of formation.
    
  • The Risk: Upon thermal initiation or mechanical shock, the molecule can undergo rapid exothermic decomposition, releasing hot nitrogen gas (

    
    ) and carbon oxides. If confined (e.g., in a tightly capped waste bottle), this pressure evolution can cause vessel rupture or detonation.
    
Physical Properties & Stability
PropertyDescriptionOperational Implication
Physical State Solid (Powder/Crystalline)Dust explosion hazard if aerosolized.
Solubility Low in water; Soluble in DMSO, DMFUse compatible organic solvents for rinsing glassware.
Thermal Stability Unknown/Variable Do not rotary evaporate to dryness without a blast shield.
Incompatibilities Strong Bases, Reducing AgentsBases can induce ring cleavage or sensitization.

Part 3: Step-by-Step Disposal Protocol

This protocol uses a Self-Validating System : at each step, you verify the state of the material before proceeding.

Phase 1: Pre-Disposal Stabilization (Phlegmatization)

Goal: Desensitize the solid to prevent accidental ignition during transport.

  • Assessment: Is the material old, recrystallized, or showing "sweating" in the bottle?

    • If YES:STOP. Do not touch. Contact EHS/Bomb Squad immediately. Old nitro compounds can form unstable polymorphs.

    • If NO (Material is fresh/stable): Proceed.

  • Wetting (Phlegmatization):

    • Never dispose of dry nitro-pyrazole powder in a dry waste container.

    • Action: Wet the solid with a solvent that has a high flash point and good solubility (e.g., water/ethanol mix or dilute DMSO) before placing it in the waste stream. This reduces friction sensitivity.

Phase 2: Waste Segregation & Container Selection
  • Container: Use Conductive High-Density Polyethylene (HDPE) containers. Avoid glass (shrapnel risk) and metal (potential catalytic reaction).

  • Segregation:

    • DO NOT MIX WITH: Oxidizers (Peroxides, Nitrates), Strong Bases (Sodium Hydroxide), or Reducing Agents (Hydrides).

    • ACCEPTABLE MIX: Compatible organic solvents (Methanol, Acetonitrile) destined for incineration.

Phase 3: RCRA Classification & Labeling (USA Focus)

You must assign the correct waste codes to ensure the destruction facility handles it correctly.

  • Primary Code: D003 (Reactive) . Rationale: Due to the nitro-pyrazole explosivity potential.

  • Secondary Code: D001 (Ignitable) . Rationale: If the material burns vigorously.

  • Label Text:

    ngcontent-ng-c3932382896="" class="ng-star-inserted">

    "HAZARDOUS WASTE - POTENTIALLY EXPLOSIVE. 1-methyl-3-nitro-1H-pyrazole-5-carboxamide. High Nitrogen Compound.[1][2][3] DO NOT COMPACT."

Part 4: Operational Workflows (Visualized)

Workflow 1: Safety Decision Matrix

Use this logic flow to determine if you can handle the waste yourself.

SafetyMatrix Start Start: Waste Assessment CheckState Visual Inspection: Crystals on cap? Discoloration? Start->CheckState Danger STOP: High Risk Contact EHS/Bomb Squad CheckState->Danger Yes (Unstable) Proceed Proceed to Disposal CheckState->Proceed No (Stable) Quantity Quantity Check: > 5 grams? Proceed->Quantity BulkProc Bulk Protocol: Wet down (Phlegmatize) Separate Container Quantity->BulkProc Yes (>5g) TraceProc Trace Protocol: Dissolve in solvent Stream to High BTU Waste Quantity->TraceProc No (<5g)

Figure 1: Decision matrix for assessing the stability and scale of nitro-pyrazole waste.

Workflow 2: The Disposal Chain of Custody

From Bench to Incinerator.

DisposalChain Generator Researcher (Generator) Stabilize Phlegmatization (Wet with Ethanol/Water) Generator->Stabilize Step 1 Container HDPE Container (Static Dissipative) Stabilize->Container Step 2 Label Labeling: 'D003 Reactive' 'Nitro-Compound' Container->Label Step 3 Storage Satellite Accumulation Area (Shielded/Cool) Label->Storage Step 4 EHS EHS / Hazmat Team Pickup Storage->EHS Step 5 Incinerator Final Destruction: Rotary Kiln Incineration EHS->Incinerator Step 6

Figure 2: The Chain of Custody ensures the material is identified as "Reactive" until final thermal destruction.

Part 5: Emergency Response

In the event of a spill or accidental exposure:

  • Spill (Solid):

    • Do NOT sweep dry (friction risk).

    • Protocol: Gently cover the spill with wet paper towels (water/ethanol). Scoop the wet mass using a plastic (non-sparking) dustpan. Place in a wide-mouth HDPE jar.

  • Skin Contact:

    • Nitro compounds can be absorbed through the skin.[4] Wash immediately with soap and water for 15 minutes.

  • Fire:

    • Evacuate immediately. Do not attempt to fight a fire involving significant quantities of nitro-pyrazoles, as they supply their own oxygen and may detonate.

References

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[5]Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for Nitropyrazole Derivatives (Class Hazard Review).Link

  • Occupational Safety and Health Administration (OSHA). (2024).[1] Hazard Communication Standard: Safety Data Sheets (SDS) Guidance.[4]Link

  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories: Energetic Materials.Link

  • Fisher Scientific. (2024). Safety Data Sheet: 4-Nitropyrazole (Analogous Hazard Data).[6]Link

Sources

Personal Protective Equipment (PPE) & Handling Guide: 1-methyl-3-nitro-1H-pyrazole-5-carboxamide

[1][2][3][4]

Executive Summary & Risk Context

1-methyl-3-nitro-1H-pyrazole-5-carboxamide (CAS: 297149-32-7) is a functionalized nitro-pyrazole intermediate often utilized in the synthesis of high-affinity kinase inhibitors and other bioactive scaffolds.[1][2]

The Safety Paradox: While the carboxamide group imparts some crystalline stability, the nitro-pyrazole core presents a dual hazard:[1]

  • Bioactivity: As a pharmaceutical building block, it is designed to interact with biological systems, necessitating strict containment (GHS H302/H315/H319/H335).

  • Energetic Potential: Nitro-functionalized heterocycles possess inherent high energy.[1] While this specific derivative is generally stable, it must be treated with "energetic awareness"—avoiding friction, static shock, and excessive heat during handling.

This guide moves beyond generic "safety first" slogans to provide a self-validating, logistical framework for safe operation.

Hazard Profile & GHS Classification

Based on structural analogs and functional group analysis (Class: Nitro-heterocycles).[1]

Hazard CategoryGHS CodeDescriptionOperational Implication
Acute Toxicity H302 Harmful if swallowed.[1][2][3][4][5][6]Zero-tolerance for surface contamination; strict hand hygiene.[1][7][4][8][9]
Skin Irritation H315 Causes skin irritation.[2][3][4][5][8]Direct contact causes dermatitis; requires permeation-resistant barriers.[1]
Eye Irritation H319 Causes serious eye irritation.[2][3][4][5]Dust/aerosol contact with mucosa is debilitating; safety glasses are insufficient.[1]
STOT-SE H335 May cause respiratory irritation.[1][2][3][4][5]Mandatory use of Local Exhaust Ventilation (LEV).[1]
Reactivity N/APotential energetic decomposition.[1]Avoid metal spatulas (spark risk); do not heat to dryness without testing.

PPE Matrix: The Defense Layers

Rationale: Standard nitrile gloves may degrade upon exposure to the organic solvents (e.g., DMF, DCM) typically used to dissolve this compound. A multi-barrier approach is required.

A. Respiratory Protection[1][2][3][4][5][7][10]
  • Primary Control: Chemical Fume Hood (Certified face velocity: 80–100 fpm).[1]

  • Secondary (Powder Handling outside Hood): Not recommended.[1] If unavoidable, use a Powered Air Purifying Respirator (PAPR) or a fitted P100/N95 mask.

    • Why: Nitro-pyrazole dusts are fine and electrostatic; they bypass standard surgical masks.[1]

B. Hand Protection (The Double-Glove Protocol)[1]
  • Inner Layer: 4 mil Nitrile (Inspection White/Blue).[1] Acts as a sweat barrier and last line of defense.[1]

  • Outer Layer: 5-8 mil Extended Cuff Nitrile (or Neoprene if using DCM/Chloroform).[1]

  • Validation: Inflate gloves with air prior to donning to check for pinhole defects.

  • Change Frequency: Immediately upon splash or every 60 minutes of active handling.

C. Ocular & Face Protection[1][2][3][5][7][8][9][10][11]
  • Standard: Chemical Splash Goggles (ANSI Z87.1 / EN 166).[1]

    • Critical: Safety glasses with side shields are insufficient for powders that can drift behind lenses.

  • High Volume (>5g): Add Face Shield over goggles to protect neck/face skin from irritant dust.[1]

D. Body Protection[1][9]
  • Standard: Lab coat (100% Cotton or Nomex).[1] Synthetic blends can melt into skin during a thermal event.[1]

  • High Potency/Quantity: Tyvek® wrist-to-ankle coveralls to prevent dust accumulation on street clothes.[1]

Operational Protocol: Step-by-Step

Phase 1: Preparation & Engineering Controls[1]
  • Static Discharge Check: Nitro compounds are sensitive.[1] Ensure the balance is grounded. Use an ionizing bar or anti-static gun if the powder is free-flowing.[1]

  • Sash Height: Verify fume hood sash is at the safe working height (usually 18 inches).[1]

  • Solvent Selection: Pre-measure solvents. Note: If dissolving in DMSO or DMF, these solvents enhance skin permeability, carrying the toxic payload into the bloodstream faster. PPE discipline is critical here.

Phase 2: Weighing & Transfer[1]
  • The "Boat" Method: Do not weigh directly into a flask. Weigh into a disposable anti-static weighing boat.

  • Transfer: Use a chemically resistant plastic or coated spatula.[1] Avoid metal-on-metal friction. [1]

  • Containment: If spilling occurs on the balance, wipe immediately with a solvent-dampened Kimwipe (Acetone/Methanol) while wearing double gloves.[1]

Phase 3: Reaction Setup
  • Addition: Add the solid to the solvent, not vice-versa, to control exotherms.

  • Sealing: Ensure reaction vessels are vented to a bubbler or scrubber if heating is involved, to prevent pressure buildup from potential nitrogen gas evolution.

Safe Handling Workflow (Visualization)

SafeHandlingcluster_handlingActive Handling PhasestartSTART: Handling Requestrisk_assess1. Risk Assessment(Check SDS, Quantity, Solvents)start->risk_assessppe_don2. PPE Donning(Double Nitrile, Goggles, Lab Coat)risk_assess->ppe_doneng_check3. Engineering Check(Hood Velocity >80fpm, Static Grounding)ppe_don->eng_checkweighing4. Weighing(Anti-static boat, Plastic spatula)eng_check->weighingtransfer5. Transfer/Solubilization(Avoid Aerosolization)weighing->transferspill_checkSpill?transfer->spill_checkcleanupImmediate Decon(Solvent Wipe + Waste Tag)spill_check->cleanupYESdoffing6. Doffing Protocol(Outer gloves -> Wash -> Inner gloves)spill_check->doffingNOwaste7. Waste Disposal(Solid Toxic Stream)cleanup->wastedoffing->waste

Figure 1: Logical workflow for handling nitro-pyrazole intermediates, emphasizing the "Spill Check" loop and engineering verification.

Emergency Response & Disposal

Accidental Release (Spill)[1][4]
  • Small Dry Spill (<1g): Cover with wet paper towels (water/surfactant) to prevent dust dispersal.[1] Scoop into a waste bag.

  • Wet Spill: Absorb with vermiculite or sand.[1] Do not use combustible materials (sawdust) as nitro compounds can act as oxidizers.[1]

  • Decontamination: Wash surface with 10% sodium carbonate solution followed by water.

Exposure First Aid[1][8][10]
  • Eye Contact: Flush immediately with water for 15 minutes .[6][8][9][10] Hold eyelids apart. Seek medical attention (ophthalmologist).

  • Skin Contact: Remove contaminated clothing.[1][3][7][4][6][8][9][10] Wash skin with soap and copious water.[1][2][7][4][6][8][10] Do not use ethanol (increases absorption).[1]

Waste Disposal[1][5][7][8][9][10][11]
  • Classification: Hazardous Chemical Waste (Toxic/Irritant).[1]

  • Segregation: Do not mix with strong acids or strong bases in the waste container.[1]

  • Labeling: Clearly tag as "Contains Nitro-Pyrazole Derivative - Toxic."[1]

References

  • National Institutes of Health (PubChem). (2025). Methyl 3-nitro-1H-pyrazole-5-carboxylate | GHS Classification & Safety Data. Retrieved from [Link]

  • S&G Gloves. (2025).[5] Nitrile Glove Chemical Resistance Guide. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Standard 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.[1] Retrieved from [Link][1]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.